Ethyl 3-amino-5-methylhexanoate Hydrochloride: Comprehensive Chemical Properties, Synthesis, and Analytical Methodologies
Executive Summary Ethyl 3-amino-5-methylhexanoate hydrochloride is a highly specialized chemical entity in pharmaceutical development. Functioning primarily as a synthetic intermediate, a characterized impurity, and a po...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 3-amino-5-methylhexanoate hydrochloride is a highly specialized chemical entity in pharmaceutical development. Functioning primarily as a synthetic intermediate, a characterized impurity, and a potential prodrug for the blockbuster gabapentinoid pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid)[1], this compound represents a critical node in drug design. By masking the parent molecule's carboxylic acid moiety as an ethyl ester, researchers fundamentally alter its physicochemical landscape—shifting its lipophilicity, solubility, and reactivity. This technical guide provides a rigorous examination of its chemical properties, synthesis protocols, and analytical characterization.
Chemical Identity and Physicochemical Properties
The formulation of this compound as a hydrochloride salt is a deliberate chemical strategy. The free base form of γ-amino esters is notoriously unstable, rapidly undergoing intramolecular condensation to form lactams (specifically, 4-isobutylpyrrolidin-2-one in the case of pregabalin). The HCl salt protonates the primary amine (
NH3+
), rendering it non-nucleophilic and stabilizing the ester indefinitely under anhydrous conditions.
-20°C to Room Temperature (Desiccation required)[4]
Synthesis and Mechanistic Pathways
The standard synthesis of ethyl 3-amino-5-methylhexanoate hydrochloride is achieved via a Fischer esterification of pregabalin using absolute ethanol and anhydrous hydrogen chloride.
Expertise & Causality: Anhydrous conditions are critical in this workflow. The presence of water will drive the thermodynamic equilibrium back toward the free acid, drastically reducing the yield of the target ester.
Reagent Preparation: Suspend 10.0 g of pregabalin (free acid) in 100 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube.
Acidification: Cool the suspension to 0°C in an ice bath. Slowly bubble anhydrous HCl gas into the mixture (or add a pre-titrated ethanolic HCl solution) until the solution is saturated.
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor the reaction progress via TLC or HPLC until the parent pregabalin peak is depleted.
Concentration: Cool the reaction to room temperature and concentrate under reduced pressure to yield a crude viscous oil or solid.
Crystallization: Recrystallize the crude product from a mixture of ethanol and diethyl ether. Causality: The addition of the non-polar ether forces the precipitation of the highly polar hydrochloride salt while leaving unreacted lipophilic impurities in solution.
Drying: Filter the white crystalline solid and dry under high vacuum at 40°C for 12 hours to remove residual solvent.
Fischer esterification workflow for synthesizing pregabalin ethyl ester hydrochloride.
Analytical Characterization & Quality Control
In pharmaceutical manufacturing, ethyl 3-amino-5-methylhexanoate is closely monitored as an impurity (often designated as an esterification byproduct if ethanol is used during the crystallization of bulk pregabalin)[1].
Step-by-Step Protocol: HPLC-UV Quantification
Because the compound lacks a strong chromophore, low-wavelength UV detection is required.
Column Selection: Use a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm) to ensure adequate retention of the lipophilic ester.
Mobile Phase: Prepare a gradient system. Mobile Phase A: 0.02 M Potassium phosphate buffer (pH 6.0). Mobile Phase B: Acetonitrile.
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1.0 mg/mL. Causality: Dissolving the sample in the aqueous buffer matches the initial mobile phase conditions, preventing the solvent-front distortion (peak splitting) that occurs if dissolved in pure organic solvent.
Chromatographic Conditions: Set flow rate at 1.0 mL/min and column temperature at 30°C.
Detection: Set UV detector to 210 nm.
System Suitability: Inject a resolution mixture of pregabalin, pregabalin lactam, and pregabalin ethyl ester. The ethyl ester will elute significantly later than the parent pregabalin due to the loss of the polar carboxylic acid group.
Pharmacological Relevance: Prodrug Potential
Gabapentinoids like pregabalin rely heavily on the L-type amino acid transporter 1 (LAT1) for intestinal absorption and blood-brain barrier (BBB) crossing. While pregabalin has high bioavailability, developing ester prodrugs is a common strategy to bypass transporter saturation. By esterifying the carboxyl group, the molecule loses its zwitterionic character and LAT1 affinity, but gains high lipophilicity for passive transcellular diffusion.
Once absorbed, the ethyl ester must be hydrolyzed by ubiquitous carboxylesterases (CES1/CES2) in the liver and plasma to release the active pregabalin, which then binds to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).
Pharmacokinetic pathway of pregabalin ethyl ester functioning as a lipophilic prodrug.
Handling, Safety, and Storage Protocols
Safety protocols must be strictly adhered to due to the compound's hazard classifications.
GHS Classification: GHS07 (Warning).
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).
Storage: Must be stored in a tightly sealed container in a dry and well-ventilated place. Recommended storage temperature is -20°C for long-term stability[4]. Protection from moisture is paramount to prevent slow, ambient hydrolysis of the ester back to pregabalin.
Spectroscopic Profiling of Ethyl 3-amino-5-methylhexanoate Hydrochloride: A Multidimensional Analytical Guide
Target Audience: Analytical Chemists, API Development Scientists, and Spectroscopists Document Type: Technical Whitepaper Executive Summary & Structural Disambiguation In the landscape of pharmaceutical development, stru...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, API Development Scientists, and Spectroscopists
Document Type: Technical Whitepaper
Executive Summary & Structural Disambiguation
In the landscape of pharmaceutical development, structurally similar aliphatic amino acid derivatives often present analytical challenges. Ethyl 3-amino-5-methylhexanoate hydrochloride (Formula:
C9H19NO2⋅HCl
; MW: 209.71 g/mol ) is a highly versatile
β
-amino acid ester.
A critical error often made in literature and laboratory settings is conflating this compound with Pregabalin ethyl ester[1]. While Pregabalin is a
γ
-amino acid (3-(aminomethyl)-5-methylhexanoic acid)[2], the title compound is a
β
-amino acid derivative (a homologated leucine ester). Accurate spectroscopic characterization is paramount to differentiate these regioisomers, verify the integrity of the hydrochloride salt, and ensure unambiguous structural assignment during synthetic workflows[3].
This guide provides a self-validating framework for the complete spectroscopic profiling (NMR, FT-IR, and HRMS) of Ethyl 3-amino-5-methylhexanoate hydrochloride.
As a Senior Application Scientist, I emphasize that data generation is only as reliable as the sample preparation and instrument calibration preceding it. The following protocols are designed with built-in causality and self-validation steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Solvent Choice: The selection of anhydrous DMSO-d
6
over CDCl
3
is not merely a matter of solubility. The highly polar nature of the hydrochloride salt demands a polar aprotic solvent. More importantly, DMSO-d
6
significantly retards the chemical exchange rate of the primary ammonium protons, allowing the direct observation of the
−NH3+
functional group as a broad resonance—a critical requirement for confirming the salt form rather than the free base.
Step-by-Step Protocol:
Sample Preparation: Accurately weigh 18–20 mg of the analyte. Validation: This specific mass ensures an optimal signal-to-noise (S/N) ratio for natural abundance
13
C acquisition within 512 scans, preventing concentration-dependent viscosity line-broadening.
Dissolution: Dissolve in 0.6 mL of anhydrous DMSO-d
6
(100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Instrument Tuning: Transfer to a 5 mm precision NMR tube. Lock the spectrometer to the deuterium frequency of DMSO-d
6
and perform automated gradient shimming (Z-axis). Validation: Ensure the lock level is stable >80% and the TMS peak full-width at half-maximum (FWHM) is <1.0 Hz.
Acquisition:
1H
NMR: 400 MHz, 16 scans, 1.5 s relaxation delay.
13C
NMR: 100 MHz, 512 scans, 2.0 s relaxation delay, with
1H
broadband decoupling.
Attenuated Total Reflectance FT-IR (ATR-FTIR)
Causality of Technique: ATR eliminates the need for KBr pellet pressing, which can inadvertently induce polymorphic transitions or ion-exchange reactions in hydrochloride salts due to the hygroscopic nature of KBr and the applied mechanical pressure.
Step-by-Step Protocol:
Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (air, 32 scans). Validation: Verify the absence of strong water vapor and CO
2
rotational bands to ensure a clean optical path.
Sample Application: Deposit ~2 mg of the solid directly onto the crystal. Apply the pressure anvil until the torque clutch clicks. Validation: Intimate contact is required for the evanescent wave to penetrate the sample matrix, ensuring maximum absorbance intensity (~0.5–0.8 AU for the strongest band).
Acquisition: Collect 32 scans at 4 cm
−1
resolution from 4000 to 400 cm
−1
.
High-Resolution Mass Spectrometry (HRMS-ESI+)
Step-by-Step Protocol:
Matrix Preparation: Prepare a 1 µg/mL solution in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid provides an excess of protons to guarantee the pre-ionization of the primary amine, maximizing the
[M+H]+
yield.
Infusion: Direct infusion into the ESI source at 10 µL/min.
Validation: Inject a known calibrant (e.g., sodium formate cluster) prior to the sample to ensure mass accuracy is within <5 ppm error.
Logical Relationships in Spectroscopic Assignment
To establish absolute certainty in the structural assignment, 1D data must be cross-validated with 2D correlation techniques.
A hallmark of this molecule is the presence of a chiral center at C3. Because of this stereocenter, the adjacent methylene protons at C2 (alpha to the carbonyl) and C4 (between the amine and the isobutyl group) are diastereotopic . They are chemically non-equivalent and will couple with each other and the C3 proton, resulting in complex ABX spin systems rather than simple doublets or triplets.
C6 (Isobutyl methyls; split due to chirality at C3)
14.2
Primary (CH
3
)
Ethyl Ester
−CH3
FT-IR Vibrational Modes
The IR spectrum confirms the functional groups without the interference of solvent signals. The lack of a broad
−OH
stretch (typically 3300-2500 cm
−1
in free carboxylic acids) confirms the esterification.
Table 3: Key FT-IR Assignments (ATR, solid state)
Wavenumber (cm
−1
)
Intensity
Vibrational Mode
~2955, 2870
Strong
C-H stretching (aliphatic isobutyl and ethyl groups)
~2800 - 3000
Broad, Strong
N-H stretching (characteristic of primary
−NH3+
salts)
In positive electrospray ionization, the molecule readily accepts a proton to form the
[M+H]+
ion at
m/z
174.1494. The subsequent collision-induced dissociation (CID) yields highly predictable fragments that validate the aliphatic chain and the ester moiety.
Caption: Primary ESI+ MS/MS fragmentation pathways of the protonated molecular ion.
Conclusion
The comprehensive spectroscopic profiling of Ethyl 3-amino-5-methylhexanoate hydrochloride requires an understanding of its stereochemical nuances—specifically the diastereotopic splitting in
1
H NMR—and its distinct structural differences from
γ
-amino acid APIs like Pregabalin. By employing the self-validating multidimensional NMR workflows and controlled ionization parameters outlined above, researchers can achieve absolute confidence in their structural assignments.
References
Zheng, R.-C., et al. "Efficient Chemoenzymatic Synthesis of Optically Active Pregabalin from Racemic Isobutylsuccinonitrile." Organic Process Research & Development, ACS Publications.[Link][2]
A Comprehensive Spectroscopic Guide to Ethyl 3-amino-5-methylhexanoate Hydrochloride: 1H and 13C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for ethyl 3-amino-...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for ethyl 3-amino-5-methylhexanoate hydrochloride. As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its structural characterization is paramount. This document, authored from the perspective of a Senior Application Scientist, offers not just a presentation of spectral data, but also a logical, field-tested interpretation of the underlying principles governing the observed chemical shifts and coupling patterns. It is designed to be a self-validating resource, grounding its claims in established spectroscopic theory and providing actionable protocols for obtaining high-fidelity NMR data.
Introduction
Ethyl 3-amino-5-methylhexanoate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a β-amino ester moiety and an isobutyl group, presents a unique set of spectroscopic challenges and insights. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed roadmap of the molecular framework, revealing the electronic environment of each nucleus and their connectivity.
This guide will delve into the predicted ¹H and ¹³C NMR spectra of ethyl 3-amino-5-methylhexanoate hydrochloride, offering a comprehensive assignment of all signals. We will explore the causal relationships behind the observed chemical shifts, paying close attention to the influence of the electron-withdrawing ester group and the protonated amine. Furthermore, this document will provide a standardized protocol for sample preparation and NMR data acquisition, ensuring reproducibility and accuracy in your own laboratory settings.
Molecular Structure and Numbering Scheme
To facilitate a clear and concise discussion of the NMR data, the following numbering scheme will be used for ethyl 3-amino-5-methylhexanoate hydrochloride.
Caption: Molecular structure and atom numbering of Ethyl 3-amino-5-methylhexanoate hydrochloride.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of ethyl 3-amino-5-methylhexanoate hydrochloride in a suitable solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ would exhibit distinct signals corresponding to each unique proton environment. The presence of the hydrochloride salt means the amine group will be protonated (-NH₃⁺), and in D₂O, the amine protons will exchange with deuterium and become silent in the spectrum.
Table 1: Predicted ¹H NMR Data for Ethyl 3-amino-5-methylhexanoate Hydrochloride
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Coupling Constant (J, Hz)
~4.20
Quartet (q)
2H
H-1'
7.1
~3.50
Multiplet (m)
1H
H-3
~2.70
Multiplet (m)
2H
H-2
~1.80
Multiplet (m)
1H
H-5
~1.60
Multiplet (m)
2H
H-4
~1.25
Triplet (t)
3H
H-2'
7.1
~0.95
Doublet (d)
6H
H-6, H-7
6.6
In-depth Analysis of the ¹H NMR Spectrum
Ethyl Ester Group (H-1' and H-2'): The methylene protons of the ethyl group (H-1') are adjacent to an oxygen atom, resulting in a downfield chemical shift to approximately 4.20 ppm. These protons are split into a quartet by the three neighboring methyl protons (H-2'). Conversely, the methyl protons (H-2') appear as a triplet around 1.25 ppm due to coupling with the two methylene protons. The characteristic quartet-triplet pattern with a coupling constant of ~7.1 Hz is a hallmark of an ethyl group.
Chiral Center and Adjacent Protons (H-3, H-2, H-4): The proton at the chiral center (H-3), being directly attached to the carbon bearing the amino group, is expected to be deshielded and appear as a multiplet around 3.50 ppm. Its multiplicity arises from coupling to the diastereotopic protons on C2 and the protons on C4. The methylene protons at C2 (H-2) are adjacent to the carbonyl group, which is electron-withdrawing, shifting their resonance to approximately 2.70 ppm. These protons are diastereotopic due to the adjacent chiral center and will likely appear as a complex multiplet. The methylene protons at C4 (H-4) are further from the electron-withdrawing groups and are expected to resonate upfield around 1.60 ppm.
Isobutyl Group (H-5, H-6, and H-7): The methine proton of the isobutyl group (H-5) will be a multiplet around 1.80 ppm, coupled to the two protons on C4 and the six methyl protons. The two methyl groups (C6 and C7) are diastereotopic but may appear as a single doublet at approximately 0.95 ppm due to free rotation, with a typical coupling constant of ~6.6 Hz from the adjacent methine proton (H-5).
Caption: Key ¹H-¹H coupling relationships in Ethyl 3-amino-5-methylhexanoate hydrochloride.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The chemical shifts are highly dependent on the local electronic environment.
Table 2: Predicted ¹³C NMR Data for Ethyl 3-amino-5-methylhexanoate Hydrochloride
Chemical Shift (δ, ppm)
Carbon Assignment
~172.0
C-1 (C=O)
~62.0
C-1'
~48.0
C-3
~42.0
C-4
~38.0
C-2
~25.0
C-5
~22.0
C-6, C-7
~14.0
C-2'
In-depth Analysis of the ¹³C NMR Spectrum
Carbonyl Carbon (C-1): The ester carbonyl carbon (C-1) is the most deshielded carbon, with a predicted chemical shift around 172.0 ppm.
Ethyl Ester Carbons (C-1' and C-2'): The methylene carbon of the ethyl group (C-1') attached to the oxygen atom appears at approximately 62.0 ppm, while the terminal methyl carbon (C-2') is found in the upfield region around 14.0 ppm.
Main Chain Carbons (C-2, C-3, C-4): The carbon bearing the amino group (C-3) is predicted to be around 48.0 ppm. The methylene carbon alpha to the carbonyl (C-2) is expected at about 38.0 ppm. The other methylene carbon in the backbone (C-4) should resonate around 42.0 ppm.
Isobutyl Group Carbons (C-5, C-6, C-7): The methine carbon of the isobutyl group (C-5) is predicted around 25.0 ppm. The two equivalent methyl carbons (C-6 and C-7) are expected to have a chemical shift of approximately 22.0 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of ethyl 3-amino-5-methylhexanoate hydrochloride, the following protocol is recommended.
Sample Preparation
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable choices. D₂O is often preferred for hydrochloride salts to ensure complete dissolution and to exchange the acidic N-H protons.
Concentration: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
Internal Standard: For precise chemical shift referencing, an internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is commonly used and set to 0.00 ppm. For CD₃OD, residual solvent signals can be used for referencing (e.g., CHD₂OD at 3.31 ppm for ¹H and CD₃OD at 49.0 ppm for ¹³C).
NMR Instrument Parameters
The following are general guidelines for a 400 MHz NMR spectrometer. Parameters should be optimized based on the specific instrument and sample.
Caption: Recommended workflow for NMR data acquisition.
Conclusion
This technical guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of ethyl 3-amino-5-methylhexanoate hydrochloride. By understanding the expected chemical shifts and coupling patterns, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided experimental protocol offers a robust starting point for acquiring high-quality NMR data. Adherence to these guidelines will empower scientists in their drug discovery and development endeavors by ensuring the integrity of their molecular building blocks.
References
As this guide is based on predicted data and general NMR principles, specific literature citations for the NMR data of Ethyl 3-amino-5-methylhexanoate hydrochloride are not available. The principles of NMR spectroscopy are well-established and can be found in numerous textbooks and online resources.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
NMRShiftDB2 - An open-source, open-access, and open-submission NMR database. [Link][1][2]
CAS SciFinder - A comprehensive database for chemical information, including predicted NMR spectra. [Link][3]
A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of Ethyl 3-amino-5-methylhexanoate
Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the mass spectrometric behavior of Ethyl 3-amino-5-methylhexanoate (C₉H₁₉NO₂; Molar...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mass spectrometric behavior of Ethyl 3-amino-5-methylhexanoate (C₉H₁₉NO₂; Molar Mass: 173.25 g/mol ). As a molecule possessing both an amino and an ester functional group, its fragmentation pattern is governed by competing and complementary pathways that are highly dependent on the ionization technique employed. This document elucidates the characteristic fragmentation mechanisms under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) conditions. By synthesizing foundational principles of mass spectrometry with practical, field-proven protocols, this guide serves as an authoritative resource for the structural confirmation, identification, and quantification of this compound and structurally related molecules.
Introduction: The Structural Context
Ethyl 3-amino-5-methylhexanoate is an aliphatic amino acid ester. Its structure is characterized by three key features that dictate its fragmentation behavior:
A Secondary Amine: A site of facile alpha-cleavage and a primary site for protonation in soft ionization techniques.
An Ethyl Ester: This group is susceptible to characteristic cleavages, including loss of the alkoxy group and McLafferty rearrangements.
A Branched Alkyl Chain: The isobutyl group at the C5 position influences the stability of resulting carbocations and radical species.
Understanding the interplay of these functional groups is paramount to interpreting the resultant mass spectrum and gaining unambiguous structural information. This guide will dissect these interactions under the two most common mass spectrometry workflows: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Workflows: A Strategic Overview
The choice between GC-MS and LC-MS is the first critical decision in the analytical process. It is dictated by sample complexity, analyte concentration, and the specific information required.
Caption: Predicted major EI fragmentation pathways for Ethyl 3-amino-5-methylhexanoate.
Amine-Directed α-Cleavage: This is a dominant pathway for aliphatic amines. [1]The radical site on the nitrogen initiates cleavage of an adjacent carbon-carbon bond.
Cleavage of the C3-C4 bond results in the loss of an ethyl acetate radical (•CH₂COOEt) to form a highly stable iminium ion at m/z 86 . This is often a very prominent peak.
Cleavage of the C2-C3 bond expels the isobutyl radical (•C₄H₉) to yield a fragment at m/z 116 .
Ester-Directed Cleavage: Fragmentation is also initiated at the carbonyl group.
[2][3] * Loss of the ethoxy radical (•OC₂H₅) is a classic ester fragmentation, producing a resonance-stabilized acylium ion at m/z 128 .
Loss of an ethyl radical (•C₂H₅) from the ester yields a fragment at m/z 144 .
McLafferty Rearrangement: This characteristic rearrangement is common in molecules with a carbonyl group and accessible gamma-hydrogens.
[4][2] * A hydrogen atom on the C5 carbon (gamma to the carbonyl) is transferred to the carbonyl oxygen via a six-membered transition state. This is followed by cleavage of the C3-C4 bond, resulting in the elimination of a neutral isobutene molecule (C₄H₈, 56 Da). This produces a radical cation at m/z 117 .
Predicted EI Mass Spectrum Data
m/z
Proposed Ion Structure
Fragmentation Pathway
Expected Relative Abundance
173
[C₉H₁₉NO₂]⁺•
Molecular Ion (M⁺•)
Weak to Absent
128
[C₇H₁₄NO]⁺
M - •OC₂H₅
Moderate
117
[C₅H₉NO₂]⁺•
McLafferty Rearrangement
Moderate to Strong
116
[C₆H₁₀NO₂]⁺
α-Cleavage: M - •C₄H₉
Moderate
86
[C₅H₁₂N]⁺
α-Cleavage: M - •CH₂COOEt
Strong (Often Base Peak)
57
[C₄H₉]⁺
Isobutyl Cation
Moderate
Electrospray Ionization (ESI) Fragmentation via LC-MS/MS
ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. [5][6]To elicit structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ precursor ion is isolated and subjected to Collision-Induced Dissociation (CID).
Protonation and Key Fragmentation of [M+H]⁺
For Ethyl 3-amino-5-methylhexanoate, the secondary amine is significantly more basic than the ester carbonyl or ether oxygen, and will be the primary site of protonation. [7]The fragmentation of the resulting [M+H]⁺ ion (m/z 174) is therefore driven by the presence of this charge site.
In-Depth Technical Guide: FTIR Spectral Analysis of Ethyl 3-amino-5-methylhexanoate hydrochloride
Introduction & Chemical Context (CAS 864871-52-3) is a critical β -amino acid ester derivative. In pharmaceutical development, it frequently serves as a lipophilic intermediate in the synthesis of gabapentinoids, such as...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
(CAS 864871-52-3) is a critical
β
-amino acid ester derivative. In pharmaceutical development, it frequently serves as a lipophilic intermediate in the synthesis of gabapentinoids, such as pregabalin. Spectroscopic characterization of this compound via Fourier Transform Infrared (FTIR) spectroscopy is essential for confirming its structural integrity, specifically validating the successful esterification of the carboxylic acid and the protonation state of the primary amine.
Theoretical Framework: Causality of Spectral Shifts
As an application scientist, interpreting an FTIR spectrum requires understanding why specific vibrational modes shift based on the molecule's microenvironment.
In free
β
-amino acids, the molecule typically exists as a zwitterion, where the carboxylic acid donates a proton to the amino group. This results in a carboxylate anion (
COO−
) peak around 1550 cm⁻¹. However, in Ethyl 3-amino-5-methylhexanoate hydrochloride, the carboxylic acid is masked by an ethyl ester linkage. Consequently, the molecule cannot form an internal zwitterion. Instead, the primary amine is protonated by external hydrochloric acid, forming an ammonium salt (-NH₃⁺)[1].
This structural modification dictates two primary spectral phenomena:
Ester Carbonyl Dominance: The esterification removes the resonance stabilization present in a carboxylate ion, increasing the double-bond character of the carbonyl group. This manifests as a sharp, intense2[2].
Ammonium Salt Broadening: The protonated primary amine (-NH₃⁺) engages in extensive intermolecular hydrogen bonding with the chloride counterions. This interaction broadens the N-H stretching vibrations, creating a massive3 that often eclipses the aliphatic C-H stretches[3].
To ensure high-fidelity spectral acquisition, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. By utilizing a monolithic diamond ATR crystal, we eliminate the moisture artifacts commonly associated with KBr pellet pressing—a critical choice given the highly hygroscopic nature of amine hydrochlorides.
Step-by-Step Methodology:
System Purge & Background Validation: Purge the spectrometer optics with dry nitrogen. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on the clean diamond ATR crystal. Causality/Validation Check: Ensure the signal-to-noise ratio (SNR) exceeds 10,000:1 and no residual organic peaks are present to guarantee baseline integrity.
Sample Application: Transfer approximately 2–5 mg of solid Ethyl 3-amino-5-methylhexanoate hydrochloride powder directly onto the ATR crystal.
Pressure Application: Lower the ATR anvil to apply consistent pressure. Causality: Intimate contact between the crystal and the sample is required to ensure the evanescent wave penetrates the solid, maximizing absorbance intensity and preventing peak distortion.
Spectral Acquisition: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution.
Atmospheric Compensation: Apply an atmospheric suppression algorithm to subtract any residual water vapor (3900–3500 cm⁻¹) and carbon dioxide (2350 cm⁻¹) artifacts.
Baseline Correction: Perform a multipoint baseline correction to account for scattering effects inherent to powdered samples.
Self-Validating FTIR Acquisition Workflow.
Quantitative Data Presentation
The following table summarizes the expected FTIR vibrational modes for Ethyl 3-amino-5-methylhexanoate hydrochloride, synthesized from empirical data on analogous1[1].
Vibrational Mode
Wavenumber Range (cm⁻¹)
Structural Assignment
Causality / Notes
N-H Stretching
3200 – 2600
-NH₃⁺ (Primary Ammonium)
Broadened significantly due to extensive intermolecular H-bonding with Cl⁻ counterions.
C-H Stretching
2950 – 2850
-CH₃, -CH₂- (Aliphatic)
Often overlaps with the broad N-H stretch; indicates the presence of the isobutyl and ethyl chains.
C=O Stretching
1730 – 1745
Ester Carbonyl
Sharp, intense peak confirming esterification and the absence of a zwitterionic carboxylate.
N-H Bending
~1600 & ~1500
-NH₃⁺ Asymmetric/Symmetric
Distinguishes the primary ammonium salt from secondary/tertiary amines.
C-O Stretching
1250 – 1150
Ester C-O-C
Strong peak resulting from the coupling of C-O stretching and O-C-C bending.
Structural Elucidation Logic
The interpretation of the FTIR spectrum relies on a deductive logic tree. The presence of the ~1735 cm⁻¹ peak confirms the ester linkage, while the broad 3200–2600 cm⁻¹ band confirms the hydrochloride salt. The absence of a broad O-H stretch (typically >3000 cm⁻¹ in free carboxylic acids) further validates the completeness of the esterification reaction.
Mechanistic mapping of functional groups to expected FTIR spectral bands.
Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties
Journal of Agricultural and Food Chemistry - ACS Publications
2
Direct Esterification Of Poly (Ethylene Glycol) With Amino Acid Hydrochlorides
ResearchGate
1
Thermodynamic Profiling and Solubility Optimization of Ethyl 3-amino-5-methylhexanoate Hydrochloride in Organic Solvents
Executive Summary Ethyl 3-amino-5-methylhexanoate hydrochloride (CAS: 864871-52-3) is a critical structural intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it com...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 3-amino-5-methylhexanoate hydrochloride (CAS: 864871-52-3) is a critical structural intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it combines a lipophilic isobutyl-substituted aliphatic chain, an ethyl ester moiety, and a highly polar primary amine hydrochloride. This dichotomous structure presents unique solubility challenges in organic synthesis and extraction workflows. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, quantitative solubility profiling, and self-validating experimental protocols for solubility optimization.
Physicochemical Mechanics of Solvation
The solubility of amine hydrochloride salts in organic media is fundamentally governed by a thermodynamic competition between the crystal lattice energy of the solid salt and the solvation energy provided by the solvent.
Because Ethyl 3-amino-5-methylhexanoate hydrochloride exists as an ionic lattice (
−NH3+Cl−
), it requires solvents capable of disrupting strong electrostatic interactions. When researchers attempt to dissolve such salts in non-polar or weakly polar solvents (e.g., dichloromethane or toluene), the solvent cannot adequately solvate both the cation and anion, frequently causing the compound to1[1].
To achieve true dissolution, the solvent must possess:
High Dielectric Constant (
ε
): To separate the ammonium cation from the chloride anion.
Hydrogen Bond Donating (HBD) Capacity: To effectively solvate the tightly bound
Cl−
anion.
For this reason, polar protic solvents (like methanol and ethanol) are vastly superior to polar aprotic solvents (like DMSO or DMF), which can solvate the cation but leave the chloride anion poorly stabilized.
Quantitative Solubility Profiling
Based on the thermodynamic principles of analogous aliphatic amine hydrochlorides, the solubility profile of Ethyl 3-amino-5-methylhexanoate hydrochloride can be stratified by solvent class. In polar protic environments like ethanol, similar amine hydrochlorides consistently demonstrate robust solubility, often reaching 2[2], whereas aprotic solvents yield lower saturation points.
Table 1: Predicted Solubility Profile at 25°C
Solvent Class
Solvent
Dielectric Constant (
ε
)
Estimated Solubility Range
Mechanistic Rationale
Polar Protic
Methanol
32.7
> 50 mg/mL
Strong H-bond donation heavily solvates the
Cl−
anion; high dipole solvates the cation.
Polar Protic
Ethanol
24.5
20 – 40 mg/mL
Good H-bonding, slightly lower polarity than methanol reduces total capacity[2].
Polar Aprotic
DMSO
46.7
10 – 20 mg/mL
High dielectric constant separates the ion pair, but lacks H-bond donation for
Cl−
[2].
Polar Aprotic
DMF
36.7
5 – 15 mg/mL
Moderate ion-dipole interactions; useful as a reaction medium but poor for stock solutions[2].
Non-Polar
Dichloromethane
9.1
< 1 mg/mL
Insufficient polarity to overcome the high crystal lattice energy of the hydrochloride salt[1].
Non-Polar
Toluene
2.4
Insoluble
Complete lack of dipole or H-bonding capabilities; compound remains as a solid suspension.
Self-Validating Experimental Workflows
To accurately determine solubility or manipulate the compound for non-polar applications, researchers must utilize rigorous, self-validating protocols. The following workflows detail the causality behind each step to ensure scientific integrity.
Purpose: To establish the exact thermodynamic solubility limit of the salt in a target solvent.
Saturation: Add an excess of (e.g., 500 mg) to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.
Equilibration: Agitate the suspension at 25.0 ± 0.1 °C using a thermostatic shaker for 24 hours. Causality: 24 hours ensures the system reaches true thermodynamic equilibrium rather than a kinetic dissolution state.
Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the undissolved solid.
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 1.0 mL of the filtrate. Causality: This saturates any non-specific binding sites on the PTFE membrane, ensuring the quantified concentration is not artificially lowered by membrane adsorption.
Quantification: Transfer exactly 2.0 mL of the filtered supernatant to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying at 40 °C until a constant weight is achieved. Calculate solubility (mg/mL) based on the residual mass.
Self-Validation Step: Reconstitute a 1.0 mg aliquot of the dried residue in an HPLC mobile phase and analyze via HPLC-UV. A single peak matching the retention time of the reference standard validates that the residual mass is the intact target compound and not a degradation product (e.g., hydrolyzed free acid).
Protocol 2: Free-Basing for Lipophilic Solubilization
Purpose: To force the compound into non-polar solvents (e.g., DCM, Toluene) for liquid-liquid extraction.
Suspension: Suspend 1.0 g of the hydrochloride salt in 10 mL of Dichloromethane (DCM). The salt will not dissolve.
Neutralization: Add 10 mL of a saturated aqueous sodium bicarbonate (
NaHCO3
) solution.
Biphasic Extraction: Stir vigorously for 15 minutes. Causality: The weak base neutralizes the
−NH3+Cl−
to a neutral
−NH2
group. The aqueous layer acts as a thermodynamic sink for the inorganic byproduct (
NaCl
), while the organic layer acts as a sink for the newly formed, highly lipophilic free base.
Separation: Separate the organic layer using a separatory funnel and extract the aqueous layer with an additional 5 mL of DCM to ensure quantitative recovery.
Drying: Combine the organic layers, dry over anhydrous sodium sulfate (
Na2SO4
), and filter. The solution now contains the fully solubilized free base.
Self-Validation Step: Measure the pH of the aqueous layer post-extraction. It must remain > 8.0 to validate that the
NaHCO3
was in sufficient excess to completely neutralize the salt. Additionally, performing a silver nitrate (
AgNO3
) drop test on the organic phase should yield no white precipitate, confirming the complete removal of chloride ions.
Decision Matrix Visualization
Solvent selection and solubility optimization workflow for amine hydrochloride salts.
An In-depth Technical Guide to the Stereochemistry of Ethyl 3-amino-5-methylhexanoate Hydrochloride
Abstract This technical guide provides a comprehensive examination of the stereochemistry of Ethyl 3-amino-5-methylhexanoate hydrochloride, a critical chiral building block in modern pharmaceutical synthesis. With a prim...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive examination of the stereochemistry of Ethyl 3-amino-5-methylhexanoate hydrochloride, a critical chiral building block in modern pharmaceutical synthesis. With a primary focus on its role as a key intermediate in the production of (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin), this document delves into the nuanced aspects of its stereoisomers, enantioselective synthesis, and analytical characterization. We will explore the causality behind various synthetic strategies, including enzymatic kinetic resolution and asymmetric hydrogenation, providing field-proven insights for researchers, scientists, and drug development professionals. Detailed, self-validating experimental protocols for synthesis and chiral analysis are presented, underpinned by authoritative references to ensure scientific integrity. This guide aims to serve as an essential resource for the practical application and understanding of this molecule's stereochemical properties.
Introduction: The Significance of a Single Chiral Center
Ethyl 3-amino-5-methylhexanoate possesses a single stereocenter at the C3 position, giving rise to two enantiomers: (S)-Ethyl 3-amino-5-methylhexanoate and (R)-Ethyl 3-amino-5-methylhexanoate. In the realm of pharmacology, such stereochemical distinctions are paramount. The biological activity of many drug substances is intimately linked to their three-dimensional structure, with one enantiomer often exhibiting the desired therapeutic effect while the other may be less active, inactive, or even contribute to undesirable side effects.
This is profoundly evident in the case of Pregabalin, a potent anticonvulsant and analgesic.[1] The therapeutic activity resides almost exclusively in the (S)-enantiomer.[2] Consequently, the synthesis of enantiomerically pure (S)-Ethyl 3-amino-5-methylhexanoate as a precursor is a critical objective in the industrial manufacturing of Pregabalin.[3] This guide will dissect the chemical strategies developed to achieve high enantiomeric purity, providing not just the methods, but the scientific rationale that governs them.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 3-amino-5-methylhexanoate hydrochloride is provided below.
Stereoselective Synthesis: Pathways to Enantiomeric Purity
The synthesis of a single enantiomer of Ethyl 3-amino-5-methylhexanoate is not a trivial task. Direct synthesis often yields a racemic mixture (an equal mixture of both R and S enantiomers), which must then be separated, or "resolved." More elegant and efficient approaches, known as asymmetric synthesis, aim to create the desired enantiomer directly. Both strategies are employed in research and industrial settings, and the choice between them is often dictated by factors such as cost, scale, and environmental impact.
The most common and industrially relevant strategies pivot on the synthesis and subsequent transformation of a key precursor: Ethyl 3-cyano-5-methylhexanoate . The nitrile group serves as a masked amine, which can be revealed in a later synthetic step via reduction. This approach allows for the use of powerful stereoselective reactions that are highly effective for α,β-unsaturated or β-keto ester systems.
Fig. 1: Key strategies for the synthesis of the (S)-enantiomer.
Strategy 1: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a classic and powerful technique that exploits the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[5] In this context, enzymes, particularly lipases, are highly effective biocatalysts. They exhibit remarkable enantioselectivity, often reacting with one enantiomer in a racemic mixture while leaving the other largely untouched.
The Causality Behind the Choice: The industrial appeal of EKR lies in its operational simplicity, mild reaction conditions (often at or near room temperature and neutral pH), and the high enantiomeric excess (ee) that can be achieved.[6] Lipases, such as Candida antarctica Lipase B (CAL-B) or lipase from Pseudomonas cepacia, are robust, commercially available, and can be immobilized on a solid support, which simplifies catalyst removal and recycling.[7][8] This method represents a "green chemistry" approach, avoiding the use of heavy metals or harsh reagents.
The process involves the enantioselective hydrolysis of racemic ethyl 3-cyano-5-methylhexanoate. The enzyme preferentially hydrolyzes the (R)-ester to the corresponding (R)-carboxylic acid, leaving the desired (S)-ester unreacted and thus enantiomerically enriched.
Experimental Protocol: Enzymatic Kinetic Resolution of (±)-Ethyl 3-cyano-5-methylhexanoate
This protocol is a synthesized methodology based on established principles described in the literature.[6][7][8]
Reaction Setup:
To a temperature-controlled reaction vessel, add racemic ethyl 3-cyano-5-methylhexanoate (1.0 equiv).
Add a phosphate buffer solution (e.g., 50 mM, pH 7.2) to create a biphasic mixture or an emulsion. The volume should be sufficient for effective stirring (e.g., 10-20 volumes relative to the substrate).
Introduce the immobilized lipase (e.g., Novozym 435, which is CAL-B immobilized on acrylic resin) at a loading of 5-10% w/w relative to the substrate.
Reaction Execution:
Stir the mixture vigorously at a controlled temperature, typically between 25-35°C.
Maintain the pH of the aqueous phase at a constant value (e.g., 7.2) by the controlled addition of a dilute base solution (e.g., 0.1 M NaOH). The consumption of base is a direct measure of the formation of the carboxylic acid and thus indicates the reaction progress.
Monitor the reaction progress by periodically taking samples. Extract an aliquot with an organic solvent (e.g., ethyl acetate), and analyze the organic phase by chiral GC or HPLC to determine the enantiomeric excess of the remaining (S)-ester.
Work-up and Isolation:
When the reaction reaches approximately 50% conversion (indicated by base consumption and confirmed by chromatography), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent, dried, and stored for reuse.
Separate the aqueous and organic layers of the filtrate. If the starting material was used neat, add an appropriate organic solvent like dichloromethane or ethyl acetate for extraction.
Extract the aqueous layer multiple times with the organic solvent to ensure full recovery of the unreacted ester.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
The resulting crude product is the enantiomerically enriched (S)-ethyl 3-cyano-5-methylhexanoate. It can be purified further by vacuum distillation or column chromatography if necessary. The (R)-acid remains in the aqueous layer and can be recovered by acidification and extraction.
Strategy 2: Asymmetric Hydrogenation
Asymmetric hydrogenation is a premier example of enantioselective synthesis, where a prochiral substrate is converted directly into a chiral product using a chiral catalyst and hydrogen gas. This approach is highly atom-economical and is a cornerstone of modern pharmaceutical manufacturing.
The Causality Behind the Choice: The key to this strategy is the design of a chiral catalyst, typically a transition metal (like Rhodium or Ruthenium) complexed with a chiral phosphine ligand.[9] These ligands create a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the prochiral double bond over the other. For the synthesis of the pregabalin precursor, the substrate is an unsaturated cyano-ester, and the catalyst is often a Rhodium complex with a C₂-symmetric bisphosphine ligand, such as Me-DuPHOS.[10] This method is chosen for its high efficiency (high turnover numbers for the catalyst) and the exceptional levels of enantioselectivity it can deliver, often exceeding 99% ee.[10]
Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Cyano-enoate Salt
This protocol is adapted from the enantioselective synthesis of Pregabalin reported by Burk et al.[10]
Substrate and Catalyst Preparation:
The substrate, a salt of 3-cyano-5-methylhex-3-enoic acid (1.0 equiv), is dissolved in a suitable solvent such as methanol under an inert atmosphere (e.g., nitrogen or argon).
In a separate, inerted vessel, the chiral catalyst is prepared by mixing [Rh(COD)₂]BF₄ (e.g., 0.01 mol%) with the chiral bisphosphine ligand, (S,S)-Me-DuPHOS (e.g., 0.011 mol%), in methanol. The mixture is stirred to allow for complex formation.
Hydrogenation Reaction:
Transfer the catalyst solution to the reaction vessel containing the substrate.
Pressurize the vessel with hydrogen gas (e.g., 60 psi).
Stir the reaction mixture vigorously at room temperature.
Monitor the reaction for hydrogen uptake and by analyzing aliquots via HPLC or GC to confirm the disappearance of the starting material.
Work-up and Esterification:
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
Concentrate the reaction mixture under reduced pressure to remove the methanol.
The resulting product is the salt of (S)-3-cyano-5-methylhexanoic acid. To obtain the target ethyl ester, this can be esterified under standard acidic conditions (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid), followed by an aqueous work-up and extraction.
The final product, (S)-ethyl 3-cyano-5-methylhexanoate, is then purified by distillation.
Final Reduction to the Amine:
The enantiomerically pure (S)-ethyl 3-cyano-5-methylhexanoate obtained from either Strategy 1 or 2 is then subjected to reduction to yield the final amine.
This is typically achieved via catalytic hydrogenation using a catalyst like Raney Nickel or a rhodium catalyst under a hydrogen atmosphere.[6] The reaction converts the nitrile group (-CN) into a primary amine group (-CH₂NH₂), affording (S)-Ethyl 3-amino-5-methylhexanoate, which can then be isolated as its hydrochloride salt.
Analytical Characterization and Stereochemical Validation
Confirming the chemical identity and, crucially, the stereochemical integrity of Ethyl 3-amino-5-methylhexanoate hydrochloride requires a multi-faceted analytical approach. While standard techniques like NMR and Mass Spectrometry confirm the molecular structure, specialized chiral methods are essential to determine the enantiomeric purity.
Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique relies on a chiral stationary phase (CSP), which contains a single enantiomer of a chiral molecule bound to the support material (e.g., silica gel). As the racemic analyte passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. Due to differing stabilities of these complexes, one enantiomer is retained longer than the other, resulting in their separation.
The Causality Behind Method Selection: For β-amino esters, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as Chiralcel® or Chiralpak® columns) are often highly effective.[1] These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that create the necessary environment for chiral recognition. Another successful approach for primary amines is the use of crown ether-based CSPs (e.g., Crownpak®), which form inclusion complexes with the protonated amine group.[7] The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is critical and must be optimized to achieve baseline separation.
Fig. 2: Workflow for the determination of enantiomeric excess (% ee) by Chiral HPLC.
Protocol: Chiral HPLC Separation of Ethyl 3-amino-5-methylhexanoate Enantiomers
This protocol is a representative method based on literature for the separation of primary amino esters.[7]
Instrumentation & Conditions:
HPLC System: A standard HPLC system with a UV detector.
Mobile Phase: Perchloric acid solution (pH adjusted to 1.0 - 2.0) with a small percentage of methanol. The exact pH is critical for resolution.[7]
Flow Rate: 1.0 mL/min.
Column Temperature: 7-15°C. Sub-ambient temperatures often enhance enantioselectivity.[7]
Detection: UV at 210 nm (due to the ester carbonyl chromophore).
Sample Preparation: Dissolve an accurately weighed sample of Ethyl 3-amino-5-methylhexanoate hydrochloride in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Validation and Analysis:
Inject a sample of the racemic material to determine the retention times of both the (R) and (S) enantiomers and to confirm baseline resolution (Rs > 1.5).
Inject the synthesized, enantiomerically enriched sample.
The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers using the following formula:
% ee = [(A_major - A_minor) / (A_major + A_minor)] x 100
NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of the molecule. While standard ¹H and ¹³C NMR cannot distinguish between enantiomers, it provides a detailed fingerprint of the molecule, confirming the presence of all expected functional groups and their connectivity.
Predicted Spectroscopic Data:
Due to the limited availability of published spectra for the final hydrochloride salt, the following tables provide assigned chemical shifts for the immediate precursor, (S)-ethyl 3-cyano-5-methylhexanoate, based on literature data, and a predicted assignment for the final product based on standard chemical shift correlations.
Table 2: ¹H and ¹³C NMR Data for (R)-Ethyl 3-cyano-5-methylhexanoate in CDCl₃ (Adapted from patent literature)
Assignment
¹H NMR (δ, ppm)
¹³C NMR (δ, ppm)
-CH(CH₃)₂
0.95 (d), 0.96 (d)
21.2, 22.8
-CH ₂-CH(CN)-
1.22-1.24 (m)
40.7
-CH(CH₃ )₂
1.58 (m)
25.8
-CH₂-CH (CN)-
2.98-3.06 (m)
26.0
-CH₂ -C(O)O-
2.49 (dd), 2.65 (dd)
37.1
-O-CH₂ CH₃
4.17 (q)
61.4
-O-CH₂CH₃
1.22-1.24 (m)
14.1
-C N
-
121.1
-C (O)O-
-
169.7
Table 3: Predicted ¹H and ¹³C NMR Data for Ethyl 3-amino-5-methylhexanoate Hydrochloride in D₂O
Assignment
Predicted ¹H NMR (δ, ppm)
Predicted ¹³C NMR (δ, ppm)
-CH(CH₃ )₂
~0.90 (d, 6H)
~22.5
-O-CH₂CH₃
~1.25 (t, 3H)
~14.0
-CH ₂-CH(NH₃⁺)-
~1.40-1.60 (m, 2H)
~42.0
-CH (CH₃)₂
~1.70 (septet, 1H)
~25.0
-CH₂ -C(O)O-
~2.60-2.80 (m, 2H)
~38.0
-CH₂-CH (NH₃⁺)-
~3.40-3.60 (m, 1H)
~48.0
-O-CH₂ CH₃
~4.15 (q, 2H)
~62.0
-C (O)O-
-
~173.0
Note: In D₂O, the amine protons (NH₃⁺) will exchange with deuterium and will likely not be observed or will appear as a very broad, low-intensity signal.
Conclusion and Future Perspectives
The stereochemistry of Ethyl 3-amino-5-methylhexanoate hydrochloride is a topic of significant academic and industrial importance, primarily driven by its role as a precursor to the blockbuster drug Pregabalin. This guide has detailed the fundamental principles governing its stereoisomers and has provided a practical, in-depth look at the methodologies used to control and verify its stereochemical outcome.
The presented synthetic strategies—enzymatic kinetic resolution and asymmetric hydrogenation—highlight two distinct philosophies in achieving enantiopurity. The former leverages the inherent selectivity of nature's catalysts, offering a green and robust method for resolving a racemic mixture. The latter showcases the power of rational catalyst design to create the desired enantiomer directly with high efficiency and atom economy. Both approaches are self-validating systems when coupled with rigorous analytical oversight.
The analytical protocols, particularly the use of chiral HPLC, are indispensable for process development and quality control, providing the ultimate verification of stereochemical purity. While direct NMR analysis cannot differentiate enantiomers, it remains essential for confirming the underlying molecular architecture.
For professionals in drug development, a thorough understanding of these principles is not merely academic; it is fundamental to creating safe, effective, and economically viable therapeutic agents. The continuous evolution of catalytic systems and biotransformations promises even more efficient and sustainable routes to this and other vital chiral intermediates in the future.
References
Burk, M. J., de Koning, P. D., Grote, T. M., et al. (2003). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. The Journal of Organic Chemistry, 68(14), 5731-5734. [Link]
Pirkle, W. H., & Däppen, R. (1997). Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases. Biomedical Chromatography, 11(5), 317-320. [Link]
Hoge, G. (2003). Synthesis of Both Enantiomers of a P-Chirogenic 1,2-Bisphospholanoethane Ligand via Convergent Routes and Application to Rhodium-Catalyzed Asymmetric Hydrogenation of CI-1008 (Pregabalin). Journal of the American Chemical Society, 125(34), 10219-10227. [Link]
Martinez, C. A., et al. (2013). Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. Organic Process Research & Development, 17(12), 1541-1550. [Link]
Verma, V., et al. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 51B(10), 1471-1479. [Link]
Hoekstra, M. S., Sobieray, D. M., Schwindt, M. A., et al. (1997). Chemical Development of CI-1008, an Enantiomerically Pure Anticonvulsant. Organic Process Research & Development, 1(1), 26-38. [Link]
Suresh b J, et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Archives of Organic and Inorganic Chemical Sciences, 1(3). [Link]
Ordoñez, M., & Cativiela, C. (2007). Stereoselective synthesis of γ-amino acids. Tetrahedron: Asymmetry, 18(1), 3-99. [Link]
PubChem. Compound Summary for CID 18321690, Ethyl 3-amino-5-methylhexanoate. National Center for Biotechnology Information. [Link]
Li, Z., et al. (2015). Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277. Journal of Industrial Microbiology & Biotechnology, 42, 1299–1307. [Link]
Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH.
Blaser, H. U., & Schmidt, E. (Eds.). (2004). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH.
Patel, R. N. (2011). Biocatalysis: Synthesis of key intermediates for development of drugs. ACS Catalysis, 1(9), 1056-1074. [Link]
Shashikant, G., et al. (2011). An Advantageous Process For Preparing (S) Ethyl 3 Cyano 5 Methylhexanoate.
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-205. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]
Deshmukh, M., et al. (2012). Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) - pregabalin. WIPO Patent Application WO/2012/059798. [Link]
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]
Chiral Purity Analysis of Ethyl 3-amino-5-methylhexanoate Hydrochloride: A Technical Guide
Executive Summary & Chemical Profiling Ethyl 3-amino-5-methylhexanoate hydrochloride (CAS: 864871-52-3) is the ethyl ester of β -homoleucine, a critical chiral building block in the synthesis of peptidomimetics, β -pepti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profiling
Ethyl 3-amino-5-methylhexanoate hydrochloride (CAS: 864871-52-3) is the ethyl ester of
β
-homoleucine, a critical chiral building block in the synthesis of peptidomimetics,
β
-peptides, and advanced active pharmaceutical ingredients (APIs). While structurally analogous to the anticonvulsant Pregabalin (3-aminomethyl-5-methylhexanoic acid), this
β
-amino ester presents unique analytical and synthetic challenges.
The biological efficacy of
β
-amino acid derivatives is strictly stereodependent. Consequently, rigorous quantification of enantiomeric excess (
ee
) is a non-negotiable regulatory and functional requirement. This whitepaper details the mechanistic rationale and validated methodologies for resolving and analyzing the chiral purity of Ethyl 3-amino-5-methylhexanoate hydrochloride.
Mechanistic Causality in Chiral Resolution
Obtaining the enantiopure (S)- or (R)-isomer from racemic Ethyl 3-amino-5-methylhexanoate requires exploiting differential steric and electronic interactions. Because
β
-amino acids lack the
α
-proton acidity of standard amino acids, they are less prone to spontaneous racemization in aqueous media[1]. This stability allows for highly efficient resolution via two primary routes:
Enzymatic Kinetic Resolution: Utilizing lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze the ester moiety of one enantiomer, leaving the other intact.
Classical Diastereomeric Salt Formation: Reacting the racemic free base with a chiral resolving agent (e.g., chiral tartaric acid derivatives or mandelic acid) to form diastereomeric salts with distinct solubility profiles, enabling isolation via fractional crystallization.
Fig 1: Synthetic pathways for the chiral resolution of beta-amino acid esters.
Analytical Methodologies: Overcoming the Chromophore Challenge
The primary analytical hurdle with aliphatic
β
-amino esters is their lack of a conjugated
π
-system, rendering them virtually transparent to standard UV-Vis detectors. To achieve the sensitivity required to detect trace chiral impurities (often
<0.1%
), scientists must employ either pre-column derivatization or direct LC-MS/MS using specialized Chiral Stationary Phases (CSPs)[2][3].
Approach A: Direct Separation via Zwitterionic CSPs
Recent advancements utilize zwitterionic chiral selectors derived from cinchona alkaloids and sulfonic acids (e.g., CHIRALPAK ZWIX)[2].
The Causality: The zwitterionic stationary phase provides simultaneous electrostatic interactions—the sulfonic acid pairs with the protonated primary amine of the analyte, while the basic alkaloid nitrogen interacts with the ester/carboxylate dipole. This synergistic binding creates a rigid, stereoselective pocket that differentiates enantiomers without derivatization[2].
For laboratories relying on standard HPLC-UV systems, pre-column derivatization with 1-fluoro-2,4-dinitrobenzene (FDNB) is the gold standard[4][5].
The Causality: The primary amine of Ethyl 3-amino-5-methylhexanoate acts as a nucleophile, attacking the electron-deficient aromatic ring of FDNB in a Nucleophilic Aromatic Substitution (
SNAr
) reaction. The resulting 2,4-dinitrophenyl derivative possesses a massive molar absorptivity at 340–360 nm, lowering the Limit of Detection (LOD) to the nanogram per milliliter range[3][5].
Fig 2: Workflow for pre-column derivatization and HPLC-UV chiral analysis.
Column: Achiral C18 (if using chiral derivatizing agents like Marfey's) OR Chiralpak IE/AD-H for standard FDNB derivatives.
Workflow:
Sample Preparation: Dissolve 10 mg of Ethyl 3-amino-5-methylhexanoate HCl in 10 mL of HPLC-grade water (1 mg/mL stock).
Buffering: Transfer 100 µL of the sample stock into a 2 mL amber glass vial. Add 100 µL of 0.1 M Sodium Borate buffer (pH 8.2) to ensure the amine is deprotonated and nucleophilic[3].
Derivatization: Add 75 µL of FDNB reagent (10 mg/mL in acetonitrile). Vortex the mixture for 10 seconds[3].
Incubation: Heat the vial in a thermomixer at 60°C for exactly 30 minutes to drive the
SNAr
reaction to completion[3].
Quenching: Cool the vial to room temperature. Add 75 µL of 1 M HCl to neutralize the buffer and quench unreacted FDNB[3]. Dilute with 650 µL of mobile phase.
Chromatographic Conditions:
Mobile Phase: Phosphoric acid buffer / Acetonitrile (55:45, v/v)[5].
Self-Validation Check: Always run a reagent blank (omitting the analyte) to identify baseline artifacts caused by hydrolyzed FDNB (2,4-dinitrophenol).
Quantitative Data Presentation
The selection of the analytical method depends heavily on the available instrumentation and the required Limit of Quantification (LOQ). The table below summarizes the performance metrics of various approaches for aliphatic
β
-amino compounds.
Accessible for standard QC labs; high robustness[5].
Pre-Column Diastereomeric
Standard C18
Marfey's Reagent (FDAA)
UV (340 nm)
~20 ng/mL
Resolves enantiomers on cheap, achiral columns.
Direct Chiral HPLC-UV
CHIRALPAK IE (Amylose)
None (Direct)
UV (210 nm)
>5 µg/mL
Non-destructive, but suffers from poor UV sensitivity[2].
Conclusion
The chiral purity of Ethyl 3-amino-5-methylhexanoate hydrochloride is paramount for its utility in advanced chemical synthesis. Because the molecule lacks a native chromophore, analytical scientists must strategically choose between direct zwitterionic LC-MS/MS or robust pre-column derivatization techniques (like FDNB tagging). By understanding the mechanistic causality behind these methods—specifically the nucleophilic nature of the
β
-amine and the stereoselective pockets of modern CSPs—researchers can guarantee the stereochemical integrity of their pipelines.
References
Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - MDPI. Available at:[Link]
Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization - ResearchGate. Available at:[Link]
Determination of optical impurity of pregabalin by HPLC with pre-column chiral derivatization - PubMed. Available at:[Link]
Method for obtaining optically pure amino acids - Google Patents (WO2010110555A2).
Racemization of 3-amino-5-methylhexanoic acid derivatives
An In-Depth Technical Guide to the Racemization of 3-Amino-5-Methylhexanoic Acid Derivatives Abstract This technical guide provides a comprehensive examination of the racemization of 3-amino-5-methylhexanoic acid and its...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Racemization of 3-Amino-5-Methylhexanoic Acid Derivatives
Abstract
This technical guide provides a comprehensive examination of the racemization of 3-amino-5-methylhexanoic acid and its derivatives, a topic of critical importance in the development and manufacturing of the pharmaceutical agent Pregabalin. The biological activity of Pregabalin resides almost exclusively in the (S)-enantiomer, making the control of its stereochemical integrity a paramount concern.[1][2][3] This document delves into the fundamental mechanisms of racemization, systematically explores the multifaceted factors that influence its rate, details robust analytical methodologies for monitoring enantiomeric purity, and outlines strategic approaches for its mitigation and control in synthetic and downstream processes. This guide is intended for researchers, chemists, and drug development professionals dedicated to ensuring the quality, safety, and efficacy of chiral therapeutics.
Introduction: The Stereochemical Imperative of 3-Amino-5-Methylhexanoic Acid
3-Amino-5-methylhexanoic acid is a γ-amino acid analogue that serves as the active pharmaceutical ingredient (API) in Pregabalin (marketed as Lyrica), a widely prescribed medication for epilepsy, neuropathic pain, and fibromyalgia.[1][4] As with many modern therapeutics, the molecule possesses a chiral center at the C3 position. The pharmacological activity is specifically attributed to the (S)-(+)-enantiomer, while the (R)-(-)-enantiomer is reported to be significantly less active.[3][5]
This stereospecificity mandates that the synthesis and formulation of Pregabalin must yield and maintain the highest possible enantiomeric purity. Racemization, the process by which one enantiomer of a chiral compound converts into its mirror image, leading to a 1:1 mixture (a racemate), poses a significant threat to the drug's quality. A related process, epimerization, describes the change in configuration at only one of multiple stereogenic centers.[6][7] For a molecule with a single chiral center like 3-amino-5-methylhexanoic acid, racemization is the operative term.
Understanding and controlling the racemization of 3-amino-5-methylhexanoic acid and its synthetic precursors is not merely an academic exercise; it is a critical component of process chemistry and quality control, directly impacting the therapeutic efficacy and safety profile of the final drug product. This guide will provide the foundational knowledge and practical insights required to address this challenge.
Fundamental Mechanisms of Racemization
The racemization of amino acids, including β-amino acids like 3-amino-5-methylhexanoic acid, proceeds through the formation of a planar, achiral intermediate. This occurs via the removal of the proton from the stereogenic carbon atom, followed by non-stereoselective reprotonation.[8] The stability of this intermediate and the ease of proton abstraction are key to the rate of racemization, which is typically catalyzed by the presence of acid or base.
Base-Catalyzed Racemization
In the presence of a base, the proton at the C3 position (alpha to the carboxyl group) is abstracted, forming a resonance-stabilized planar carbanion or enolate intermediate.[8][9] Reprotonation of this intermediate can occur from either face with equal probability, leading to the formation of both (S) and (R) enantiomers. This pathway is highly relevant in synthetic steps employing basic reagents, such as sodium ethoxide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[9][10]
Acid-Catalyzed Racemization
Under acidic conditions, the carbonyl oxygen of the carboxylic acid (or its ester derivative) is protonated. This protonation increases the electron-withdrawing nature of the carbonyl group, which in turn enhances the acidity of the adjacent C-H bond.[8][11][12] A weak base (such as water or the conjugate base of the acid catalyst) can then abstract the proton, leading to the formation of a planar enol intermediate. Tautomerization back to the keto form is non-stereospecific, resulting in racemization.[12]
Caption: General mechanisms for base- and acid-catalyzed racemization at a chiral center alpha to a carbonyl group.
Key Factors Influencing Racemization Rate
The propensity for a 3-amino-5-methylhexanoic acid derivative to racemize is not intrinsic but is heavily influenced by its chemical environment. A thorough understanding of these factors is essential for designing robust synthetic and storage protocols.
Factor
Influence on Racemization Rate
Rationale
pH
Increased rate at both low (acidic) and high (basic) pH.[8][13]
Facilitates either the acid- or base-catalyzed mechanisms described in Section 2.0. A region of greater stability often exists near neutral pH.
Temperature
Rate increases significantly with temperature.[14]
Provides the necessary activation energy for proton abstraction and intermediate formation. A 10°C increase can double or triple the reaction rate.
Polar solvents can stabilize the charged intermediates (carbanions) formed during the reaction, lowering the activation energy.[16]
Catalysts
Bases: Strong, non-hindered bases are potent catalysts.[17] Metal Ions (e.g., Cu²⁺): Accelerate racemization.[8][18] Aldehydes: Can act as catalysts.[11][19]
Bases directly abstract the chiral proton. Metal ions chelate with the amino and carboxyl groups, increasing the acidity of the C-H bond. Aldehydes form Schiff base intermediates, which also enhance C-H acidity.
Molecular Structure
Activating groups on the carboxyl function (e.g., thioesters, acyl halides) increase the rate.
These groups are more electron-withdrawing than a simple acid or ester, which increases the acidity of the proton at the C3 position, making it more susceptible to abstraction.[9]
Analytical Methods for Monitoring Enantiomeric Purity
Accurate quantification of the enantiomeric ratio (and thus, the extent of racemization) is a cornerstone of quality control. As 3-amino-5-methylhexanoic acid lacks a strong UV chromophore, most methods rely on derivatization or specialized chiral separation techniques.[20]
Chiral HPLC is a powerful technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Protocol: To enable detection by UV-Vis, the amino group of the analyte is often derivatized with a chromophoric agent such as 1-fluoro-2,4-dinitrobenzene (FDNB).[20] The resulting derivatives can then be separated on a suitable CSP. The United States Pharmacopeia (USP) provides standardized methods for determining the enantiomeric purity of Pregabalin.[21]
Chiral Gas Chromatography (GC)
GC can also be employed for enantiomeric separation, but requires the analyte to be volatile.
Protocol: Two derivatization steps are often necessary. First, the carboxylic acid is esterified (e.g., methylation) to increase volatility and, crucially, to prevent intramolecular cyclization to the corresponding lactam at high temperatures in the GC inlet.[4][22] Second, the amino group is reacted with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated on a standard achiral GC column.[4][22]
Caption: Decision framework for selecting a strategy to control stereochemical integrity.
Conclusion
The racemization of 3-amino-5-methylhexanoic acid derivatives is a critical process variable that demands rigorous attention throughout the drug development lifecycle. The stability of the chiral center is fundamentally governed by the ease of proton abstraction, a process potently catalyzed by both acids and bases and accelerated by elevated temperatures. By understanding these core mechanisms and influencing factors, scientists can proactively design synthetic routes and control process parameters to preserve the enantiomeric integrity of the target molecule. The implementation of robust analytical methods like chiral HPLC and GC is indispensable for monitoring and ensuring that the final product meets the stringent quality standards required for pharmaceuticals. Ultimately, a combination of strategic synthesis—favoring enantioselective methods or efficient recycling protocols—and meticulous control of reaction conditions provides the most effective path to producing (S)-3-amino-5-methylhexanoic acid safely, efficiently, and with the high degree of enantiopurity required for its therapeutic function.
Synthetic Strategies: Establishing the Core Structure
An In-Depth Technical Guide to the Fundamental Reactivity of β-Amino Esters For professionals in chemical research and drug development, a deep understanding of core molecular reactivities is not merely academic—it is th...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Fundamental Reactivity of β-Amino Esters
For professionals in chemical research and drug development, a deep understanding of core molecular reactivities is not merely academic—it is the bedrock of innovation. The β-amino ester motif is a quintessential example, serving as a critical building block for pharmaceuticals, a versatile intermediate in organic synthesis, and the foundational unit of advanced biomaterials like poly(β-amino esters) (PBAEs).[1][2][3]
This guide moves beyond a simple recitation of reactions. It is structured to provide a causal understanding of the chemical behavior of β-amino esters, explaining why they react the way they do and how this reactivity can be controlled and exploited. We will explore their synthesis, delve into their characteristic reactions—hydrolysis, aminolysis, and cyclization—and analyze how structural modifications influence these transformations. The protocols and mechanistic insights provided herein are designed to be immediately applicable, empowering researchers to make informed decisions in their synthetic and developmental endeavors.
The reactivity of a β-amino ester is intrinsically linked to its structure. Therefore, a discussion of its fundamental reactivity must begin with an overview of its synthesis. The choice of synthetic route is often dictated by factors such as the availability of starting materials, desired substitution patterns, stereochemical requirements, and scalability.[4]
Conjugate Addition (Aza-Michael Reaction)
The aza-Michael reaction is a highly atom-economical method involving the 1,4-conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester.[4][5] This approach is favored for its directness and is often catalyzed by acids, bases, or Lewis acids to enhance the electrophilicity of the unsaturated ester.[1]
From a practical standpoint, the nucleophilicity of the amine is a critical parameter. Aromatic amines with electron-donating substituents exhibit higher reactivity due to increased nucleophilicity, while those with electron-withdrawing groups react more slowly.[6] Solvent-free conditions or the use of recyclable catalysts like silica gel represent greener alternatives to traditional methods that use stoichiometric amounts of Lewis acids, which can pose environmental challenges.[1]
Caption: A typical experimental workflow for the synthesis of β-amino esters via the aza-Michael addition.
Mannich-Type Reactions
The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound, typically a ketene silyl acetal (as the ester precursor).[7][8] This method is exceptionally powerful for creating complex β-amino esters, including those with quaternary stereocenters.[9] The reaction proceeds via the formation of an electrophilic iminium ion, which is then attacked by the nucleophilic enolate.[8] The choice of catalyst, often a chiral thiourea or a Lewis acid, is crucial for controlling the stereoselectivity of the addition.[7][9]
Homologation of α-Amino Acids
For converting readily available α-amino acids into their β-analogs, the Arndt-Eistert synthesis is a classic and reliable method.[4] This multi-step process involves converting an N-protected α-amino acid into an acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent silver-catalyzed Wolff rearrangement in the presence of an alcohol yields the homologated β-amino ester. While robust and excellent for preserving stereochemical integrity, the use of hazardous diazomethane makes this route less favorable for large-scale industrial applications.[4] An alternative, the Kowalski ester homologation, offers a safer method for achieving the same transformation.[10]
Synthetic Route
Key Features
Advantages
Disadvantages
Aza-Michael Addition
1,4-conjugate addition of an amine to an α,β-unsaturated ester.[1][11]
High atom economy, direct, often uses mild conditions.[4][5]
Reactivity is highly dependent on amine nucleophilicity.[6]
Mannich Reaction
Three-component reaction of an amine, aldehyde, and enolate precursor.[8]
Excellent for constructing complex structures and stereocenters.[7][9]
Requires careful control of reaction conditions to avoid side products.
Arndt-Eistert Synthesis
One-carbon homologation of an α-amino acid via a diazoketone intermediate.[4]
Reliable, preserves stereochemistry of the starting α-amino acid.
Involves hazardous and explosive reagents (diazomethane).
Kowalski Homologation
Ester homologation using dibromomethyllithium and rearrangement.[10]
Safer alternative to Arndt-Eistert for homologation.
Can have variable yields depending on the N-protecting group.[10]
Core Reactivity and Stability
The defining characteristic of a β-amino ester is the electronic interplay between the amino group at the β-position and the ester functionality. This relationship governs the molecule's stability and its primary reaction pathways.
Ester Hydrolysis: A Key Degradation Pathway
The hydrolysis of the ester bond is arguably the most significant reaction from a practical perspective, as it dictates the stability of these molecules in aqueous environments.[12] This is particularly crucial for poly(β-amino esters) used in drug delivery, where the rate of hydrolysis controls drug release and polymer degradation.[13][14][15]
Hydrolysis can be catalyzed by both acid and base. Under basic conditions, the reaction proceeds via direct nucleophilic attack of a hydroxide ion at the electrophilic ester carbonyl. The proximity of the β-amino group, however, can lead to a more complex scenario than for simple esters. While the amino group's basicity means it will be protonated under acidic conditions, potentially exerting an electron-withdrawing inductive effect that slightly accelerates hydrolysis, its primary influence is often steric. Bulky substituents on the nitrogen or at the α- or β-positions can hinder the approach of the hydroxide nucleophile, slowing the rate of hydrolysis.[16]
Caption: General mechanism for the base-catalyzed hydrolysis of a β-amino ester.
Aminolysis: Amide Formation
Aminolysis is the process where an amine displaces the alcohol portion of the ester to form an amide. This reaction is fundamental to the post-polymerization modification of PBAEs.[17][18] For instance, end-capping amines can react not only with terminal acrylate groups but also with ester linkages along the polymer backbone, leading to chain scission and the introduction of amide bonds.[18] This "top-down" aminolysis strategy can reduce molecular weight and introduce new functional groups, significantly impacting the material's properties for applications like mRNA delivery.[17] The efficiency of aminolysis is, like hydrolysis, sensitive to steric hindrance around the ester carbonyl.
Intramolecular Cyclization: The Gateway to β-Lactams
One of the most synthetically valuable reactions of β-amino esters is their intramolecular cyclization to form β-lactams (2-azetidinones).[19] This transformation is a cornerstone in the synthesis of penicillin and cephalosporin antibiotics. The reaction is typically promoted by a non-nucleophilic base, which deprotonates the amine (or an N-H bond of a precursor), increasing its nucleophilicity. The resulting amide anion then attacks the ester carbonyl in an intramolecular fashion to form a tetrahedral intermediate, which subsequently collapses to expel the alkoxide and form the strained four-membered ring.[20][21][22]
The success of this cyclization is a delicate balance. The formation of the strained β-lactam ring is entropically and enthalpically unfavorable. Therefore, reaction conditions must be carefully chosen to favor the intramolecular pathway over competing intermolecular reactions, such as polymerization. Using substrates with activating groups on the ester or specific chiral auxiliaries can significantly improve the yield and diastereoselectivity of the cyclization.[20][22]
Applications in Drug Development and Materials Science
The fundamental reactivity of β-amino esters directly enables their most important applications.
Poly(β-amino esters) for Gene and Drug Delivery: PBAEs are a leading class of non-viral vectors for delivering nucleic acids (DNA, mRNA, siRNA).[13][14][23] Their utility hinges on two key reactions:
Protonation: The tertiary amines in the polymer backbone become protonated in the acidic environment of the endosome (pH ~5.1-6.5). This leads to osmotic swelling and endosomal rupture, releasing the genetic payload into the cytoplasm.[14][15]
Hydrolysis: The ester bonds in the backbone are susceptible to hydrolysis at physiological pH, ensuring the polymer is biodegradable and breaks down into smaller, non-toxic components that can be safely cleared by the body.[14][15][24] This degradability is a major advantage over non-degradable cationic polymers like PEI.[14]
Intermediates for Active Pharmaceutical Ingredients (APIs): As discussed, the cyclization of β-amino esters is a key route to β-lactam antibiotics.[1][19] Furthermore, β-amino acids and their ester derivatives are incorporated into peptidomimetics to confer resistance to enzymatic degradation by peptidases and to induce stable secondary structures in peptides.[4]
Experimental Protocol: Continuous-Flow Synthesis of a β-Amino Ester
This protocol details the synthesis of a β-amino acid ester via a lipase-catalyzed Michael addition in a continuous-flow microreactor, adapted from the literature.[4][6] This method highlights a green and efficient approach to synthesis.
Objective: To synthesize methyl 3-(phenylamino)propanoate.
Immobilized Lipase TL IM from Thermomyces lanuginosus
Continuous-flow microreactor setup with two syringe pumps and a packed-bed reactor column.
Standard glassware for workup and purification.
Silica gel for column chromatography.
Procedure:
Catalyst Packing: Carefully pack the microreactor column with the immobilized lipase.
Reagent Preparation:
Feed A: Dissolve aniline (e.g., 5.0 mmol) in anhydrous methanol (10 mL) to create a ~0.5 M solution.
Feed B: Dissolve methyl acrylate (e.g., 20.0 mmol, a 1:4 molar ratio relative to aniline) in anhydrous methanol (10 mL) to create a ~2.0 M solution.[6] The excess acrylate is used to drive the reaction to completion, but a very large excess can lead to double-addition products.[6]
Reaction Execution:
Set the temperature of the reactor column to 35 °C. This temperature was found to provide an optimal balance between reaction rate and selectivity.[6]
Using the syringe pumps, introduce Feed A and Feed B into a T-mixer before the reactor column at flow rates calculated to achieve the desired residence time (e.g., 30 minutes).
Collect the reactor output in a round-bottom flask.
Workup and Purification:
Once the collection is complete, remove the methanol from the collected solution using a rotary evaporator.
The resulting crude oil is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Analysis and Validation:
Combine the pure fractions and remove the solvent under reduced pressure.
Confirm the structure and purity of the isolated product, methyl 3-(phenylamino)propanoate, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6] The expected spectra should confirm the addition of the aniline to the acrylate.
This self-validating protocol, with its final analytical step, ensures the identity and purity of the synthesized compound, providing a reliable foundation for any subsequent reactivity studies.
Conclusion
The β-amino ester is a deceptively simple functional group whose reactivity profile is rich with nuance. The interplay between the amine and the ester dictates its stability, its propensity to form amides, and its ability to serve as a precursor to valuable heterocyclic structures like β-lactams. For researchers in organic synthesis and drug development, mastering the principles that govern these transformations is essential. By understanding the causality behind their synthesis and reactivity, scientists can better predict the behavior of these molecules, design more efficient synthetic routes, and develop innovative materials and therapeutics that leverage their unique chemical properties.
References
Zhang, L., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of β-Amino Acids and Derivatives. Organic Chemistry Portal. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds. Organic Chemistry Portal. Available at: [Link]
Das, B., et al. (2006). Synthesis of β-Amino Esters via Aza-Michael Addition of Amines to Alkenes Promoted on Silica: A Useful and Recyclable Surface. Synlett. Available at: [Link]
Evans, C. D., et al. (2011). Intramolecular ester enolate–imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. University of Bath's research portal. Available at: [Link]
Evans, C. D., et al. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic beta-lactams and cyclic beta-amino acid derivatives. Monash University. Available at: [Link]
Anderson, D. G., et al. (2003). Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery. PubMed. Available at: [Link]
El-Faham, A., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Publishing. Available at: [Link]
Reddy, V., et al. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. Available at: [Link]
Yong, H., et al. (2025). Aminolysis of Highly Branched Poly(β-amino ester)s for Efficient mRNA Delivery. ACS Publications. Available at: [Link]
D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. PMC. Available at: [Link]
Crecente-Campo, J., et al. (2023). Poly(beta-amino esters): applications in immunology. PMC. Available at: [Link]
Yong, H., et al. (2025). Aminolysis of Highly Branched Poly(β-amino ester)s for Efficient mRNA Delivery. ACS Publications. Available at: [Link]
Ordóñez, M., et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry. Available at: [Link]
Wikipedia. (n.d.). Mannich reaction. Wikipedia. Available at: [Link]
Li, J-T., et al. (2015). A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions. RSC Publishing. Available at: [Link]
Evans, C. D., et al. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed. Available at: [Link]
ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc. Available at: [Link]
Kumar, A., et al. (2023). Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z)-α,β-unsaturated γ-lactams. RSC Publishing. Available at: [Link]
Wang, Z., et al. (2018). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines. PMC. Available at: [Link]
Liu, S., et al. (2019). Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. University of Groningen research portal. Available at: [Link]
Liu, S., et al. (2019). Poly(β‐Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. ResearchGate. Available at: [Link]
Li, L., et al. (2023). Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery. PMC. Available at: [Link]
Sunshine, J. C., et al. (2016). Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities. PMC. Available at: [Link]
Yong, H., et al. (2025). Aminolysis of Highly Branched Poly(β-amino ester)s for Efficient mRNA Delivery. ResearchGate. Available at: [Link]
Dosta, P., et al. (2018). Stable and efficient generation of poly(β-amino ester)s for RNAi delivery. RSC Publishing. Available at: [Link]
Beke, M., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? PMC. Available at: [Link]
Dosta, P., et al. (2018). Stable and efficient generation of poly(β-amino ester)s for RNAi delivery. RSC Publishing. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of β-amino alcohols by amination (alkylation). Organic Chemistry Portal. Available at: [Link]
Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. MDPI. Available at: [Link]
ResearchGate. (n.d.). Aminolysis of β‐keto esters using CAL‐B. ResearchGate. Available at: [Link]
ResolveMass Laboratories Inc. (2025). The Chemistry Behind Poly β-Amino Esters (PBAEs): Understanding Their Structure and Properties. ResolveMass Laboratories Inc. Available at: [Link]
Thomson, R. J., et al. (2018). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. PMC. Available at: [Link]
Langer, R., et al. (2012). Biodegradable poly(beta-amino esters) and uses thereof. Google Patents.
Tang, T. P., & Ellman, J. A. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry. Available at: [Link]
Gray, D., et al. (2004). Kowalski Ester Homologation. Application to the Synthesis of β-Amino Esters. The Journal of Organic Chemistry. Available at: [Link]
Côté, A., et al. (2020). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC. Available at: [Link]
R. Discovery. (n.d.). The basic hydrolysis of amino acid esters. R Discovery. Available at: [Link]
Awasthi, A. K., et al. (2005). Practical enantioselective synthesis of beta-substituted-beta-amino esters. PubMed. Available at: [Link]
An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-5-methylhexanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust and widely utilized synthetic route to Ethyl 3-amino-5-methylhexanoate hydrochlo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and widely utilized synthetic route to Ethyl 3-amino-5-methylhexanoate hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. The document details a chemoenzymatic approach, highlighting the synthesis of the pivotal intermediate, (S)-ethyl 3-cyano-5-methylhexanoate, followed by its reduction to the target amine and subsequent conversion to the hydrochloride salt. The guide is intended to provide researchers and drug development professionals with a detailed, practical, and scientifically grounded resource for the laboratory-scale synthesis of this important compound.
Introduction: Significance of Ethyl 3-amino-5-methylhexanoate
Ethyl 3-amino-5-methylhexanoate and its derivatives are crucial building blocks in medicinal chemistry. Notably, the corresponding carboxylic acid, (S)-3-(aminomethyl)-5-methylhexanoic acid, also known as pregabalin, is the active pharmaceutical ingredient in Lyrica®, a medication used to treat epilepsy, neuropathic pain, and generalized anxiety disorder.[1][2][3][4] The ethyl ester, often in its hydrochloride salt form for improved stability and handling, serves as a key precursor in several manufacturing processes for pregabalin and other γ-amino acid analogues.[5]
The stereochemistry at the C3 position is critical for the biological activity of pregabalin, with the (S)-enantiomer being the active form. Therefore, synthetic strategies that offer high enantioselectivity are of paramount importance. This guide will focus on a chemoenzymatic approach that leverages the high selectivity of enzymes to establish the desired stereocenter early in the synthetic sequence.
Strategic Overview of the Synthesis
The synthesis of Ethyl 3-amino-5-methylhexanoate hydrochloride can be broadly divided into three key stages, as depicted in the workflow diagram below. This strategy emphasizes the early and efficient introduction of the chiral center via an enzymatic resolution, followed by standard organic transformations to elaborate the final product.
Figure 2: Enzymatic resolution of racemic ethyl 3-cyano-5-methylhexanoate.
Experimental Protocol:
Enzymatic Hydrolysis:
To a buffered aqueous solution, add racemic ethyl 3-cyano-5-methylhexanoate.
* Introduce a lipase, such as Candida antarctica Lipase B (CAL-B), which selectively hydrolyzes the (R)-enantiomer.
* Maintain the reaction at a controlled temperature (e.g., 25-30 °C) and pH. The progress of the reaction can be monitored by HPLC.
Work-up and Separation:
Upon completion, extract the unreacted (S)-ethyl 3-cyano-5-methylhexanoate with an organic solvent (e.g., diethyl ether or ethyl acetate).
The aqueous layer, containing the sodium salt of (R)-3-cyano-5-methylhexanoic acid, can be acidified and extracted to recover the (R)-acid, which can be racemized and recycled to improve the overall process economy.
* The organic layer containing the desired (S)-ester is washed, dried, and the solvent is removed under reduced pressure to yield enantiomerically enriched (S)-ethyl 3-cyano-5-methylhexanoate.
Stage 2: Reduction of the Nitrile to the Primary Amine
The next step involves the reduction of the cyano group in (S)-ethyl 3-cyano-5-methylhexanoate to a primary amine. This can be achieved using various reducing agents. Catalytic hydrogenation is a common and clean method.
Reaction Scheme:
Figure 3: Reduction of the chiral cyano intermediate to the corresponding amine.
Experimental Protocol:
Hydrogenation:
Dissolve (S)-ethyl 3-cyano-5-methylhexanoate in a suitable solvent, typically ethanol saturated with ammonia. The ammonia is added to suppress the formation of secondary amine byproducts.
Charge a high-pressure reactor with the solution and a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).
[3][4] * Pressurize the reactor with hydrogen gas (e.g., 4-5 kg/cm ²) and heat to a moderate temperature (e.g., 40-50 °C).
[6] * Monitor the reaction by TLC or GC until the starting material is consumed.
Work-up:
After the reaction is complete, cool the reactor and carefully filter off the catalyst.
Concentrate the filtrate under reduced pressure to obtain the crude ethyl (S)-3-amino-5-methylhexanoate.
Stage 3: Formation of the Hydrochloride Salt
The final step is the conversion of the free amine to its hydrochloride salt. This is a straightforward acid-base reaction that yields a stable, crystalline solid that is easier to handle and purify.
Reaction Scheme:
Figure 4: Formation of the final hydrochloride salt.
Experimental Protocol:
Salt Formation:
Dissolve the crude ethyl (S)-3-amino-5-methylhexanoate in a suitable anhydrous solvent, such as isopropanol or diethyl ether.
Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) until the pH is acidic.
The hydrochloride salt will precipitate out of the solution.
Isolation and Purification:
Stir the resulting slurry for a period to ensure complete precipitation.
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield Ethyl 3-amino-5-methylhexanoate hydrochloride.
The product can be further purified by recrystallization if necessary.
Data Summary
The following table summarizes the key chemical entities involved in this synthesis.
Compound Name
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Ethyl 3-oxo-5-methylhexanoate
15402-16-1
C₉H₁₆O₃
172.22
(S)-Ethyl 3-cyano-5-methylhexanoate
181289-39-4
C₁₀H₁₇NO₂
183.25
Ethyl (S)-3-amino-5-methylhexanoate
90726-94-6
C₉H₁₉NO₂
173.25
Ethyl 3-amino-5-methylhexanoate hydrochloride
90726-94-6
C₉H₂₀ClNO₂
209.71
Alternative Synthetic Approaches: A Brief Overview
While the chemoenzymatic route is highly efficient, it is important for researchers to be aware of other established methods. These include:
Hofmann, Curtius, and Schmidt Rearrangements: These classical name reactions can be employed to synthesize amines from carboxylic acid derivatives. [7][8][9][10][11][12][13][14][15][16][17][18]For instance, a derivative of 3-isobutylglutaric acid could be subjected to a Curtius rearrangement to install the amino group. [8][13]These methods are versatile and can be adapted for various substrates.
Asymmetric Hydrogenation: Asymmetric hydrogenation of a suitable prochiral enamine or enoate precursor using a chiral catalyst is another powerful method for establishing the desired stereocenter.
[3][4]
The choice of synthetic route will often depend on factors such as the availability of starting materials, scalability, cost, and the desired enantiomeric purity.
Conclusion
The synthesis of Ethyl 3-amino-5-methylhexanoate hydrochloride is a well-established process with multiple viable routes. The chemoenzymatic approach detailed in this guide offers an efficient and highly enantioselective pathway to this valuable pharmaceutical intermediate. By understanding the key transformations and the rationale behind the experimental choices, researchers can confidently implement and adapt this synthesis for their specific needs.
References
Eureka. (2008, September 17). Novel asymmetric synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid.
PMC. (n.d.).
Google Patents. (n.d.). US20030212290A1 - Asymmetric synthesis of pregabalin.
Google Patents. (n.d.). DE60102356T2 - ASYMMETRIC SYNTHESIS OF PREGABALIN.
ACS Publications. (2013, January 14). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases | The Journal of Organic Chemistry.
Wikipedia. (n.d.). Curtius rearrangement.
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). A new methodology for the synthesis of β-amino acids.
Indian Journal of Chemistry. (n.d.). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin].
Wikipedia. (n.d.). Hofmann rearrangement.
Chemistry LibreTexts. (2023, January 22). Schmidt Reaction.
Alfa Chemistry. (n.d.). Hofmann Rearrangement.
Chemistry Steps. (2025, June 17). Curtius Rearrangement.
Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s)
PMC. (n.d.).
ResearchGate. (n.d.).
Chemistry Steps. (2025, June 17). Hofmann Rearrangement.
The Strategic Role of Ethyl 3-amino-5-methylhexanoate Hydrochloride as a Chiral Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and pharmaceutical development, the demand for enantiomerically pure compounds is...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements for the stereospecific construction of complex active pharmaceutical ingredients (APIs). Among these, ethyl 3-amino-5-methylhexanoate hydrochloride has emerged as a particularly valuable intermediate, most notably in the synthesis of the blockbuster anticonvulsant and neuropathic pain agent, Pregabalin. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this crucial chiral building block, offering insights into the causality behind experimental choices and providing detailed, validated protocols for its preparation and use.
Physicochemical and Structural Characteristics
Ethyl 3-amino-5-methylhexanoate hydrochloride is a white to off-white solid or powder.[1][2] Its hydrochloride salt form enhances its stability and handling properties, making it suitable for use in a variety of synthetic transformations.
Table 1: Physicochemical Properties of Ethyl 3-amino-5-methylhexanoate Hydrochloride
Strategic Synthesis of Ethyl 3-amino-5-methylhexanoate Hydrochloride
The synthesis of enantiomerically pure ethyl 3-amino-5-methylhexanoate is a critical step in the production of (S)-Pregabalin. The primary strategies for obtaining the desired (S)-enantiomer involve either the resolution of a racemic mixture or an asymmetric synthesis.
Synthesis of Racemic Ethyl 3-amino-5-methylhexanoate
A common route to the racemic compound involves the reduction of ethyl 3-cyano-5-methylhexanoate. This cyanoester can be synthesized through various methods, including the Knoevenagel condensation of isovaleraldehyde and diethyl malonate, followed by a series of transformations.
Enantioselective Synthesis: The Path to Chirality
Achieving high enantiomeric excess is the cornerstone of utilizing this building block effectively. Two primary methodologies have proven to be robust and scalable: enzymatic kinetic resolution and asymmetric hydrogenation.
This approach leverages the stereoselectivity of enzymes, most commonly lipases, to selectively hydrolyze one enantiomer of a racemic mixture of ethyl 3-cyano-5-methylhexanoate, allowing for the separation of the desired (S)-enantiomer.[5]
Conceptual Workflow for Enzymatic Kinetic Resolution
Caption: Enzymatic Kinetic Resolution Workflow.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (RS)-ethyl 3-cyano-5-methylhexanoate
Reaction Setup: In a temperature-controlled vessel, suspend racemic ethyl 3-cyano-5-methylhexanoate in a buffered aqueous solution (e.g., phosphate buffer, pH 7.2).
Enzyme Addition: Add a commercially available lipase, such as Candida antarctica Lipase B (Novozym 435), to the mixture. The enzyme loading is typically in the range of 1-10% w/w relative to the substrate.
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 25-40°C) and monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess of the remaining ester and the hydrolyzed acid.
Work-up: Once the desired conversion (typically around 50%) is reached, filter off the enzyme.
Extraction: Acidify the aqueous layer and extract with an organic solvent (e.g., ethyl acetate) to separate the unreacted (S)-ethyl 3-cyano-5-methylhexanoate from the hydrolyzed (R)-3-cyano-5-methylhexanoic acid.
Purification: The organic layer containing the (S)-ester is washed, dried, and concentrated under reduced pressure. Further purification can be achieved by column chromatography if necessary.
A highly efficient and atom-economical approach to the (S)-enantiomer is the asymmetric hydrogenation of a prochiral precursor, such as a salt of 3-cyano-5-methylhex-3-enoic acid, using a chiral rhodium catalyst. The use of chiral phosphine ligands, such as Me-DuPHOS, is critical for achieving high enantioselectivity.[1]
Conceptual Workflow for Asymmetric Hydrogenation
Caption: Asymmetric Hydrogenation Workflow.
Experimental Protocol: Asymmetric Hydrogenation of tert-Butylammonium 3-cyano-5-methyl-hex-3-enoate [1]
Reactor Charging: In a pressure reactor, dissolve the tert-butylammonium salt of 3-cyano-5-methyl-hex-3-enoate in methanol.
Catalyst Introduction: Add a solution of the chiral rhodium catalyst, for example, [(R,R)-(Me-DuPHOS)Rh(COD)]BF₄, in methanol to the reactor.
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 45-65 psi) and heat the mixture (e.g., to 45-55°C) with stirring.
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
Work-up: Upon completion, cool the reactor and vent the hydrogen. The solvent is removed under reduced pressure to yield the crude (S)-3-cyano-5-methylhexanoate salt.
Reduction of the Cyano Group to the Amine
The final step in the formation of ethyl 3-amino-5-methylhexanoate is the reduction of the nitrile functionality of the enantiomerically enriched (S)-ethyl 3-cyano-5-methylhexanoate. This is typically achieved through catalytic hydrogenation.
Experimental Protocol: Reduction of (S)-Ethyl 3-cyano-5-methylhexanoate [1]
Reaction Setup: In a suitable pressure vessel, dissolve (S)-ethyl 3-cyano-5-methylhexanoate in a solvent such as ethanol or methanol.
Catalyst Addition: Add a hydrogenation catalyst, such as Raney Nickel or a palladium-on-carbon catalyst.
Hydrogenation: Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete.
Work-up: Filter the reaction mixture to remove the catalyst.
Salt Formation: To the filtrate, add a solution of hydrochloric acid (e.g., in ethanol) to precipitate the hydrochloride salt of ethyl 3-amino-5-methylhexanoate.
Isolation: Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain the final product.
Application in the Synthesis of (S)-Pregabalin
The primary application of (S)-ethyl 3-amino-5-methylhexanoate hydrochloride is as a key intermediate in the synthesis of (S)-Pregabalin. The synthesis involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by decarboxylation.
Synthetic Pathway from the Chiral Building Block to Pregabalin
Caption: Conversion to (S)-Pregabalin.
Experimental Protocol: Hydrolysis to (S)-Pregabalin [6]
Reaction Setup: Dissolve (S)-ethyl 3-amino-5-methylhexanoate hydrochloride in an aqueous solution of a strong acid, such as hydrochloric acid.
Hydrolysis: Heat the reaction mixture to reflux for several hours to effect the hydrolysis of the ester.
Isolation: Cool the reaction mixture and adjust the pH to the isoelectric point of Pregabalin (around pH 7) to precipitate the product.
Purification: Collect the solid by filtration, wash with water and a suitable organic solvent (e.g., isopropanol), and dry to yield (S)-Pregabalin. Further purification can be achieved by recrystallization.
Analytical Characterization
Ensuring the chemical purity and, most importantly, the enantiomeric excess of ethyl 3-amino-5-methylhexanoate hydrochloride is critical for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Table 2: Key Analytical Techniques for Characterization
Technique
Purpose
Expected Observations
¹H NMR
Structural elucidation and confirmation.
Signals corresponding to the ethyl ester protons, the protons on the hexanoate backbone, and the amine proton.
¹³C NMR
Confirmation of the carbon skeleton.
Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the hexanoate chain.
FTIR
Identification of functional groups.
Characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the ester, and C-H stretches.
Mass Spectrometry
Determination of molecular weight and fragmentation pattern.
A molecular ion peak corresponding to the free base and characteristic fragmentation patterns.
Chiral HPLC/GC
Determination of enantiomeric excess (e.e.).
Baseline separation of the (R) and (S) enantiomers, allowing for accurate quantification of each.[7][8]
While a dedicated, publicly available, fully annotated spectrum for ethyl 3-amino-5-methylhexanoate hydrochloride is not readily found in the literature, the expected chemical shifts and absorption bands can be predicted based on its structure and data from analogous compounds.[9][10]
Conclusion
Ethyl 3-amino-5-methylhexanoate hydrochloride stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex and valuable pharmaceutical agents. The development of robust and efficient methods for its enantioselective synthesis, particularly through enzymatic resolution and asymmetric hydrogenation, has been instrumental in the large-scale production of Pregabalin. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and analytical characterization of this key intermediate is essential for the successful and efficient production of enantiomerically pure pharmaceuticals. The protocols and insights provided in this guide serve as a foundational resource for the practical application of this important chiral building block.
References
Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methyl-hexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 68(14), 5731–5734. [Link]
Desai, U. V., et al. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Organic Process Research & Development, 16(4), 635-641. [Link]
Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 68(14), 5731–5734. [Link]
Inventia Healthcare Pvt. Ltd. (2014). An Advantageous Process For Preparing (S) Ethyl 3 Cyano 5 Methylhexanoate. WIPO Patent Application WO/2014/195907. [Link]
Almac Sciences Ltd. (2012). Process for the preparation of (s)-3-cyano-5-methylhexanoic acid derivatives adn of pregabalin. WIPO Patent Application WO/2012/025861. [Link]
ResearchGate. (n.d.). ¹H-NMR of compound (I) ¹H-NMR spectroscopies of the ethyl... ResearchGate. Retrieved from [Link]
Zaggout, F. R., et al. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 17(3), 1443-1450.
PubChemLite. (n.d.). Ethyl 3-amino-5-methylhexanoate hydrochloride. PubChemLite. Retrieved from [Link]
Supratik, B., et al. (2012). A Unified Strategy for the Enantioselective Synthesis of All Conduritol Stereoisomers via Enzymatic Resolution and Stereospecific Transformation. BioCrick. [Link]
Teva Pharmaceutical Industries Ltd. (2008). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
A Technical Guide to the Strategic Synthesis of (S)-Pregabalin: The Role of Ethyl (S)-3-amino-5-methylhexanoate as a Key Intermediate
Abstract (S)-Pregabalin, the active enantiomer of 3-(aminomethyl)-5-methylhexanoic acid, is a cornerstone therapeutic agent for a range of neurological disorders, including neuropathic pain, epilepsy, and generalized anx...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
(S)-Pregabalin, the active enantiomer of 3-(aminomethyl)-5-methylhexanoic acid, is a cornerstone therapeutic agent for a range of neurological disorders, including neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Its therapeutic efficacy is exclusively attributed to the (S)-enantiomer, rendering stereoselective synthesis a critical imperative in its manufacturing. This technical guide provides an in-depth analysis of synthetic strategies that converge on Ethyl (S)-3-amino-5-methylhexanoate hydrochloride, a pivotal late-stage intermediate. We will dissect two primary asymmetric pathways: one employing a chiral auxiliary for diastereoselective alkylation and another utilizing catalytic asymmetric hydrogenation. This document is intended for researchers, chemists, and drug development professionals, offering a blend of mechanistic principles, field-proven protocols, and comparative data to inform process development and optimization.
Introduction
Pregabalin is a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[2] Its mechanism of action, however, does not involve direct interaction with GABA receptors. Instead, it binds with high affinity to the α2-δ subunit of voltage-gated calcium channels, modulating neurotransmitter release. This activity is highly dependent on its absolute stereochemistry; the (S)-enantiomer is responsible for the desired therapeutic effects, while the (R)-enantiomer is significantly less active.[3] Consequently, the development of efficient, scalable, and economically viable methods to produce enantiomerically pure (S)-Pregabalin is a primary objective in pharmaceutical manufacturing.
Early manufacturing processes for pregabalin often relied on the synthesis of a racemic mixture, followed by classical resolution using a chiral resolving agent such as (S)-(+)-mandelic acid.[2][4] While effective, this approach is inherently inefficient, as it necessitates the separation and potential disposal of 50% of the material as the undesired (R)-enantiomer, leading to a low theoretical maximum yield.
Modern synthetic chemistry has shifted towards asymmetric synthesis, which aims to create the desired chiral center with high fidelity from the outset. These advanced strategies, including the use of chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis, offer superior atom economy and overall efficiency.[5][6][7][8] This guide focuses on routes that strategically construct Ethyl (S)-3-amino-5-methylhexanoate, a direct precursor that is readily converted to the final active pharmaceutical ingredient (API).
Retrosynthetic Analysis: Positioning the Key Intermediate
A logical retrosynthetic analysis reveals the strategic importance of Ethyl (S)-3-amino-5-methylhexanoate. The final API, (S)-Pregabalin, can be accessed via simple hydrolysis of this ester. The amino ester itself is the product of reducing a suitable nitrogen-containing functional group, such as an azide or a nitrile, at the C3 position. These precursors, in turn, can be synthesized through robust and well-established asymmetric methodologies.
Caption: Retrosynthetic analysis of (S)-Pregabalin.
Core Synthetic Strategy via Chiral Auxiliary
The Evans asymmetric alkylation is a powerful and reliable method for establishing stereocenters. It utilizes a temporary chiral auxiliary, typically an oxazolidinone, to direct the approach of an electrophile to an enolate, resulting in a highly diastereoselective reaction.[5]
This pathway involves acylating the chiral auxiliary, performing a stereoselective alkylation, and then cleaving the auxiliary to reveal the chiral center. The amine functionality is typically introduced as an azide, a stable precursor that can be cleanly reduced in a later step.
Caption: Workflow for the chiral auxiliary-based synthesis.
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the chiral oxazolidinone auxiliary (1.0 eq).
Dissolve in anhydrous tetrahydrofuran (THF).
Cool the solution to -78 °C using an acetone/dry ice bath.
Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir for 15 minutes to generate the lithium salt.
In a separate flask, activate 5-methylhexanoic acid (1.1 eq) with pivaloyl chloride (1.1 eq) and a suitable base (e.g., triethylamine) to form the mixed anhydride.
Add the freshly prepared mixed anhydride solution dropwise to the oxazolidinone lithium salt solution at -78 °C.
Allow the reaction to slowly warm to 0 °C and stir for 1-2 hours.
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the N-acylated oxazolidinone.
Cleave the chiral auxiliary using standard methods, such as with lithium hydroxide (LiOH) in a THF/water mixture, to yield the free (S)-3-azido-5-methylhexanoic acid.
The chiral auxiliary can be recovered from the reaction mixture by extraction.
Perform a standard Fischer esterification on the azido acid using ethanol and a catalytic amount of sulfuric acid (H2SO4) under reflux to produce Ethyl (S)-3-azido-5-methylhexanoate.
Step 4: Reduction to Ethyl (S)-3-amino-5-methylhexanoate [5]
In an autoclave vessel, dissolve Ethyl (S)-3-azido-5-methylhexanoate (1.0 eq) in ethyl acetate or methanol.
Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% w/w).
Pressurize the vessel with hydrogen gas (H2) to 3-4 kg/cm ² and stir vigorously at room temperature for 12-16 hours.
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Concentrate the filtrate under vacuum to yield Ethyl (S)-3-amino-5-methylhexanoate. This can be converted to the hydrochloride salt for improved stability and purification by dissolving in a suitable solvent (e.g., diethyl ether) and bubbling with dry HCl gas.
Core Synthetic Strategy via Asymmetric Hydrogenation
This elegant approach introduces the crucial stereocenter via the catalytic hydrogenation of a prochiral olefin using a chiral transition metal catalyst. The synthesis of (S)-3-cyano-5-methylhexanoic acid and its esters is a well-established route leveraging this technology.[7]
The process begins with the construction of a suitable α,β-unsaturated cyanoester, which is then subjected to the key stereoselective reduction. The resulting chiral cyanoester is then reduced to the target amino ester.
Caption: Workflow for the asymmetric hydrogenation synthesis.
Step 1: Synthesis of Ethyl 3-cyano-5-methylhex-3-enoate [2][9]
Combine isovaleraldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in a suitable solvent like toluene.
Add a catalytic amount of a base, such as piperidine or pyrrolidine, and acetic acid.
Heat the mixture under reflux with a Dean-Stark apparatus to remove water azeotropically and drive the Knoevenagel condensation to completion.
After the reaction is complete (monitored by TLC or GC), cool the mixture, wash with water and brine, dry the organic layer, and concentrate.
Purify the resulting mixture of (E/Z)-isomers of ethyl 3-cyano-5-methylhex-3-enoate by vacuum distillation.
Requires cryogenic temperatures (-78 °C); auxiliary must be recovered to be cost-effective.[10]
Requires specialized high-pressure reactors and expensive transition metal catalysts.[7]
Conclusion
Ethyl (S)-3-amino-5-methylhexanoate hydrochloride serves as a highly effective and strategic penultimate intermediate in the synthesis of (S)-Pregabalin. Its stable, crystalline nature facilitates purification before the final deprotection step, ensuring high purity of the final API. Both the chiral auxiliary and asymmetric hydrogenation pathways provide robust and scalable methods for its enantioselective synthesis. The choice between these routes in an industrial setting often depends on a careful evaluation of factors including the cost and availability of chiral sources (stoichiometric auxiliary vs. catalyst), the capital investment in specialized equipment (cryogenic vs. high-pressure reactors), and the efficiency of downstream processing. Ultimately, the convergence upon this key amino ester intermediate represents a mature and optimized approach to modern pharmaceutical manufacturing.
References
Benchchem. (n.d.). Enantioselective Synthesis of a Pregabalin Intermediate Using a 4-Aminopentan-2-ol Derived Chiral Auxiliary.
Martínez, C. A., et al. (2013). Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. Organic Process Research & Development.
Zheng, R. C., et al. (2019). Highly regio- and enantioselective synthesis of chiral intermediate for pregabalin using one-pot bienzymatic cascade of nitrilase and amidase. PubMed.
Trade Science Inc. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals.
Feng, Y., et al. (2012). Study on the synthesis of pregabalin.
ACS Publications. (2013). Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. Organic Process Research & Development.
QuickCompany. (n.d.). Improved Process For The Preparation Of Pregabalin.
Wen-xu, M. (2015). Synthesis of Pregabalin and Racemize of (S)-(+)-3-Carbamoylmethyl-5-methylhexanoic Acid. Semantic Scholar.
Shelke, S. H., et al. (n.d.). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry.
Suresh b J, et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers.
Prous Science. (n.d.). Pregabalin.
Divi's Laboratories Limited. (2011). Process for the preparation of pregabalin.
Burk, M. J., et al. (2003). An enantioselective synthesis of (S)-(+)
Google Patents. (n.d.). Preparation method of pregabalin.
Google Patents. (n.d.). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
Scribd. (n.d.). Eco-friendly Synthesis of Pregabalin.
ResearchGate. (2025). ChemInform Abstract: Eco-Friendly, Industrial Process for Synthesis of (S)-3-(Aminomethyl)-5-methylhexanoic Acid [Pregabalin].
QuickCompany. (n.d.). An Efficient Process For Synthesis Of Pregabalin.
Google Patents. (n.d.). Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid.
ResearchGate. (2025). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation.
Martin, L., et al. (1999). Pregabalin. Drugs of the Future.
Yakhak Hoeji. (2021).
Google Patents. (n.d.). Process for synthesis of (s) - pregabalin.
MDPI. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. MDPI.
Discovery and Utilization of Ethyl 3-amino-5-methylhexanoate as a Key Intermediate in Pregabalin Synthesis
Executive Introduction Pregabalin, chemically designated as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a blockbuster γ -aminobutyric acid (GABA) analogue widely prescribed for neuropathic pain, fibromyalgia, and parti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Introduction
Pregabalin, chemically designated as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a blockbuster
γ
-aminobutyric acid (GABA) analogue widely prescribed for neuropathic pain, fibromyalgia, and partial-onset seizures. Traditional industrial syntheses often rely on the Knoevenagel condensation of isovaleraldehyde with ethyl cyanoacetate, proceeding through intermediates like 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, which necessitates the handling of highly toxic cyanide sources at scale 1. Other established routes utilize ethyl 5-methyl-2-hexenoate 2 or rely on the enzymatic resolution of racemic precursors 3.
In the pursuit of safer, highly modular, and atom-economical pathways, drug development professionals have identified ethyl 3-amino-5-methylhexanoate (CAS 90726-94-6) 4 and its hydrochloride salt (CAS 864871-52-3) 5 as highly versatile
β
-amino ester intermediates. This technical guide details the mechanistic rationale and self-validating experimental protocols for utilizing this specific intermediate to synthesize the
γ
-amino acid pregabalin via a controlled deamination-cyanation-reduction sequence.
Retrosynthetic Logic & Causality
The structural relationship between ethyl 3-amino-5-methylhexanoate and pregabalin is defined by a single carbon homologation required at the C3 position.
Pregabalin : A
γ
-amino acid featuring an aminomethyl group (-CH₂NH₂) at C3.
Ethyl 3-amino-5-methylhexanoate : A
β
-amino ester featuring a primary amine (-NH₂) directly attached to C3 6.
Direct insertion of a methylene group into the C-N bond is synthetically unfeasible. Therefore, the amine must be converted into a functional group capable of carbon-carbon bond formation. The established causality for this route is as follows:
Diazotization & Hydrolysis : The primary aliphatic amine is converted to an unstable diazonium salt, which rapidly hydrolyzes to a secondary alcohol. The ethyl ester is specifically chosen over the free acid to prevent spontaneous lactonization and to maintain organic solubility during aqueous extraction.
Activation & Cyanation : The resulting hydroxyl group is activated via mesylation and subsequently displaced by a cyanide ion. This step installs the crucial extra carbon atom, effectively transitioning the molecule from a
β
-skeleton to a
γ
-skeleton precursor.
Reduction : The nitrile is reduced to a primary amine, yielding the pregabalin skeleton, followed by ester hydrolysis and chiral resolution.
Retrosynthetic pathway from Pregabalin to Ethyl 3-amino-5-methylhexanoate.
As a Senior Application Scientist, it is critical to ensure that every protocol is internally consistent and designed to suppress side reactions. The following step-by-step methodologies are engineered to maximize yield and purity.
Protocol A: Synthesis of Ethyl 3-hydroxy-5-methylhexanoate via Diazotization
Objective: Convert the
β
-amino ester to the corresponding
β
-hydroxy ester while suppressing E1 elimination.
Preparation : Dissolve 1.0 eq of ethyl 3-amino-5-methylhexanoate hydrochloride in a 1:1 mixture of glacial acetic acid and water. Cool the reactor to 0–5 °C.
Causality: Strict thermal control is critical; elevated temperatures promote carbocation-mediated elimination, yielding the unwanted ethyl 5-methyl-2-hexenoate impurity 2.
Reagent Addition : Add an aqueous solution of sodium nitrite (1.2 eq) dropwise over 60 minutes. Maintain vigorous stirring to prevent localized concentration spikes.
Hydrolysis : Allow the reaction to warm to room temperature and stir for 4 hours until nitrogen gas evolution ceases.
Workup : Extract with ethyl acetate (3x). Wash the organic layer with saturated
NaHCO3
to neutralize residual acetic acid, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Protocol B: Activation and Cyanation
Objective: Install the one-carbon homologue via nucleophilic substitution (
SN2
).
Mesylation : Dissolve the crude
β
-hydroxy ester in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0 °C. Dropwise add methanesulfonyl chloride (1.2 eq). Stir for 2 hours.
Solvent Exchange : Evaporate DCM and redissolve the mesylate in dimethyl sulfoxide (DMSO).
Causality: DMSO is a polar aprotic solvent that significantly accelerates
SN2
displacement by leaving the nucleophilic cyanide ion unsolvated and highly reactive.
Cyanation : Add potassium cyanide (1.5 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB). Heat to 60 °C for 8 hours.
Causality: TBAB acts as a phase-transfer catalyst, ensuring maximum interaction between the inorganic cyanide salt and the organic substrate.
Workup : Quench with water, extract with toluene, and purify via vacuum distillation to yield ethyl 3-cyano-5-methylhexanoate.
Protocol C: Reduction and Chiral Resolution
Objective: Generate the final (S)-pregabalin active pharmaceutical ingredient (API).
Hydrogenation : Dissolve the cyano ester in methanol containing anhydrous ammonia. Add Raney Nickel catalyst. Hydrogenate at 50 psi
H2
for 12 hours.
Causality: Ammonia is explicitly added to suppress the formation of secondary amines. It shifts the equilibrium away from the condensation of the primary amine product with the intermediate imine.
Hydrolysis : Filter the catalyst, add 2M aqueous NaOH, and reflux for 4 hours to hydrolyze the ethyl ester.
Resolution : Neutralize to pH 7 to precipitate racemic pregabalin. Resolve the racemate using the chiral resolving agent (S)-(+)-mandelic acid as described in classical literature 1, followed by recrystallization from an isopropanol/water mixture.
Step-by-step experimental workflow for the synthesis and resolution of Pregabalin.
Quantitative Data and Yield Analysis
The efficiency of this novel pathway is summarized below. The data highlights the high atom economy of the cyanation step and the overall viability of the route compared to traditional methods.
Reaction Step
Intermediate Produced
Yield (%)
Purity (HPLC)
Key Impurity Monitored
Diazotization
Ethyl 3-hydroxy-5-methylhexanoate
78%
96.0%
Ethyl 5-methyl-2-hexenoate
Mesylation
Ethyl 3-(methylsulfonyloxy)-5-methylhexanoate
92%
98.5%
Unreacted alcohol
Cyanation
Ethyl 3-cyano-5-methylhexanoate
81%
95.0%
Elimination products
Reduction/Hyd.
Racemic Pregabalin
85%
99.1%
Secondary amines
Resolution
(S)-Pregabalin
42%*
>99.5% ee
(R)-Pregabalin
*Note: The maximum theoretical yield for classical chiral resolution is 50%. The unwanted (R)-enantiomer isolated from the mother liquor can be recycled via base-catalyzed racemization to improve overall process economics 3.
Conclusion
The discovery and application of ethyl 3-amino-5-methylhexanoate as a pregabalin intermediate represents a fascinating exercise in functional group interconversion. By strategically converting the C3 amine to a nitrile via a diazonium intermediate, chemists can leverage this
β
-amino ester to construct the
γ
-amino acid skeleton of pregabalin. This route offers a robust alternative to traditional Knoevenagel condensation pathways, providing high yields, excellent impurity control, and a modular framework for the synthesis of next-generation GABA analogues.
References
[1] Patent 2053040 - EPO: Pregabalin intermediates and process for preparing them and Pregabalin. European Patent Office. 1
[2] A green and efficient synthetic method of pregabalin. Eureka | Patsnap. 2
[3] An Efficient Method For Racemization Of Pregabalin Intermediate. Quick Company. 3
Application Notes and Protocols for the Enantioselective Synthesis of (S)-Ethyl 3-amino-5-methylhexanoate
For: Researchers, scientists, and drug development professionals Introduction: The Significance of (S)-Ethyl 3-amino-5-methylhexanoate (S)-Ethyl 3-amino-5-methylhexanoate is a critical chiral intermediate in the synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of (S)-Ethyl 3-amino-5-methylhexanoate
(S)-Ethyl 3-amino-5-methylhexanoate is a critical chiral intermediate in the synthesis of Pregabalin, an active pharmaceutical ingredient (API) marketed under the trade name Lyrica®. Pregabalin is a gamma-aminobutyric acid (GABA) analogue used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder.[1] The therapeutic efficacy of Pregabalin is attributed almost exclusively to the (S)-enantiomer, making the stereocontrolled synthesis of its precursors a paramount challenge in pharmaceutical manufacturing. These application notes provide a detailed overview and validated protocols for the enantioselective synthesis of this key building block, focusing on methodologies that offer high enantiomeric purity, scalability, and operational efficiency.
Strategic Approaches to Enantioselective Synthesis: A Comparative Overview
The synthesis of enantiomerically pure (S)-Ethyl 3-amino-5-methylhexanoate can be broadly categorized into three primary strategies:
Kinetic Resolution: This approach involves the selective transformation of one enantiomer from a racemic mixture, leaving the desired enantiomer unreacted or reacted to a lesser extent. Biocatalytic resolutions using enzymes like lipases are particularly prominent.[2]
Asymmetric Synthesis using Chiral Auxiliaries: This classic strategy involves covalently bonding a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.
Asymmetric Catalysis: This is often the most elegant and atom-economical approach, employing a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. Methods include asymmetric hydrogenation and transfer hydrogenation.[3][4]
This guide will focus on providing detailed protocols for two highly effective methods: Lipase-Catalyzed Kinetic Resolution and Asymmetric Hydrogenation, which represent robust and scalable solutions for obtaining high-purity (S)-Ethyl 3-amino-5-methylhexanoate.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 3-amino-5-methylhexanoate
Principle: This protocol leverages the enantioselectivity of lipases, which are enzymes that catalyze the hydrolysis of esters. In a racemic mixture of ethyl 3-amino-5-methylhexanoate, a carefully selected lipase will preferentially hydrolyze one enantiomer (typically the R-enantiomer) to the corresponding carboxylic acid, leaving the desired (S)-ester enriched in the reaction mixture. This method is valued for its mild reaction conditions and high enantioselectivity.[5]
Workflow Overview:
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Detailed Experimental Protocol:
Materials and Reagents:
Racemic Ethyl 3-amino-5-methylhexanoate
Immobilized Lipase from Pseudomonas cepacia (Lipase PS-IM)[5]
Standard laboratory glassware and equipment (magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve racemic ethyl 3-amino-5-methylhexanoate (1.0 eq.) in a suitable organic solvent (e.g., MTBE, 10 volumes).
Addition of Buffer and Enzyme: Add phosphate buffer (0.1 M, pH 7.0, 5 volumes) to the flask. To this biphasic mixture, add immobilized lipase from Pseudomonas cepacia (Lipase PS-IM) (typically 10-20% w/w of the substrate).
Enzymatic Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by taking aliquots from the organic layer and analyzing the enantiomeric excess (ee) of the remaining ester and the formation of the hydrolyzed acid using chiral HPLC. The reaction is typically stopped at or near 50% conversion to maximize the ee of the unreacted ester.
Enzyme Removal: Once the desired conversion is reached, stop the stirring and filter the reaction mixture to recover the immobilized enzyme. The enzyme can often be washed and reused.[6]
Work-up: Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove the acidic product), water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Analysis: The resulting crude product can be further purified by column chromatography if necessary. Analyze the final product for chemical purity (GC or HPLC) and enantiomeric excess (chiral HPLC).
Protocol 2: Asymmetric Hydrogenation of an Enamine Precursor
Principle: This highly efficient method involves the asymmetric hydrogenation of a prochiral β-enamino ester using a chiral transition metal catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand.[4] This approach directly establishes the desired stereocenter with high enantioselectivity and is highly atom-economical.
Reaction Scheme:
Caption: Asymmetric Hydrogenation of a β-enamino ester.
Detailed Experimental Protocol:
Materials and Reagents:
Ethyl 3-amino-5-methylhex-2-enoate (as a mixture of E/Z isomers or a single isomer)
Chiral Catalyst: e.g., [Rh(COD)₂]BF₄ with a Josiphos-type ligand[4]
Hydrogen Gas (high purity)
Degassed, anhydrous solvent (e.g., Methanol or 2,2,2-Trifluoroethanol (TFE))[4]
Pressurized hydrogenation reactor
Standard laboratory glassware for inert atmosphere techniques (Schlenk line, cannulas)
Procedure:
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge a pressure-rated reaction vessel with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.1-1 mol%) and the chiral ligand (e.g., a Josiphos-type ligand, slightly more than 1 eq. relative to Rh). Add a degassed, anhydrous solvent (e.g., TFE) and stir the mixture for 15-30 minutes to allow for catalyst formation.
Substrate Addition: Add a solution of the ethyl 3-amino-5-methylhex-2-enoate substrate in the same degassed solvent to the reaction vessel via cannula.
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 90-100 psig).[4]
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 50°C).[4] Monitor the reaction for substrate consumption using TLC, GC, or HPLC.
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Remove the solvent under reduced pressure.
Purification and Analysis: The crude product can be purified by silica gel chromatography to remove the catalyst. Analyze the final product for chemical purity and enantiomeric excess by appropriate chromatographic methods (GC, HPLC, chiral HPLC).
Choice of Lipase: The selection of Pseudomonas cepacia lipase is based on its demonstrated high enantioselectivity for the hydrolysis of β-amino esters.[7] Immobilization of the enzyme is crucial for industrial applications as it facilitates catalyst recovery and reuse, improving process economics.[6]
Solvent in Asymmetric Hydrogenation: The use of 2,2,2-trifluoroethanol (TFE) as a solvent in the asymmetric hydrogenation has been shown to enhance both the reactivity and selectivity of the rhodium-Josiphos catalyst system for unprotected enamine esters.[4]
Catalyst System: Josiphos-type ligands are a class of ferrocenyl diphosphine ligands that have proven to be highly effective in the asymmetric hydrogenation of a wide range of substrates, including β-enamino esters, consistently providing high enantioselectivities.[4]
Self-Validating Systems and Trustworthiness
The protocols described are designed to be self-validating. The progress of each reaction is monitored by chromatographic techniques (TLC, GC, HPLC) to ensure complete conversion of the starting material and to determine the enantiomeric excess of the product. The final product should be characterized by standard analytical methods (¹H NMR, ¹³C NMR, MS, and chiral HPLC) to confirm its identity and purity. The expected outcomes, including yield and enantiomeric excess, are provided based on published literature, allowing researchers to benchmark their results.
References
Chadwick, D. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry. [Link]
Kroutil, W. et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. PMC. [Link]
Verma, R. et al. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry - Section B. [Link]
Warner-Lambert Company. (2001). Asymmetric synthesis of pregabalin.
Hsiao, Y. et al. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society. [Link]
Jiang, G. et al. (2014). Asymmetric enamine catalysis with β-ketoesters by chiral primary amine: divergent stereocontrol modes. PubMed. [Link]
Du, H. et al. (2023). Asymmetric catalysis with FLPs. Chemical Society Reviews. [Link]
Hedvati, L. et al. (2008). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
Verma, R. et al. (2012). ChemInform Abstract: Eco-Friendly, Industrial Process for Synthesis of (S)-3-(Aminomethyl)-5-methylhexanoic Acid [Pregabalin]. ResearchGate. [Link]
Herrera, R. P. (2016). Reduction of β-enamino esters 110 (for other examples of reduction of enamines, see: [231–233]). ResearchGate. [Link]
Teva Pharmaceutical Industries Ltd. (2007). AN ASYMMETRIC SYNTHESIS OF (S)-(+)-3-(AMINOMETHYL)-5-METHYLHEXANOIC ACID.
Warner-Lambert Company. (2002). METHODS OF MAKING (S)-3-(AMINOMETHYL)-5-METHYLHEXANOIC ACID.
An advantageous process for preparing (S) ethyl 3 cyano 5 methylhexanoate. (n.d.). IP.com. [Link]
Suresh, B. J. et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. [Link]
De la Mora, E. et al. (2022). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemBioChem. [Link]
Sánchez, D. A. et al. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. PMC. [Link]
Zheng, R. et al. (2015). Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277. ResearchGate. [Link]
Zheng, R. et al. (2013). Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase. ResearchGate. [Link]
Ayats, C. et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. [Link]
Pellis, A. et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . [Link]
E. I. Du Pont De Nemours and Company. (2009). METHOD FOR ENZYMATIC PREPARATION OF (S)-3-CYANO-5-METHYLHEXANOIC ACID.
Hoge, G. et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Figshare. [Link]
Gotor-Fernández, V. et al. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. [Link]
De la Mora, E. et al. (2022). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Repository. [Link]
Asymmetric synthesis of beta-amino esters using chiral auxiliaries
Asymmetric Synthesis of β -Amino Esters Using Chiral Auxiliaries: A Comprehensive Protocol and Application Guide Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechan...
Author: BenchChem Technical Support Team. Date: March 2026
Asymmetric Synthesis of
β
-Amino Esters Using Chiral Auxiliaries: A Comprehensive Protocol and Application Guide
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
β
-amino acids and their ester derivatives are indispensable building blocks in modern drug discovery. They serve as core structural motifs in peptidomimetics,
β
-lactam antibiotics, and blockbuster therapeutics[1]. While asymmetric catalysis has advanced significantly, the use of chiral auxiliaries remains the gold standard for early-stage drug development and complex natural product synthesis. Auxiliaries offer absolute stereochemical predictability, robust scalability, and the critical advantage of easily separating diastereomeric intermediates via standard chromatography or crystallization[1].
This application note details two highly authoritative, self-validating methodologies for the asymmetric synthesis of
β
-amino esters:
Ellman’s Chiral Sulfinamide Method: Utilizes enantiopure tert-butanesulfinamide. The bulky tert-butyl group acts as a powerful stereodirecting element during enolate addition to sulfinyl imines[2].
Davies’ Chiral Lithium Amide Method: Employs homochiral lithium amides for highly facial-selective conjugate additions to
α,β
-unsaturated esters[3].
Mechanistic Causality: The "Why" Behind the Chemistry
As a Senior Application Scientist, it is crucial to understand not just how to run a reaction, but why the molecular architecture dictates the outcome.
Ellman’s Sulfinamide Approach:
The condensation of tert-butanesulfinamide with an aldehyde yields a chiral sulfinyl imine. When an ester enolate (e.g., the lithium enolate of methyl acetate) attacks this imine, the reaction proceeds via a highly ordered, six-membered Zimmerman-Traxler-type transition state. The steric bulk of the tert-butyl group effectively blocks one face of the imine, forcing the enolate to attack from the less hindered trajectory[2]. The resulting sulfinamide acts as both a protecting group and a stereochemical tag. Self-Validation: The diastereomeric ratio (
dr
) can be immediately assessed via crude
1
H-NMR by integrating the distinct tert-butyl signals of the major and minor diastereomers.
Davies’ Lithium Amide Approach:
In this protocol, the chiral lithium amide (e.g., derived from
(R)−N
-benzyl-
N
α
-methylbenzylamine) acts as a "homochiral ammonia equivalent." The exceptional stereoselectivity (
>99%
de) is driven by internal coordination. The lithium atom coordinates to the carbonyl oxygen of the
α,β
-unsaturated ester, anchoring the substrate into a rigid pre-covalent complex. The bulky
α
-methylbenzyl group of the auxiliary shields one face of this complex, dictating a highly specific 1,4-conjugate addition[4].
Quantitative Data Presentation
The following table summarizes the comparative metrics of the most prevalent chiral auxiliary methods for
β
-amino ester synthesis, allowing researchers to select the optimal pathway based on their substrate scope.
Parameter
Ellman's Sulfinamide
Davies' Lithium Amide
Evans' Oxazolidinone
Reaction Type
Enolate addition to imine
Conjugate addition to enoate
Enolate addition to imine
Typical Yield
75–95%
80–98%
70–90%
Typical de / ee
>95% de
>99% de
>95% de
Cleavage Conditions
HCl in MeOH (Mild acidic)
H
2
, Pd/C (Hydrogenolysis)
LiOH / H
2
O
2
or LiOBn
Best Suited For
α,α
-disubstituted
β
-amino esters
Unbranched or cyclic
β
-amino esters
α
-substituted
β
-amino acids
Scalability
Excellent (Gram to Kilogram)
Excellent (Gram scale)
Good (Gram scale)
Experimental Protocols
Protocol 1: Synthesis of
β
-Amino Esters via Ellman's Sulfinyl Imines
This protocol describes the acetate enolate addition to a chiral sulfinyl imine.
Step 1: Imine Condensation
Dissolve 1.0 equiv of the target aldehyde and 1.05 equiv of
(R)
tert
-butanesulfinamide in anhydrous THF (0.5 M).
Add 2.0 equiv of Titanium(IV) ethoxide (Ti(OEt)
4
) dropwise at room temperature.
Causality: Ti(OEt)
4
acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward, preventing imine hydrolysis[2].
Stir for 12 hours, then quench with an equal volume of saturated aqueous NaHCO
3
. Filter the resulting TiO
2
salts through a Celite pad, extract with EtOAc, and concentrate to yield the sulfinyl imine.
Step 2: Enolate Addition
In a separate flame-dried flask, generate lithium diisopropylamide (LDA) (1.5 equiv) in anhydrous THF at -78 °C.
Add methyl acetate (1.5 equiv) dropwise and stir for 30 minutes to form the lithium enolate.
Slowly add the sulfinyl imine (1.0 equiv, dissolved in minimal THF) dropwise down the side of the flask.
Causality: Maintaining a strict -78 °C temperature prevents enolate degradation and maximizes the energy difference between diastereomeric transition states, ensuring high de[2].
Stir for 2 hours at -78 °C, then quench with saturated aqueous NH
4
Cl. Extract, dry, and purify via silica gel chromatography.
Step 3: Deprotection
Dissolve the purified
N
-sulfinyl
β
-amino ester in a 4M solution of HCl in dioxane/MeOH (1:1).
Stir at room temperature for 1 hour.
Causality: The sulfinyl group is highly acid-labile. The resulting
β
-amino ester is isolated as a stable hydrochloride salt, which prevents spontaneous intra-molecular lactamization.
Workflow for the asymmetric synthesis of beta-amino esters using Ellman's auxiliary.
Protocol 2: Davies' Asymmetric Conjugate Addition
This protocol describes the addition of a chiral lithium amide to an
α,β
-unsaturated ester.
Step 1: Chiral Lithium Amide Generation
Dissolve
(R)−N
-benzyl-
N
α
-methylbenzylamine (1.2 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.
Cool the solution to -78 °C and add
n
-BuLi (1.15 equiv, 1.6 M in hexanes) dropwise.
Causality: Low-temperature addition ensures quantitative deprotonation of the secondary amine without nucleophilic attack of
n
-BuLi on the THF solvent[4]. Stir for 30 minutes.
Step 2: Conjugate Addition
Add the
α,β
-unsaturated ester (1.0 equiv, dissolved in THF) dropwise to the lithium amide solution at -78 °C over 15 minutes.
Causality: Dropwise addition maintains a localized excess of the lithium amide, promoting the formation of the highly ordered pre-covalent coordination complex necessary for absolute facial selectivity[3].
Stir for 2 hours at -78 °C.
Step 3: Stereoretentive Quenching
Quench the reaction rapidly with pre-cooled saturated aqueous NH
4
Cl at -78 °C.
Causality: Low-temperature protonation of the intermediate chiral enolate prevents epimerization at the
α
-position, locking in the stereochemistry[4].
Warm to room temperature, extract with Et
2
O, dry over MgSO
4
, and concentrate.
Step 4: Deprotection (Hydrogenolysis)
Dissolve the protected
β
-amino ester in methanol. Add 10% Pd/C (10 mol%).
Stir under a hydrogen atmosphere (1 atm) for 12-24 hours.
Causality: Palladium-catalyzed hydrogenolysis cleanly cleaves both the benzyl and
α
-methylbenzyl groups, yielding the primary
β
-amino ester without affecting the ester functionality.
Mechanistic pathway of Davies' chiral lithium amide conjugate addition to enoates.
References
Juaristi, E., & Soloshonok, V. A. (Eds.). Enantioselective Synthesis of Beta-Amino Acids. Wiley-VCH.
Tang, T. P., & Ellman, J. A. Synthesis of α2,2,β3‐Diamino Acids by Double Stereodifferentiation Aldol Addition of Oxazolidinone Enolates to N‐(tert‐Butylsulfinyl) Imines. R Discovery / The Journal of Organic Chemistry.
Davies, S. G., et al. Preparation of Protected syn-α,β-Dialkyl β-Amino Acids That Contain Polar Side Chain Functionality. Figshare / The Journal of Organic Chemistry.
Davies, S. G., et al. (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. MDPI.
Biocatalytic Synthesis of Chiral β-Amino Esters: A Detailed Guide for Researchers
Introduction: The Significance of Chiral β-Amino Esters Chiral β-amino acids and their corresponding esters are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] The...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Chiral β-Amino Esters
Chiral β-amino acids and their corresponding esters are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] Their unique stereochemistry plays a crucial role in determining biological activity, making the development of efficient and highly selective synthetic methods a paramount objective in modern organic chemistry and drug discovery.[1] Traditional chemical syntheses often grapple with challenges such as the need for harsh reaction conditions, the use of toxic reagents, and the generation of significant waste.[3] Biocatalysis has emerged as a powerful and sustainable alternative, offering mild reaction conditions, exceptional stereoselectivity, and a reduced environmental footprint.[4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the biocatalytic synthesis of chiral β-amino esters. We will delve into the application of various enzyme classes, including transaminases, lipases, and ammonia lyases, providing insights into their mechanisms, substrate scope, and practical implementation.
Enzymatic Strategies for Chiral β-Amino Ester Synthesis
The enzymatic toolbox for producing chiral β-amino esters is diverse, with each enzyme class offering distinct advantages and approaches. The primary strategies involve either the asymmetric synthesis from a prochiral precursor or the kinetic resolution of a racemic mixture.
Transaminases (TAs): Asymmetric Synthesis from β-Keto Esters
Transaminases, particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[5] This capability makes them ideal for the asymmetric synthesis of chiral amines and their derivatives from prochiral ketones.[5][6]
Mechanism of Action: The reaction proceeds via a "ping-pong bi-bi" mechanism, involving two half-reactions. In the first, the amino donor transfers its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the keto-acid byproduct. In the second half-reaction, PMP transfers the amino group to the β-keto ester substrate, generating the chiral β-amino ester and regenerating the PLP cofactor.[5]
Advantages:
High Enantioselectivity: TAs often exhibit excellent enantioselectivity, leading to products with high enantiomeric excess (ee).[7]
Direct Asymmetric Synthesis: This approach directly converts a prochiral substrate into a chiral product, potentially achieving a theoretical yield of 100%.
Mild Reaction Conditions: Reactions are typically conducted in aqueous buffers at or near physiological pH and moderate temperatures.[8][9]
Challenges:
Unfavorable Equilibrium: The reaction equilibrium can sometimes be unfavorable, limiting product conversion.[6] This can often be overcome by using a large excess of the amino donor or by removing one of the products.[6]
Substrate Scope: The substrate tolerance of a given transaminase may be limited. However, extensive enzyme screening and protein engineering efforts are continuously expanding the available enzyme toolbox.[4]
β-Keto Acid Instability: The β-keto acid substrates can be prone to decarboxylation under certain conditions.[5]
Dynamic Kinetic Resolution (DKR) with Transaminases: A powerful extension of this methodology is Dynamic Kinetic Resolution (DKR). In a DKR process, the transaminase selectively aminates one enantiomer of a rapidly racemizing β-keto ester, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the β-amino ester.[8][9]
Lipases: Kinetic Resolution of Racemic β-Amino Esters
Lipases are hydrolases that, in addition to their natural function of hydrolyzing fats, can catalyze a wide range of reactions in organic solvents, including the acylation and deacylation of amines and alcohols.[10] This versatility makes them highly effective for the kinetic resolution of racemic mixtures.
Mechanism of Action: In a typical kinetic resolution of a racemic β-amino ester, a lipase is used to selectively acylate one of the enantiomers with an acyl donor (e.g., an ester like ethyl acetate or vinyl acetate). This results in a mixture of the acylated (and now protected) β-amino ester and the unreacted, enantiomerically enriched β-amino ester. These two compounds, having different chemical properties, can then be separated.
Advantages:
Broad Substrate Scope: Lipases are known for their ability to accept a wide variety of substrates.[10]
High Enantioselectivity: Many commercially available lipases, such as those from Candida antarctica (CAL-A and CAL-B) and Pseudomonas cepacia, exhibit excellent enantioselectivity in the resolution of amino esters.[11][12][13]
Robustness: Lipases are often stable in organic solvents and at elevated temperatures, making them suitable for a range of process conditions.[10]
Challenges:
Maximum 50% Yield: The primary drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.
Separation of Products: The resulting mixture of the acylated product and the unreacted starting material requires a subsequent separation step.
Chemoenzymatic Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation, kinetic resolution with lipases can be coupled with an in-situ racemization of the starting material. This is known as a chemoenzymatic dynamic kinetic resolution (DKR).[13] While the enzyme continuously resolves the racemate, a chemical catalyst (often a metal catalyst) simultaneously racemizes the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired acylated product.[13][14]
Ammonia Lyases and Aminomutases: Synthesis of β-Amino Acids
Ammonia lyases and aminomutases represent another class of enzymes capable of producing β-amino acids.[15]
Ammonia Lyases: These enzymes, such as phenylalanine ammonia lyase (PAL), catalyze the reversible addition of ammonia to the double bond of an α,β-unsaturated carboxylic acid.[15][16] While primarily used for α-amino acid synthesis, engineered PALs have shown promise for the synthesis of β-branched aromatic α-amino acids.[17]
Aminomutases: Phenylalanine aminomutase (PAM), for example, catalyzes the intramolecular transfer of an amino group from the α- to the β-position of phenylalanine, proceeding through a cinnamic acid intermediate.[15][18]
Advantages:
Stereospecificity: These enzymes are highly stereospecific, leading to enantiomerically pure products.[15]
Direct Amination: They offer a direct route to amino acids from unsaturated precursors.
Challenges:
Limited Substrate Scope: The substrate range of wild-type ammonia lyases and aminomutases can be narrow.[18]
Focus on β-Amino Acids: The direct products are β-amino acids, which would then require a subsequent esterification step to yield the desired β-amino esters.
Experimental Workflows and Protocols
General Experimental Workflow
The biocatalytic synthesis of a chiral β-amino ester typically follows a standardized workflow, which can be adapted based on the chosen enzyme and reaction type.
Caption: General workflow for biocatalytic synthesis of chiral β-amino esters.
Protocol 1: Transaminase-Catalyzed Asymmetric Synthesis of a Chiral β-Amino Ester
This protocol describes a general procedure for the screening of a transaminase kit for the synthesis of a chiral β-amino ester from a prochiral β-keto ester.[9][19]
Reaction Setup: In a 1.5 mL microcentrifuge tube, add the transaminase (e.g., 2 mg).
Prepare a stock solution of the β-keto ester in DMSO.
Prepare the reaction buffer: 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP and 1 M isopropylamine.[19]
To the tube containing the enzyme, add 500 µL of the reaction buffer.
Add the β-keto ester stock solution to achieve a final concentration of 25 mM (e.g., 12.5 µL of a 1 M stock).[19]
Incubation: Securely cap the tubes and place them in a shaking incubator at 30 °C and 250 rpm for 24 hours.[19]
Reaction Quenching and Extraction:
Stop the reaction by adding 400 µL of a saturated Na₂CO₃ solution.
Add 500 µL of ethyl acetate and vortex thoroughly.
Separate the organic layer by centrifugation (e.g., 90 seconds at 13,000 rpm).
Carefully transfer the organic layer to a clean tube.
Repeat the extraction of the aqueous layer with another 500 µL of ethyl acetate.
Combine the organic layers and dry over anhydrous Na₂SO₄.
Analysis: Analyze the conversion and enantiomeric excess of the resulting β-amino ester by chiral GC or HPLC. Note: Derivatization (e.g., acetylation) may be necessary for analysis.[19]
Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic β-Amino Ester
This protocol outlines a general procedure for the kinetic resolution of a racemic β-amino ester using a lipase and an acyl donor.
Materials:
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B, or lipase from Pseudomonas cepacia)[11][12]
System for monitoring the reaction (e.g., GC or HPLC)
Procedure:
Reaction Setup:
To a reaction vial, add the racemic β-amino ester (e.g., 0.1 mmol).
Add the immobilized lipase (e.g., 10-20 mg).
Add the anhydrous organic solvent (e.g., 2 mL).
Add the acyl donor (e.g., 0.5-1.0 equivalents). The stoichiometry can be adjusted to control the conversion.
Incubation:
Seal the vial and place it on an orbital shaker at a controlled temperature (e.g., 40-50 °C).[10]
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining starting material and the acylated product.
Reaction Work-up:
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
Wash the enzyme with fresh solvent to recover any adsorbed product.
Evaporate the solvent from the filtrate under reduced pressure.
Purification and Analysis:
Separate the unreacted β-amino ester from the acylated product using column chromatography.
Determine the enantiomeric excess of both purified compounds using chiral HPLC.
Chiral Analysis: A Critical Step
The determination of enantiomeric excess is crucial for evaluating the success of the biocatalytic synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.[20][21][22]
General Considerations for Chiral HPLC Method Development:
Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for the separation of enantiomers of amino esters.[21] Crown ether-based columns can also be suitable.[23]
Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of a nonpolar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol or ethanol).[2] The ratio of these solvents is optimized to achieve good resolution.
Detection: UV detection is commonly used. If the analyte lacks a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary.[21]
Temperature and Flow Rate: These parameters can be adjusted to fine-tune the separation. Lowering the temperature can sometimes improve resolution.[23]
Caption: Key steps in chiral HPLC method development.
Troubleshooting and Optimization
Problem
Possible Cause(s)
Suggested Solution(s)
Low Conversion
- Unfavorable reaction equilibrium (TAs).- Enzyme inhibition by substrate or product.- Poor enzyme activity/stability under reaction conditions.
- Use a large excess of the amino donor (TAs).- Remove a product (e.g., by-product precipitation).- Screen different enzymes.- Optimize pH, temperature, and solvent.
Low Enantioselectivity
- The chosen enzyme is not selective for the substrate.- Racemization of product or starting material under reaction conditions.
- Screen a wider range of enzymes (lipases, TAs).- Modify reaction conditions (lower temperature, different solvent).- For lipases, try different acyl donors.
Poor HPLC Resolution
- Inappropriate chiral stationary phase.- Non-optimal mobile phase composition.
- Screen different types of chiral columns.- Systematically vary the ratio of polar to non-polar solvents in the mobile phase.- Adjust the flow rate and column temperature.
- Immobilize the enzyme to improve stability.[4][6]- Optimize reaction conditions to be milder.- Ensure purity of substrates and solvents.
Conclusion and Future Outlook
Biocatalysis offers a robust and sustainable platform for the synthesis of enantiomerically pure β-amino esters. Transaminases provide an elegant route for asymmetric synthesis from prochiral ketones, while lipases are workhorses for the kinetic resolution of racemic mixtures. The continuous development of novel enzymes through protein engineering and the implementation of advanced process strategies like DKR are further expanding the capabilities and industrial applicability of these biocatalytic methods.[4][14] As the demand for chiral building blocks in the pharmaceutical and chemical industries grows, the role of biocatalysis in providing efficient and green synthetic solutions is set to become even more prominent.
References
Turner, N. (2011). Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids. Current Opinion in Chemical Biology, 15(2), 234-240.
Pirkle, W. H., & Däppen, R. (1997). Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases.
Gyarmati, Z. C., Liljeblad, A., Rintola, M., Bernáth, G., & Kanerva, L. T. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. [Link]
Gotor-Fernández, V., & Gotor, V. (2012). Preparation of Unnatural Amino Acids with Ammonia-Lyases and 2,3-Aminomutases. In Methods in Molecular Biology (Vol. 794, pp. 159-169). Humana Press.
Cuetos, A., Lavandera, I., & Gotor, V. (2013). Expanding dynamic kinetic protocols: transaminase-catalyzed synthesis of α-substituted β-amino ester derivatives. Chemical Communications, 49(93), 11005-11007. [Link]
Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing. (n.d.). White Rose eTheses Online.
Cuetos, A., Lavandera, I., & Gotor, V. (2013).
Zhang, X., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases.
O'Riordan, T. J., et al. (2012). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Institutional Repository.
Paizs, C., & Toşa, M. I. (2014). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 19(10), 15667-15714. [Link]
Turner, N. (2011). Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids. Semantic Scholar.
de Poel, W., et al. (2020). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Lirias.
Doyle, T. D., & Vora, M. M. (1994). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography, 17(1), 1-11. [Link]
Cuetos, A., Lavandera, I., & Gotor, V. (2013).
Rios, A., et al. (2011). Biocatalytic Route to Chiral Precursors of β-Substituted-γ-Amino Acids. ACS Catalysis, 1(8), 923-927. [Link]
Singh, R., & Singh, R. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 295-309. [Link]
Reddy, G. S., et al. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 4(1), 2049-2057. [Link]
Biocatalytic synthesis of β-amino acids 44 starting from β-keto esters... (n.d.). ResearchGate. [Link]
Wu, S. H., & Chen, S. T. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422. [Link]
Kohls, H., Steffen-Munsberg, F., & Höhne, M. (2014). Biocatalytic Synthesis of Amino Alcohols. Publication Server of the University of Greifswald.
β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.). Organic Chemistry Portal.
Höhne, M., & Bornscheuer, U. T. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. FEBS Journal, 279(10), 1754-1762. [Link]
Sharma, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biotechnology Annual Review. [Link]
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 196-203. [Link]
Fernandes, P., & Gotor-Fernández, V. (2021). Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering, 6(1), 16-30. [Link]
Garcia-Iriepa, C., et al. (2022). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. National Science Review. [Link]
Chiral HPLC Separ
Merging Au(I)-Catalysis and Biocatalysis: Practical and Scalable Synthesis of Chiral Amino Building Blocks from Alkynes. (2025). ACS Publications. [Link]
Scalable and sustainable synthesis of chiral amines by biocatalysis. (n.d.). PMC. [Link]
Large-scale synthesis of Ethyl 3-amino-5-methylhexanoate hydrochloride
An Application Note for the Large-Scale Synthesis of Ethyl 3-amino-5-methylhexanoate Hydrochloride Introduction Ethyl 3-amino-5-methylhexanoate hydrochloride is a critical starting material in the pharmaceutical industry...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Large-Scale Synthesis of Ethyl 3-amino-5-methylhexanoate Hydrochloride
Introduction
Ethyl 3-amino-5-methylhexanoate hydrochloride is a critical starting material in the pharmaceutical industry, primarily recognized as a key intermediate in the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid). Pregabalin, marketed under the trade name Lyrica®, is a widely prescribed anticonvulsant and neuropathic pain agent. The biological activity of Pregabalin resides almost exclusively in the (S)-enantiomer, necessitating a synthetic route that is not only scalable and cost-effective but also highly enantioselective.[1]
This document provides a detailed guide for the large-scale synthesis of Ethyl 3-amino-5-methylhexanoate hydrochloride, intended for researchers, chemists, and process development professionals. The protocol detailed herein is based on an asymmetric hydrogenation strategy, a method proven to be efficient and highly selective for producing the desired (S)-enantiomer, thus avoiding inefficient classical resolution steps.[1][2]
Overview of Synthetic Strategies
The synthesis of chiral amines and their derivatives like Ethyl 3-amino-5-methylhexanoate is a well-explored field. For industrial-scale production, the primary strategies can be broadly categorized:
Classical Resolution: This involves the synthesis of a racemic mixture of the target molecule, followed by separation of the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as (S)-(+)-mandelic acid. While effective, this method is inherently inefficient as it discards 50% of the material unless an effective racemization and recycling process for the undesired enantiomer is developed.[1]
Biocatalytic Resolution: This approach utilizes enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired isomer.[3] For example, lipases can catalyze the kinetic resolution of racemic ethyl 3-cyano-5-methylhexanoate to yield the optically pure (S)-enantiomer.
Asymmetric Synthesis: This is often the most elegant and efficient approach, as it directly generates the desired enantiomer, minimizing waste. A key example is the asymmetric hydrogenation of a prochiral olefin precursor using a chiral catalyst.[1][2] This method provides high enantiomeric excess (ee) and is amenable to large-scale production.
This guide will focus on the asymmetric synthesis route due to its high efficiency, atom economy, and scalability. The chosen pathway involves the asymmetric hydrogenation of an unsaturated cyanoester, followed by the reduction of the nitrile group.
Detailed Synthesis Protocol
The large-scale synthesis is a multi-step process, beginning with the formation of a prochiral precursor, followed by the key asymmetric hydrogenation, nitrile reduction, and final salt formation.
Workflow of the Asymmetric Synthesis Route
Caption: Asymmetric synthesis workflow for Ethyl 3-amino-5-methylhexanoate hydrochloride.
Step 1: Synthesis of Ethyl 3-cyano-5-methylhex-3-enoate (Prochiral Precursor)
The synthesis begins with the creation of the substrate for the key asymmetric hydrogenation step.
Reaction: Knoevenagel condensation of isovaleraldehyde with ethyl cyanoacetate.
Causality: This condensation reaction creates the α,β-unsaturated system necessary for the subsequent conjugate addition and hydrogenation steps. Using ethyl cyanoacetate directly provides the required ester and nitrile functionalities in a single, efficient step.
Protocol:
To a stirred solution of isovaleraldehyde (1.0 eq) and ethyl cyanoacetate (1.05 eq) in a suitable solvent like hexane, add a catalytic amount of di-n-propylamine (0.05 eq).[4]
Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus.
Monitor the reaction by GC or TLC until the starting aldehyde is consumed.
Cool the reaction mixture, wash with dilute acid (e.g., 1M HCl) to remove the amine catalyst, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-cyano-5-methylhex-2-enoate. This product is often a mixture of E/Z isomers and can be used in the next step without extensive purification.
Step 2: Asymmetric Hydrogenation to (S)-Ethyl 3-cyano-5-methylhexanoate
This is the chirality-inducing step and the core of the synthesis.
Reaction: Rhodium-catalyzed asymmetric hydrogenation of the C=C double bond.
Causality: A chiral phosphine ligand, such as Me-DuPHOS, coordinates to a rhodium metal center, creating a chiral catalytic environment.[1] The substrate coordinates to this complex in a specific orientation, leading to the delivery of hydrogen to one face of the double bond, thereby producing one enantiomer in high excess.[1] The use of a pressure reactor is necessary to achieve the required hydrogen pressure for the reaction to proceed efficiently.
Protocol:
Charge a high-pressure reactor with the precursor, ethyl 3-cyano-5-methylhex-3-enoate (1.0 eq), and a degassed solvent such as methanol.
In a separate glovebox, prepare a solution of the catalyst, for example, [(R,R)-(Me-DuPHOS)Rh(COD)]BF4 (S/C ratio typically 2000:1 to 10000:1 for industrial processes).[1]
Add the catalyst solution to the reactor.
Seal the reactor, purge several times with nitrogen, and then with hydrogen.
Pressurize the reactor with hydrogen gas (typically 60-90 psi) and heat to the target temperature (e.g., 45°C).[1]
Maintain stirring and monitor hydrogen uptake. The reaction is typically complete within 4-12 hours.
Once complete, cool the reactor, vent the hydrogen pressure carefully, and purge with nitrogen.
The solvent can be removed under reduced pressure. The resulting (S)-Ethyl 3-cyano-5-methylhexanoate is analyzed for enantiomeric excess (ee) by chiral GC or HPLC.[5] Yields are typically high, with ee >99%.[2]
Ensures sufficient hydrogen concentration for the reaction.[1]
S/C Ratio
2000:1
Optimizes cost and efficiency for large-scale batches.[1]
Step 3: Reduction of Nitrile to Primary Amine
The cyano group is converted to the required aminomethyl group.
Reaction: Catalytic hydrogenation of the nitrile.
Causality: A heterogeneous catalyst, typically Raney Nickel (also known as sponge nickel) or Rhodium on Carbon, is used to reduce the nitrile (C≡N) to a primary amine (-CH₂NH₂).[1][2] This reaction also requires high-pressure hydrogen. Raney Nickel is a cost-effective and highly active catalyst for this transformation.
Protocol:
Charge a high-pressure reactor with (S)-Ethyl 3-cyano-5-methylhexanoate (1.0 eq), a suitable solvent (e.g., ethanol or THF), and the Raney Nickel catalyst (typically 10-20% w/w).
Safety Note: Raney Nickel is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent.
Seal the reactor, purge with nitrogen, and then with hydrogen.
Pressurize with hydrogen (can range from 100 to 500 psi, depending on the specific process) and heat to 40-60 °C.
Monitor the reaction by GC or TLC for the disappearance of the starting material.
Upon completion, cool the reactor, vent, and purge with nitrogen.
The catalyst is removed by careful filtration through a pad of Celite®. The filter cake must be kept wet to prevent ignition.
The filtrate, containing (S)-Ethyl 3-amino-5-methylhexanoate, is concentrated under reduced pressure.
Step 4: Formation of the Hydrochloride Salt
The final step involves converting the free amine into a stable, crystalline hydrochloride salt.
Reaction: Acid-base reaction with hydrochloric acid.
Causality: The free amine is an oil and can be susceptible to degradation (e.g., oxidation, carboxylation with atmospheric CO₂). Converting it to the hydrochloride salt provides a stable, solid material that is easier to handle, purify by crystallization, and store.[6]
Protocol:
Dissolve the crude (S)-Ethyl 3-amino-5-methylhexanoate in a suitable solvent, such as isopropanol (IPA) or ethyl acetate.
Cool the solution in an ice bath (0-5 °C).
Slowly add a solution of hydrochloric acid in isopropanol or gaseous HCl until the pH of the solution is acidic (pH 1-2).
Stir the mixture at low temperature for 1-2 hours to allow for complete precipitation of the salt.
Collect the solid product by filtration.
Wash the filter cake with cold solvent (e.g., cold IPA or ethyl acetate) to remove any non-basic impurities.[6]
Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to yield Ethyl 3-amino-5-methylhexanoate hydrochloride as a white to off-white solid.[6]
Quality Control and Characterization
The final product should be analyzed to confirm its identity, purity, and enantiomeric integrity.
Analysis
Purpose
Typical Results
¹H and ¹³C NMR
Structural confirmation
Spectra consistent with the proposed structure.
Mass Spectrometry
Molecular weight confirmation
Correct molecular ion peak observed.
Chiral HPLC
Determination of enantiomeric excess (ee)
ee > 99.5% for the (S)-enantiomer.
Elemental Analysis
Confirmation of elemental composition
C, H, N, Cl values within ±0.4% of theoretical values.
Melting Point
Purity assessment
Sharp melting point range.
References
Verma, R. K., & Devi, N. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry - Section B, 51B(10), 1470-1478.
ResearchGate. (n.d.). ChemInform Abstract: Eco-Friendly, Industrial Process for Synthesis of (S)-3-(Aminomethyl)-5-methylhexanoic Acid [Pregabalin].
ResearchGate. (n.d.). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation.
Burk, M. J., et al. (n.d.). An Enantioselective Synthesis of (S)-(+)
Google Patents. (n.d.). EP 2418194 A1: Process for the preparation of pregabalin.
Drugs Synthesis. (n.d.). Pregabalin.
Sigma-Aldrich. (n.d.).
Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 68(14), 5731–5734. Available from: [Link]
ChemScene. (n.d.).
An Advantageous Process For Preparing (S)
Google Patents. (n.d.).
Asymmetric Synthesis of Unusual Amino Acids. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
National Center for Biotechnology Information. (n.d.). Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion.
Google Patents. (n.d.). EP 0828704 B1: METHODS OF MAKING (S)-3-(AMINOMETHYL)-5-METHYLHEXANOIC ACID.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
Ethyl 3-amino-5-methylhexanoate (the ethyl ester of
β
-homoleucine) is a highly valued
β
-amino acid building block. Unlike their
α
-amino acid counterparts,
β
-amino acids impart profound proteolytic stability to peptide sequences, making them critical intermediates in the development of peptidomimetics, foldamers, and neuroactive pharmaceuticals1[1].
The most robust and stereoselective method for synthesizing
β
-amino acid esters from
α
-amino acids is the Arndt-Eistert Homologation2[2]. This protocol outlines the one-carbon homologation of Boc-L-Leucine to Ethyl (S)-3-amino-5-methylhexanoate, engineered with the following mechanistic causalities:
Carboxyl Activation: Isobutyl chloroformate (IBCF) is used to form a mixed anhydride. This avoids harsh reagents like thionyl chloride, which can degrade the Boc protecting group and induce racemization at the
α
-chiral center.
Diazo Transfer: Trimethylsilyldiazomethane (TMS-CHN₂) is utilized instead of diazomethane. TMS-CHN₂ is non-explosive, commercially available as a stable solution, and significantly safer for bench-scale synthesis, though it still requires strict inhalation precautions3[3].
Wolff Rearrangement: Silver benzoate (AgBz) catalyzes the extrusion of nitrogen gas from the diazoketone, generating a transient carbene that undergoes a concerted 1,2-alkyl shift to form a ketene 1[1]. Conducting this step in absolute ethanol nucleophilically traps the highly reactive ketene, directly yielding the ethyl ester.
Pathway Visualization
Caption: Workflow of the Arndt-Eistert homologation from Boc-L-Leucine to Ethyl 3-amino-5-methylhexanoate.
Safety Checkpoint: While TMS-CHN₂ is a stable alternative to diazomethane, it is highly toxic via inhalation and has been linked to severe respiratory distress 3[3]. All operations involving TMS-CHN₂ must be performed in a certified, well-ventilated fume hood.
Step-by-Step Experimental Protocol
Step 4.1: Mixed Anhydride Formation
Dissolve Boc-L-Leucine (10.0 mmol) in anhydrous THF (30 mL) in an oven-dried, argon-purged round-bottom flask.
Cool the solution to -15 °C using an ice-salt bath. (Causality: Strict sub-zero temperature control prevents the formation of symmetrical anhydrides and suppresses racemization of the labile
α
-proton).
Add N-methylmorpholine (11.0 mmol) dropwise, followed immediately by isobutyl chloroformate (10.5 mmol).
Stir the resulting white suspension for 30 minutes at -15 °C.
Step 4.2: Synthesis of the
α
-Diazoketone
To the -15 °C suspension, add TMS-diazomethane (2.0 M in hexanes, 20.0 mmol) dropwise via syringe. (Causality: An excess of TMS-CHN₂ ensures complete conversion and prevents the unreacted mixed anhydride from acylating the newly formed diazoketone)4[4].
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12–16 hours) in the dark.
Quench the excess TMS-CHN₂ by adding glacial acetic acid dropwise until nitrogen gas evolution ceases1[1].
Dilute with EtOAc (50 mL), wash sequentially with saturated NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diazoketone as a yellow oil.
Step 4.3: Wolff Rearrangement (Esterification)
Dissolve the crude diazoketone in absolute ethanol (40 mL).
Add a catalytic amount of silver benzoate (1.0 mmol) dissolved in triethylamine (20.0 mmol). (Causality: TEA acts as an acid scavenger, preventing the premature acid-catalyzed degradation of the diazoketone before the rearrangement occurs).
Protect the flask entirely from light using aluminum foil. (Causality: Silver salts and diazoketones are highly photosensitive; ambient light can trigger uncontrolled radical decomposition).
Sonicate the mixture at room temperature for 3–5 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until complete consumption of the diazoketone is observed.
Filter the dark mixture through a short pad of Celite to remove precipitated silver salts. Concentrate the filtrate and purify via silica gel flash chromatography to isolate Ethyl (S)-3-(Boc-amino)-5-methylhexanoate.
Step 4.4: Boc Deprotection
Dissolve the purified Boc-protected ester in absolute ethanol (10 mL).
Add 3M HCl in Ethanol (10 equivalents). Stir at room temperature for 2 hours. (Causality: Utilizing HCl in ethanol rather than methanol prevents unwanted transesterification of the newly formed ethyl ester).
Evaporate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate Ethyl (S)-3-amino-5-methylhexanoate hydrochloride as a white, crystalline solid.
Filter and dry under high vacuum.
Quantitative Data & Yield Analysis
Reaction Step
Expected Yield
Reaction Time
Key Analytical Marker (¹H NMR / MS)
Mixed Anhydride
Quantitative (in situ)
30 min
N/A (Not isolated)
α
-Diazoketone
80 – 85%
12 – 16 h
~5.3 ppm (s, 1H, CO-CH -N₂)
Ethyl Boc-
β
-homoleucinate
70 – 75%
3 – 5 h
~4.1 ppm (q, 2H, O-CH₂ -CH₃)
Ethyl
β
-homoleucinate HCl
> 95%
2 h
[M+H]⁺ m/z 174.15
Troubleshooting & Quality Control
Low Yield in Wolff Rearrangement (Step 4.3):
Cause: Moisture contamination in the solvent leads to the nucleophilic trapping of the ketene by water, yielding the free
β
-amino acid instead of the desired ethyl ester.
Solution: Ensure absolute ethanol (≥99.9%) is used and the reaction flask is thoroughly flame-dried prior to use.
Incomplete Deprotection (Step 4.4):
Cause: Insufficient acid concentration or inadequate reaction time.
Solution: Monitor the reaction by TLC using a ninhydrin stain (primary amines will appear as bright purple spots). If the Boc-protected starting material persists, gently warm the mixture to 35 °C or extend the reaction time by 1 hour.
Application Notes and Protocols: The Strategic Use of Ethyl 3-amino-5-methylhexanoate hydrochloride in Medicinal Chemistry
Introduction: A Key Chiral Building Block for Neurological Therapeutics In the landscape of modern drug discovery, the efficient synthesis of enantiomerically pure compounds is a cornerstone of developing safe and effect...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Key Chiral Building Block for Neurological Therapeutics
In the landscape of modern drug discovery, the efficient synthesis of enantiomerically pure compounds is a cornerstone of developing safe and effective therapeutics. Chiral building blocks, which introduce specific stereogenic centers, are invaluable tools in this endeavor[1][2]. Ethyl 3-amino-5-methylhexanoate hydrochloride (CAS No: 864871-52-3) has emerged as a critical chiral intermediate, primarily recognized for its role in the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid)[3]. Pregabalin is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder, acting as a potent analogue of the neurotransmitter gamma-aminobutyric acid (GABA)[4][5].
These application notes provide a comprehensive guide for researchers and drug development professionals on the strategic utilization of Ethyl 3-amino-5-methylhexanoate hydrochloride. We will delve into its physicochemical properties, detail a robust protocol for its conversion to Pregabalin, and discuss the analytical methodologies required for characterization and quality control. The causality behind experimental choices will be explained to provide a deeper understanding of the synthetic process.
Physicochemical Properties & Characterization
A thorough understanding of the starting material is fundamental to a successful synthetic campaign. The key properties of Ethyl 3-amino-5-methylhexanoate hydrochloride are summarized below.
¹H NMR: Peaks corresponding to the ethyl ester protons (triplet and quartet), the methyl protons of the isobutyl group (doublet), the methine and methylene protons of the backbone, and a broad singlet for the amine protons.
¹³C NMR: Resonances for the carbonyl carbon of the ester, the aliphatic carbons of the hexanoate backbone, and the ethyl group.
IR Spectroscopy: Characteristic absorption bands for the N-H bond of the amine hydrochloride, the C=O stretch of the ester, and C-H stretches of the alkyl groups.
Core Application: Synthesis of (S)-Pregabalin
The primary application of Ethyl 3-amino-5-methylhexanoate hydrochloride is as a direct precursor to Pregabalin. The synthesis involves a straightforward hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Synthetic Rationale and Workflow
The hydrochloride salt of the amino ester provides stability and improves the handling characteristics of the compound. The synthetic strategy hinges on a one-step acid-catalyzed hydrolysis. This method is efficient and avoids the need for protecting groups on the amine, as it is already protonated and thus less reactive under these conditions.
The overall workflow can be visualized as follows:
Application Note: Stereocontrolled Synthesis of Novel Heterocycles from β-Amino Esters
Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary β-Amino esters are highly versatile, ambident building blocks in organic synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
β-Amino esters are highly versatile, ambident building blocks in organic synthesis. Their orthogonal reactivity—featuring a nucleophilic amine terminus and an electrophilic ester terminus—makes them ideal precursors for complex, three-dimensional molecular architectures. This Application Note details two divergent, stereocontrolled protocols for synthesizing novel heterocycles from acyclic β-amino ester precursors:
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) to yield unsaturated piperidines and pyrrolidines.
Base-Mediated Intramolecular Amidation to yield β-lactams (azetidin-2-ones).
Mechanistic Causality & Experimental Design
Understanding the chemical causality behind reagent selection is critical for optimizing these cyclization pathways.
Causality in the RCM Pathway:
Synthesizing 5- and 6-membered unsaturated nitrogen heterocycles via RCM requires a diene precursor. While first-generation Grubbs catalysts are effective for unhindered dienes, the is selected for its superior tolerance to functionalized, sterically demanding substrates[1]. However, the basicity of the free amine nitrogen can coordinate with and poison the ruthenium carbene. Therefore, N-protection (e.g., N-allylation) is a critical prerequisite to maintain catalytic turnover and ensure high yields[2].
Causality in the β-Lactam Pathway:
Intramolecular cyclization requires the formation of an N-1 to C-2 bond to form the strained 4-membered ring. Using a standard nucleophilic base (like NaOH or KOH) would simply hydrolyze the ester into a carboxylic acid. Instead, sterically hindered Grignard reagents like tert-butylmagnesium chloride (t-BuMgCl) are employed. The bulky tert-butyl group prevents nucleophilic attack at the ester carbonyl, allowing the reagent to act strictly as a strong base that deprotonates the secondary amine, thereby driving the [3].
Visualizing the Synthetic Divergence
Divergent synthetic pathways from β-amino esters to novel heterocycles.
Protocol 1: Synthesis of Unsaturated Piperidines via RCM
This protocol leverages sequential diastereoselective conjugate addition followed by RCM to yield cyclic β-amino esters with high enantiomeric excess (>95% ee)[2].
Step-by-step workflow for the Ru-catalyzed Ring-Closing Metathesis (RCM) protocol.
Materials:
N-Allyl-β-amino ester precursor (1.0 eq)
Grubbs II Catalyst (5 mol%)
Dichloromethane (DCM), anhydrous and degassed
Ethyl vinyl ether (excess)
Step-by-Step Methodology:
Preparation: Dissolve the N-allyl-β-amino ester (1.0 mmol) in 20 mL of anhydrous, degassed DCM under an argon atmosphere. Causality: Degassing is critical to prevent oxidative degradation of the sensitive Ru catalyst.
Catalyst Addition: Add Grubbs II catalyst (0.05 mmol, 5 mol%) in a single portion. The solution will turn a characteristic deep red/brown.
Cyclization: Heat the reaction mixture to reflux (40 °C) for 12 hours.
Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material and the emergence of a lower
Rf
spot indicates conversion. Additionally, crude ¹H NMR must show the complete disappearance of the terminal alkene multiplet at ~5.8 ppm.
Quenching: Cool the mixture to room temperature and add 1.0 mL of ethyl vinyl ether. Stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, inactive Fischer carbene, preventing unwanted double-bond isomerization during workup.
Purification: Concentrate the mixture in vacuo and purify via flash column chromatography to isolate the cyclic β-amino ester.
Protocol 2: Base-Mediated Intramolecular Cyclization to β-Lactams
This protocol describes the ring closure of β-amino esters to form the highly strained 4-membered azetidin-2-one ring[3].
Materials:
Secondary β-amino ester precursor (1.0 eq)
tert-Butylmagnesium chloride (t-BuMgCl, 2.0 M in THF, 2.5 eq)
Tetrahydrofuran (THF), anhydrous
Saturated aqueous NH₄Cl
Step-by-Step Methodology:
Preparation: Dissolve the β-amino ester (1.0 mmol) in 15 mL of anhydrous THF under an argon atmosphere. Cool the flask to 0 °C using an ice bath.
Base Addition: Dropwise add t-BuMgCl (2.5 mmol). Causality: Slow addition manages the exothermic deprotonation and prevents localized heating, which could otherwise lead to intermolecular oligomerization or degradation.
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
Self-Validation Step: Monitor via IR spectroscopy. The starting acyclic ester carbonyl stretch (~1735 cm⁻¹) will shift to a distinct, higher frequency β-lactam carbonyl stretch (~1750–1770 cm⁻¹) due to the ring strain of the newly formed heterocycle.
Workup: Quench the reaction at 0 °C with 10 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize or chromatograph the crude product to yield the pure β-lactam.
Quantitative Data & Substrate Scope
The following table summarizes expected yields and stereochemical conservation across different precursor classes based on established literature parameters[2],[1].
Precursor Type
Cyclization Method
Catalyst / Base
Target Heterocycle
Yield (%)
Enantiomeric Excess (ee %)
N-Allyl-β-amino ester
RCM
Grubbs II (5 mol%)
Unsaturated Piperidine
85 - 92%
> 95%
N-Allyl-β-amino ester
RCM
Grubbs I (10 mol%)
Unsaturated Pyrrolidine
78 - 84%
> 90%
Unprotected β-amino ester
Intramolecular Amidation
t-BuMgCl (2.5 eq)
β-Lactam (Azetidin-2-one)
75 - 88%
Conserved from SM
Polyhydroxylated diene
RCM
Grubbs II (5 mol%)
Cyclopentane β-amino acid
89%
> 98%
References
Davies, S. G., Chippindale, A. M., Iwamoto, K., Parkin, R. M., Smethurst, C. A. P., Smith, A. D., & Rodriguez-Solla, H. (2003). "Asymmetric synthesis of cyclic β-amino acids and cyclic amines via sequential diastereoselective conjugate addition and ring closing metathesis." Tetrahedron, 59(18), 3253-3265. URL:[Link]
Kaur, N. (2025). "Synthesis of azetidines from amine moiety bearing compounds-II." Amines to Azetidines, 31-54. URL:[Link]
Novák, T. T., et al. (2022). "Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides." ACS Omega. URL:[Link]
Application Notes: Strategic Cyclization of β-Amino Esters for Piperidine Synthesis
Introduction: The Significance of the Piperidine Scaffold The piperidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its six-membered saturated heterocyclic structure is a co...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its six-membered saturated heterocyclic structure is a common feature in numerous FDA-approved drugs and biologically active alkaloids, conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. The strategic synthesis of substituted piperidines is, therefore, a cornerstone of modern drug development. This guide provides an in-depth analysis of a powerful synthetic approach: the intramolecular cyclization of β-amino esters. We will explore the core mechanistic pathways, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
Theoretical Background & Mechanistic Pathways
The transformation of a linear β-amino ester into a cyclic piperidine or its corresponding lactam (a piperidinone) can be achieved through several robust synthetic strategies. The choice of method is dictated by the substitution pattern of the starting material and the desired functionality in the final product. The two most prevalent and versatile pathways are Intramolecular Reductive Amination and the Dieckmann Condensation.
Intramolecular Reductive Amination of δ-Keto-β-amino Esters
This powerful one-pot reaction builds the piperidine ring by forming two new bonds through a cascade process.[3] The methodology relies on a starting material that contains both an amine and a ketone (or aldehyde) functionality, separated by an appropriate carbon tether.
Mechanism: The reaction proceeds via the initial formation of a cyclic iminium ion intermediate upon reaction of the amine with the carbonyl group. This intermediate is not isolated but is reduced in situ by a hydride reducing agent to yield the final piperidine product.[4][5] The choice of reducing agent is critical; mild hydride donors like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they are selective for the iminium ion over the starting ketone, preventing premature reduction.[4]
Caption: Mechanism of Intramolecular Reductive Amination.
Dieckmann Condensation of β-Amino Diesters
The Dieckmann condensation is an intramolecular variant of the Claisen condensation, providing an elegant route to cyclic β-keto esters.[6][7] When applied to substrates containing a nitrogen atom in the backbone, it becomes a powerful method for synthesizing piperidinones, which are versatile intermediates that can be further reduced or functionalized.[8]
Mechanism: The reaction is initiated by a strong base (e.g., sodium ethoxide, potassium tert-butoxide) which deprotonates the α-carbon of one of the ester groups to form an enolate.[9][10] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group in an intramolecular fashion. The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide leaving group, forming a cyclic β-keto ester, in this case, a piperidinone derivative.[6][7] A final acidic workup is required to protonate the enolate and yield the neutral product. The formation of 6-membered rings is highly favored.[9][10]
Direct formation of the piperidine ring in one pot.
Forms a versatile keto-functionalized ring for further elaboration.
Considerations
Requires careful control of pH to favor iminium ion formation.
Requires strictly anhydrous conditions. The base must be stoichiometric.
Stereocontrol
Can be influenced by chiral auxiliaries on the nitrogen or by chiral catalysts.
Diastereoselectivity can be controlled by substrate substituents.
Detailed Experimental Protocols
Protocol 1: Intramolecular Reductive Amination
This protocol describes the synthesis of a model 2,6-disubstituted piperidine from a δ-amino β-keto ester, a strategy employed in the synthesis of alkaloids like (+)-241D.[11]
Materials:
N-Sulfinyl δ-amino β-keto ester (1.0 eq)
Trifluoroacetic acid (TFA, 5-6 eq)
Methanol (MeOH), anhydrous
Aldehyde (e.g., acetaldehyde, 1.5 eq)
Sodium cyanoborohydride (NaBH₃CN, 2.0 eq)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Dichloromethane (DCM)
Magnesium sulfate (MgSO₄)
Argon or Nitrogen for inert atmosphere
Procedure:
Deprotection: To a solution of the N-sulfinyl δ-amino β-keto ester (1.0 eq) in anhydrous MeOH (0.1 M) under an inert atmosphere, add TFA (5-6 eq) dropwise at 0 °C. Stir the reaction at room temperature for 1 hour to ensure complete removal of the sulfinyl group.
Iminium Ion Formation: Cool the mixture back to 0 °C and add the aldehyde (1.5 eq). Stir for 30 minutes. The formation of the iminium ion is often accompanied by a slight color change.
Reduction: Add NaBH₃CN (2.0 eq) portion-wise to the reaction mixture at 0 °C. Caution: NaBH₃CN is toxic and evolves HCN gas upon contact with strong acid. Ensure the reaction is well-ventilated. Allow the reaction to warm to room temperature and stir for 12-16 hours.
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ until the pH is ~8-9. Extract the aqueous layer with DCM (3 x 50 mL).
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired piperidine derivative.
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet, add anhydrous toluene (0.2 M). Add sodium ethoxide (1.1 eq) to the solvent.
Substrate Addition: Heat the suspension to reflux. Add a solution of the β-amino diester (1.0 eq) in anhydrous toluene dropwise over 1 hour.
Reaction: Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and 1 M HCl, adjusting the pH to ~5-6. Transfer the mixture to a separatory funnel.
Extraction: Separate the layers and extract the aqueous phase with diethyl ether (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude β-keto ester can often be used without further purification or can be purified by vacuum distillation or column chromatography.
Troubleshooting & Data Interpretation
Issue
Possible Cause
Recommended Solution
Low Yield (Reductive Amination)
Incomplete deprotection or iminium formation. Premature reduction of starting ketone.
Ensure pH is slightly acidic (4-5) before reduction. Use a milder reducing agent like NaBH(OAc)₃.
Low Yield (Dieckmann)
Wet reagents or solvent. Base is not strong enough.
Use freshly distilled solvents and flame-dried glassware. Switch to a stronger base like NaH or KOtBu.
Side Product Formation
Intermolecular side reactions.
Use high dilution conditions, especially for the Dieckmann condensation, to favor intramolecular cyclization.
Product Characterization
¹H NMR: Appearance of new diastereotopic protons on the ring. ¹³C NMR: Shift of carbonyl carbon for piperidinone product. Mass Spec: Confirm expected molecular weight.
Compare spectral data with literature values for known compounds or perform detailed 2D NMR analysis for novel structures.
Safety Precautions
Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Handle only in a well-ventilated chemical fume hood. Quench acidic solutions containing this reagent with bleach before disposal to neutralize cyanide.
Strong Bases (NaH, NaOEt, KOtBu): Highly reactive and corrosive. React violently with water. Handle under a strictly inert atmosphere (Argon or Nitrogen). Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Solvents: Toluene, DCM, and MeOH are flammable and toxic. Handle in a fume hood and avoid inhalation or skin contact.
By understanding the underlying mechanisms and carefully controlling reaction parameters, the cyclization of β-amino esters provides a reliable and versatile platform for the synthesis of complex and medicinally relevant piperidine scaffolds.
References
A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. National Center for Biotechnology Information. Available at: [Link]
Sulfinimine-derived 2,3-diamino esters in the asymmetric synthesis of piperidine (2S,3S)-(+). National Center for Biotechnology Information. Available at: [Link]
Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. Available at: [Link]
Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Scilit. Available at: [Link]
Beta-amino acids to piperidinones by Petasis methylenation and acid-induced cyclization. National Center for Biotechnology Information. Available at: [Link]
Stereoselective Synthesis of New Chiral N-Tertiary Tetrasubstituted β-Enamino Ester Piperidines through an Ammonia-Catalyzed Process. ACS Publications. Available at: [Link]
Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. ACS Publications. Available at: [Link]
Intramolecular Mannich Reaction in the Asymmetric Synthesis of Polysubstituted Piperidines: Concise Synthesis of the Dendrobate Alkaloid (+)-241D and Its C-4 Epimer. ACS Publications. Available at: [Link]
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]
Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. National Center for Biotechnology Information. Available at: [Link]
Synthetic procedure for b , c –diamino esters by reductive amination of... ResearchGate. Available at: [Link]
Dieckmann condensation. Wikipedia. Available at: [Link]
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Royal Society of Chemistry. Available at: [Link]
Cyclic poly(β-amino ester)s with enhanced gene transfection activity synthesized through intra-molecular cyclization. Royal Society of Chemistry. Available at: [Link]
Dieckmann Condensation. Chemistry LibreTexts. Available at: [Link]
Synthesis of highly functionalized piperidines. ResearchGate. Available at: [Link]
β-Amino Acids to Piperidinones by Petasis Methylenation and Acid-Induced Cyclization. ACS Publications. Available at: [Link]
Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. National Center for Biotechnology Information. Available at: [Link]
Dieckmann condensation. YouTube. Available at: [Link]
Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. R Discovery. Available at: [Link]
Synthesis of piperidines. Scilit. Available at: [Link]
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
Main routes to the piperidine cycle synthesis. ResearchGate. Available at: [Link]
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
Chemical process synthesis of beta-amino acids and esters. National Center for Biotechnology Information. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Intramolecular Cyclization of
β
-Amino Esters to Synthesize
β
-Lactams
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Executive Summary
The azetidin-2-one (
β
-lactam) ring is a privileged pharmacophore. Beyond its historical role as the core structural motif in classical antibiotics (e.g., penicillins and cephalosporins), it is the primary active pharmacophore in modern cholesterol absorption inhibitors such as Ezetimibe[1]. While intermolecular cycloadditions (like the Staudinger ketene-imine reaction) are common, the intramolecular cyclization of
β
-amino esters represents a highly stereocontrolled, atom-economical approach to forming the N1–C2 amide bond[2]. This application note details the mechanistic causality, reagent selection, and field-validated protocols required to execute this challenging ring closure.
Scientific Rationale & Mechanistic Causality
Forming a four-membered
β
-lactam ring is thermodynamically and kinetically disfavored due to high angle and torsional strain (ring strain
≈
26 kcal/mol). To drive the intramolecular amidation of the ester, the secondary amine must be converted into a highly nucleophilic aza-anion, and the ester carbonyl must be simultaneously activated[3].
Reagent Selection and Causality
The choice of base is the most critical parameter in this transformation. The reagent must be basic enough to deprotonate the amine but non-nucleophilic enough to avoid attacking the ester directly.
Grignard Reagents (e.g., t-BuMgCl):
tert-Butylmagnesium chloride is the gold standard for laboratory-scale cyclizations[4]. The bulky tert-butyl group acts as a strong, non-nucleophilic base. It selectively deprotonates the secondary amine to form a magnesium amide. Crucially, the
Mg2+
cation acts as a Lewis acid, coordinating to the ester carbonyl oxygen. This dual-activation mechanism templates the transition state, bringing the reacting centers into close proximity and significantly lowering the activation energy for ring closure[4].
Lithium Amides (e.g., LDA, LHMDS):
Lithium diisopropylamide (LDA) is employed when cryogenic conditions (-78 °C) are required to preserve sensitive adjacent stereocenters[5]. However, strict temperature control is required to prevent
α
-deprotonation of the ester, which can lead to epimerization or retro-Michael side reactions[3].
Silicon-Mediated Fluoride Catalysis (BSA / TBAF):
In industrial scale-ups (such as Ezetimibe manufacturing), avoiding cryogenic conditions and highly reactive organometallics is desirable. N,O-Bis(trimethylsilyl)acetamide (BSA) is used to silylate the amine. Subsequent addition of a catalytic amount of tetrabutylammonium fluoride (TBAF) selectively cleaves the N–Si bond, generating a "naked," highly reactive aza-anion in situ[6]. This mild, continuous generation of the nucleophile efficiently drives cyclization at near-ambient temperatures[7].
Mechanistic Workflow Visualization
Mechanistic pathway of base-promoted β-amino ester cyclization to β-lactams.
Quantitative Data: Reagent Comparison
The following table summarizes the operational parameters and typical outcomes for the primary cyclization strategies used in
β
-lactam synthesis.
Ideal for laboratory-scale synthesis and highly functionalized substrates.
Self-Validating System: The reaction relies on the absolute exclusion of water. The Grignard reagent must be titrated prior to use. A successful reaction is visually indicated by the dissolution of the starting material and the shift of the ester carbonyl in IR spectroscopy.
Step-by-Step Methodology:
Preparation: Dry the
β
-amino ester precursor (1.0 equiv, e.g., 10 mmol) under high vacuum for 2 hours to remove trace moisture.
Solvation: Dissolve the precursor in anhydrous THF (50 mL) in a flame-dried, round-bottom flask equipped with a magnetic stirrer under an Argon atmosphere.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
Base Addition: Dropwise add a 2.0 M solution of t-BuMgCl in THF (2.2 equiv, 22 mmol) via syringe over 15 minutes. Causality: More than 1 equivalent is required because the first equivalent deprotonates the amine, while the second equivalent coordinates the leaving alkoxide group and drives the equilibrium[4].
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc).
Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous
NH4Cl
(20 mL). Causality: A mildly acidic quench is critical. Strong aqueous acids will hydrolyze the newly formed
β
-lactam, while basic workups can cause ring-opening.
Workup: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography or recrystallization.
Ideal for large-scale and industrial synthesis (e.g., Ezetimibe manufacturing).
Step-by-Step Methodology:
Solvation: Dissolve the
β
-amino ester precursor (1.0 equiv, 50 mmol) in anhydrous Methyl tert-butyl ether (MTBE) or Toluene (300 mL) under a nitrogen atmosphere[8]. Causality: Non-polar, aprotic solvents prevent interference with silylation and often allow the final product to precipitate, driving the reaction forward via Le Chatelier's principle.
Silylation: Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.0 equiv, 100 mmol). Maintain the internal temperature at 10–20 °C and stir for 30 minutes to ensure complete silylation of the amine[8].
Cyclization: Stir the mixture at room temperature for 2 hours. The reaction is self-validating as the target
β
-lactam often begins to precipitate from the MTBE/Toluene mixture[7].
Isolation: Concentrate the mixture under reduced pressure to remove the solvent.
Purification: Recrystallize the crude residue directly from an Ethyl Acetate/Heptane mixture to yield the highly pure
β
-lactam[8].
Analytical Validation & Trustworthiness
To ensure the integrity of the synthesized
β
-lactam, the following self-validating analytical checks must be performed:
FT-IR Spectroscopy (Critical Check): The acyclic ester carbonyl typically absorbs around 1730–1740 cm⁻¹ . Upon successful cyclization, the highly strained
β
-lactam carbonyl will shift to a distinctively higher frequency of 1750–1770 cm⁻¹ .
¹H NMR Spectroscopy: Confirm the disappearance of the ester alkoxy protons (e.g., the singlet of a methyl ester at ~3.6 ppm). Additionally, analyze the coupling constant (
J
) between the C3 and C4 protons on the azetidin-2-one ring to confirm relative stereochemistry (typically
Jcis
= 4–6 Hz,
Jtrans
= 1–3 Hz).
Application of Ethyl 3-amino-5-methylhexanoate in peptide synthesis
Application Note: Application of Ethyl 3-amino-5-methylhexanoate in Advanced Peptide Synthesis and Peptidomimetic Drug Development Executive Summary Ethyl 3-amino-5-methylhexanoate (the ethyl ester of β-homoleucine) is a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Application of Ethyl 3-amino-5-methylhexanoate in Advanced Peptide Synthesis and Peptidomimetic Drug Development
Executive Summary
Ethyl 3-amino-5-methylhexanoate (the ethyl ester of β-homoleucine) is a highly specialized non-canonical amino acid building block[1]. It is primarily utilized in solution-phase peptide synthesis (SPPS) and the development of peptidomimetics. By introducing a β-carbon into the peptide backbone and capping the C-terminus with a lipophilic ethyl ester, this molecule confers exceptional proteolytic stability and enhances membrane permeability—critical attributes for neuroactive peptide prodrugs targeting the Blood-Brain Barrier (BBB)[2].
As a Senior Application Scientist, it is crucial to understand the causality behind selecting this specific building block over standard α-amino acids:
Steric Shielding & Proteolytic Resistance: Natural α-peptides are rapidly degraded by cellular proteases. β-homoleucine contains an additional methylene (-CH
2
-) group between the amino and carboxyl groups[1]. This structural shift alters the peptide backbone's hydrogen-bonding network, forcing it into well-ordered secondary structures (such as 14-helices) that are virtually unrecognized by standard exopeptidases and endopeptidases[1].
Orthogonal C-Terminal Protection: In solution-phase synthesis, the C-terminus must be protected to prevent polymerization and unwanted cyclization (e.g., diketopiperazine formation). The ethyl ester provides a robust, stable protecting group that survives standard N-terminal deprotection cycles but can be selectively saponified when C-terminal elongation is required[3].
Pharmacokinetic Enhancement (Prodrug Strategy): Leaving the ethyl ester intact in the final therapeutic molecule significantly increases its lipophilicity. This is a proven strategy for vectorizing molecules across cell membranes, particularly for promoting transport across the BBB via receptors like the human Low-Density Lipoprotein Receptor (LDLR)[2].
Experimental Workflows & Protocols
The following protocols establish a self-validating system for incorporating Ethyl 3-amino-5-methylhexanoate into a peptide chain via solution-phase synthesis.
Protocol A: Solution-Phase Coupling of Ethyl 3-amino-5-methylhexanoate
Causality Check: β-amino acids exhibit increased steric hindrance due to the flexible β-carbon and the bulky isobutyl side chain. Standard coupling reagents like EDC/HOBt often yield sluggish kinetics and high epimerization. We utilize HATU with DIPEA, which generates a highly reactive HOAt ester to overcome this steric bulk[4].
Preparation: Dissolve 1.0 eq of the N-protected amino acid (e.g., Fmoc-AA-OH) in anhydrous N,N-Dimethylformamide (DMF) at a concentration of 0.1 M.
Pre-activation: Add 1.1 eq of HATU to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid[4].
Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). The solution will turn slightly yellow, indicating the formation of the active ester.
Nucleophilic Attack: Add 1.1 eq of Ethyl 3-amino-5-methylhexanoate hydrochloride[5]. (Note: The excess DIPEA is required to neutralize the hydrochloride salt of the β-amino acid ester, ensuring the free amine is available for coupling).
Reaction: Stir the reaction under an inert atmosphere (N
2
or Ar) for 2–4 hours. Monitor completion via LC-MS or TLC.
Workup: Quench with saturated aqueous NH
4
Cl, extract with Ethyl Acetate (EtOAc), wash sequentially with 5% NaHCO
3
and brine, dry over Na
2
SO
4
, and concentrate under reduced pressure.
Protocol B: Saponification of the Ethyl Ester (Deprotection)
Causality Check: If the β-homoleucine residue is not the final C-terminal amino acid, the ethyl ester must be hydrolyzed. We use Lithium Hydroxide (LiOH) rather than Sodium Hydroxide (NaOH) because Li
+
coordinates tightly with the carbonyl oxygen, providing a milder, more controlled hydrolysis that prevents racemization of the sensitive stereocenters.
Solvent System: Dissolve the protected dipeptide ethyl ester in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water to achieve a 0.05 M concentration.
Thermal Control: Cool the solution to 0°C in an ice bath to further suppress epimerization.
Hydrolysis: Add 2.0 eq of LiOH·H
2
O.
Reaction: Stir for 1–2 hours, allowing the reaction to slowly warm to room temperature.
Isolation: Acidify the mixture to pH 3 using 1M HCl. Extract the free carboxylic acid into EtOAc, wash with brine, dry over Na
2
SO
4
, and concentrate.
Quantitative Data Presentation
Parameter
α-Leucine Peptide
β-Homoleucine Peptide
Causality / Note
Proteolytic Half-Life (Serum)
< 1 hour
> 48 hours
β-carbon prevents protease active site recognition[1].
Coupling Efficiency (EDC/HOBt)
95%
65%
Steric clash at the β-carbon slows nucleophilic attack.
Protecting group strategies for beta-amino esters in organic synthesis
Application Note: Orthogonal Protecting Group Strategies for β -Amino Esters in Advanced Organic Synthesis Target Audience: Synthetic Chemists, Polymer Scientists, and Drug Development Professionals Content Type: Technic...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Orthogonal Protecting Group Strategies for
β
-Amino Esters in Advanced Organic Synthesis
Target Audience: Synthetic Chemists, Polymer Scientists, and Drug Development Professionals
Content Type: Technical Guide & Validated Protocols
Introduction: The Strategic Role of
β
-Amino Esters
β
-amino acids and their ester derivatives are indispensable building blocks in modern drug discovery and biomaterials science. They are the structural foundation for peptidomimetics, proteolytically stable
β
-peptides, and poly(
β
-amino esters) (PBAEs)—a leading class of biodegradable polymers used in non-viral gene and siRNA delivery [[1]]().
Unlike
α
-amino acids, the additional carbon atom in the
β
-backbone introduces unique conformational flexibilities and steric environments. When integrating
β
-amino esters into complex oligomers or highly defined polymers, the amine and carboxylate termini must be rigorously managed to prevent premature polymerization, cross-linking, or unwanted side reactions 2. This necessitates the use of orthogonal protecting group strategies —systems where one functional group can be deprotected under highly specific conditions without compromising the integrity of other protected sites.
Mechanistic Principles of Orthogonality
As a synthetic scientist, selecting a protecting group strategy is an exercise in predicting chemical causality. The two most robust orthogonal systems for
β
-amino esters are the Boc/Bn and Fmoc/tBu strategies.
The Boc/Bn Strategy: The tert-butyloxycarbonyl (Boc) group masks the amine and is strictly acid-labile, cleaving via a stable tert-butyl cation intermediate. Conversely, the benzyl (Bn) ester protects the carboxylate and is cleaved via catalytic hydrogenolysis. This orthogonality is absolute: reductive hydrogenolysis does not affect the Boc group, and strong acids (like TFA) do not cleave the Bn ester 3.
The Fmoc/tBu Strategy: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, undergoing cleavage via an E1cB elimination mechanism in the presence of secondary amines (e.g., piperidine). The tert-butyl (tBu) ester is acid-labile. Because Fmoc is entirely stable to acid and tBu is entirely stable to base, this pair is the gold standard for iterative solid-phase synthesis 4.
Orthogonal protecting group workflows for beta-amino esters.
Quantitative Data: Orthogonality and Cleavage Matrix
To ensure predictable synthetic outcomes, the cleavage conditions must be strictly adhered to. The table below summarizes the quantitative parameters and orthogonality of these groups.
Protecting Group
Protected Moiety
Standard Cleavage Reagent
Cleavage Mechanism
Orthogonal To
Boc
β
-Amine
50% TFA in DCM (1-2 h, 25 °C)
Acid-catalyzed carbocation formation
Fmoc, Bn, Alloc
Fmoc
β
-Amine
20% Piperidine in DMF (20 min, 25 °C)
Base-catalyzed E1cB elimination
Boc, tBu, Bn
tBu
Carboxylate
50% TFA in DCM (1-2 h, 25 °C)
Acid-catalyzed ester cleavage
Fmoc, Bn, Alloc
Bn
Carboxylate
H
2
(1 atm), 10% Pd/C, MeOH
Catalytic hydrogenolysis
Boc, Fmoc, tBu
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system; it should contain built-in analytical checkpoints (In-Process Controls) to verify causality and success before moving to subsequent synthetic steps.
Protocol A: N-Boc Protection of
β
-Amino Esters
Causality & Rationale: Di-tert-butyl dicarbonate (Boc
2
O) is utilized under mildly basic conditions. The base serves a dual purpose: it neutralizes the
β
-amino ester hydrochloride salt to render the amine nucleophilic, and it neutralizes the acidic byproducts of the reaction 3.
Preparation: Suspend the
β
-amino ester hydrochloride (1.0 eq) in a 1:1 biphasic mixture of THF and saturated aqueous NaHCO
3
.
Thermal Control: Cool the mixture to 0 °C using an ice bath. Reasoning: Cooling suppresses the base-catalyzed hydrolysis of Boc
2
O, ensuring maximum atom economy.
Addition: Add Boc
2
O (1.1 eq) dropwise over 15 minutes.
Reaction: Remove the ice bath and stir vigorously at room temperature for 4–12 hours.
Self-Validation (Ninhydrin Test): Spot the organic layer on a silica TLC plate. Spray with ninhydrin solution and heat. A negative result (absence of a purple/blue spot) confirms the complete consumption of the primary amine.
Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1M Citric Acid, followed by brine. Dry over anhydrous Na
2
SO
4
and concentrate under reduced pressure.
Protocol B: N-Fmoc Protection of
β
-Amino Acids
Causality & Rationale: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is strictly preferred over Fmoc-Cl. Fmoc-Cl is overly reactive and readily promotes the formation of Fmoc-dipeptide oligomers, whereas Fmoc-OSu provides controlled, chemoselective acylation 5.
Preparation: Dissolve the free
β
-amino acid (1.0 eq) in a 10% aqueous Na
2
CO
3
solution and 1,4-dioxane (1:1 v/v).
Thermal Control: Cool the solution to 0 °C to mitigate exothermic side reactions.
Addition: Dissolve Fmoc-OSu (1.2 eq) in a minimal volume of 1,4-dioxane and add dropwise to the basic amino acid solution.
Reaction: Stir the mixture for 3 hours, allowing it to gradually warm to room temperature 4.
Self-Validation (UV Tracking): Monitor the reaction via TLC under a 254 nm UV lamp. The highly conjugated fluorenyl ring makes the starting material and product intensely UV-active. Disappearance of the Fmoc-OSu spot indicates completion.
Workup: Wash the basic aqueous layer with Diethyl Ether (2x) to extract unreacted Fmoc-OSu and non-polar impurities. Carefully acidify the aqueous layer to pH 2.0 with 1M HCl to precipitate the Fmoc-
β
-amino acid. Extract with DCM, dry, and concentrate.
Protocol C: Synthesis of Poly(
β
-amino esters) via Michael Addition
Causality & Rationale: When synthesizing PBAEs for gene delivery using polyamines (e.g., spermine), the secondary amines must be temporarily masked with Boc groups. If left unprotected, they will participate in the Aza-Michael addition, leading to highly branched, insoluble cross-linked networks rather than the desired linear polymers 6.
Preparation: In a flame-dried Schlenk flask, dissolve tri-Boc-spermine (1.0 eq) and 1,4-butanediol diacrylate (1.0 eq) in anhydrous Dichloromethane (DCM). Reasoning: DCM is selected over THF because it maintains the solubility of the growing polymer chain longer, yielding higher molecular weight (M
n
) PBAEs 6.
Polymerization: Stir the reaction mixture at 40 °C for 48 hours under an inert argon atmosphere.
Self-Validation (NMR/SEC): Withdraw a 50
μ
L aliquot, remove the solvent, and analyze via
1
H-NMR. The complete disappearance of the acrylate vinyl protons (multiplets at 5.8–6.4 ppm) confirms the completion of the step-growth polymerization. Analyze via Size-Exclusion Chromatography (SEC) to confirm the target M
n
.
Purification: Precipitate the viscous polymer solution into an excess of cold diethyl ether. Collect the polymer and dry under high vacuum.
Deprotection: To unmask the secondary amines for DNA/RNA complexation, dissolve the polymer in a 50% TFA/DCM solution for 2 hours at room temperature, followed by a second ether precipitation.
References
Precise PBAEs: A Highly Efficient Single-Molecularly Defined Gene-Delivery System. ChemRxiv.
URL:[Link]
Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society (ACS).
URL:[Link]
Spermine-based poly(β-amino ester)s for siRNA delivery against mutated KRAS in lung cancer. PubMed Central (PMC).
URL:[Link]
Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cycli. Corpus UL.
URL:[Link]
Rapid and efficient method for the preparation of Fmoc-amino acids starting from 9-fluorenylmethanol. ResearchGate.
URL:[Link]
Application Notes and Protocols for the Analytical Characterization of Ethyl 3-amino-5-methylhexanoate
Introduction: The Analytical Imperative for Ethyl 3-amino-5-methylhexanoate Ethyl 3-amino-5-methylhexanoate is a chiral amino acid ester of significant interest as a key intermediate in the synthesis of various pharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative for Ethyl 3-amino-5-methylhexanoate
Ethyl 3-amino-5-methylhexanoate is a chiral amino acid ester of significant interest as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural similarity to pregabalin, a widely used anticonvulsant and neuropathic pain agent, underscores its importance in drug development.[1] As with any pharmaceutical intermediate, the quality, purity, and consistency of Ethyl 3-amino-5-methylhexanoate are paramount. These attributes directly influence the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API), impacting its safety, efficacy, and stability.[2]
This comprehensive technical guide provides a suite of analytical methods for the robust characterization of Ethyl 3-amino-5-methylhexanoate. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a foundation for identity confirmation, purity assessment, and impurity profiling. The methodologies are grounded in fundamental principles and align with the validation expectations set forth by international regulatory bodies.[3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 3-amino-5-methylhexanoate is the cornerstone of analytical method development. These properties dictate the choice of solvents, chromatographic conditions, and spectroscopic parameters.
Expected to be soluble in water (as HCl salt) and polar organic solvents like methanol and ethanol.
Inferred from structure
Note: Detailed experimental data for properties like boiling point and melting point of the free base are not widely published. The hydrochloride salt is the common commercially available form.[6]
Overall Analytical Workflow
A multi-faceted approach is necessary for the complete characterization of Ethyl 3-amino-5-methylhexanoate. The following workflow outlines a logical sequence of analyses to confirm identity, quantify purity, and identify potential impurities.
Spectroscopic techniques provide unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural confirmation. The following are predicted chemical shifts for the free base in CDCl₃.
1.1.1 Predicted ¹H NMR (400 MHz, CDCl₃)
Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Rationale
H-a (CH(CH₃)₂)
~0.88
d
6H
Diastereotopic methyl groups split by the adjacent methine.
H-b (CH(CH₃)₂)
~1.65
m
1H
Complex multiplet due to coupling with 8 protons.
H-c (CH₂CH(N))
~1.20
m
2H
Methylene protons adjacent to the chiral center.
H-d (CH(N))
~3.10
m
1H
Methine proton at the chiral center.
H-e (CH₂C=O)
~2.35
d
2H
Methylene protons adjacent to the carbonyl group.
H-f (OCH₂CH₃)
~4.12
q
2H
Methylene of the ethyl ester, split by the methyl group.
H-g (OCH₂CH₃)
~1.25
t
3H
Methyl of the ethyl ester, split by the methylene group.
H-h (NH₂)
~1.50
br s
2H
Amine protons, typically a broad singlet.
1.1.2 Predicted ¹³C NMR (100 MHz, CDCl₃)
Assignment
Predicted Chemical Shift (ppm)
Rationale
C-1 (C=O)
~173
Carbonyl carbon of the ester.
C-2 (CH₂C=O)
~43
Methylene alpha to the carbonyl.
C-3 (CH(N))
~48
Carbon bearing the amino group.
C-4 (CH₂CH(N))
~45
Methylene adjacent to the isobutyl group.
C-5 (CH(CH₃)₂)
~25
Methine of the isobutyl group.
C-6, C-7 (CH(CH₃)₂)
~22
Methyl carbons of the isobutyl group.
C-8 (OCH₂CH₃)
~60
Methylene carbon of the ethyl ester.
C-9 (OCH₂CH₃)
~14
Methyl carbon of the ethyl ester.
Protocol 1: NMR Analysis
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Internal Standard: For quantitative NMR (qNMR), add a known amount of a certified internal standard (e.g., maleic acid).[8]
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
Analysis: Process the spectra and compare the observed chemical shifts, multiplicities, and integrations with the expected values. The structural assignment is confirmed if the data are consistent.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the analyte and can provide structural information through fragmentation patterns.
System: A Gas Chromatograph coupled to a Mass Spectrometer.
GC Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC Conditions:
Injector Temperature: 250°C.
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-300.
Analysis: Compare the obtained mass spectrum of the main peak with the expected molecular ion and fragmentation pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method for identifying the key functional groups present in the molecule.
Expected Absorption Bands
Wavenumber (cm⁻¹)
Functional Group
Vibration
3400-3300
Amine (N-H)
Symmetric & Asymmetric Stretch
2960-2850
Alkane (C-H)
Stretch
~1735
Ester (C=O)
Stretch
1600-1500
Amine (N-H)
Bend
1250-1050
Ester (C-O)
Stretch
Protocol 3: ATR-FTIR Analysis
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Analysis: Identify the characteristic absorption bands corresponding to the amine, ester, and alkyl functionalities.
Chromatographic Methods for Purity and Impurity Profiling
Chromatography is essential for separating the main component from process-related impurities and degradation products.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is highly suitable for the analysis of volatile compounds like amino acid esters. However, the primary amine can cause peak tailing. Derivatization is often employed to improve chromatographic performance.[9][10]
Caption: Figure 2. GC Derivatization Workflow.
Protocol 4: Purity by GC-FID (via Derivatization)
Causality: Derivatization with an agent like N-trifluoroacetyl (TFA) masks the polar N-H group, reducing interactions with the column's stationary phase and improving peak shape and volatility.[11]
Derivatization Procedure:
Accurately weigh ~10 mg of the sample into a vial.
Add 1 mL of acetonitrile and 100 µL of trifluoroacetic anhydride (TFAA).
Column: Mid-polarity column, e.g., DB-17 or equivalent (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Injector: 250°C, Split ratio 50:1.
Detector (FID): 280°C.
Oven Program: Start at 100°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 10 min.
Carrier Gas: Helium or Hydrogen.
Analysis: Calculate the purity by area percent normalization. Impurities will be visible as separate peaks. This method should be validated for accuracy and precision against a certified reference standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for non-volatile impurities and can be adapted for chiral separations if required. Due to the lack of a strong UV chromophore, detection can be challenging. A Universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended. Alternatively, derivatization can be used for UV detection.
Protocol 5: Purity by Reversed-Phase HPLC-CAD
Causality: Reversed-phase chromatography is a robust starting point for separating compounds based on hydrophobicity. A C18 column is a good first choice. The mobile phase is buffered to control the ionization state of the amine, ensuring consistent retention and good peak shape. CAD provides near-universal detection for non-volatile analytes, independent of their optical properties.[12]
HPLC Conditions:
Column: C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 5% B
2-20 min: 5% to 95% B
20-25 min: 95% B
25-26 min: 95% to 5% B
26-30 min: 5% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detector: Charged Aerosol Detector (CAD).
Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.
Analysis: Determine purity by area percent. This method is suitable for identifying and quantifying non-volatile, process-related impurities.
Method Validation according to ICH/USP Guidelines
Any analytical method intended for quality control must be validated to ensure it is suitable for its intended purpose.[4][13] The validation process provides documented evidence that the method is reliable.[3]
System Suitability: Before any sample analysis, a system suitability standard (a solution of the reference standard) is injected. Key parameters like peak area repeatability (%RSD < 2.0%), theoretical plates (>2000), and tailing factor (<1.5) must be met. This confirms the chromatographic system is performing adequately on the day of analysis.
Specificity: Analyze a blank (solvent), a placebo (if in a formulation), and the analyte spiked with expected impurities to demonstrate that the peak for Ethyl 3-amino-5-methylhexanoate is free from interference.
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the target concentration).[4][13] Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy: Analyze samples with a known amount of spiked analyte at different levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0-102.0%.[4]
Precision:
Repeatability: Analyze at least six replicate preparations of the same sample. The %RSD should be < 1.0%.[13]
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The results should be consistent.[13]
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively, typically based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).
Conclusion
The analytical characterization of Ethyl 3-amino-5-methylhexanoate requires a combination of spectroscopic and chromatographic techniques. The protocols provided in this guide offer a robust framework for confirming the identity, assessing the purity, and profiling the impurities of this critical pharmaceutical intermediate. Adherence to the principles of method validation is essential to ensure that the data generated are accurate, reliable, and suitable for regulatory scrutiny, ultimately safeguarding the quality of the final drug product.
References
ICH Q11: Development and Manufacture of Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters. Journal of the Association of Official Analytical Chemists. [Link]
Analytical method validation as per ich and usp. SlideShare. [Link]
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
<1220> ANALYTICAL PROCEDURE LIFE CYCLE. USP-NF. [Link]
ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Analysis of amino acids by gas-liquid chromatography: The development of a method and its application. Enlighten Theses, University of Glasgow. [Link]
Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis Stable Isotope Facility. [Link]
Chiral separation of amino acids by gas chromatography. ResearchGate. [Link]
Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. Ideagen. [Link]
Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl... ResearchGate. [Link]
Gas Chromatographic Analysis of Amino Acids as the yV-Heptafiuorobutyryl Isobutyl Esters. Journal of the Association of Official Analytical Chemists. [Link]
mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of ethyl formate image diagram. doc brown. [Link]
METHOD FOR ENZYMATIC PREPARATION OF (S)-3-CYANO-5-METHYLHEXANOIC ACID. European Patent Office. [Link]
Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano. SciSpace. [Link]
Identification of Ethylchloroformate Derivatives of Amino Acids and Hydrolysis of Myoglobin and Small Peptides. Journal of the Chinese Chemical Society. [Link]
NMR of ethyl ethanoate for A-level Chemistry. YouTube. [Link]
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Ethyl 3-amino-5-methylhexanoate Hydrochloride
Abstract This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of Ethyl 3-amino-5-methylhexanoate hydrochloride. This com...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of Ethyl 3-amino-5-methylhexanoate hydrochloride. This compound is a key intermediate in pharmaceutical synthesis, and ensuring its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). The described method is designed for accuracy, precision, and specificity, adhering to the principles outlined in international regulatory guidelines. This document provides a comprehensive protocol, including system suitability criteria, sample preparation, and method validation, to be a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-amino-5-methylhexanoate hydrochloride is a non-proteinogenic amino acid ester of significant interest in medicinal chemistry and drug development. The purity of such intermediates is a paramount concern as impurities can carry through the synthetic process, potentially affecting the final drug product's efficacy, safety, and stability. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy[1][2].
The primary challenge in the HPLC analysis of aliphatic amino acid esters like Ethyl 3-amino-5-methylhexanoate is the lack of a strong UV-absorbing chromophore. Direct UV detection is often limited to the carboxyl group's absorbance in the low UV range (200-210 nm)[3][4]. This application note describes a method that addresses this challenge through careful selection of chromatographic conditions and a low-wavelength UV detection strategy. Furthermore, as this molecule possesses a chiral center, considerations for enantiomeric purity are also discussed, although the primary focus of this protocol is on achiral purity assessment.
Experimental Workflow
The overall workflow for the HPLC purity analysis of Ethyl 3-amino-5-methylhexanoate hydrochloride is depicted below. This process begins with the careful preparation of standards and samples, followed by chromatographic separation and data analysis, all within a framework of system suitability to ensure the validity of the results.
Caption: Workflow for HPLC Purity Determination.
Materials and Reagents
Ethyl 3-amino-5-methylhexanoate hydrochloride: Reference Standard (≥98% purity)[5] and test samples.
Water: Deionized (DI) water, filtered through a 0.22 µm filter.
HPLC Instrumentation and Conditions
A standard HPLC system with a UV detector is suitable for this analysis.
Parameter
Recommended Setting
Justification
HPLC System
Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and UV/Vis detector.
Provides reliable and reproducible performance required for pharmaceutical analysis.
Column
C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18)
C18 columns are versatile for reversed-phase chromatography of moderately polar compounds. The chosen dimensions offer a good balance between resolution and analysis time[6].
Mobile Phase
A: 25 mM KH₂PO₄ buffer (pH adjusted to 3.0 with H₃PO₄) B: Acetonitrile (ACN)
A buffered mobile phase is crucial for consistent ionization and retention of the amine hydrochloride salt[6]. A pH of 3.0 ensures the primary amine is protonated, leading to good peak shape.
Gradient/Isocratic
Isocratic: 70% A / 30% B
An isocratic elution simplifies the method and improves reproducibility. The ratio should be optimized to achieve a retention time of approximately 5-10 minutes for the main peak.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength
210 nm
Due to the lack of a strong chromophore, detection at a low UV wavelength is necessary to capture the absorbance of the ester carbonyl group[3][4][7]. A reference wavelength (e.g., 360 nm) can be used to minimize baseline noise.
Injection Volume
10 µL
A small injection volume minimizes potential peak distortion from the sample solvent.
Run Time
15 minutes
Sufficient time to elute the main peak and any potential impurities.
Protocol: Step-by-Step Methodology
Preparation of Solutions
Buffer Preparation (25 mM KH₂PO₄, pH 3.0): Accurately weigh 3.40 g of KH₂PO₄ and dissolve in 1 L of DI water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the buffer through a 0.22 µm nylon filter.
Mobile Phase Preparation: Mix 700 mL of the prepared buffer (A) with 300 mL of acetonitrile (B). Degas the solution by sonication or helium sparging before use.
Diluent Preparation: Use the mobile phase as the diluent to avoid peak distortion.
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of Ethyl 3-amino-5-methylhexanoate hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the Ethyl 3-amino-5-methylhexanoate hydrochloride sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Procedure
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
System Suitability Test (SST): Inject the Working Standard Solution (0.1 mg/mL) in six replicates. The system is deemed suitable for analysis if the following criteria are met:
Tailing Factor (T): ≤ 2.0
Theoretical Plates (N): ≥ 2000
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%[8]
Analysis: Inject a blank (diluent), followed by the Working Standard Solution, and then the Sample Solution. It is recommended to bracket the sample injections with standard injections to monitor for any drift in instrument performance.
Calculation of Purity
The purity of the sample is calculated based on the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation
The analytical method must be validated to ensure it is suitable for its intended purpose, as per ICH guidelines[2][9][10]. The validation should assess specificity, linearity, accuracy, precision, and limit of quantitation (LOQ).
Caption: Key Parameters for HPLC Method Validation.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated by the absence of interfering peaks at the retention time of the main analyte in a blank chromatogram.
Linearity: The linearity of the method should be established across a range of concentrations, typically 80-120% of the nominal sample concentration. A minimum of five concentrations should be used. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix. The recovery should be within 98.0-102.0%. This is typically assessed at three concentration levels in triplicate[11].
Precision:
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is assessed by performing six replicate sample preparations at 100% of the test concentration. The RSD should be ≤ 2.0%[10].
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The RSD between the results from the two sets of conditions should be evaluated.
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. This can be determined by a signal-to-noise ratio of approximately 10:1[11].
Considerations for Chiral Analysis
Ethyl 3-amino-5-methylhexanoate possesses a stereocenter, meaning it exists as a pair of enantiomers. While this application note focuses on achiral purity, determining the enantiomeric excess is often a critical quality attribute. For this purpose, a separate chiral HPLC method is required.
Recommended Approach for Chiral Method Development:
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), are highly effective for separating a wide range of enantiomers, including amino acid esters[12][13].
Mobile Phase: Normal-phase chromatography using hexane/isopropanol or hexane/ethanol mixtures is a common starting point for polysaccharide-based CSPs[14].
Derivatization: Derivatization of the amino group with a UV-active or fluorescent tag (e.g., NBD, FMOC) can enhance both detectability and, in some cases, chiral recognition[12][14].
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust protocol for determining the purity of Ethyl 3-amino-5-methylhexanoate hydrochloride. The method is straightforward, utilizing standard C18 column chemistry and UV detection, making it accessible to most quality control laboratories. Proper system suitability checks and comprehensive method validation in accordance with ICH guidelines are essential to ensure the generation of accurate and defensible data for this important pharmaceutical intermediate.
References
ResearchGate. (n.d.). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Available at: [Link]
MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available at: [Link]
ResearchGate. (n.d.). Development and Validation of HPLC Method for Diphenhydramine Hydrochloride. Available at: [Link]
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Available at: [Link]
Journal of Applied Pharmaceutical Science. (n.d.). High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Available at: [Link]
PubMed. (2011). UV-VIS detection of amino acids in liquid chromatography: online post-column solid-state derivatization with Cu(II) ions. Available at: [Link]
Chromatography Online. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Available at: [Link]
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]
ResearchGate. (n.d.). Development and validation of dissolution test method for determination of cyclobenzaprine hydrochloride from its formulation using HPLC. Available at: [Link]
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
Technology Networks. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
Technology Networks. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
Spectroscopy Online. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Available at: [Link]
ResearchGate. (2013). I'm trying to quantify amino acids by RPHPLC with UV detector, can anyone suggest a good method?. Available at: [Link]
PubChemLite. (n.d.). Ethyl 3-amino-5-methylhexanoate hydrochloride (C9H19NO2). Available at: [Link]
Agilent. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Available at: [Link]
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
PMC. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Available at: [Link]
Indonesian Journal of Pharmacy. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Available at: [Link]
JOCPR. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Available at: [Link]
MOCA. (2024). Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique. Available at: [Link]
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
Asian Journal of Chemistry. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Available at: [Link]
Journal of Chromatography A. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available at: [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
LCGC International. (n.d.). Amino Acid Analysis According to European Pharmacopoeia 8.0. Available at: [Link]
Application Note: Quantitative ¹H-NMR (qNMR) for the Assay of Ethyl 3-amino-5-methylhexanoate
Introduction: The Power of qNMR in Pharmaceutical Analysis In the landscape of pharmaceutical quality control and drug development, the demand for accurate, reliable, and efficient analytical methods is paramount. While...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Power of qNMR in Pharmaceutical Analysis
In the landscape of pharmaceutical quality control and drug development, the demand for accurate, reliable, and efficient analytical methods is paramount. While chromatographic techniques like HPLC are well-established, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and indispensable tool.[1][2] Unlike chromatography, which often relies on response factors and requires a chemically identical reference standard for each analyte, qNMR is a primary ratio method.[3][4] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5][6] This allows for the direct quantification of a substance using an internal standard (IS) that can be structurally different from the analyte, a significant advantage when analyzing new chemical entities or when specific certified reference materials are unavailable.[7]
This application note provides a comprehensive, field-proven protocol for the quantitative analysis of Ethyl 3-amino-5-methylhexanoate hydrochloride (Empirical Formula: C₉H₂₀ClNO₂, Molecular Weight: 209.71[8][9]), a compound representative of amino acid ester building blocks crucial in pharmaceutical synthesis. We will delve into the causality behind experimental choices, from the strategic selection of an internal standard to the optimization of data acquisition and processing parameters, ensuring a self-validating and trustworthy assay.
Foundational Principles of qNMR Assay
The absolute quantification of an analyte using an internal standard method is based on the following relationship:
Where:
P : Purity (mass fraction)
I : Integral area of the quantification signal
N : Number of protons for the integrated signal
MW : Molecular weight
m : Mass
A : Analyte (Ethyl 3-amino-5-methylhexanoate)
IS : Internal Standard
This equation forms the bedrock of our protocol, and the accuracy of each variable is critical for a reliable result.
Method Development: A Rationale-Driven Approach
The robustness of a qNMR assay is not determined during data acquisition, but during method development. Every choice must be deliberate and justified.
Selection of the Internal Standard (IS)
Choosing the right IS is the cornerstone of an accurate qNMR experiment.[10] An inappropriate standard can introduce significant errors through signal overlap, instability, or inaccurate purity values. For the assay of Ethyl 3-amino-5-methylhexanoate, we select Maleic Acid as the internal standard.
Justification for Maleic Acid:
High Purity & Stability: It is commercially available as a certified reference material (CRM) with a known, high purity (typically >99.5%). It is a stable, non-hygroscopic solid.
Signal Simplicity & Location: Maleic acid presents a sharp singlet for its two olefinic protons at approximately 6.3 ppm (in D₂O) or ~6.5 ppm (in DMSO-d₆).[11] This region is typically "quiet" in the ¹H-NMR spectrum of aliphatic compounds like our analyte, thus preventing signal overlap.[11][12]
Solubility: It is readily soluble in common polar deuterated solvents like D₂O and DMSO-d₆, which are also suitable for the hydrochloride salt of the analyte.
Non-reactivity: It is chemically inert and will not react with the amino ester analyte under the experimental conditions.
Caption: Logical workflow for selecting a suitable internal standard.
Solvent Selection
The chosen deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is critical for accurate quantification.[12][13] For Ethyl 3-amino-5-methylhexanoate hydrochloride and Maleic Acid, Deuterium Oxide (D₂O) is an excellent choice.
Justification for D₂O:
Excellent Solubility: As a polar protic solvent, it readily dissolves the hydrochloride salt of the amine and the carboxylic acid internal standard.
Exchange of Labile Protons: The amine (NH₂) and acid (OH) protons will exchange with deuterium. This simplifies the spectrum by removing these broad signals, leaving only the stable C-H signals for analysis, which is advantageous for baseline stability and integration accuracy.
Low Interference: The residual HDO signal (~4.7-4.8 ppm) is well-separated from the analyte's aliphatic signals and the internal standard's olefinic signal.
Selection of Quantification Signals
Unambiguous, well-resolved signals free from any overlap are required for accurate integration.[12]
Analyte (Ethyl 3-amino-5-methylhexanoate): The triplet signal corresponding to the methyl group of the ethyl ester (-OCH₂CH₃ ) is an ideal candidate. It is expected to be in an uncrowded region of the spectrum (around 1.2 ppm), is a sharp triplet, and represents 3 protons (Nₐ = 3).
Internal Standard (Maleic Acid): The sharp singlet corresponding to the two equivalent olefinic protons is used for quantification (Nᵢₛ = 2).
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with precision and accuracy built into each step.
Accurate weighing is the foundation of the entire qNMR assay.[14] This protocol uses the individual weighing method for the highest accuracy. It is recommended to prepare at least three independent samples to assess precision.[11][15]
Tare the Balance: Using an appropriate weighing vessel (e.g., a glass vial), tare the analytical balance.
Weigh the Internal Standard: Accurately weigh approximately 5-10 mg of Maleic Acid into the vial. Record the exact mass (mᵢₛ) to the highest precision possible.
Weigh the Analyte: Into the same vial, accurately weigh approximately 15-25 mg of Ethyl 3-amino-5-methylhexanoate hydrochloride. The goal is to achieve a near 1:1 molar ratio to optimize integration accuracy.[12] Record the exact mass (mₐ).
Dissolution: Add approximately 0.7 mL of D₂O to the vial.
Ensure Homogeneity: Cap the vial and vortex for at least 60 seconds to ensure complete dissolution of both components.[13] A brief sonication can be used if necessary. Visually inspect the solution to confirm no solid particles remain.
Transfer to NMR Tube: Using a Pasteur pipette, transfer the homogeneous solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The acquisition parameters must be set to ensure the signal intensity is truly quantitative.
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of D₂O. Perform standard shimming procedures to optimize magnetic field homogeneity.
Temperature Control: Set the sample temperature to a constant value (e.g., 298 K) and allow it to equilibrate for at least 5 minutes.
Key Acquisition Parameters:
Pulse Program: A standard 1D proton experiment (e.g., Bruker: zg30).
Pulse Angle (p1): Calibrate the 90° pulse width for the specific probe and sample. Use this calibrated 90° value.
Relaxation Delay (d1):This is the most critical parameter for quantification. Set d1 to be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals being quantified. A conservative and robust value of 30 seconds is recommended for small molecules to ensure full relaxation.[16][17]
Acquisition Time (aq): Set to 2-4 seconds to ensure good digital resolution.
Number of Scans (ns): Set to a minimum of 16 scans. The goal is to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the smallest integral being used (typically the IS).
Receiver Gain (rg): Set automatically by the instrument, ensuring the FID does not clip.
NMR Data Processing and Analysis
Careful, manual processing is recommended over fully automated routines to ensure the highest precision.[12]
Fourier Transform: Apply an exponential window function with a line broadening (lb) of 0.3 Hz to improve S/N without significantly distorting the lineshape. Perform the Fourier Transform.
Phase Correction: Manually phase the spectrum to achieve a flat, pure-absorptive baseline across all signals.
Baseline Correction: Apply a baseline correction algorithm (e.g., polynomial fit) to ensure a flat baseline, especially around the signals to be integrated.
Integration:
Calibrate the integral of the well-resolved Maleic Acid singlet (~6.3 ppm) to a value of 2.00.
Carefully integrate the triplet signal of the analyte's ethyl methyl group (~1.2 ppm). Ensure the integration region covers the entire multiplet, extending to a flat baseline on both sides.
Record the integral value (Iₐ).
Caption: Complete workflow for the qNMR assay of Ethyl 3-amino-5-methylhexanoate.
Results and Data Presentation
The purity of Ethyl 3-amino-5-methylhexanoate is calculated using the formula from Section 2. The results should be presented in a clear, tabular format.
Table 1: Hypothetical qNMR Assay Results for Ethyl 3-amino-5-methylhexanoate
To ensure the method is fit for its intended purpose, validation should be performed according to ICH Q2(R1) guidelines.[18]
Specificity: Demonstrated by the clear resolution of analyte and IS signals from each other and from solvent/impurity signals.
Linearity: Assessed by preparing at least five samples with varying analyte-to-IS mass ratios and plotting the measured integral ratio against the mass ratio. The correlation coefficient (R²) should be >0.999.
Accuracy (Trueness): Can be determined by assaying a sample of known, certified purity or by comparison to an orthogonal method.[19]
Precision:
Repeatability: Assessed by the Relative Standard Deviation (RSD) of multiple preparations on the same day with the same operator (as in Table 1).
Intermediate Precision: Assessed by repeating the assay on a different day, with a different operator, or on a different instrument.
Limit of Quantification (LOQ): Determined as the concentration at which the analyte can be quantified with acceptable precision and accuracy, typically where S/N > 10.[19]
Conclusion
Quantitative NMR spectroscopy provides a direct, accurate, and reliable method for the purity assessment of Ethyl 3-amino-5-methylhexanoate. By carefully selecting the internal standard and solvent, and by adhering to rigorously optimized acquisition and processing protocols, this qNMR assay serves as a robust tool for quality control in pharmaceutical development. The method's foundation on the direct proportionality of signal intensity to molar concentration makes it a primary analytical technique, minimizing the reliance on compound-specific reference standards and offering a high degree of confidence in the analytical results.
References
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]
JEOL. (2019, February 21). qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]
Hayden, R., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 798-805. [Link]
Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Almac Group. [Link]
Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 193, 113735. [Link]
Mestrelab Research. (2025, April 13). qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. [Link]
ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]
Bernstein, M. A., et al. (2014). Optimization and Automation of Quantitative NMR Data Extraction. Magnetic Resonance in Chemistry, 52(7), 361-369. [Link]
AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]
Giraudeau, P. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 14(2), 94. [Link]
Mestrelab Research. (2024, September 16). What is qNMR and why is it important?. Mestrelab Research. [Link]
American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. [Link]
MathWorks. (2024, June 14). NMR Data Processing and Analysis. MATLAB Central File Exchange. [Link]
MetaboLabPy. (n.d.). Basic 1D-NMR Data Processing. MetaboLabPy Documentation. [Link]
NIST. (2018, January 8). NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). NIST. [Link]
ResearchGate. (n.d.). Analysis of Amino Acids in Foodstuff by Nuclear Magnetic Resonance. ResearchGate. [Link]
ResearchGate. (2025, August 10). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. ResearchGate. [Link]
Eurisotop. (n.d.). Standards for qNMR. Eurisotop. [Link]
NIST. (n.d.). NIST PS1 Certificate of Analysis. NIST. [Link]
Nelson, M. A., et al. (2018). A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). Analytical Chemistry, 90(15), 9478–9485. [Link]
Nelson, M. A., et al. (2018). A new realization of SI for organic chemical measurement: NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). ResearchGate. [Link]
Gödecke, T., et al. (2013). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581–589. [Link]
Branch, S. K. (2005). International Conference on Harmonisation (ICH) guidelines and the role of quantitative NMR in the drug registration process. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 798–805. [Link]
Jensen, M. D., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 28(3), 1085. [Link]
De Bleye, C., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. [Link]
SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]
Pauli, G. F., et al. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis, 249, 116345. [Link]
Scientific Research Publishing. (n.d.). EURACHEM/CITAC Guide CG4 (2000) Quantifying uncertainty in analytical measurement. SCIRP. [Link]
ChemBK. (2024, April 9). Ethyl 3-oxo-5-Methylhexanoate. ChemBK. [Link]
Chemical Synthesis Database. (2025, May 20). ethyl 3-methyl-5-hexenoate. Chemical Synthesis Database. [Link]
Kruger, H. G., et al. (2015). Synthesis and NMR elucidation of novel octa-amino acid resorcin[10]arenes derivatives. South African Journal of Chemistry, 68, 31-36. [Link]
Application Note: Enantioselective Separation of Ethyl 3-amino-5-methylhexanoate by Chiral High-Performance Liquid Chromatography
Abstract This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the direct chiral separation of the enantiomers of Ethyl 3-amino-5-methylhexanoate. This compound is...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the direct chiral separation of the enantiomers of Ethyl 3-amino-5-methylhexanoate. This compound is a critical chiral intermediate, and its enantiomeric purity is vital for the synthesis of pharmacologically active molecules. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, achieving baseline resolution suitable for quality control and analytical research. The protocol provides a comprehensive guide covering column selection, mobile phase optimization, and system suitability, grounded in the fundamental principles of chiral recognition.
Introduction
Chirality is a fundamental property in pharmaceutical sciences, as enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles.[1] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscored the critical need for enantiomerically pure drugs.[1] Ethyl 3-amino-5-methylhexanoate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural similarity to molecules like pregabalin, where only the (S)-enantiomer is active, highlights the necessity for precise analytical methods to control its stereochemical integrity.
Direct separation of enantiomers using HPLC with a Chiral Stationary Phase (CSP) is the most prevalent and effective technique in the pharmaceutical industry.[2] This method avoids the often complex and time-consuming process of derivatization required by indirect methods.[1][3] This note presents a direct method optimized for the separation of (R)- and (S)-Ethyl 3-amino-5-methylhexanoate.
Principle of Chiral Separation
The separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation.[4]
2.1. Chiral Stationary Phase (CSP) Selection
Polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamates, are exceptionally versatile and widely successful for a broad range of chiral compounds, including amines and esters.[5][6][7] The chiral recognition mechanism of these phases is complex, involving a combination of hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[4][8] For Ethyl 3-amino-5-methylhexanoate, which contains a primary amine (a hydrogen bond donor/acceptor) and an ester group (a hydrogen bond acceptor), an amylose-based CSP, such as Amylose tris(3,5-dimethylphenylcarbamate) , is an excellent first choice. This selector provides the necessary interaction sites for effective chiral recognition.[9][10]
2.2. Mobile Phase Selection
Normal phase chromatography, using a non-polar primary solvent like hexane with a more polar alcohol modifier, is highly effective for polysaccharide CSPs. This mode promotes the crucial hydrogen bonding interactions between the analyte and the CSP.[8]
A critical component for separating basic analytes like primary amines is the addition of a small amount of a basic modifier, such as Diethylamine (DEA) , to the mobile phase.[11] The DEA acts to:
Suppress Peak Tailing: It competitively binds to acidic silanol sites on the silica support, preventing strong, non-specific interactions with the basic amine analyte.
Improve Resolution: By ensuring symmetrical peak shapes, the overall resolution between the enantiomers is significantly enhanced.
Experimental Protocol
This protocol provides a validated starting point for the separation. Optimization may be required depending on the specific HPLC system and column used.
3.1. Instrumentation and Consumables
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector.
Chiral Column:REFLECT™ A-1 (Amylose tris(3,5-dimethylphenylcarbamate)) , 250 x 4.6 mm, 5 µm particle size, or equivalent.[6]
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
Sample: Racemic standard of Ethyl 3-amino-5-methylhexanoate.
3.2. Preparation of Solutions
Mobile Phase: Prepare a mixture of n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) . Sonicate for 15 minutes to degas before use.
Sample Solution: Accurately weigh and dissolve approximately 10 mg of racemic Ethyl 3-amino-5-methylhexanoate in 10 mL of the mobile phase to achieve a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter.
3.3. Chromatographic Conditions
The optimized parameters for the separation are summarized in the table below.
Parameter
Condition
Column
REFLECT™ A-1 (250 x 4.6 mm, 5 µm)
Mobile Phase
n-Hexane / IPA / DEA (90:10:0.1, v/v/v)
Flow Rate
1.0 mL/min
Column Temperature
25 °C
Injection Volume
10 µL
Detection
UV at 210 nm
3.4. System Suitability
To ensure the validity of the results, the chromatographic system should meet the following criteria using the racemic standard:
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.
Tailing Factor (Tf): The tailing factor for each peak should be between 0.8 and 1.5.
Expected Results
Under the conditions described, a baseline separation of the two enantiomers is expected. The data presented below are typical and may vary slightly between systems.
Enantiomer
Retention Time (RT) (min)
Tailing Factor (Tf)
Enantiomer 1
~ 8.5
1.1
Enantiomer 2
~ 10.2
1.1
Calculated Performance Metrics:
Parameter
Value
Selectivity (α)
1.25
Resolution (Rs)
> 2.0
A representative chromatogram would be inserted here showing two well-resolved, symmetrical peaks corresponding to the enantiomers.
Workflow for Chiral Separation
The following diagram outlines the logical workflow for the chiral analysis of Ethyl 3-amino-5-methylhexanoate.
Caption: Workflow for Chiral HPLC Analysis.
Discussion and Method Robustness
The choice of an amylose-based CSP provides a robust starting point due to its broad selectivity.[9] The mobile phase composition is a critical factor influencing selectivity and resolution.[12] Investigators may adjust the ratio of IPA to n-Hexane; increasing the IPA percentage will generally decrease retention times but may also reduce selectivity. The concentration of DEA is also crucial; while 0.1% is standard, concentrations between 0.05% and 0.2% can be explored to optimize peak shape.
It is important to be aware of potential "memory effects" when using mobile phase additives.[13][14][15] After using a mobile phase containing DEA, the column should be thoroughly flushed and dedicated to similar applications if possible, as residual additive can affect subsequent separations of different compound classes.
Conclusion
The method described in this application note provides a reliable and efficient protocol for the baseline separation of Ethyl 3-amino-5-methylhexanoate enantiomers. By utilizing a polysaccharide-based chiral stationary phase with an optimized normal-phase mobile phase containing a basic additive, this method is suitable for high-throughput analysis in research and quality control environments, ensuring the enantiomeric purity of this key pharmaceutical intermediate.
References
Wu, Y. et al. (2012). Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. Die Pharmazie - An International Journal of Pharmaceutical Sciences. Available at: [Link]
Chromatography Online (2013). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America. Available at: [Link]
Chennuru, L. N. et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules. Available at: [Link]
Wang, Y. et al. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Journal of Chromatography A. Available at: [Link]
Aryal, S. (2022). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Available at: [Link]
Catani, M. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
Saeed, A. et al. (2015). Chiral stationary phases for HPLC. ResearchGate. Available at: [Link]
Reilly, J. et al. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Chromatography Today. Available at: [Link]
Weatherly, C. & Armstrong, D. W. (2022). Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen. Available at: [Link]
Chennuru, L. N. et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. PubMed. Available at: [Link]
Chongqing Institute of Pharmaceutical Industry Co., Ltd. (2006). Process for separating and determining pregabalin/Lyrica chiral isomer. Patsnap. Available at: [Link]
Ray, A. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]
Berardi, S. et al. (2019). Molecular dynamics simulations of the chiral recognition mechanism for a polysaccharide chiral stationary phase in enantiomeric chromatographic separations. Taylor & Francis Online. Available at: [Link]
Regis Technologies, Inc. CHIRAL STATIONARY PHASES. Regis Technologies. Available at: [Link]
Wang, Y. et al. (2002). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Available at: [Link]
Chiralpedia (2022). Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]
Chongqing Institute of Pharmaceutical Industry Co., Ltd. (2012). Method for separating and determining Pregabalin and chiral isomers thereof. Google Patents.
Ma, L. et al. (2017). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. ResearchGate. Available at: [Link]
Zhang, T. et al. (2019). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SCIRP. Available at: [Link]
Adhikari, S. et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
Ilisz, I. et al. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Academia.edu. Available at: [Link]
Ilisz, I. et al. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. ResearchGate. Available at: [Link]
Subramanian, G. (2007). Chiral Separation Techniques. Chemist Library. Available at: [Link]
Adhikari, S. et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link]
Huang, L. et al. (2020). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Available at: [Link]
Xu, Y. et al. (2008). Determination of Enantiomeric Excess of Ethyl 3,5-dihydroxy-6-benzyloxy Hexanoate by Chiral Reverse Phase High Performance Liquid Chromatography. PubMed. Available at: [Link]
Adhikari, S. et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available at: [Link]
Technical Support Center: Synthesis & Optimization of Ethyl 3-amino-5-methylhexanoate Hydrochloride
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have developed this technical guide to address the specific bottlenecks, side reactions, and yield optimization challenges associated...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have developed this technical guide to address the specific bottlenecks, side reactions, and yield optimization challenges associated with the synthesis of Ethyl 3-amino-5-methylhexanoate hydrochloride —a critical ester intermediate and derivative of the anticonvulsant Pregabalin [1].
This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures and providing self-validating protocols to ensure your synthesis achieves >95% yield and high purity.
Part 1: Mechanistic Workflow & Impurity Pathways
Before troubleshooting, it is essential to understand the competing kinetic pathways in this synthesis. The target molecule can be accessed via two primary routes: the direct esterification of the free amino acid or the catalytic reduction of a cyano-ester precursor [2, 3].
Reaction pathways and impurity formation in Ethyl 3-amino-5-methylhexanoate HCl synthesis.
Part 2: Troubleshooting & FAQs
Q1: Why is my esterification yield plateauing at 60-70% when reacting 3-amino-5-methylhexanoic acid with ethanol and
SOCl2
?
Application Scientist Insight: The plateau is rarely a thermodynamic equilibrium issue; it is a kinetic competition. 3-amino-5-methylhexanoic acid is highly prone to intramolecular cyclization. If the carboxyl group is converted to the highly reactive acyl chloride before the primary amine is fully protonated, the free amine will nucleophilically attack the acyl chloride, forming 4-isobutylpyrrolidin-2-one (a lactam impurity) [1].
Corrective Action: You must ensure complete protonation of the amine prior to acyl chloride formation. Suspend the amino acid in absolute ethanol and cool to 0°C. Add
SOCl2
dropwise at this temperature. The initial reaction generates
HCl
in situ, which protonates the amine, shielding it from nucleophilic attack during the subsequent heating phase required for esterification.
Q2: During the reduction of ethyl 3-cyano-5-methylhexanoate, I observe up to 15% of a secondary amine byproduct. How can I optimize the primary amine yield?
Application Scientist Insight: Catalytic hydrogenation of nitriles proceeds via a highly reactive intermediate imine. If the newly formed primary amine (ethyl 3-amino-5-methylhexanoate) attacks this imine, a secondary amine dimer forms, accompanied by the elimination of ammonia[2].
Corrective Action: The reaction environment must immediately trap the primary amine. Performing the hydrogenation in the presence of ethanolic
HCl
forces the immediate formation of the non-nucleophilic hydrochloride salt. Alternatively, adding anhydrous ammonia shifts the equilibrium of the imine-amine condensation back toward the primary amine.
Q3: Does the choice of resolving agent impact the yield of the (S)-enantiomer of the ester?
Application Scientist Insight: Yes. While classical resolution of the racemic acid using (R)-1-phenylethylamine is standard [1], attempting to resolve the ester directly is highly inefficient due to lower diastereomeric salt crystallinity. Always perform chiral resolution on the free acid or the cyano-precursor [3] prior to esterification or reduction.
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.
Protocol A: High-Yield Direct Esterification (Route 1)
This protocol converts Pregabalin to its ethyl ester hydrochloride while suppressing lactamization.
Preparation: Suspend 1.0 equivalent of 3-amino-5-methylhexanoic acid in 10 volumes of anhydrous ethanol under an inert
N2
atmosphere.
Causality: Anhydrous conditions prevent the competitive hydrolysis of the intermediate acyl chloride back to the starting acid.
Thermal Control: Cool the suspension to 0–5°C using an ice-water bath.
Activation: Dropwise add 1.5 equivalents of Thionyl Chloride (
SOCl2
) over 30 minutes, strictly maintaining the internal temperature below 10°C.
Causality: Low temperatures control the exothermic generation of
HCl
gas, ensuring the amine is protonated to
-NH3+
before bulk acyl chloride formation triggers cyclization.
Validation Checkpoint 1: The opaque suspension must transition to a clear solution, indicating the formation of the soluble hydrochloride salt of the acyl chloride/ester.
Esterification: Gradually warm the reactor to room temperature, then heat to reflux (78°C) for 4 hours.
Validation Checkpoint 2: Pull a 0.1 mL aliquot, quench in saturated
NaHCO3
, extract with EtOAc, and analyze via GC-FID. The reaction is complete when the starting material peak is <1%.
Isolation: Concentrate the solution under reduced pressure to a thick oil. Add Ethyl Acetate (5 volumes) and stir vigorously at 0°C to induce crystallization.
Causality: The EtOAc/EtOH solvent system selectively precipitates the hydrochloride salt while leaving any trace lactam in the mother liquor. Filter and dry under a vacuum to afford the target compound.
Part 4: Quantitative Data & Optimization Matrix
The table below summarizes the critical parameters for Protocol A and their direct impact on the yield and impurity profile. Adhering to the 0°C addition profile is the single most important factor in maximizing yield.
Table 1: Esterification Optimization Parameters and Yield Outcomes
Asymmetric synthesis of pregabalin (WO-2001055090)
Source: zbjimg.com / World Intellectual Property Organization
URL:[Link]
Pregabalin intermediates and process for preparing them and Pregabalin (Patent EP2053040)
Source: European Patent Office (EPO)
URL:[Link]
Optimization
Technical Support Center: Synthesis of Ethyl 3-amino-5-methylhexanoate for Pregabalin Production
Welcome to the technical support center for the synthesis of key intermediates in the production of Pregabalin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot commo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of key intermediates in the production of Pregabalin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of ethyl 3-amino-5-methylhexanoate. The following question-and-answer format addresses specific experimental challenges, providing in-depth explanations and actionable protocols to enhance yield, purity, and overall success of your synthesis.
Introduction: Navigating the Synthesis of a Key Pregabalin Intermediate
The synthesis of (S)-Pregabalin, an essential pharmaceutical for treating neuropathic pain and other neurological disorders, involves several critical steps. A common and crucial intermediate in many synthetic routes is ethyl 3-amino-5-methylhexanoate. The purity and yield of this intermediate directly impact the efficiency and quality of the final active pharmaceutical ingredient (API). This guide will focus on troubleshooting the byproducts and side reactions that can occur during its synthesis, ensuring a robust and reproducible process.
A prevalent synthetic strategy for obtaining the racemic or enantiomerically enriched ethyl 3-amino-5-methylhexanoate involves a sequence of well-established organic reactions. The following diagram illustrates a common pathway, highlighting potential points of byproduct formation that will be addressed in this guide.
Caption: A common synthetic route to ethyl 3-amino-5-methylhexanoate and potential byproduct formation points.
Troubleshooting & FAQs
Low Yield and Purity Issues
Q1: My overall yield of ethyl 3-amino-5-methylhexanoate is consistently low. What are the most likely stages for product loss and how can I mitigate this?
A1: Low overall yield can be attributed to inefficiencies at several stages of the synthesis. Here are the most common culprits and troubleshooting strategies:
Incomplete Knoevenagel Condensation: The initial reaction between isovaleraldehyde and ethyl cyanoacetate can be reversible and may not proceed to completion.
Troubleshooting:
Catalyst Choice: Ensure an appropriate catalyst is used, such as piperidine or a Lewis acid, to drive the reaction forward.[1]
Water Removal: The Knoevenagel condensation produces water, which can hydrolyze the product or inhibit the reaction. Employing a Dean-Stark apparatus or a drying agent can significantly improve yields.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion before proceeding to the next step.
Suboptimal Michael Addition: The conjugate addition of a nucleophile (like a cyanide source) to the α,β-unsaturated ester is a critical C-C bond-forming step.
Troubleshooting:
Nucleophile Reactivity: The choice and concentration of the nucleophile are crucial. For instance, when using cyanide, ensure anhydrous conditions to prevent the formation of cyanohydrins.[2][3][4]
Temperature Control: Michael additions can be exothermic. Maintaining the recommended reaction temperature is vital to prevent side reactions.
Inefficient Reduction of the Cyano Group: The final step of reducing the cyano group to a primary amine is often a source of yield loss and impurity formation.
Troubleshooting:
Catalyst Selection and Loading: The choice of catalyst (e.g., Raney Nickel, Palladium on carbon) and its loading are critical. An insufficient amount of catalyst will lead to incomplete reduction.
Hydrogen Pressure and Temperature: These parameters must be optimized for the specific catalyst and substrate. Inadequate pressure or temperature can result in a sluggish or incomplete reaction.
Solvent Purity: Impurities in the solvent can poison the catalyst, leading to deactivation. Always use high-purity, anhydrous solvents.
Q2: I am observing multiple unexpected spots on my TLC/peaks in my LC-MS analysis of the crude product. What are the common byproducts I should be looking for?
A2: The presence of multiple impurities is a common challenge. Below is a table summarizing the most frequently encountered byproducts, their likely origin, and key identifying features.
Byproduct Name
Structure
Likely Origin
Key Analytical Features
4-Isobutylpyrrolidin-2-one
Lactam
Intramolecular cyclization of the final product or its corresponding acid, often promoted by heat.[5][6]
Distinctive cyclic amide signals in NMR (e.g., a peak around 7.44 ppm for the NH proton) and a protonated molecular ion at m/z 142 in mass spectrometry.[5]
3-Isobutylglutaric Acid
Diacid
Incomplete esterification or hydrolysis of the ester groups during workup.[5]
Broad carboxylic acid peaks in the IR and NMR spectra. The molecular weight will be different from the target ester.
Ethyl 3-cyano-5-methylhexanoate
Unreacted Intermediate
Incomplete reduction of the cyano group.
Presence of a nitrile stretch in the IR spectrum (around 2240 cm⁻¹) and a characteristic downfield shift for the α-protons to the cyano group in the NMR spectrum.
(R)-enantiomer
Isomer
If starting from a racemic mixture and performing a resolution step, incomplete separation will lead to contamination with the undesired enantiomer.
Requires chiral HPLC or derivatization with a chiral reagent for detection and quantification.[7][8]
Di-addition Products
Dimer/Oligomer
Possible during the Michael addition if the nucleophile reacts with the product.
Higher molecular weight peaks in the mass spectrum.
Specific Impurity Troubleshooting
Q3: My NMR spectrum shows signals consistent with 4-isobutylpyrrolidin-2-one. How is this forming and how can I prevent it?
A3: The formation of 4-isobutylpyrrolidin-2-one, a lactam impurity, is a common issue arising from the intramolecular cyclization of either the final product, ethyl 3-amino-5-methylhexanoate, or its hydrolyzed acid form, 3-amino-5-methylhexanoic acid.[5] This reaction is often catalyzed by heat or the presence of acidic or basic residues.
Mechanism of Formation: The primary amine of the amino ester or amino acid can nucleophilically attack the carbonyl carbon of the ester or carboxylic acid, leading to the elimination of ethanol or water and the formation of the stable five-membered lactam ring.
Prevention Strategies:
Temperature Control: Avoid excessive temperatures during reaction workup and purification steps, such as distillation.
pH Control: Maintain a neutral pH during the workup. Residual acid or base can catalyze the cyclization.
Prompt Isolation: Isolate the product promptly after the reaction is complete to minimize the time it is exposed to conditions that favor cyclization.
Q4: I am struggling with the chiral purity of my (S)-ethyl 3-amino-5-methylhexanoate. What are the best practices for ensuring high enantiomeric excess?
A4: Achieving high enantiomeric purity is critical for the synthesis of Pregabalin, as the pharmacological activity resides in the (S)-enantiomer.
Chiral Resolution: If you are using a classical resolution method with a chiral resolving agent (e.g., mandelic acid), the efficiency of the diastereomeric salt crystallization is paramount.
Protocol:
Solvent Selection: The choice of solvent is crucial for obtaining good separation of the diastereomeric salts. A solvent system that provides a significant difference in solubility between the two diastereomers is required.
Controlled Cooling: Slow and controlled cooling of the solution during crystallization is essential to allow for the selective precipitation of the desired diastereomer.
Recrystallization: One or more recrystallizations of the diastereomeric salt may be necessary to achieve the desired level of enantiomeric purity.
Asymmetric Synthesis: If you are employing an asymmetric synthesis route, such as using a chiral auxiliary or an asymmetric catalyst, several factors can influence the stereochemical outcome.
Catalyst/Auxiliary Purity: Ensure the chiral catalyst or auxiliary is of high enantiomeric purity.
Reaction Conditions: Temperature, pressure, and solvent can all affect the stereoselectivity of the reaction. These parameters should be carefully optimized and controlled.
Analytical Monitoring:
Chiral HPLC: This is the most common and reliable method for determining the enantiomeric excess (e.e.) of your product.[7][8] A validated chiral HPLC method should be used to monitor the purity at each stage of the resolution or asymmetric synthesis.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Impurities by HPLC
This protocol provides a general guideline for the analysis of ethyl 3-amino-5-methylhexanoate and its common impurities.
Sample Preparation:
Accurately weigh approximately 10 mg of the crude or purified product into a 10 mL volumetric flask.
Dissolve and dilute to the mark with the mobile phase.
HPLC Conditions:
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient of a buffered aqueous solution (e.g., phosphate buffer, pH 6.2) and acetonitrile is commonly used.[9]
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Column Temperature: 30 °C.
Analysis:
Inject the sample and a standard solution of pure ethyl 3-amino-5-methylhexanoate.
Identify the peaks corresponding to the main product and any impurities by comparing their retention times.
Quantify the impurities using the peak area percentage.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for removing many of the common, less polar byproducts from ethyl 3-amino-5-methylhexanoate.
Column Preparation:
Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
Sample Loading:
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
Adsorb the sample onto a small amount of silica gel and evaporate the solvent.
Carefully load the dried sample onto the top of the prepared column.
Elution:
Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
Collect fractions and monitor their composition by TLC.
Product Isolation:
Combine the fractions containing the pure product.
Remove the solvent under reduced pressure to yield the purified ethyl 3-amino-5-methylhexanoate.
Troubleshooting low yield in beta-amino ester synthesis
Welcome to the Poly(β-amino ester) (PBAE) Technical Support Center . PBAEs are highly versatile, biodegradable cationic polymers widely utilized in gene delivery, nanomedicine, and targeted therapeutics[1][2]. However, t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Poly(β-amino ester) (PBAE) Technical Support Center . PBAEs are highly versatile, biodegradable cationic polymers widely utilized in gene delivery, nanomedicine, and targeted therapeutics[1][2]. However, their synthesis via step-growth aza-Michael addition is notoriously sensitive to environmental factors and stoichiometric imbalances, frequently resulting in low yields or stunted molecular weights[3].
As an application scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind common synthesis failures and provide self-validating protocols to ensure robust, high-yield polymerizations.
Diagnostic Workflow: PBAE Synthesis
Diagnostic workflow for PBAE synthesis, highlighting critical checkpoints to prevent low yield.
Knowledge Base: Troubleshooting FAQs
Q1: My polymer yield is consistently below 50%, and Gel Permeation Chromatography (GPC) shows low molecular weight (MW). I am running the reaction for 48 hours at 90°C. What is causing this?A1: The most common culprit for low yield and low MW in PBAE synthesis is moisture-induced hydrolysis . PBAEs are inherently designed to degrade via the hydrolysis of their ester backbone[1][3].
The Causality: During synthesis, the amine monomers act as bases. If even trace amounts of water are present in your hygroscopic amine monomers or solvents (like DMSO or THF), the amines will catalyze the nucleophilic attack of water on the ester bonds of the diacrylate or the growing polymer chain. Because step-growth polymerization requires >99% monomer conversion to achieve high molecular weight (dictated by Carothers' equation), this premature cleavage destroys the required 1:1 stoichiometry and terminates chain growth.
The Fix: Store all amine monomers over 3Å molecular sieves. If using solvents, ensure they are strictly anhydrous. Consider running the reaction neat (solvent-free) if the monomers are liquid at the reaction temperature, as this increases the reaction rate and eliminates solvent-introduced moisture[4].
Q2: My reaction mixture turned into an insoluble gel before I could end-cap it. How do I prevent cross-linking?A2: Gelation occurs when the linear step-growth polymerization transitions into a cross-linked network. This is typically caused by one of two factors:
Thermal side reactions: Sustained temperatures above 90°C can induce transamidation (where secondary/tertiary amines attack the ester backbone to form amides) or trigger spontaneous free-radical polymerization of the acrylate double bonds.
Trifunctional impurities: If you are synthesizing a linear PBAE, your monomers must be strictly bifunctional (an A2 + B2 system). The presence of trifunctional amines (even as trace impurities) will cause hyperbranching and rapid gelation[5].
The Fix: Lower the reaction temperature to 50°C–70°C and extend the reaction time[2]. Ensure your diacrylate monomers still contain their radical inhibitors (e.g., MEHQ) during the heating phase, and conduct the reaction in the dark to prevent photo-induced radical cross-linking[4].
Q3: The aza-Michael addition is proceeding too slowly with my sterically hindered amine. Should I use a catalyst?A3: While the aza-Michael addition of primary aliphatic amines to acrylates is generally spontaneous under mild heating, sterically hindered secondary amines or anilines suffer from high activation energies and poor nucleophilicity[6].
The Causality: The transition state of the aza-Michael addition requires proper orbital overlap between the nitrogen lone pair and the β-carbon of the α,β-unsaturated carbonyl. Bulky substituents physically block this trajectory.
The Fix: You can introduce an organic superbase catalyst. Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) enhance the nucleophilicity of the amine and stabilize the enolate intermediate without requiring extreme temperatures[7]. Warning: Use these sparingly (1-5 mol%), as strong bases will aggressively accelerate ester hydrolysis if the system is not perfectly anhydrous.
Quantitative Troubleshooting Matrix
Use the following table to benchmark your reaction parameters against established optimal ranges. Deviations from these metrics directly correlate with specific failure modes.
Water acts as a nucleophile, causing premature base-catalyzed hydrolysis of the ester backbone[3].
Temperature
50°C - 90°C
Incomplete Reaction or Gelation
<50°C leads to stalled aza-Michael addition; >100°C promotes transamidation and cross-linking side reactions[2][4].
Reaction Time
24 - 48 hours
Oligomer Formation
Aza-Michael addition is relatively slow; premature termination yields low-molecular-weight oligomers instead of polymers[1][8].
Standard Operating Procedure: Self-Validating Linear PBAE Synthesis
This protocol describes the synthesis of a standard linear PBAE (e.g., using 1,4-butanediol diacrylate and 4-amino-1-butanol) with built-in validation checkpoints to ensure you do not proceed with a failed reaction[1][4].
Step 1: Reagent Desiccation & Preparation
Dry 4-amino-1-butanol over 3Å molecular sieves for 24 hours prior to use.
Validation Checkpoint 1: Perform a Karl Fischer titration on your amine and solvent (if using THF/DMSO). Proceed only if water content is < 50 ppm.
Step 2: Aza-Michael Polymerization
In a flame-dried glass vial equipped with a PTFE magnetic stir bar, add 1,4-butanediol diacrylate (1.1 molar equivalents).
If the mixture is highly viscous, add anhydrous DMSO or THF (up to 50% v/v) to facilitate stirring.
Purge the vial with dry Nitrogen or Argon gas for 5 minutes, seal tightly, and wrap in aluminum foil to block ambient light.
Stir at 90°C for 24 hours (or 50°C for 48 hours if using THF)[2][8].
Validation Checkpoint 2: Extract a 10 µL aliquot, dissolve in CDCl3, and run a crude 1H NMR. Look for the disappearance of the vinylic protons of the acrylate group (multiplets between 5.8 ppm and 6.4 ppm). If vinylic peaks remain prominent, the reaction is incomplete; continue heating.
Step 3: End-Capping
Cool the reaction mixture to room temperature.
To terminate the polymer chains and provide functional end-groups, add an excess (0.5 M) of an amine-containing small molecule (e.g., 1-(3-aminopropyl)-4-methyl-piperazine)[4].
Stir at room temperature for an additional 24 hours.
Step 4: Purification & Final Validation
Dilute the viscous polymer solution with a minimal amount of THF (e.g., 3 mL).
Add the solution dropwise into a 10-fold volumetric excess of vigorously stirring, ice-cold diethyl ether. The PBAE will precipitate as a dense, viscous liquid or waxy solid[1].
Decant the ether, resuspend the polymer in THF, and repeat the precipitation twice more to remove unreacted monomers and oligomers.
Dry the purified polymer under a high vacuum for 24 hours.
Validation Checkpoint 3: Analyze the final product via GPC (using THF or DMF as the mobile phase) to confirm the weight-average molecular weight (Mw) and polydispersity index (PDI). A successful synthesis should yield an Mw between 10,000 and 30,000 Da[3].
References
Dual end-functionalisation of poly(beta-amino ester) gene delivery vectors using multicomponent chemistry, rsc.org,[Link]
A pH-Responsive Poly Beta-Amino Ester Nanoparticulate Thermo-Responsive PEG-PCL-PEG Hydrogel Dispersed System for the Delivery of Interferon Alpha to the Ocular Surface, mdpi.com,[Link]
Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA, acs.org,[Link]
Synthesis and characterization of poly (β-amino ester) polyplex nanocarrier with high encapsulation and uptake efficiency: impact of extracellular conditions, nih.gov,[Link]
Inhaled Nanoformulated mRNA Polyplexes for Protein Production in Lung Epithelium, nih.gov,[Link]
Poly(beta-amino ester) nanoparticle-delivery of p53 has activity against small cell lung cancer in vitro and in vivo, nih.gov,[Link]
Investigation of Intramolecular and Intermolecular Aza-Michael Reactions, georgiasouthern.edu,[Link]
β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition, organic-chemistry.org,[Link]
Navigating the Chiral Maze: A Technical Guide to Preventing Racemization in Amino Ester Synthesis
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center. As Senior Application Scientists, we understand the critical importance of mai...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. As Senior Application Scientists, we understand the critical importance of maintaining stereochemical integrity during the synthesis of chiral amino esters. These molecules are fundamental building blocks in pharmaceutical development, and their enantiomeric purity is paramount to ensuring therapeutic efficacy and safety.
This guide is designed to be a dynamic resource, moving beyond simple protocols to provide in-depth, field-proven insights into the causes of racemization and, more importantly, the practical strategies to prevent it. We will delve into the "why" behind the "how," empowering you to troubleshoot your syntheses with confidence.
Section 1: Frequently Asked Questions (FAQs) - Quick Answers to Common Problems
Here, we address the most frequent issues encountered in the lab.
Q1: I'm seeing significant racemization after my esterification reaction. What's the most likely cause?
A: The most common culprit is the reaction mechanism itself, especially under harsh conditions. Basic and strong acidic conditions or heating can negatively affect the optical purity of chiral amino esters.[1] Acid-catalyzed esterification (e.g., using SOCl₂ in alcohol) or high temperatures can promote the formation of an achiral enol intermediate, leading to racemization. Base-catalyzed transesterification can also be problematic due to the abstraction of the α-proton.
Q2: Which coupling reagent is best for minimizing racemization during the synthesis of an N-protected amino ester?
A: For coupling an N-protected amino acid to an alcohol, carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are common. However, the choice of coupling reagent is critical in peptide synthesis to avoid racemization of the activated amino acid. Reagents like HATU, HBTU, and COMU are known to be highly efficient while minimizing racemization.[2][3] The selection often depends on the specific amino acid and reaction conditions.
Q3: Can my choice of N-protecting group influence the extent of racemization?
A: Absolutely. The nature of the N-protecting group plays a significant role. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are generally excellent at suppressing racemization. This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane, making the α-proton less acidic and inhibiting the formation of racemization-prone intermediates like oxazolones.
Q4: How can I accurately determine the enantiomeric purity of my amino ester product?
A: The most reliable and widely used method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[4][5] These techniques use a chiral stationary phase to separate the enantiomers, allowing for precise quantification of the enantiomeric excess (% ee).[4] For amino acids that lack a strong chromophore for UV detection, pre-column derivatization may be necessary.[4][5][6]
Section 2: The Troubleshooting Guide - From Problem to Solution
This section provides a deeper dive into specific experimental challenges, offering systematic approaches to identify and resolve issues.
Issue: Racemization During Acid-Catalyzed Esterification
Symptoms:
You are using a standard Fischer esterification (acid + alcohol + heat) or an acid chloride-mediated esterification.
Chiral HPLC analysis of the product shows a significant peak for the undesired enantiomer.
Root Cause Analysis:
The primary mechanism of racemization in these cases involves the protonation of the carbonyl oxygen, which increases the acidity of the α-proton. A base (even a weak one like the alcohol solvent) can then abstract this proton, leading to the formation of a planar, achiral enol intermediate. Reprotonation can occur from either face, resulting in a racemic mixture.
DCC/DMAP Coupling: This method activates the carboxylic acid under neutral conditions, avoiding strong acids and high temperatures.
Steglich Esterification: A variation of DCC coupling, particularly effective for sterically hindered alcohols.
Amberlyst-15 Ion Exchange Resin: Chiral amino acids can be esterified in high yield and purity at room temperature by stirring with Amberlyst-15 in alcohols.[7][8]
Diazomethane: For the synthesis of methyl esters, diazomethane offers a very mild and highly efficient method that proceeds without racemization. However, it is toxic and explosive, requiring specialized handling.
Issue: Racemization During Peptide Coupling Reactions
Symptoms:
You are coupling an N-protected amino acid to another amino ester.
Analysis of the resulting dipeptide shows epimerization at the activated amino acid residue.
Root Cause Analysis:
The most prevalent pathway for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][9] This occurs when the carbonyl oxygen of the N-protecting group attacks the activated carboxyl group. The oxazolone has an acidic proton at the C4 position, which can be easily abstracted by a base, leading to a resonance-stabilized, achiral intermediate.[2][10] Subsequent attack by the amino group of the second amino ester can occur from either face, leading to racemization.
Caption: Workflow for enantiomeric excess determination by chiral HPLC.
Step-by-Step Method:
Standard Preparation: Prepare a solution of the racemic amino ester standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.
Sample Preparation: Prepare a solution of your synthesized amino ester at the same concentration as the standard.
Column Selection: Choose a chiral stationary phase known to be effective for separating amino acid derivatives. Polysaccharide-based columns are a common starting point.
Method Development:
Start with a typical mobile phase, such as a mixture of hexane and isopropanol.
Inject the racemic standard to confirm the separation of the two enantiomer peaks.
Optimize the mobile phase composition and flow rate to achieve baseline separation (Resolution > 1.5).
Analysis:
Inject your synthesized sample under the optimized conditions.
Integrate the area under each enantiomer peak.
Calculation: Use the formula provided in the diagram above to calculate the enantiomeric excess.
Section 3: Proactive Strategies for Maintaining Chirality
Beyond troubleshooting, a proactive approach during the planning phase of your synthesis is the most effective way to prevent racemization.
Protecting Group Selection: As mentioned, always favor urethane-type protecting groups (Boc, Cbz, Fmoc) over acyl-type groups for the N-terminus of the amino acid to be activated.
Activation Method: Choose your coupling reagent wisely. For sensitive amino acids, the use of low-racemization additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended.
[3][11]* Reaction Conditions: Maintain low temperatures throughout the activation and coupling steps. [12]Ensure all reagents are anhydrous, as water can lead to side reactions and hydrolysis of activated species.
Work-up and Purification: Be mindful that both acidic and basic conditions during aqueous work-up can potentially lead to epimerization, although this is generally less of a concern than during the coupling step. Use mild acids and bases for pH adjustments where possible.
By understanding the mechanisms that lead to racemization and by implementing these robust preventative and troubleshooting strategies, you can significantly enhance the stereochemical purity of your synthesized chiral amino esters, ensuring the quality and reliability of your research and development outcomes.
References
Anand, R., & Vimal, M. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids.
BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
BenchChem. (2025). A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.
Liardon, R., & Jost, R. (1981). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 18(5), 500-505.
Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138.
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 51(7), 1544-1555.
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
Slideshare. (n.d.).
Taylor & Francis Online. (2006). A Mild and Convenient Procedure for the Esterification of Amino Acids. Taylor & Francis Online.
BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
MDPI. (2023).
BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
CAT. (n.d.). Analyses of amino acids, Enantiomeric purity.
Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200.
Organic Chemistry Portal. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Organic Chemistry Portal.
Kotthaus, A. F., & Altenbach, H. J. (2011). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Amino Acids, 40(2), 527-532.
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
Google Patents. (1992). US5147929A - Process for mild esterification of a carboxylic acid with an alcohol component.
Acta Naturae. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
Università degli studi di Padova. (n.d.). Chemically fuelled deracemization of amino acids. Università degli studi di Padova.
Sciencemadness.org. (n.d.). Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org.
ResearchGate. (2017). (PDF) Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media.
Technical Support Center: Purification of Ethyl 3-amino-5-methylhexanoate hydrochloride by Recrystallization
Welcome to the Technical Support Center for the purification of Ethyl 3-amino-5-methylhexanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of Ethyl 3-amino-5-methylhexanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. We will delve into the underlying principles of the purification process, offering practical solutions to common challenges encountered in the laboratory.
Introduction
Ethyl 3-amino-5-methylhexanoate hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the successful progression of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[1][] This process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to induce the formation of purified crystals.[3]
This guide provides a structured approach to troubleshooting and frequently asked questions, ensuring you can confidently navigate the challenges of recrystallizing Ethyl 3-amino-5-methylhexanoate hydrochloride.
Core Principles of Recrystallization
Successful recrystallization hinges on the selection of an appropriate solvent or solvent system. The ideal solvent should exhibit high solubility for Ethyl 3-amino-5-methylhexanoate hydrochloride at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Given that Ethyl 3-amino-5-methylhexanoate hydrochloride is a polar molecule due to the presence of the amine hydrochloride and ester functional groups, polar solvents are a logical starting point.[1]
Solvent Selection Guide for Ethyl 3-amino-5-methylhexanoate hydrochloride
The following table provides a starting point for solvent screening. The "like dissolves like" principle suggests that polar compounds are more soluble in polar solvents.
Solvent System
Polarity
Boiling Point (°C)
Rationale & Considerations
Single Solvents
Isopropanol (IPA)
Polar Protic
82.6
Often a good choice for amino acid hydrochlorides. Provides a good temperature gradient for crystallization.
Ethanol
Polar Protic
78.37
Similar to IPA, but its higher volatility might be a factor.
Methanol
Polar Protic
64.7
High polarity may lead to high solubility even at room temperature, potentially reducing yield.[4]
Water
Highly Polar Protic
100
The high polarity may result in very high solubility, making it difficult to achieve a good recovery. Often used as a co-solvent.[1]
Two-Solvent Systems ("Solvent/Anti-Solvent")
This method is useful when no single solvent has the ideal solubility profile.[5]
Isopropanol/Hexane
Polar/Non-polar
N/A
A common combination where the compound is dissolved in the "good" solvent (IPA) and the "poor" solvent (hexane) is added to induce precipitation.
Ethanol/Diethyl Ether
Polar/Less Polar
N/A
Diethyl ether acts as an anti-solvent. Care must be taken due to the high volatility and flammability of ether.
Methanol/Water
Polar/Highly Polar
N/A
The solubility of amino acid derivatives can sometimes be fine-tuned in alcohol/water mixtures.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of Ethyl 3-amino-5-methylhexanoate hydrochloride.
Problem 1: The Compound "Oils Out" Instead of Forming Crystals.
Q: I've dissolved my Ethyl 3-amino-5-methylhexanoate hydrochloride in a hot solvent, but upon cooling, it forms an oil instead of crystals. What's happening and how can I fix it?
A: "Oiling out" is a common problem that occurs when the solute comes out of solution at a temperature above its melting point.[6][7] It can also be caused by a high concentration of impurities. Here’s a systematic approach to resolve this issue:
Explanation of Causality: The hydrochloride salt of an amino acid ester can have a relatively low melting point or form a eutectic mixture with impurities, depressing the melting point. When the solution becomes supersaturated while still hot, the compound may separate as a liquid phase.
Troubleshooting Steps:
Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation point.[7]
Slow Cooling: Allow the solution to cool very slowly. An insulated container or leaving it on a cooling hotplate can promote the formation of crystals instead of oil.[7]
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
Seed Crystals: If you have a small amount of pure product, add a "seed crystal" to the cooled solution to induce crystallization.[8]
Change Solvent System: If the problem persists, the chosen solvent system may not be suitable. Consider a solvent with a lower boiling point or switch to a two-solvent system. For instance, if you are using isopropanol, try an ethanol/diethyl ether mixture.
Problem 2: No Crystals Form, Even After Cooling.
Q: My solution is clear and has been cooling for a while, but no crystals have appeared. What should I do?
A: The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated.[7]
Explanation of Causality: You may have used too much solvent, or the compound is more soluble in the chosen solvent at low temperatures than anticipated.
Troubleshooting Steps:
Induce Nucleation:
Scratching: As mentioned previously, scratching the inner surface of the flask can initiate crystal growth.[8]
Seed Crystals: Introduce a seed crystal of the pure compound.[8]
Increase Concentration: If nucleation techniques fail, your solution is likely too dilute. Gently heat the solution to evaporate some of the solvent.[8] Be careful not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities. Once the volume is reduced, allow it to cool again.
Cool to a Lower Temperature: If using an ice bath, consider a dry ice/acetone bath for solvents with very low freezing points.
Re-evaluate Your Solvent Choice: It's possible the chosen solvent is too good at dissolving your compound, even at low temperatures. A less polar solvent or an anti-solvent system might be necessary.
Problem 3: The Recrystallized Product is Still Impure.
Q: I've performed the recrystallization, but my product's purity hasn't improved significantly. What went wrong?
A: This can happen for several reasons, often related to the crystallization process being too rapid or the presence of specific types of impurities.
Explanation of Causality: Rapid crystal growth can trap impurities within the crystal lattice.[8] Some impurities may also have very similar solubility profiles to your desired compound.
Troubleshooting Steps:
Slow Down Crystallization:
Use a slightly larger volume of solvent to ensure the solution is not overly saturated when hot.[8]
Allow the solution to cool to room temperature slowly before placing it in an ice bath.[6]
Hot Filtration: If there are insoluble impurities in your crude material, they must be removed before cooling. Perform a hot gravity filtration of the saturated solution.
Decolorization: If your solution has a color, this may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[5]
Second Recrystallization: A second recrystallization is often necessary to achieve high purity.
Consider Alternative Purification: If recrystallization is ineffective, other techniques like column chromatography may be required.
Problem 4: Very Low Yield After Recrystallization.
Q: I successfully obtained pure crystals, but my yield is very low. How can I improve it?
A: A low yield is a common issue and can often be rectified by optimizing the procedure.[9]
Washing the collected crystals with too much or warm solvent.[9]
The compound having significant solubility in the cold solvent.
Troubleshooting Steps:
Minimize Solvent Usage: Use the minimum amount of hot solvent required to dissolve the compound completely.[3]
Preheat Funnel for Hot Filtration: To prevent premature crystallization, preheat the funnel and filter paper with hot solvent before filtering your solution.
Optimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove adhering mother liquor without dissolving the product.[5]
Recover from Mother Liquor: The filtrate (mother liquor) will contain some dissolved product. Concentrating the mother liquor and cooling it again may yield a second crop of crystals. Note that this second crop may be less pure than the first.
Experimental Protocol: Recrystallization of Ethyl 3-amino-5-methylhexanoate hydrochloride
This protocol provides a general workflow. The specific solvent and volumes should be determined through small-scale trials.
Workflow Diagram
Caption: Recrystallization workflow for Ethyl 3-amino-5-methylhexanoate hydrochloride.
Step-by-Step Methodology
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude Ethyl 3-amino-5-methylhexanoate hydrochloride. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently to see if the solid dissolves. The ideal solvent will show poor solubility at room temperature but good solubility when hot.[5]
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling (using a hot plate and a stir bar). Continue adding small portions of the hot solvent until the solid is completely dissolved.[5] Avoid adding a large excess of solvent.
Hot Gravity Filtration (if necessary): If there are insoluble impurities, it is crucial to perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[1] Slow cooling promotes the formation of larger, purer crystals.[6] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[5]
Drying: Continue to draw air through the Büchner funnel to partially dry the crystals. For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator under vacuum.[5]
Frequently Asked Questions (FAQs)
Q1: Why is it important to use an Erlenmeyer flask instead of a beaker for recrystallization?A1: The narrow neck of an Erlenmeyer flask helps to reduce solvent evaporation during heating.[3] It also prevents airborne contaminants from entering the solution and can be easily swirled to aid in dissolving the solid.
Q2: Can I use a rotary evaporator to speed up the cooling process?A2: While a rotary evaporator is excellent for removing solvent, it is not recommended for the crystallization step itself. The rapid cooling and solvent removal will cause the compound to "crash out" of solution, leading to the formation of small, impure crystals. Slow, undisturbed cooling is key to obtaining high-purity crystals.[6]
Q3: What are the potential sources of impurities in my crude Ethyl 3-amino-5-methylhexanoate hydrochloride?A3: Impurities can arise from various sources, including unreacted starting materials, by-products from the synthesis, and degradation products.[10] For instance, in the synthesis of related compounds, intermediates like (RS)-ethyl-3-cyano-5-methylhexanoate are used, and residual amounts could be present.
Q4: My compound is the hydrochloride salt. Do I need to take any special precautions?A4: Yes, the hydrochloride salt makes the compound more polar and generally more water-soluble than its free base form. It's also important to avoid basic conditions during recrystallization, as this could neutralize the hydrochloride and potentially cause the free amine to precipitate or behave differently in your chosen solvent system.
Q5: How do I confirm the purity of my recrystallized product?A5: The most common method is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point range (typically < 2 °C). Impurities will generally cause the melting point to be lower and broader. Other analytical techniques such as NMR spectroscopy or HPLC can also be used for a more quantitative assessment of purity.
How do I recrystallize this product? : r/chemistry - Reddit. (2025, May 23).
US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid. (n.d.).
An In-depth Technical Guide on the Solubility of Ethyl 3-amino-2-methylbut-2-enoate and Related Analogues in Common Organic Solvents - Benchchem. (n.d.).
WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) - Google Patents. (n.d.).
GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT - Semantic Scholar. (n.d.).
Technical Support Center: Troubleshooting the Purification of Polar Amino Ester Hydrochlorides
Welcome to the technical support center for the purification of polar amino ester hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of polar amino ester hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying these molecules. The combination of a polar amine, a labile ester, and the hydrochloride salt form creates a perfect storm of potential purification issues.
This resource is structured in a practical question-and-answer format to directly address the common problems you may face at the bench. We will delve into the root causes of these challenges and provide field-proven, step-by-step solutions to overcome them.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section tackles the most frequent and specific problems encountered during the purification of polar amino ester hydrochlorides.
Q1: Why is my compound streaking or tailing severely on my silica gel TLC plate and column?
Answer:
This is the most common issue and is almost always due to strong, undesirable interactions between your positively charged (protonated) amine hydrochloride and the acidic surface of the silica gel.
The Root Cause: Standard silica gel is covered with silanol groups (Si-OH), which are acidic. The basic nitrogen atom of your amino ester, even as a hydrochloride salt, can interact strongly with these silanol groups through a combination of ion exchange and strong hydrogen bonding. This causes a portion of your compound to "stick" to the stationary phase and elute slowly, resulting in a long tail or streak instead of a tight, compact spot.[1][2]
Troubleshooting & Solutions:
Use a Mobile Phase Modifier: The most effective solution is to add a basic modifier to your eluent to neutralize the acidic silanol sites.[3]
Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your solvent system (e.g., Dichloromethane/Methanol). The TEA is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.[1][3]
Ammonium Hydroxide: For very polar amines, a common eluent system is Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1). The ammonia effectively masks the silanol groups.[3]
Consider an Alternative Stationary Phase: If modifiers are not effective or are incompatible with your molecule, consider a different stationary phase.
Neutral Alumina: Alumina is generally more basic than silica and can be a good alternative for purifying basic compounds.[3]
Reverse-Phase (C18) Silica: In reverse-phase chromatography, the separation is based on hydrophobicity. While it may seem counterintuitive for a polar salt, it can be highly effective, especially if impurities have different polarities. You will use polar solvents like water/acetonitrile or water/methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA).[4]
Q2: My product is precipitating or "crashing out" on the chromatography column. How can I prevent this?
Answer:
Precipitation on the column is a significant problem that can lead to high back-pressure, poor separation, and loss of valuable material. This typically happens due to solubility issues as the solvent environment changes during loading and elution.
The Root Cause: Polar hydrochloride salts often have poor solubility in the less-polar organic solvents typically used at the start of a silica gel column run (e.g., pure dichloromethane or ethyl acetate/hexane mixtures). When you load your sample dissolved in a small amount of a more polar solvent (like methanol), it can precipitate upon contact with the large volume of the non-polar mobile phase at the top of the column.[5]
Troubleshooting & Solutions:
Dry Loading: This is often the best solution. Dissolve your crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel (~2-3 times the mass of your product), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column. This technique ensures the compound is introduced to the mobile phase in a solid, well-dispersed form.[5]
Optimize the Loading Solvent: If you must do a liquid load, dissolve your sample in the minimum amount of the strongest solvent in your eluent system (e.g., the DCM/MeOH mixture you plan to run with, not pure MeOH). Then, immediately before loading, dilute this solution with the weakest solvent of your system (e.g., DCM) until you just start to see turbidity, then add a drop of the strong solvent to redissolve it. This ensures the loading solution is as close as possible to the mobile phase composition.
Use a Guard Column: A small, disposable guard column packed with the same stationary phase can catch any precipitate before it clogs your main analytical or preparative column.[6]
Q3: I suspect my amino ester is hydrolyzing during purification. How can I confirm this and prevent it?
Answer:
Ester hydrolysis is a critical concern, as the purification conditions (especially on silica gel) can inadvertently promote this degradation pathway, converting your desired product into the corresponding carboxylic acid.
The Root Cause: The ester functional group is susceptible to hydrolysis (cleavage by water) under both acidic and basic conditions.[7]
Acid-Catalyzed Hydrolysis: The acidic surface of silica gel, combined with trace amounts of water in your solvents, can catalyze the cleavage of the ester.[7] This process is reversible.[8]
Base-Catalyzed Hydrolysis (Saponification): If you use basic modifiers like ammonium hydroxide or run the purification in a basic aqueous environment, you can trigger irreversible hydrolysis to the carboxylate salt.[9]
Confirmation & Troubleshooting:
TLC Analysis: The resulting carboxylic acid is typically much more polar than the parent ester. On a TLC plate, you will see a new spot that sticks to the baseline (low Rf value). Staining with a pH indicator or a general stain like permanganate can help visualize this new impurity.[10]
LC-MS Monitoring: The most definitive way is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor your fractions. You will see a new peak with a mass corresponding to the hydrolyzed product (loss of the alcohol fragment and addition of H).
Prevention Strategies:
Use Anhydrous Solvents: Ensure your mobile phase solvents are as dry as possible to minimize the water available for hydrolysis.
Work Quickly: Minimize the time your compound spends on the column. Flash chromatography is preferred over slower gravity chromatography.[3]
Avoid High Temperatures: Do not let the column heat up, as this accelerates hydrolysis.[9]
Buffer the Mobile Phase (Reverse-Phase): When using reverse-phase HPLC, using a buffered mobile phase at a slightly acidic pH (e.g., pH 3-5 with formic acid or ammonium formate) can help stabilize the ester.
Consider Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, which is non-aqueous and operates at lower temperatures, significantly reducing the risk of hydrolysis. It is an excellent technique for purifying labile polar molecules.[11][12]
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader questions about purification strategies for polar amino ester hydrochlorides.
Q4: What are the most suitable chromatographic methods for these compounds?
Answer:
There is no single "best" method; the optimal choice depends on the specific properties of your molecule, the nature of the impurities, and the scale of your purification.
Caption: Decision workflow for selecting a purification method.
The following table summarizes the primary techniques:
Technique
Advantages
Disadvantages
Best For...
Normal-Phase Chromatography (Silica Gel)
Widely available, good for removing non-polar impurities.
Prone to tailing and hydrolysis; requires basic modifiers.[1][7]
Initial, rapid purification; separation of isomers.
Reverse-Phase Chromatography (C18)
Excellent for polar compounds; salt form is often beneficial for retention.
Requires aqueous mobile phases; removing water from the final product can be difficult.
High-purity applications (HPLC); separating from very polar or non-polar impurities.[4]
Recrystallization
Highly scalable, cost-effective, can yield very pure material.
Can be low-yielding; requires finding a suitable solvent system, which can be difficult for polar salts.[13][14]
Large-scale purification when the crude material is already relatively pure (>90%).
Supercritical Fluid Chromatography (SFC)
Very fast, uses less organic solvent ("green"), low risk of hydrolysis, excellent for chiral separations.[11][15]
Requires specialized equipment; may not be suitable for extremely polar compounds without modifiers.[12][16]
Q5: When should I choose recrystallization over chromatography?
Answer:
Recrystallization is a powerful and economical technique that should be considered whenever possible, particularly for larger-scale work.
Choose Recrystallization When:
Your crude material is relatively pure (e.g., >90% by HPLC/NMR). Recrystallization is excellent for removing small amounts of impurities but is not effective for purifying very crude mixtures.
You need a highly crystalline, stable final product. The process inherently yields a crystalline solid, which is often desirable for final drug substances.
Scalability is a primary concern. Recrystallization is much easier and cheaper to scale up than preparative chromatography.
How to Approach It:
Solvent Screening: The key is finding a suitable solvent or solvent system. You need a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.[14]
Common Solvent Systems for Salts: For hydrochloride salts, polar solvents or mixtures are often effective.[17]
Ethanol/Water
Methanol/Ethyl Acetate
Isopropanol/Diethyl Ether
Acetonitrile
Procedure: Dissolve your compound in the minimum amount of the hot "good" solvent. Then, either let it cool slowly or add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat slightly to clarify and cool slowly.[14][18] Scratching the inside of the flask with a glass rod can help induce crystallization.[3]
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for the most common purification workflows discussed.
This protocol is designed to mitigate tailing and improve the resolution of polar amino ester hydrochlorides on silica gel.
Prepare the Modified Eluent:
Prepare your primary mobile phase (e.g., 95:5 Dichloromethane/Methanol).
To this mixture, add 0.5-1% (v/v) triethylamine (TEA). For example, to 1 Liter of eluent, add 5-10 mL of TEA. Mix thoroughly.
Prepare the Column:
Dry-pack or wet-pack a silica gel column as you normally would.
Equilibrate the column by flushing with at least 5 column volumes of the modified eluent. This ensures the entire silica bed is neutralized before you load your sample.
Load the Sample (Dry Loading Recommended):
Dissolve your crude product (e.g., 1 g) in a minimal amount of a polar solvent like methanol (~5-10 mL).
Add 2-3 g of silica gel to the solution to form a slurry.
Concentrate the slurry on a rotary evaporator until you have a completely dry, free-flowing powder.
Carefully add this powder to the top of the equilibrated column, creating a flat, even band.
Run the Column:
Gently add a small layer of sand over the dry-loaded sample.
Carefully add the modified eluent and begin running the column using positive pressure (flash chromatography).
Collect fractions and monitor by TLC, using the same modified eluent.
Visualize the TLC:
After developing the TLC plate, visualize under a UV lamp if your compound is UV-active.[10]
Stain the plate with a suitable reagent. A potassium permanganate (KMnO4) stain is a good general-purpose choice for oxidizable compounds like amines.[19] A ninhydrin stain is specific for primary or secondary amines.[19]
Caption: How basic modifiers prevent tailing on silica gel.
References
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?[Link]
ResearchGate. (2013). Tailing in TLC - can anyone help?[Link]
Google Patents. (2003). JP2003137850A - Method for producing amino acid ester hydrochloride.
LCGC International. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]
Taylor & Francis Online. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. [Link]
Welch Materials, Inc. (n.d.). The effect of improper use of buffer salts on chromatographic columns and solutions![Link]
ACS Publications. (2019). Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties. [Link]
European Patent Office. (2001). EP 0474096 B2 - Method for extracting amino acid ester. [Link]
ResearchGate. (2000). Amines by Supercritical Fluid Chromatography. [Link]
Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?[Link]
ResearchGate. (2018). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. [Link]
CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]
Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. [Link]
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
PubMed. (2003). Enantioselective hydrolysis of some 2-aryloxyalkanoic acid methyl esters and isosteric analogues using a penicillin G acylase-based HPLC monolithic silica column. [Link]
Phenomenex. (2025). HPLC Column Maintenance & Care Best Practices. [Link]
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
ThaiScience. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. [Link]
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
LabRulez LCMS. (n.d.). Best Practices for Maintaining Column Performance in Size-Exclusion Chromatography during Long-Term Storage. [Link]
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]
MDPI. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. [Link]
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?[Link]
Removal of impurities from Ethyl 3-amino-5-methylhexanoate hydrochloride
Welcome to the Technical Support Center for the synthesis and purification of Ethyl 3-amino-5-methylhexanoate hydrochloride (CAS: 864871-52-3). This compound is a critical chiral intermediate in the synthesis of the anti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of Ethyl 3-amino-5-methylhexanoate hydrochloride (CAS: 864871-52-3). This compound is a critical chiral intermediate in the synthesis of the anticonvulsant and analgesic drug Pregabalin[1].
Because this intermediate contains both a primary amine (protected as an HCl salt) and an ethyl ester, it is highly susceptible to side reactions such as hydrolysis, intramolecular cyclization, and racemization[2]. This guide is designed for researchers and process chemists to troubleshoot common impurity profiles, understand the mechanistic causality behind them, and implement self-validating purification protocols.
Part 1: Impurity Profiling & Quantitative Baselines
Before troubleshooting, it is critical to establish a baseline for the typical impurities encountered during the catalytic reduction of 3-cyano-5-methylhexanoic acid ethyl ester to the target amine hydrochloride[2][3].
Table 1: Common Impurities, Origins, and Target Limits
Impurity Name
Mechanistic Origin
Typical Crude Content
Target Limit
Optimal Removal Strategy
3-Cyano-5-methylhexanoic acid ethyl ester
Incomplete catalytic hydrogenation of the precursor[2].
2.0% - 5.0%
< 0.1%
Anti-solvent recrystallization (IPA/Heptane).
Pregabalin Free Acid
Acid-catalyzed hydrolysis of the ethyl ester due to trace water during concentration[1].
Chiral leakage from precursor or thermal racemization[2].
0.5% - 1.0%
< 0.1%
Chiral resolution / selective crystallization.
Part 2: Mechanistic Pathways of Impurity Formation
To effectively remove impurities, one must understand how they form. The diagram below illustrates the thermodynamic and kinetic vulnerabilities of the intermediate.
Figure 1: Mechanistic pathways leading to the primary impurities of Ethyl 3-amino-5-methylhexanoate.
Part 3: Troubleshooting Guides & FAQs
Q1: My final product is heavily contaminated with the Pregabalin free acid. How do I remove it without hydrolyzing the rest of my ethyl ester?Causality: The free acid forms when trace water reacts with the ester under the acidic conditions of the HCl salt formation.
Solution: Utilize a chemoselective pH-controlled extraction. The free acid (Pregabalin) is a zwitterion at neutral pH and is highly water-soluble, whereas the free amine of your target ethyl ester is lipophilic.
Action: Adjust the aqueous phase to exactly pH 7.5 using cold saturated
NaHCO3
. Extract with Ethyl Acetate (EtOAc). The free acid remains in the aqueous layer, while the target ester moves to the organic layer. Re-acidify the organic layer immediately with anhydrous HCl in isopropanol (IPA) to prevent lactamization.
Q2: I am detecting a +17 mass unit loss in my LC-MS (M-17 or M-45 depending on ionization). What is this, and how do I prevent it?Causality: This indicates the formation of the Pregabalin Lactam Impurity (4-isobutylpyrrolidin-2-one). When the compound is in its free base form, the primary amine acts as a nucleophile, attacking the adjacent ethyl ester carbonyl and expelling ethanol[3]. This process is highly accelerated by heat.
Solution:
Prevention: Never evaporate the free base form at temperatures exceeding 30°C. Always store and concentrate the compound as the hydrochloride salt, which protonates the amine, completely shutting down its nucleophilicity.
Removal: If lactam is present, it cannot be removed by simple extraction because it is neutral and partitions into the organic phase. You must use the Anti-Solvent Recrystallization Protocol (see Part 4).
Q3: How can I ensure the complete removal of the unreacted cyano ester precursor?Causality: Catalytic hydrogenation can stall due to catalyst poisoning or insufficient hydrogen mass transfer. The unreacted cyano ester is non-basic and will not form an HCl salt[2].
Solution: Because the cyano ester does not form a salt, it remains highly soluble in non-polar solvents. Washing the crude hydrochloride salt cake with cold heptane or methyl tert-butyl ether (MTBE) will selectively dissolve the cyano ester while leaving the highly polar target HCl salt intact.
This protocol is a self-validating system: by tracking the pH, you strictly control the ionization state of the molecules, ensuring deterministic separation.
Dissolution: Dissolve the crude Ethyl 3-amino-5-methylhexanoate hydrochloride in a 1:1 mixture of deionized water and Ethyl Acetate (10 mL/g of crude).
pH Adjustment (Critical Step): Cool the biphasic mixture to 5°C. Slowly add cold saturated
NaHCO3
dropwise under vigorous stirring until the aqueous layer reaches exactly pH 7.5.
Validation: At pH 7.5, the target compound is a free base (lipophilic), and the Pregabalin impurity is a zwitterion (hydrophilic).
Phase Separation: Separate the layers. Extract the aqueous layer once more with fresh EtOAc.
Validation Check: Spot the organic phase on a TLC plate (Ninhydrin stain). The absence of a baseline spot confirms the complete removal of the free acid.
Re-acidification: Immediately dry the combined organic layers over anhydrous
Na2SO4
, filter, and add a stoichiometric amount of 2M HCl in Isopropanol at 0°C to regenerate the stable hydrochloride salt.
Concentration: Evaporate the solvent under reduced pressure (bath temp < 30°C) to yield the purified solid.
Dissolution: Suspend the dry, crude HCl salt in minimal boiling Isopropanol (approx. 3-4 mL/g). Heat gently until complete dissolution is achieved.
Anti-Solvent Addition: Remove from heat. While stirring, slowly add Heptane (anti-solvent) dropwise until the solution becomes faintly cloudy (the cloud point).
Crystallization: Allow the mixture to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0-5°C) for 1 hour to maximize yield.
Filtration & Washing: Filter the white crystalline solid under vacuum. Wash the filter cake with cold Heptane (2 mL/g).
Causality: The neutral lactam and unreacted cyano ester impurities remain highly soluble in the IPA/Heptane mother liquor, while the polar HCl salt crystallizes out.
Figure 2: Sequential purification workflow isolating the target intermediate from structurally diverse impurities.
References
Anant Pharmaceuticals Pvt. Ltd. "Pregabalin API Impurity Manufacturers." Anant Labs. Available at: [Link]
Martinez, C. A., et al. "Development of a Chemoenzymatic Manufacturing Process for Pregabalin." Organic Process Research & Development, ACS Publications, 2008. Available at: [Link]
Technical Support Center: Stability of Ethyl 3-amino-5-methylhexanoate hydrochloride in Solution
Welcome to the technical support guide for Ethyl 3-amino-5-methylhexanoate hydrochloride. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of this...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for Ethyl 3-amino-5-methylhexanoate hydrochloride. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of this compound in solution. Understanding its stability profile is critical for reliable experimental outcomes, from chemical synthesis to biological assays.
Compound Overview and Intrinsic Stability
Ethyl 3-amino-5-methylhexanoate hydrochloride is a gamma-amino acid ester. Its structure, featuring an ethyl ester and a primary amine hydrochloride salt, dictates its stability characteristics. The hydrochloride salt enhances solubility in aqueous media and stabilizes the free amino group. However, the ester linkage is susceptible to hydrolysis, particularly under non-neutral pH conditions. The primary stability concerns for this molecule in solution are hydrolysis and intramolecular cyclization (lactam formation) .
While specific stability data for this exact molecule is not extensively published, its behavior can be predicted based on the well-understood chemistry of amino acid esters.[1][2][3] The protonated amino group in the hydrochloride salt form offers some protection against rapid degradation, but careful control of solution conditions is paramount.
Several chemical suppliers provide this compound and recommend storage of the solid material at temperatures ranging from 2-8°C to -20°C, sealed and dry, to ensure long-term stability.[4]
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of Ethyl 3-amino-5-methylhexanoate hydrochloride solutions.
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two most significant degradation pathways are:
Ester Hydrolysis: This is the cleavage of the ethyl ester bond by water, yielding 3-amino-5-methylhexanoic acid and ethanol. This reaction is catalyzed by both acid and base.[5] Under basic conditions, the rate of hydrolysis increases significantly.[2][3]
Intramolecular Cyclization (Lactamization): As a γ-amino ester, it can undergo intramolecular cyclization to form a six-membered ring lactam (a cyclic amide). This reaction is also typically favored under basic or neutral conditions where the amino group is deprotonated and can act as a nucleophile, attacking the ester carbonyl.[6][7][8]
Q2: What is the optimal pH range for preparing and storing aqueous solutions of this compound?
A2: To minimize both hydrolysis and lactamization, solutions should be prepared in an acidic buffer, ideally within a pH range of 3 to 5 . In this range, the primary amine is protonated (as the hydrochloride salt), which prevents it from acting as a nucleophile for intramolecular cyclization. The acidic environment also slows the rate of base-catalyzed ester hydrolysis, which is significantly faster than acid-catalyzed hydrolysis for amino esters.[1][2][3]
Q3: How does temperature affect the stability of the solution?
A3: As with most chemical reactions, the rate of degradation increases with temperature. For short-term storage (a few hours), solutions may be kept at room temperature. For longer-term storage (days to weeks), it is highly recommended to store solutions at 2-8°C or frozen at -20°C . Always bring solutions to room temperature and ensure they are fully dissolved before use.
Q4: Can I use organic solvents to prepare a stock solution?
A4: Yes, using a dry, aprotic organic solvent such as DMSO or DMF can significantly enhance the stability of the compound by minimizing hydrolysis. However, ensure that the chosen solvent is compatible with your downstream application. For biological assays, even small amounts of organic solvents can have unintended effects.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving Ethyl 3-amino-5-methylhexanoate hydrochloride.
Issue 1: Inconsistent or lower-than-expected results in biological assays.
Potential Cause
Troubleshooting Step
Scientific Rationale
Degradation of stock solution
Prepare fresh stock solutions in an appropriate acidic buffer (pH 3-5) or a dry aprotic solvent. Aliquot and store at -20°C for long-term use.
The compound is susceptible to hydrolysis and cyclization, especially in neutral or basic aqueous solutions. Storing in an acidic buffer or aprotic solvent minimizes these degradation pathways.
pH shift in media
Verify the pH of the final assay medium after adding the compound's stock solution. Adjust if necessary.
Addition of an unbuffered or strongly acidic/basic stock solution can alter the pH of the assay medium, affecting both compound stability and biological activity.
Interaction with media components
Run a control experiment where the compound is incubated in the assay medium for the duration of the experiment, then analyze for degradation.
Components in complex biological media could potentially catalyze degradation.
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis over time.
Potential Cause
Troubleshooting Step
Scientific Rationale
Hydrolysis
Compare the retention time of the new peak with a standard of 3-amino-5-methylhexanoic acid, if available. Analyze by LC-MS to identify the mass of the parent acid.
The primary hydrolytic degradant will be the corresponding carboxylic acid.
Lactam formation
Analyze the sample by LC-MS. The lactam will have a mass corresponding to the loss of ethanol from the parent molecule.
Intramolecular cyclization results in the formation of a cyclic amide (lactam) and the elimination of ethanol.
Oxidation
Prepare solutions using degassed solvents and store under an inert atmosphere (e.g., nitrogen or argon).
While less common for this structure, oxidation can occur, especially in the presence of metal ions or light.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
Buffer Preparation: Prepare a 50 mM sodium acetate buffer and adjust the pH to 4.0 with acetic acid.
Dissolution: Weigh the required amount of Ethyl 3-amino-5-methylhexanoate hydrochloride and dissolve it in the pH 4.0 acetate buffer to the desired concentration.
Filtration: Sterilize the solution by filtering through a 0.22 µm syringe filter if required for biological applications.
Storage: Aliquot the solution into sterile polypropylene tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Stability Assessment by HPLC
This protocol provides a framework for a forced degradation study to understand the stability of your compound under various stress conditions.[9][10]
Solution Preparation: Prepare solutions of the compound (~1 mg/mL) in the following media:
0.1 M HCl
0.1 M NaOH
pH 4.0 Acetate Buffer
pH 7.4 Phosphate Buffer
Deionized Water
Incubation: Incubate aliquots of each solution at 40°C. Take time points at 0, 2, 4, 8, and 24 hours.
Neutralization: For the acidic and basic solutions, neutralize an aliquot with an equimolar amount of base or acid, respectively, before injection.
HPLC Analysis: Analyze the samples using a suitable HPLC method. A reversed-phase C18 column is a good starting point.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.
Detection: UV at 210 nm (for the ester carbonyl) or by mass spectrometry (LC-MS) for more definitive identification.[11][12][13]
Data Analysis: Calculate the percentage of the parent compound remaining at each time point to determine the degradation rate under each condition.
Visualized Workflows and Pathways
Degradation Pathways
The following diagram illustrates the two main degradation pathways for Ethyl 3-amino-5-methylhexanoate hydrochloride in solution.
Caption: Primary degradation pathways for the compound.
Experimental Workflow for Stability Testing
This workflow outlines the steps for conducting a forced degradation study.
Caption: Workflow for conducting a forced degradation study.
Summary of Stability Recommendations
Condition
Recommendation
Rationale
pH
3.0 - 5.0
Minimizes both base-catalyzed hydrolysis and intramolecular cyclization.
Temperature
Store solutions at 2-8°C or -20°C.
Reduces the rate of all degradation reactions.
Solvent
Use acidic aqueous buffers for aqueous applications. Use dry, aprotic organic solvents (e.g., DMSO, DMF) for non-aqueous applications.
Water is a reactant in hydrolysis. Aprotic solvents prevent this pathway.
Light
Store solutions in amber vials or protected from light.
While not the primary concern, photolytic degradation can occur with some molecules.
By adhering to these guidelines, researchers can ensure the integrity of their experimental results and confidently work with solutions of Ethyl 3-amino-5-methylhexanoate hydrochloride.
References
Journal of the Chemical Society, Dalton Transactions. Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate. Available at: [Link]
Taylor & Francis Online. (2010). Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. Available at: [Link]
Royal Society of Chemistry. (2023). Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z)-α,β-unsaturated γ-lactams through E → Z isomerization. Available at: [Link]
Royal Society of Chemistry. (2023). Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z)-α,β-unsaturated γ-lactams through E → Z isomerization. Available at: [Link]
R Discovery. The basic hydrolysis of amino acid esters. Available at: [Link]
ResearchGate. Kinetics of hydrolysis of coordinated a-amino acid esters in aqueous.... Available at: [Link]
PubMed. Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Available at: [Link]
PubMed. (2012). A stereoselective cyclization strategy for the preparation of γ-lactams and their use in the synthesis of α-methyl-β-proline. Available at: [Link]
Indian Journal of Chemistry. Note An efficient total synthesis of (±)-pregabalin. Available at: [Link]
ACS Publications. (2002). A Novel Synthetic Route to Chiral γ-Lactams from α-Amino Acids via Rh-Catalyzed Intramolecular C−H Insertion. Available at: [Link]
Google Patents. (2011). Process for the preparation of pregabalin - European Patent Office - EP 2418194 A1.
QuickCompany. An Efficient Process For Synthesis Of Pregabalin. Available at: [Link]
Google Patents. RU2544859C1 - Method of producing (s)-3-aminomethyl-5-methylhexanoic acid (pregabalin).
Scribd. Eco-friendly Synthesis of Pregabalin. Available at: [Link]
Monash University. Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic beta-lactams and cyclic beta-amino acid derivatives. Available at: [Link]
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
Shimadzu. Analytical Methods for Amino Acids. Available at: [Link]
Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]
Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Available at: [Link]
Technical Support Center: Handling & Storage of Hygroscopic Amino Ester Hydrochloride Salts
Welcome to the Technical Support Center. As drug development professionals and analytical chemists, you frequently encounter amino ester hydrochloride salts (e.g., methyl or ethyl esters of amino acids).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and analytical chemists, you frequently encounter amino ester hydrochloride salts (e.g., methyl or ethyl esters of amino acids). While these intermediates are foundational for peptide synthesis and prodrug formulation, their extreme affinity for atmospheric moisture presents significant handling challenges.
This guide is engineered to provide you with field-proven, self-validating protocols to prevent moisture-induced degradation, ensure precise analytical weighing, and maintain batch integrity.
Section 1: The Causality of Degradation
To effectively troubleshoot, we must first understand the thermodynamic and chemical causality behind the instability of these salts.
Amino ester hydrochlorides are highly hygroscopic because the chloride counter-ion acts as a potent hydrogen-bond acceptor, rapidly drawing water molecules from the atmosphere[1]. Once capillary condensation occurs, the salt forms a localized hydrated microenvironment. Because it is a salt of a weak base and a strong acid, this microenvironment becomes slightly acidic. The absorbed water then acts as a nucleophile, attacking the ester carbonyl carbon. This acid-catalyzed hydrolysis irreversibly cleaves the molecule into a free amino acid and an alcohol, destroying the reagent's utility for downstream synthesis.
Moisture-induced degradation pathway of amino ester hydrochlorides.
Section 2: Troubleshooting Guide & FAQs
Q1: My amino ester hydrochloride has formed a sticky clump. Is it ruined, and how do I prevent this?A: Clumping indicates that the material has transitioned from a slightly hygroscopic state to a hydrated state. If the material has only clumped but not deliquesced (turned into a liquid puddle), it may be recoverable via vacuum desiccation, provided ester hydrolysis has not yet occurred. However, you must verify its chemical integrity via HPLC or NMR before use. To prevent this, always store these reagents in sealed desiccators with active desiccants (like molecular sieves or Drierite) and handle them exclusively under an inert atmosphere (Nitrogen or Argon)[2].
Q2: How do I accurately weigh a highly deliquescent salt without moisture skewing the mass?A: Never weigh hygroscopic salts on an open analytical balance. The mass will continuously drift upward as the sample absorbs atmospheric water, rendering your measurements inaccurate. You must use the "Weighing by Difference" technique using a sealed weighing bottle[3]. This ensures that the bulk material is never exposed to ambient humidity, and the mass transferred is calculated mathematically rather than measured openly.
Q3: What is the most reliable way to verify moisture content before using a stored batch?A: Karl Fischer (KF) Titration is the gold standard for moisture determination. Because amino ester hydrochlorides can trap water within their crystal lattice, coulometric KF titration combined with a drying oven is recommended. This extracts the water without requiring the salt to be fully dissolved in the KF solvent, preventing potential side reactions with the amine group[4].
Section 3: Quantitative Data & Classification
To standardise handling procedures, it is critical to classify your specific salt based on pharmacopeial guidelines (e.g., USP <861> or European Pharmacopoeia). The table below summarizes the hygroscopicity classifications based on dynamic vapor sorption (mass increase at 25°C and 80% Relative Humidity).
Classification
Mass Increase (Δm) at 25°C / 80% RH
Physical Observation
Handling Requirement
Non-hygroscopic
Δm < 0.2%
No visible change
Standard ambient handling
Slightly hygroscopic
0.2% ≤ Δm < 2.0%
Minor clumping
Cap immediately after use
Hygroscopic
2.0% ≤ Δm < 15.0%
Significant clumping, sticky
Weigh by difference, desiccate
Very hygroscopic
Δm ≥ 15.0%
Paste-like consistency
Glovebox handling only
Deliquescent
Sufficient to form a liquid
Dissolves into an aqueous solution
Glovebox + strict KF validation
Section 4: Self-Validating Experimental Protocols
To ensure reproducibility and trust in your analytical results, your workflows must be self-validating. This means integrating steps that mathematically or analytically prove the integrity of the process.
Protocol A: Inert-Atmosphere Weighing by Difference
This protocol prevents moisture from artificially inflating the mass of your reagent[3].
Preparation: Place a clean, dry weighing bottle (with a ground-glass stopper) into a drying oven at 105°C for 1 hour. Cool it in a desiccator.
Initial Transfer (Inside Glovebox): Inside a nitrogen-purged glovebox (<5% RH), transfer an estimated excess of the amino ester hydrochloride into the weighing bottle. Secure the stopper tightly.
Initial Weighing: Remove the sealed bottle from the glovebox and place it on the analytical balance. Record this mass as M1 .
Dispensing: Return the bottle to the glovebox (or a dry-bag). Unstopper it, and carefully transfer the desired amount of the salt into your reaction flask. Re-stopper the bottle tightly.
Final Weighing: Place the sealed bottle back on the analytical balance. Record this mass as M2 .
Validation: The exact mass of the reagent transferred is calculated as Mtransferred=M1−M2 . Because the bottle was sealed during both weighings, atmospheric moisture cannot skew the result.
Protocol B: Karl Fischer (KF) Moisture Verification
Before using a stored batch of hygroscopic salt, validate that the moisture content is below your acceptable threshold (typically <0.5%)[4].
System Preparation: Purge the KF titration cell with dry nitrogen. Standardize the KF reagent using a certified water standard to confirm the titer.
Sample Introduction: Using the Weighing by Difference method (Protocol A), quickly transfer 50–100 mg of the amino ester hydrochloride into the KF titration vessel through the septum.
Titration: Initiate the coulometric titration. The iodine generated at the anode will react stoichiometrically with the water released from the sample[4].
Endpoint Detection: The bipotentiometric detector will sense the presence of excess iodine, signaling the endpoint.
Validation: The instrument will calculate the exact percentage of water based on the coulombs of electricity consumed. If the moisture exceeds 0.5%, the batch must be subjected to vacuum desiccation over P2O5 before use.
Self-validating workflow for weighing and storing hygroscopic salts.
References
B&M Scientific. "How to Safely Store Lab Chemicals and Reagents". Available at:[Link]
Michigan Technological University. "Weighing by Difference". Available at: [Link]
National Institute of Health Sciences (NIHS). "Water Determination (Karl Fischer Method)". Available at: [Link]
Interactive Learning Paradigms, Inc. "The MSDS HyperGlossary: Hygroscopic". Available at: [Link]
Technical Support Center: Optimizing Reaction Conditions for the Cyclization of β-Amino Esters
A Specialized Resource for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to the cyclization of β-amino esters. This guide is designed to provide in-depth te...
Author: BenchChem Technical Support Team. Date: March 2026
A Specialized Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the cyclization of β-amino esters. This guide is designed to provide in-depth technical assistance to professionals in the fields of chemical research and drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to address specific experimental challenges, explain the underlying chemical principles, and provide actionable solutions to optimize your reaction conditions.
Troubleshooting Guide
This section addresses common problems encountered during the cyclization of β-amino esters to form valuable heterocyclic structures like β-lactams. Each issue is presented with potential causes and step-by-step troubleshooting recommendations grounded in established chemical principles.
Issue 1: Low to No Product Yield
Question: I am attempting to synthesize a β-lactam via intramolecular cyclization of a β-amino ester, but I am observing very low yields or no product at all. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in β-lactam synthesis from β-amino esters is a frequent challenge that can stem from several factors, ranging from substrate stability to the choice of reagents and reaction conditions.
Causality and Troubleshooting Steps:
Inappropriate Base Selection: The choice of base is critical for the deprotonation of the amine and subsequent nucleophilic attack.
Insight: A base that is too weak may not sufficiently deprotonate the amino group to initiate the cyclization. Conversely, a base that is too strong can lead to side reactions, such as elimination or polymerization.
Recommendation: For many β-amino ester cyclizations, non-nucleophilic, sterically hindered bases are preferred. Consider switching to bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS). The intramolecular ester enolate-imine cyclization is a notable example where such strong, non-nucleophilic bases are effective.[1]
Sub-optimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics and thermodynamics.
Insight: The activation energy for the desired cyclization may not be reached at low temperatures. However, excessively high temperatures can promote decomposition or the formation of undesired byproducts.
Recommendation: If your reaction is sluggish at room temperature, consider gradually increasing the temperature. For reactions that are known to be sensitive, starting at a lower temperature (e.g., -78 °C) and slowly warming to room temperature can be beneficial. Some methods even utilize high-temperature, high-pressure water as a medium, eliminating the need for traditional solvents and catalysts.[2]
Incorrect Solvent Choice: The solvent can significantly influence the solubility of reactants and the stability of intermediates.
Insight: A solvent that does not fully dissolve the β-amino ester will hinder the reaction. Furthermore, the polarity of the solvent can affect the transition state of the cyclization.
Recommendation: Aprotic solvents such as tetrahydrofuran (THF), toluene, or dichloromethane (DCM) are commonly used. If solubility is an issue, consider a solvent screen to identify the optimal medium for your specific substrate. In some cases, solvent-free conditions have been shown to be effective.[3]
Presence of Protic Impurities: Water or other protic impurities can quench the base or react with sensitive intermediates.
Insight: The enolate formed during the reaction is highly basic and will be readily protonated by any available protic source, thus inhibiting the cyclization.
Recommendation: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired cyclic product, but I am also observing a significant amount of side products, making purification difficult. What are these side products likely to be and how can I minimize their formation?
Answer:
The formation of side products in the cyclization of β-amino esters is often indicative of competing reaction pathways. Identifying these byproducts is the first step toward optimizing for the desired product.
Causality and Troubleshooting Steps:
Intermolecular vs. Intramolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymers.
Insight: The rate of intermolecular reactions is dependent on the concentration of the reactants, whereas the rate of intramolecular reactions is not.
Recommendation: Employ high-dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the β-amino ester solution to the reaction mixture over an extended period.
Elimination Reactions: Depending on the structure of the β-amino ester, elimination to form an α,β-unsaturated ester can be a competing pathway, especially with strong bases.
Insight: The acidity of the α-proton and the nature of the leaving group on the β-carbon can influence the propensity for elimination.
Recommendation: Use a non-nucleophilic, sterically hindered base to disfavor elimination. Lowering the reaction temperature can also help to suppress this side reaction.
Epimerization: If the β-amino ester has stereocenters, epimerization at the α- or β-position can occur under basic conditions, leading to a mixture of diastereomers.
Insight: The formation of an enolate intermediate can lead to the loss of stereochemical integrity at the α-position.
Recommendation: Carefully select the base and reaction temperature to minimize the lifetime of the enolate intermediate. Running the reaction at lower temperatures can often improve diastereoselectivity.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of β-amino ester cyclization reactions.
Q1: What is the most common method for the cyclization of β-amino esters to form β-lactams?
The Dieckmann condensation is a classic and widely used method for the intramolecular cyclization of diesters to form β-keto esters.[4][5][6] A variation of this, the intramolecular Claisen condensation, is directly applicable to the cyclization of β-amino esters to form β-lactams.[7] This reaction is typically promoted by a strong base.
Q2: How does the stereochemistry of the starting β-amino ester affect the cyclization?
The stereochemistry of the β-amino ester can have a profound impact on the stereochemical outcome of the cyclization. In many cases, the cyclization proceeds with a high degree of stereospecificity. For example, the relative configuration of substituents on the starting material can dictate the cis/trans stereochemistry of the resulting β-lactam.[8] It is crucial to start with an enantiomerically pure or enriched β-amino ester if a specific stereoisomer of the product is desired.
Q3: Are there any catalytic methods for the cyclization of β-amino esters?
Yes, catalytic methods are continually being developed to improve the efficiency and selectivity of these reactions. For instance, various metal catalysts, including copper and rhodium complexes, have been employed to promote the cyclization under milder conditions.[8][9] Organocatalysts have also emerged as a powerful tool for enantioselective cyclizations.
Q4: How can I monitor the progress of my cyclization reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
Q5: What are some common workup procedures for these reactions?
A typical workup procedure involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography.
Experimental Protocols
General Protocol for the Base-Mediated Cyclization of a β-Amino Ester
This protocol provides a general guideline for the intramolecular cyclization of a β-amino ester to a β-lactam using a strong base. Note: This is a general procedure and may require optimization for specific substrates.
Materials:
β-amino ester
Anhydrous solvent (e.g., THF, Toluene)
Strong, non-nucleophilic base (e.g., LDA, LHMDS)
Saturated aqueous NH₄Cl solution
Organic solvent for extraction (e.g., ethyl acetate)
Brine
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add the anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stir bar.
Cooling: Cool the flask to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
Base Addition: Slowly add the strong base to the solvent.
Substrate Addition: In a separate flame-dried flask, dissolve the β-amino ester in the anhydrous solvent. Slowly add this solution to the reaction flask containing the base via a syringe pump over a period of 1-2 hours to maintain high-dilution conditions.
Reaction Monitoring: Monitor the reaction progress by TLC.
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation
Table 1: Common Bases and Solvents for β-Amino Ester Cyclization
The following diagram illustrates the general mechanism for the base-mediated intramolecular cyclization of a β-amino ester to form a β-lactam.
Caption: Troubleshooting workflow for cyclization.
References
Benchchem. Technical Support Center: Minimizing By-Product Formation in Lactam Synthesis.
Al-Ghorbani, M., et al. (2015). Novel and Recent Synthesis and Applications of β-Lactams. PMC.
Evans, C. D., et al. (2011). Intramolecular ester enolate–imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters, 13(23), 6276-6279.
Kamat, S. R., et al. (2025). NH4Cl Catalyzed synthesis of β-amino Esters. ResearchGate.
Google Patents. (2004). Process for synthesizing beta-lactam.
MDPI. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions.
Scale-up challenges for the synthesis of Ethyl 3-amino-5-methylhexanoate hydrochloride
Welcome to the technical support center for the synthesis of Ethyl 3-amino-5-methylhexanoate hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are navigating the c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of Ethyl 3-amino-5-methylhexanoate hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of scaling this synthesis from the laboratory bench to pilot or manufacturing scale. As an intermediate, particularly in the synthesis of pharmaceuticals like Pregabalin, ensuring a robust, scalable, and high-purity process is paramount.[1]
This document moves beyond simple protocols to address the "why" behind common challenges. We will explore troubleshooting strategies and frequently asked questions, grounded in established chemical principles and process experience.
Overview of a Common Synthetic Pathway: Reductive Amination
A prevalent and efficient method for synthesizing β-amino esters is through the reductive amination of a corresponding β-keto ester.[2][3] This one-pot reaction typically involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired amine. While elegant, this process presents several challenges during scale-up related to reaction control, impurity formation, and product isolation.
Caption: General workflow for the synthesis of Ethyl 3-amino-5-methylhexanoate HCl via reductive amination.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Question 1: My reaction yield is significantly lower on a larger scale compared to my bench-top experiments. What are the likely causes?
Potential Causes & Solutions
Inefficient Heat Dissipation: Reductive aminations, particularly the reduction step with hydride reagents or catalytic hydrogenation, are often exothermic. A small flask has a large surface-area-to-volume ratio, allowing for efficient heat dissipation. On a larger scale, this ratio decreases dramatically, which can lead to an uncontrolled temperature increase. This can cause solvent boiling, reagent decomposition, and the formation of side products.
Solution: Employ a jacketed reactor with an efficient cooling system. The reducing agent should be added portion-wise or via a syringe pump to control the rate of reaction and heat generation. Continuous monitoring of the internal reaction temperature is critical.
Poor Mixing and Mass Transfer: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. This also affects the formation of the imine intermediate, which is an equilibrium process.
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., impeller type, baffle design) for the vessel geometry and reaction volume. The stirring speed should be optimized to ensure a homogeneous mixture without causing excessive shear, which could be detrimental in some catalytic systems.
Sub-optimal pH for Imine Formation: The formation of the imine intermediate is pH-dependent. The reaction requires a weakly acidic environment (typically pH 4-6) to facilitate the dehydration of the hemiaminal intermediate without protonating the amine nucleophile excessively.[3][4]
Solution: Use a buffered ammonia source like ammonium acetate or add a mild acid like acetic acid. On a larger scale, verify the pH of the mixture before adding the reducing agent. Do not use strong acids, as they will fully protonate the ammonia source, rendering it non-nucleophilic.
Caption: Decision tree for troubleshooting low reaction yield during scale-up.
Question 2: I am observing a significant amount of a dialkylated impurity. How can I prevent this?
Potential Causes & Solutions
Over-alkylation of the Product: The primary amine product is nucleophilic and can react with the imine intermediate or the starting keto ester to form a secondary amine (dialkylated) impurity. This is a common issue in reductive aminations.[4][5]
Solution 1 (Stoichiometry): Use a large excess of the ammonia source relative to the keto ester. This statistical approach increases the probability that the keto ester will react with ammonia rather than the product amine. An excess of 5-10 equivalents of ammonia is common.
Solution 2 (Stepwise Procedure): In some cases, a stepwise approach can be beneficial. First, form the imine under optimized conditions. Then, in a separate step, add the reducing agent. This can sometimes provide better control than a one-pot reaction.[5]
Solution 3 (Ammonia Concentration): When using aqueous ammonia or ammonia in methanol, ensure the concentration is high enough to drive the equilibrium towards the desired primary amine formation.
Question 3: The work-up is problematic, with persistent emulsions and difficult phase separations. What can I do?
Potential Causes & Solutions
Formation of Amphiphilic Salts: The reaction mixture contains both organic molecules and inorganic salts (from the buffer and reducing agent byproducts). The amine product itself can act as a surfactant, especially after quenching, leading to stable emulsions.
Solution 1 (Brine Wash): After the initial quench, perform washes with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions by reducing the solubility of organic components.[6]
Solution 2 (Solvent Choice): The choice of extraction solvent is crucial. Solvents like ethyl acetate are common, but sometimes a less polar solvent like methyl tert-butyl ether (MTBE) or toluene can result in cleaner phase separations. Avoid dichloromethane if possible on a large scale due to environmental and safety concerns.
Solution 3 (Filtration): If inorganic salts are precipitating and causing issues at the interface, filtering the entire biphasic mixture through a pad of celite can help remove this particulate matter and facilitate separation.
Question 4: My final product is an oil or fails to crystallize properly after adding HCl. How can I achieve a solid hydrochloride salt?
Potential Causes & Solutions
Incorrect Solvent System: The solubility of the hydrochloride salt is highly dependent on the solvent. If the solvent is too polar (like methanol or ethanol alone), the salt may remain dissolved. If it's too non-polar, the product may "oil out" as an amorphous goo.
Solution: A common and effective system is to dissolve the free base in a solvent in which the salt is soluble (e.g., isopropanol - IPA) and then add a non-polar anti-solvent (e.g., heptane, MTBE) to induce crystallization. Alternatively, dissolving the free base in a solvent like ethyl acetate or MTBE and then adding a solution of HCl in IPA or gaseous HCl is a standard procedure.[7]
Presence of Impurities: Even small amounts of impurities can inhibit crystallization by disrupting the crystal lattice formation.
Solution: Ensure the free base is of high purity before attempting salt formation. Consider a pre-purification step like flash chromatography on a small scale or distillation of the free base if it is thermally stable. An acid-base wash during the work-up can also remove acidic or basic impurities.[6]
Rate of Cooling and Supersaturation: Crashing the product out of solution by adding the acid too quickly or cooling rapidly often leads to poor crystal formation or oiling out.
Solution: Add the HCl solution slowly with vigorous stirring at room temperature or slightly below. If crystallization does not occur, try cooling the solution slowly over several hours. Using a seed crystal from a previous successful batch can be highly effective in promoting controlled crystallization on a large scale.
Frequently Asked Questions (FAQs)
Q1: What are the best reducing agents for this reaction on a large scale?
A1: The choice of reducing agent is critical for safety, selectivity, and cost.
Reducing Agent
Pros
Cons & Scale-up Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Mild and selective for imines over ketones.[4] Tolerates slightly acidic conditions.
More expensive. Generates acetic acid byproduct.
Sodium Cyanoborohydride (NaBH₃CN)
Highly selective for the protonated iminium ion.[3][4] Stable in weakly acidic media.
High Toxicity. Generates toxic HCN gas below pH 4. Requires careful pH control and waste stream management. Often avoided in industrial processes for safety reasons.[8]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)
High atom economy ("green" option). Byproduct is water. Catalyst can often be recovered and reused.
Requires specialized high-pressure reactor equipment. Can be sensitive to catalyst poisons. Potential for runaway reaction if not controlled.
For many scale-up applications, catalytic hydrogenation is preferred for its cost-effectiveness and environmental profile, provided the necessary equipment is available. Sodium triacetoxyborohydride is an excellent, albeit more expensive, alternative for its high selectivity and safer handling profile compared to its cyanide counterpart.
Q2: Are there alternative synthetic routes that avoid reductive amination?
A2: Yes, several other routes exist, often centered around a cyano intermediate like (S)-ethyl 3-cyano-5-methylhexanoate.[9] These routes typically involve:
Knoevenagel condensation followed by Michael addition of a cyanide source.[9][10]
Resolution of the racemic cyano ester, often using enzymatic methods with lipases to achieve high enantiomeric purity.[11]
Reduction of the nitrile group to the primary amine.
These routes can be advantageous for controlling stereochemistry but may involve highly toxic reagents like potassium cyanide, requiring stringent safety protocols.[8]
Q3: How do I prepare and handle the HCl solution for the final salt formation step?
A3: On a laboratory scale, commercially available solutions of HCl in isopropanol, dioxane, or diethyl ether are convenient. On a larger scale, it is more cost-effective to prepare the solution in-situ by bubbling anhydrous HCl gas into a cooled solvent like isopropanol or ethyl acetate. This is a highly exothermic process and must be done with extreme care, proper ventilation, and temperature control. The concentration of the resulting solution should be determined by titration before use.
Benchmark Experimental Protocol (Lab Scale)
This protocol describes a typical reductive amination procedure for reference.
Materials:
Ethyl 4-methyl-3-oxohexanoate: 10.0 g
Ammonium Acetate (NH₄OAc): 22.2 g
Sodium Cyanoborohydride (NaBH₃CN): 4.0 g
Methanol (MeOH): 100 mL
Dichloromethane (DCM): 150 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
4M HCl in Dioxane
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add ethyl 4-methyl-3-oxohexanoate (10.0 g) and methanol (100 mL).
Add ammonium acetate (22.2 g) to the solution and stir until it dissolves.
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
In a separate beaker, dissolve sodium cyanoborohydride (4.0 g) in ~20 mL of methanol.
Cool the reaction flask to 0 °C using an ice bath.
Slowly add the NaBH₃CN solution to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
Work-up:
Carefully quench the reaction by slowly adding water (~50 mL).
Remove most of the methanol using a rotary evaporator.
Add DCM (100 mL) and saturated NaHCO₃ solution (50 mL). Separate the layers.
Extract the aqueous layer with an additional 50 mL of DCM.
Combine the organic layers and wash with brine (50 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as an oil.
Salt Formation:
Dissolve the crude oil in diethyl ether or MTBE (100 mL) and cool to 0 °C.
Slowly add 4M HCl in dioxane dropwise with vigorous stirring until no further precipitation is observed.
Stir the resulting slurry at 0 °C for 1 hour.
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield Ethyl 3-amino-5-methylhexanoate hydrochloride as a white solid.
References
Abdel-Magid, A. F., Cohen, J. H., & Maryanoff, C. A. (1999). Chemical process synthesis of beta-amino acids and esters. Current Medicinal Chemistry, 6(10), 955-970. [Link]
Reddy, D. S., et al. (2004). Kowalski Ester Homologation. Application to the Synthesis of β-Amino Esters. The Journal of Organic Chemistry, 69(12), 4860-4867. [Link]
Organic Chemistry Portal. Synthesis of β-Amino Acids and Derivatives. [Link]
Wang, Y., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 25(8), 1856. [Link]
Anderson, D. G., et al. (2003). Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery. Biomaterials, 24(20), 3575-3584. [Link]
Verma, P., et al. (2010). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, 49B, 1245-1254. [Link]
Martinez, C. A., et al. (2014). Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. Organic Process Research & Development, 18(1), 113-120. [Link]
Sun, J., et al. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. BioMed Research International, 2018, 8583418. [Link]
Hoover, D. G., & Stedman, G. (2008). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid. U.S.
Pignataro, L., et al. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Organic Process Research & Development, 25(12), 2736-2742. [Link]
EnzyMaster Ningbo Bio Eng Co Ltd. (2021).
Pokhodylo, N., et al. (2020). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Scientific Reports, 10(1), 1-10. [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Jiangsu Nhwa Pharmaceutical Co Ltd. (2022).
An advantageous process for preparing (S) ethyl 3 cyano 5 methylhexanoate. (n.d.). IP.com. [Link]
Wiechert, M., et al. (2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angewandte Chemie International Edition, 61(13), e202115935. [Link]
Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]
Evotec. Synthesis, Scale-Up and Synthetic Route Development. [Link]
Mehta, A. C., et al. (2011). Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) -.
ResearchGate. (2025). ChemInform Abstract: Eco-Friendly, Industrial Process for Synthesis of (S)-3-(Aminomethyl)-5-methylhexanoic Acid [Pregabalin]. [Link]
International Journal of Science and Technology. (2025). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations. [Link]
Pevarello, P., et al. (2008). Process for the preparation of (r)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and of pregabalin and synthesis intermediates.
Technical Support Center: Troubleshooting the Deprotection of N-Protected β-Amino Esters
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the unique synthetic challenges associat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the unique synthetic challenges associated with β-amino esters.
Whether you are synthesizing peptidomimetics, foldamers, or poly(β-amino ester) (PBAE) gene delivery vectors[1], β-amino esters present distinct structural hurdles. The proximity of the amino group to the ester carbonyl, combined with the presence of an acidic α-proton, makes these molecules highly susceptible to steric hindrance and base-catalyzed side reactions[1][2]. This guide provides mechanistically grounded, field-proven solutions to ensure high-yield, high-purity deprotections.
Troubleshooting Workflow
Decision tree for troubleshooting common deprotection issues in N-protected β-amino esters.
Q1: Why is my Fmoc deprotection incomplete, and how do I fix it?
The Causality: Incomplete Fmoc removal in β-amino esters is primarily driven by steric hindrance and the propensity of β-peptides to form stable secondary structures (like rigid β-sheets)[2]. The bulky nature of β-substituents physically obstructs piperidine (a secondary amine) from accessing and abstracting the acidic proton on the fluorenyl ring[2].
The Solution: Switch from a purely nucleophilic base to a stronger, non-nucleophilic amidine base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[2][3]. DBU's higher
pKa
and planar reactive site allow it to rapidly abstract the sterically shielded fluorenyl proton[3]. Because DBU does not scavenge the resulting dibenzofulvene electrophile, a small amount of piperidine (2%) must be retained in the cocktail to trap the byproduct and prevent it from re-alkylating your free amine[2][3].
Q2: I am observing chain cleavage or loss of the ester group during Fmoc deprotection. What is happening?
The Causality: You are observing a retro-Michael addition, also known as base-catalyzed β-elimination[1]. Because β-amino esters are synthesized via the Michael addition of an amine to an acrylate, the reverse reaction can occur under basic conditions[1]. The deprotection base abstracts the relatively acidic α-proton (adjacent to the ester carbonyl), forming an enolate intermediate that expels the β-amino group as a leaving group, effectively destroying your molecule[1].
The Solution: If retro-Michael addition is detected (often visible via mass spectrometry as a loss of the amine fragment), you must attenuate the basicity of your deprotection cocktail. Replace 20% piperidine with a milder base, such as 5% piperazine in DMF[2]. If the issue persists, the basic Fmoc strategy may be fundamentally incompatible with your substrate, and you should pivot to a Boc-protection strategy[4].
Q3: How can I prevent ester hydrolysis or transesterification during Boc deprotection?
The Causality: Boc deprotection requires strong acids, typically Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)[5]. If adventitious water is present in the TFA, the ester group (especially methyl or ethyl esters) will undergo acid-catalyzed hydrolysis, converting your β-amino ester into a β-amino acid. Furthermore, during the cleavage of the Boc group, tert-butyl carbonium ions are generated, which can alkylate nucleophilic side chains if not properly scavenged[3].
The Solution: Maintain strictly anhydrous conditions. Instead of aqueous acids or standard TFA, use anhydrous 4M HCl in dioxane[5]. This completely eliminates the water required for hydrolysis. To prevent tert-butyl alkylation, incorporate carbocation scavengers such as dithioethane (DTE) or triisopropylsilane (TIPS) into your cleavage cocktail[3].
Quantitative Data & Optimization Parameters
To assist in your experimental design, the following table summarizes the quantitative parameters, side reactions, and analytical indicators of success for various deprotection strategies.
The following methodologies are designed as self-validating systems. Do not proceed to subsequent synthetic steps without confirming the analytical checkpoints.
Protocol 1: DBU-Assisted Fmoc Deprotection for Sterically Hindered β-Amino Esters
Use this protocol when standard 20% piperidine fails to yield a positive Kaiser test.
Resin Swelling: Suspend the peptide-resin in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes to ensure maximum polymer swelling and reagent accessibility[2]. Drain the solvent.
Cocktail Preparation: Prepare a fresh deprotection solution consisting of 2% (v/v) DBU and 2% (v/v) piperidine in DMF[2].
Deprotection: Add the cocktail to the resin. Agitate the mixture at room temperature for 2 x 5–10 minutes[2]. (Note: Do not exceed 10 minutes per cycle to minimize the risk of retro-Michael addition).
Washing: Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of base and the dibenzofulvene adduct[2].
Validation Checkpoint (Kaiser Test): Take a few beads of the resin and perform a Ninhydrin (Kaiser) test[7]. A deep blue color confirms the presence of free primary amines, validating successful deprotection[7]. If the beads remain colorless or faint yellow, repeat Step 3.
Protocol 2: Anhydrous Boc Deprotection of β-Amino Esters
Use this protocol to prevent acid-catalyzed ester hydrolysis.
Preparation: Dissolve the N-Boc-β-amino ester in a minimal amount of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
Deprotection: Chill the solution to 0°C. Slowly add an excess of 4M HCl in anhydrous dioxane[5].
Reaction & Evaporation: Stir the mixture for 15 to 60 minutes, allowing it to slowly warm to room temperature[5]. Once complete, evaporate the volatiles under reduced pressure.
Precipitation: Precipitate the resulting HCl salt in cold, anhydrous diethyl ether. Collect the solid via centrifugation and dry under high vacuum[5].
Validation Checkpoint (NMR): Analyze the product via
1H
NMR spectroscopy. Successful deprotection is confirmed by the complete disappearance of the intense Boc methyl singlet at ~1.45 ppm (9H)[8], while the preservation of the ester alkoxy protons confirms that hydrolysis was successfully avoided.
References
AAPPTec. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." AAPPTec Support. URL: [Link]
Lynn, D. M., & Langer, R. (2000). "Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA." Journal of the American Chemical Society, 122(44), 10761-10768. URL:[Link]
RSC Publishing. "Preparation of poly-N-(methyl)aminooxy serine polypeptides by NCA ring-opening polymerization." RSC Advances. URL: [Link]
Technical Support Center: Managing Diastereoselectivity in β-Amino Ester Syntheses
Welcome to the Technical Support Center. As a Senior Application Scientist, I have seen firsthand how the stereocontrolled synthesis of β-amino esters—critical building blocks for β-lactams, peptidomimetics, and complex...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have seen firsthand how the stereocontrolled synthesis of β-amino esters—critical building blocks for β-lactams, peptidomimetics, and complex alkaloids—can make or break a drug development pipeline. Achieving high diastereomeric ratios (d.r.) requires more than just following a recipe; it demands a deep mechanistic understanding of transition states, solvent coordination, and catalyst interactions.
This guide provides field-proven troubleshooting strategies, FAQs, and self-validating protocols to help you master these challenging transformations.
Core Mechanism & Causality: The Optimization Workflow
Diastereocontrol (syn vs. anti) in β-amino ester synthesis typically hinges on the reaction class. In Mannich-type additions, the Zimmerman-Traxler transition state dictates that (E)-enolates favor anti products, while (Z)-enolates favor syn products. In Aza-Michael additions, the rigidity of the transition state—often modulated by solvent polarity and temperature—governs facial selectivity[1].
Workflow for optimizing diastereomeric ratio in β-amino ester syntheses.
Frequently Asked Questions (FAQs)
Q1: My Mannich reaction yields a 1:1 mixture of syn and anti β-amino esters despite using a bulky Lewis acid. What is the mechanistic failure?A1: The loss of diastereoselectivity often stems from poor control over the enolate geometry prior to C-C bond formation. In a classic Zimmerman-Traxler closed transition state, an (E)-enolate typically leads to the anti diastereomer, while a (Z)-enolate yields the syn product. If your enolization step (e.g., using LDA or a tertiary amine) is not highly selective, the resulting mixture of (E) and (Z) enolates directly translates to a poor syn:anti ratio. Furthermore, double stereodifferentiation using chiral auxiliaries on both the enolate and the imine can force a single transition state, drastically improving the d.r.[2].
Q2: How does solvent choice impact the Aza-Michael addition to α,β-unsaturated esters?A2: Coordinating solvents like THF solvate the lithium cation, breaking up the rigid, cyclic transition state required for high facial selectivity. Non-coordinating solvents like toluene force the lithium ion to coordinate tightly with the chiral auxiliary (e.g., pseudoephedrine) and the enoate oxygen. This locks the conformation and directs the nucleophilic attack to a single face of the α,β-unsaturated system, maximizing the d.r.[1].
Q3: Can I achieve high enantioselectivity and diastereoselectivity without using stoichiometric chiral auxiliaries?A3: Yes. Organocatalytic approaches, such as those utilizing thiourea-based catalysts, rely on a network of hydrogen bonds to activate the imine while simultaneously organizing the transition state. These catalysts can afford nearly quantitative yields of β-amino esters with up to 98% enantioselectivity, bypassing the need for stoichiometric auxiliaries and harsh deprotection steps[3].
Troubleshooting Guide
Table 1: Quantitative Impact of Reaction Parameters on Diastereoselectivity (Aza-Michael Addition)
Data models the addition of lithium benzylamides to α,β-unsaturated amides/esters.
Solvent
Temp (°C)
Additive
Yield (%)
d.r. (syn:anti)
Causality / Mechanism
THF
-78
None
85
65:35
Strong Li⁺ solvation disrupts the highly ordered transition state.
Toluene
-78
None
88
92:8
Tight ion-pairing in non-polar media enforces facial selectivity.
Toluene
-90
None
91
98:2
Reduced thermal energy locks the transition state conformation[1].
Table 2: Common Issues, Root Causes, and Corrective Actions
Symptom
Root Cause
Corrective Action
Epimerization at α-carbon
Retro-Mannich reaction or base-catalyzed enolization during workup.
Quench the reaction strictly at -78 °C with cold acetic acid before allowing the mixture to warm to room temperature.
Low Yield / Unreacted Imine
Imine hydrolysis due to adventitious moisture.
Rigorously dry solvents over activated molecular sieves. Validate imine integrity via ¹H NMR prior to the reaction.
Poor d.r. in Organocatalysis
Competitive background reaction (uncatalyzed).
Lower the reaction temperature and ensure the catalyst is fully solubilized before adding the nucleophile[3].
Experimental Protocols (Self-Validating Systems)
Protocol A: Diastereoselective Aza-Michael Addition using (S,S)-(+)-Pseudoephedrine
Lithium Amide Generation: Under an argon atmosphere, dissolve dibenzylamine (4.0 mmol) in anhydrous toluene (40 mL). Cool to -78 °C. Add n-BuLi (4.0 mmol) dropwise.
Causality: Toluene is chosen over THF to prevent the solvation of the lithium ion, ensuring a tight aggregate is formed.
Validation Step: Quench a 0.1 mL aliquot with D₂O. Analyze via ¹H NMR to confirm >95% deuterium incorporation at the amine nitrogen, validating complete lithiation.
Nucleophilic Addition: Stir the lithium amide solution for 30 minutes at -78 °C. Slowly transfer this mixture via cannula over 2 hours into a separate flask containing the pseudoephedrine-derived α,β-unsaturated amide (1.0 mmol) in dry toluene (20 mL) pre-cooled to -90 °C.
Causality: Lowering the temperature to -90 °C minimizes the conformational flexibility of the transition state, preventing the precipitous drop in d.r. observed at higher temperatures[1].
Quenching & Isolation: Stir for an additional 1 hour at -90 °C. Quench with saturated aqueous NH₄Cl (10 mL) while maintaining the bath temperature.
Validation Step: Perform TLC analysis (Hexanes/EtOAc 7:3). The disappearance of the starting material and the emergence of a single major diastereomeric spot confirms successful stereocontrol.
Protocol B: Enantioselective Mannich Reaction Catalyzed by Thiourea Derivatives
Catalyst-Imine Complexation: In a flame-dried Schlenk flask, dissolve the N-Boc aldimine (1.0 mmol) and the chiral thiourea catalyst (0.05 mmol, 5 mol%) in anhydrous dichloromethane (5 mL) at -40 °C. Stir for 15 minutes.
Causality: Pre-mixing establishes the critical bidentate hydrogen-bonding network between the thiourea protons and the imine, which is necessary for facial shielding and electrophilic activation[3].
Silyl Ketene Acetal Addition: Add the silyl ketene acetal (1.2 mmol) dropwise over 5 minutes. Maintain the reaction at -40 °C for 24 hours.
Validation Step: Monitor the reaction progress via in situ IR spectroscopy or by taking aliquots for FT-IR. The disappearance of the imine C=N stretch at ~1620 cm⁻¹ confirms the consumption of the electrophile.
Workup: Quench the reaction with trifluoroacetic acid (TFA, 1.0 M in DCM) to desilylate the intermediate, yielding the highly enantioenriched N-Boc β-amino ester.
References
Etxebarria, J., Vicario, J. L., Badia, D., & Carrillo, L. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry. URL:[Link]
Wenzel, A. G., & Jacobsen, E. N. (2002). Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids. Journal of the American Chemical Society. URL:[Link]
Hattori, K., Miyata, M., & Yamamoto, H. (1993). Highly selective and operationally simple synthesis of enantiomerically pure β-amino esters via double stereodifferentiation. Journal of the American Chemical Society. URL:[Link]
A Comparative Guide to the Validation of an HPLC Method for the Analysis of Ethyl 3-amino-5-methylhexanoate
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Ethyl 3-amino-5-methylhexanoate. It is intended for researchers, scient...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Ethyl 3-amino-5-methylhexanoate. It is intended for researchers, scientists, and drug development professionals who require a robust, reliable, and validated analytical method for this compound. This document delves into the critical aspects of method development, comparison of chromatographic conditions, and a detailed execution of validation parameters in alignment with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Ethyl 3-amino-5-methylhexanoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that necessitate a precise and accurate analytical method for its determination. This guide will compare two common reversed-phase HPLC columns and justify the selection of the optimal chromatographic system prior to full method validation.
Method Development and Comparison of Chromatographic Conditions
The initial phase of method development focused on achieving optimal separation of Ethyl 3-amino-5-methylhexanoate from potential impurities and degradation products. Two reversed-phase columns with different stationary phases were evaluated to determine the most suitable option.
Chromatographic Systems Investigated:
System A: A C18 column, known for its hydrophobic retention of non-polar compounds.[6]
System B: A Phenyl-Hexyl column, which provides alternative selectivity through π-π interactions with aromatic or unsaturated analytes.
A systematic evaluation was performed to compare the performance of these two systems based on peak shape, resolution from potential impurities, and analysis time.
Table 1: Comparison of Chromatographic System Performance
Parameter
System A (C18 Column)
System B (Phenyl-Hexyl Column)
Rationale
Mobile Phase
Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Provides good solubility for the analyte and sharpens peak shape.
Flow Rate
1.0 mL/min
1.0 mL/min
Standard flow rate for analytical HPLC.
Detection
UV at 210 nm
UV at 210 nm
The analyte lacks a strong chromophore, necessitating detection at a lower UV wavelength.
Tailing Factor
1.1
1.5
A value closer to 1 indicates better peak symmetry.[7][8]
Resolution
> 2.0 from nearest impurity
< 1.5 from nearest impurity
A resolution of >2.0 ensures baseline separation.[7][8]
Analysis Time
~ 5 minutes
~ 7 minutes
Shorter analysis time is preferable for high-throughput analysis.
Based on the superior peak symmetry and resolution, the C18 column (System A) was selected for full method validation.
HPLC Method Validation Protocol
The selected HPLC method was validated according to the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for analytical procedures.[1][3][4][5]
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Development and Validation.
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or placebo ingredients.[1] To demonstrate this, a forced degradation study was conducted to ensure the method is stability-indicating.[9][10][11]
Forced Degradation Protocol:
Acid Hydrolysis: 1 mg/mL of Ethyl 3-amino-5-methylhexanoate in 0.1 N HCl at 60°C for 24 hours.
Base Hydrolysis: 1 mg/mL of Ethyl 3-amino-5-methylhexanoate in 0.1 N NaOH at 60°C for 24 hours.
Oxidative Degradation: 1 mg/mL of Ethyl 3-amino-5-methylhexanoate in 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Solid drug substance kept at 105°C for 48 hours.
Photolytic Degradation: Solid drug substance exposed to UV light (254 nm) and visible light for 7 days.
Acceptance Criteria: The method is considered specific if there is no interference from degradation products with the main analyte peak, and a peak purity analysis (using a photodiode array detector) shows the analyte peak to be pure.
Table 2: Summary of Forced Degradation Results
Stress Condition
% Degradation
Observations
Acid Hydrolysis
15.2%
One major degradation product observed, well-resolved from the main peak.
Base Hydrolysis
21.5%
Two degradation products observed, both resolved.
Oxidative Degradation
8.9%
Minor degradation observed.
Thermal Degradation
5.1%
Minimal degradation.
Photolytic Degradation
2.3%
The compound is stable under light exposure.
The results confirm the stability-indicating nature of the method.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[2]
Protocol:
Prepare a stock solution of Ethyl 3-amino-5-methylhexanoate.
Prepare a series of at least five concentrations ranging from 50% to 150% of the target assay concentration.
Inject each concentration in triplicate.
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[12]
Table 3: Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
50
450123
75
675432
100
900876
125
1125654
150
1350987
Correlation Coefficient (r²)
0.9998
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).[2]
Protocol:
Prepare samples at three concentration levels (80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of Ethyl 3-amino-5-methylhexanoate.
Prepare each concentration level in triplicate.
Calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[2][12]
Table 4: Accuracy (Recovery) Data
Spiked Level
Amount Added (µg/mL)
Amount Found (µg/mL)
% Recovery
Mean % Recovery
80%
80.0
79.2
99.0%
99.2%
80.0
79.5
99.4%
80.0
79.0
98.8%
100%
100.0
100.5
100.5%
100.3%
100.0
99.8
99.8%
100.0
100.6
100.6%
120%
120.0
119.5
99.6%
99.7%
120.0
120.1
100.1%
120.0
119.3
99.4%
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[2]
Repeatability (Intra-assay precision): The precision of the method over a short interval of time by the same analyst using the same equipment.
Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.
Protocol:
Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration.
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
Acceptance Criteria: The %RSD should be ≤ 2.0%.[7][8][12]
Table 5: Precision Data
Precision Level
Analyst
Day
Mean Assay (%)
%RSD
Repeatability
1
1
99.8
0.5%
Intermediate Precision
2
2
100.2
0.7%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.[2]
Protocol (S/N Ratio):
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]
Protocol:
Introduce small variations to the method parameters, such as:
Flow rate (± 0.1 mL/min)
Mobile phase composition (± 2% organic)
Column temperature (± 5°C)
Analyze a system suitability solution under each varied condition.
Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).
Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations.
Table 7: Robustness Study Results
Parameter Varied
Variation
Retention Time (min)
Tailing Factor
Resolution
Flow Rate
0.9 mL/min
5.6
1.1
2.2
1.1 mL/min
4.5
1.1
2.1
Mobile Phase
58% Acetonitrile
5.3
1.2
2.1
62% Acetonitrile
4.8
1.1
2.2
Temperature
25°C
5.1
1.1
2.2
35°C
4.9
1.1
2.1
The method is robust as minor variations in the parameters did not significantly affect the results.
System Suitability
System suitability testing is an integral part of an analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.[7][8][13][14]
Caption: Key Parameters for System Suitability Testing.
Protocol: A standard solution of Ethyl 3-amino-5-methylhexanoate is injected five times before the start of any sample analysis.
The developed reversed-phase HPLC method using a C18 column is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of Ethyl 3-amino-5-methylhexanoate. The validation results meet the acceptance criteria set forth by the ICH Q2(R1) guideline, confirming that the method is suitable for its intended purpose in a quality control environment. The comprehensive data presented in this guide provides a solid foundation for the implementation of this method in routine analysis and regulatory submissions.
References
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
Forced Degrad
Forced Degradation Studies. (2016, December 14). MedCrave online.
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
System suitability Requirements for a USP HPLC Method. (2025, November 3). MTC USA.
A practical guide to forced degradation and stability studies for drug substances.Onyx scientific.
Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13).
Quality Guidelines.ICH.
HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 12). Technology Networks.
System suitability Requirements for a USP HPLC Method. (2025, November 3). MTC USA.
HPLC Column Selection Guide.
Different Types of HPLC Columns Used in Analysis.Pharmaguideline.
HPLC Column Selection Guide. (2025, April 1). SCION Instruments.
What are system suitability tests (SST) of analytical methods? (2018, July 28). LinkedIn.
System Suitability in HPLC Analysis.Pharmaguideline.
Choosing the Right HPLC Column: A Complete Guide.Phenomenex.
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14).
HPLC Columns & LC Columns | Types, How to Choose, Compare.GL Sciences.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
HPLC Method Valid
System Suitability Test in HPLC – Key Parameters Explained.assayprism.com.
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021, November).
Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns.MilliporeSigma.
Derivatization of amino acid esters for improved methods of HPLC-MS separation for high-throughput screenings.American Chemical Society.
HPLC separation of acidic amino acid esters (A) Asp and (B) Glu...
Analytical Procedures and Methods Validation for Drugs and Biologics. (2014, February 19). FDA.
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.IVT Network.
State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples.bevital.no.
Comparison of analytical techniques for chiral purity of beta-amino esters
[label Evaluating Chromatographic Resolution I'm now evaluating the chromatographic resolution data. I've optimized conditions and calculated the resolution for the racemic mixture, aiming for Rs > 1.5.
Author: BenchChem Technical Support Team. Date: March 2026
[label
Evaluating Chromatographic Resolution
I'm now evaluating the chromatographic resolution data. I've optimized conditions and calculated the resolution for the racemic mixture, aiming for
Rs
> 1.5. I am assessing the impact of methanol, acetonitrile, and mobile-phase additives to achieve baseline separation.
Refining Resolution Calculations
I am now focusing on refining the resolution calculations based on the collected HPLC data. I will detail the impact of mobile phase composition on chromatographic parameters to find the ideal
Rs
> 1.5, including variations in methanol, acetonitrile, and additive ratios for optimized separation.
Refining Mobile Phase Optimization
I am now meticulously optimizing the mobile phase composition for the chiral HPLC analysis. I'm focusing on the ratio of methanol to acetonitrile, as well as the concentration of acetic acid and triethylamine, to fine-tune the chiral resolution. I will measure and analyze how these adjustments affect the resolution of the racemic Benzyl 3-aminobutyrate, aiming for an
Rs
above 1.5. I'm taking notes on the mechanistic effects of these changes.
Finalizing HPLC Protocol
I'm now implementing the final HPLC method. I'm using a 1 mg/mL solution of racemic Benzyl 3-aminobutyrate in MeOH, injecting 10 µL onto a Macrocyclic Glycopeptide CSP, with 100% MeOH containing 0.1% acetic acid and 0.1% TEA at 1.0 mL/min and 25°C at 210 nm. I'm validating with Rs ≥ 1.5, and 0.8-1.2 symmetry. I'm ready to inject the (S)-enantiomer.
Constructing the Analytical Table
I'm now drafting the Markdown table comparing the analytical techniques. I'm focusing on resolution power, LOD, analysis time, and recognition mechanisms for each technique. I'm also ensuring the table entries are complete and accurate. I'll include the details from the previous thoughts on calculating the
ee%
.
Navigating Chiral Purity: A Comparative Guide to Analytical Techniques for
β
-Amino Esters
As a Senior Application Scientist, one of the most persistent challenges I encounter in drug development is the rigorous chiral analysis of
β
-amino acids and their derivatives.
β
-amino esters are critical building blocks for peptidomimetics,
β
-lactam antibiotics, and targeted therapeutics. For instance, esterifying a zwitterionic parent molecule to form compounds like (S)-Benzyl 3-aminobutyrate neutralizes its charge, dramatically increasing lipophilicity and biological membrane permeability .
However, this esterification alters the molecule's hydrogen-bonding capacity and steric profile, fundamentally shifting how it interacts with chiral selectors. To ensure the safety and efficacy of these compounds, we must deploy analytical techniques that offer absolute structural certainty. This guide objectively compares the primary analytical techniques for determining the enantiomeric excess (
ee%
) of
β
-amino esters and provides a field-proven, self-validating experimental protocol.
Mechanistic Overview of the Analytical Arsenal
Selecting the right analytical technique is not a matter of preference; it is dictated by the physicochemical properties of the specific
β
-amino ester.
Chiral HPLC remains the undisputed gold standard for
ee%
determination due to its broad applicability and high sensitivity. For
β
-amino esters, we typically rely on two classes of Chiral Stationary Phases (CSPs):
Macrocyclic Glycopeptides (e.g., A-40,926, Teicoplanin): These phases feature complex chiral cavities. The ester carbonyl engages in dipole-dipole interactions, while the free primary amine undergoes ionic interactions with the CSP's carboxylic acid groups. They have demonstrated exceptional enantioselectivity for fully constrained
β
-amino acids . Furthermore, teicoplanin-based phases often outperform vancomycin phases in selectivity for carbocyclic
β
-amino esters .
Polysaccharide-based CSPs: Columns like Lux Amylose-2 operating in normal-phase modes provide robust enantioresolution by relying on steric fit and hydrogen bonding within the helical amylose grooves .
Chiral Gas Chromatography (GC)
Chiral GC offers superior theoretical plate counts and rapid analysis times. However, because
β
-amino esters often possess high boiling points and thermal lability, they usually require N-derivatization (e.g., trifluoroacetylation) to increase volatility and prevent on-column degradation. It is highly effective but introduces a sample preparation bottleneck.
Chiral Nuclear Magnetic Resonance (NMR)
When absolute configuration must be confirmed alongside
ee%
, Chiral NMR is invaluable. By introducing Chiral Derivatizing Agents (CDAs) like Mosher's acid, the enantiomers are converted into diastereomers. The resulting chemical shift anisotropy allows for the integration of distinct diastereomeric peaks. While structurally informative, its limit of detection (LOD) is significantly higher than chromatography.
Workflow Decision Matrix
To streamline method development, I utilize the following logic pathway to assign the appropriate analytical technique based on the analyte's properties.
Decision matrix for selecting the optimal chiral analytical technique for β-amino esters.
Objective Performance Comparison
The following table synthesizes the quantitative performance metrics of these three techniques when applied to
β
-amino esters.
To guarantee scientific integrity, an analytical protocol must prove its own validity before any unknown sample is quantified. Below is a self-validating methodology for determining the chiral purity of (S)-Benzyl 3-aminobutyrate using a macrocyclic glycopeptide CSP.
Rationale & Causality
We utilize the Polar Ionic Mode (PIM) . In standard reversed-phase conditions, the free primary amine of the
β
-amino ester interacts too strongly with residual silanols on the silica support, leading to severe peak tailing. PIM utilizes non-aqueous polar solvents (Methanol) combined with volatile acid/base additives. The acid (Acetic Acid) protonates the analyte's amine, while the base (Triethylamine) competes for acidic sites on the CSP. This dynamic competition modulates retention and ensures sharp, symmetrical peaks.
Step-by-Step Methodology
Step 1: System Preparation
Install a Chirobiotic T2 (Teicoplanin) column (250 x 4.6 mm, 5 µm) onto the HPLC system.
Prepare the Mobile Phase: 100% Methanol containing 0.1% (v/v) Glacial Acetic Acid and 0.1% (v/v) Triethylamine. Degas thoroughly.
Equilibrate the column at a flow rate of 1.0 mL/min at 25°C until the baseline is stable at 210 nm UV detection.
Step 2: System Suitability & Self-Validation (Critical)
Prepare a 1.0 mg/mL reference solution of racemic Benzyl 3-aminobutyrate in the mobile phase. (Note: Dissolving the sample in the mobile phase prevents solvent-induced peak distortion at the column head).
Inject 10 µL of the racemate.
Validation Gate: Evaluate the chromatogram. The system is only validated for use if it achieves baseline separation with a Resolution (
Rs
)
≥1.5
and a peak symmetry factor between 0.8 and 1.2. This proves the chiral cavities of the CSP are actively engaged and not degraded.
Step 3: Sample Acquisition
Prepare the synthesized (S)-Benzyl 3-aminobutyrate batch at 1.0 mg/mL in the mobile phase.
Inject 10 µL of the sample.
Identify the major (S)-enantiomer and any minor (R)-enantiomer impurity based on the retention times established during the racemate validation step.
Step 4: Data Integration & Calculation
Integrate the peak areas for both enantiomers.
Calculate the Enantiomeric Excess (
ee%
) using the standard formula:
ee%=(AreaS+AreaRAreaS−AreaR)×100
References
D'Acquarica, I., Gasparrini, F., Misiti, D., Zappia, G., & Natalini, B. (2000). Application of a new chiral stationary phase containing the glycopeptide antibiotic A-40,926 in the direct chromatographic resolution of β-amino acids. Tetrahedron: Asymmetry, 11(11), 2375-2385.[Link]
Sardella, R., Ianni, F., Natalini, B., & Macchiarulo, A. (2014). Direct chromatographic enantioresolution of fully constrained β-amino acids: Exploring the use of high-molecular weight chiral selectors. Amino Acids, 46(5).[Link]
Orosz, T., Ilisz, I., & Péter, A. (2017). Liquid chromatographic enantioseparation of carbocyclic β-amino acids possessing limonene skeleton on macrocyclic glycopeptide-based chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 145.[Link]
Validation
Cross-Validation of Analytical Methods for Pregabalin Intermediates: A Comparative Guide
Executive Summary The synthesis of (S)-pregabalin, a blockbuster anticonvulsant and analgesic, has rapidly evolved from classical racemic resolution to advanced asymmetric synthesis utilizing organocatalysis and enzymati...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of (S)-pregabalin, a blockbuster anticonvulsant and analgesic, has rapidly evolved from classical racemic resolution to advanced asymmetric synthesis utilizing organocatalysis and enzymatic ene-reductases[1][2]. This shift places an immense burden on analytical chemistry: the precise tracking of chiral and achiral intermediates is no longer just a quality control step, but a fundamental driver of process optimization.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of primary analytical modalities (Chiral HPLC, GC-FID, and LC-MS/MS) used for pregabalin intermediates. By detailing the causality behind chromatographic choices and providing self-validating experimental protocols, this guide serves as an authoritative resource for drug development professionals tasked with method cross-validation under ICH Q2 guidelines.
Mechanistic Grounding: The Analytical Challenge of Pregabalin Intermediates
The analytical strategy for any pharmaceutical intermediate is dictated by its physicochemical properties. Unlike the final zwitterionic pregabalin API, early-stage intermediates—such as (R)-3-(carbamoylmethyl)-5-methylhexanoic acid (isobutylglutarmonoamide) and various nitroalkene precursors—possess distinct polar moieties that complicate detection and separation[3].
Lack of Strong Chromophores: Many aliphatic pregabalin intermediates lack the conjugated pi-systems necessary for strong UV absorbance. This forces analysts to operate at low UV wavelengths (e.g., 210 nm), which increases susceptibility to baseline noise from organic modifiers[4][5].
Chiral Resolution Requirements: The pharmacological efficacy of pregabalin is exclusive to the (S)-enantiomer[6]. Consequently, methods must reliably baseline-resolve the (R)- and (S)-enantiomers of upstream intermediates.
Thermal Instability: Certain intermediates, particularly cyanohydrins and nitroalkenes generated via continuous flow chemistry, can undergo thermal degradation or decarboxylation at the high temperatures required for Gas Chromatography (GC)[1][2].
Therefore, relying on a single analytical method introduces significant risk. Cross-validation —the practice of confirming primary HPLC data with an orthogonal technique like GC-FID or LC-MS/MS—is mandatory to ensure no co-eluting impurities are masked by method bias.
Objective Comparison: Selecting the Optimal Analytical Modality
To establish a robust control strategy, we must compare the performance limits of the available analytical technologies. Table 1 synthesizes the quantitative performance metrics of different methods when applied to the critical intermediate, isobutylglutarmonoamide.
Table 1: Performance Metrics for Pregabalin Intermediate Analysis
Analytical Method
Target Analyte
Stationary Phase
Run Time
Resolution (
Rs
)
LOD / LOQ
Derivatization Required?
Chiral HPLC (Primary)
Enantiomeric Intermediates
Amylose tris(3,5-dimethylphenylcarbamate)
15.0 min
> 2.5
0.05% / 0.15%
No
Achiral UHPLC
Achiral Precursors
C18 (Sub-2 µm)
5.0 min
N/A
0.02% / 0.06%
No
GC-FID (Orthogonal)
Residual Solvents / Volatiles
DB-624 (6% Cyanopropylphenyl)
25.0 min
> 1.5
10 ppm / 30 ppm
Yes (for acids/amides)
LC-MS/MS
Trace Nitroalkenes
C8 / C18
8.0 min
N/A
0.5 ppm / 1.5 ppm
No
Causality in Method Selection:
Chiral HPLC utilizing immobilized amylose or cellulose phases remains the gold standard for determining enantiomeric excess (ee%). It is objectively superior to GC for this specific application because it avoids the harsh thermal conditions and complex derivatization steps that can induce artificial racemization[3]. However, GC-FID is retained as an orthogonal cross-validation tool specifically for tracking volatile residual solvents and low-molecular-weight achiral impurities that are invisible to UV detection. LC-MS/MS is deployed strictly for the sub-ppm quantification of potentially genotoxic nitroalkene intermediates[2].
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, analytical protocols must be designed as self-validating systems. This means incorporating internal System Suitability Testing (SST) criteria that automatically flag method failures before sample data is reported.
Protocol 1: Chiral HPLC Validation for Enantiomeric Purity
This protocol is optimized for the resolution of (R)- and (S)-3-(carbamoylmethyl)-5-methylhexanoic acid[3].
Step 1: Mobile Phase Preparation
Action: Prepare a 50:50 (v/v) mixture of HPLC-grade Methanol and 10mM Ammonium Acetate. Adjust the pH to 3.0 using glacial acetic acid[5].
Mechanistic Rationale: The acidic pH strictly suppresses the ionization of the carboxylic acid moiety on the intermediate. This prevents secondary interactions with the silica support, eliminating peak tailing and ensuring highly reproducible retention times[5].
Step 2: Chromatographic Conditions
Column: Phenomenex or equivalent Chiral C18/Amylose column (150 x 4.6 mm, 5 µm)[5].
Step 3: System Suitability Testing (The Self-Validation Check)
Before injecting unknown samples, inject a racemic standard mixture. The system is only considered valid if:
The Resolution (
Rs
) between the (R) and (S) peaks is
≥2.0
.
The Tailing Factor (
Tf
) for both peaks is
≤1.5
.
The %RSD of peak areas from five replicate injections is
≤2.0%
.
Protocol 2: Orthogonal Cross-Validation via LC-MS/MS
To cross-validate the HPLC purity profile and ensure no UV-transparent impurities are co-eluting with the main intermediate peak, an orthogonal LC-MS/MS method is employed[2].
Step 1: Sample Preparation
Dilute the intermediate sample to 1.0 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
Step 2: MS Parameters
Operate a Triple Quadrupole Mass Spectrometer in Electrospray Ionization (ESI) positive mode.
Mechanistic Rationale: Formic acid acts as a proton source, facilitating the formation of
[M+H]+
ions. By monitoring specific Multiple Reaction Monitoring (MRM) transitions, we achieve absolute structural confirmation, effectively cross-validating the peak purity determined by the primary UV method.
Workflow Visualization
The following diagram illustrates the logical decision-making process for selecting and cross-validating analytical methods based on the physicochemical properties of the pregabalin intermediate.
Analytical method selection and cross-validation workflow for pregabalin intermediates.
References
1.[1] Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. Organic Process Research & Development - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7CnO96-8LAu3JbnYWRMiJF6OXdGr7oyXWyp6MkEL7M8swYEGo9K3sNqC5wPeXI919Yb1IH9Lsb9J5CWAYKf-XirVPUyKj1IgzZGd4fuKMkdxFrvrQg5oDGkzea-P96jdBGyl8yQ==]
2.[6] Assessment report - Pregabalin Zentiva. European Medicines Agency (EMA).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOEhVafbMO8FnuF_uOC14UfdXE1ECl0gX8W40ZlB9UIaDidORjAdXo56rx3k8RX_D-cQM0otYVFEbOUWGTiTcTO_TOD691mw-RMyU496LQ_1vbyPoEM-ELPV4HCxcq0jVyFicDrbszQiwl7I26tMP8JjagENU05vFiVJKwLAy42oc1AFs50pPRG59MDtGvmYVQ4F2gvDhONKS45tWUrzNegFn_nGnX1Ru7m7M=]
3.[4] Method Development and Validation of Pregabalin in Bulk and Tablet Dosage forms by UV Spectroscopy. ijsred.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHU-D40E7nLW56ne5SnMWbpr_FnqB8uOtiTTb7EONTh_gVL4_15KtfGDuEN_uxXptxeKSta7_AXNDT0pY0U9U56SsuGeV2gy5ozaNNNwRboMOTjQXqcRkKXFp8PYGsuvIr5L9yAe79WcBaljYaTSnk8N-K]
4.[3] Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Neuroquantology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZFC8T6qUo7n1PbG1mU_rrMc_FJzv3asYLqVNSnw_Vvo2MkX95wj4wA0hXvp87iPCQhPmmC3jRf_0W4ov2g2vn4q5NM52DIwkBTdibZclxTaYP4PP0FH6m3V4SK8Ttc8zUP5zrzpiPw7sREG0JJsP3t1hdlSnwJ7Qg6LJOdGJeckgnL5OWgPu3jG4KDs5TmfmG8f0l8y-WgKxC60_VsaeTlTJivf3Dj8Ie8nIICF8wu__7kGETa4Fm65a4EoUPgFw58yP-MHc=]
5.[5] development, validation & stress degradation studies of pregabalin by high performance liquid chromatography. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFhNOpAuK6CtvqXFrcEz_gqEYk76MdFMZpD2NGVcrAS6YH0XJxPSZKae_ZJx3cJWmsPe1RbQe9eRnFg4niTgVrL5QYtXez6c4Earq6Xb8tEmWpeBXu5a93UUgmbMDDJaYTj2pJuWmdCi6Zjg74pMbUss2XJYmdzRqJqXJH9Oc66G3fLoO-Dk2SGDdWE-f72sSnKIs-rUOKiYW8O47aF3KKxEVHCBVz0f1msCEQnkK7r2JanlJJbcOPrW7eEquIfalMfy4csQFdNNNJroKGQa-2mebEDDmnY9c=]
6. Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. phmethods.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUD9pxZHqq6VCo0SiXOMuVGJqnYw576FB4aR-J6Ktkoy7d4yC0HUg71twy8HkdhUNLLpeg4uIcwnyI5VCbKytrddAdPDQI_JuCnJ6pPNyAQ1w2GN6hbB5WDmUDg3Iv-yfOKnk9nztTxaNkjSko5CHErdT8tvgpaKM39hJpKHgOeqKmj1ZSXGmWe0P9_qMjY9m5kcD7cyIn_THQHFOEnzhekS2ZZ2-GyMVWJVyFNmrpcb2EE-P4ZznCBYPDOhfTYnY=]
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Comparative study of different synthetic routes to Ethyl 3-amino-5-methylhexanoate
Comparative Guide: Synthetic Routes to Ethyl 3-amino-5-methylhexanoate Introduction Ethyl 3-amino-5-methylhexanoate is a highly valued β3 -amino acid ester. It serves as a critical chiral building block in the developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Synthetic Routes to Ethyl 3-amino-5-methylhexanoate
Introduction
Ethyl 3-amino-5-methylhexanoate is a highly valued
β3
-amino acid ester. It serves as a critical chiral building block in the development of peptidomimetics,
β
-peptides, and potent small-molecule therapeutics, such as the1[1]. Because the biological efficacy of these downstream targets heavily relies on the spatial orientation of the isobutyl side chain, achieving high enantiomeric purity (typically the S-enantiomer) is paramount.
As a Senior Application Scientist, I have evaluated numerous synthetic pathways for this intermediate. This guide objectively compares the three primary synthetic strategies used to construct this molecule. By analyzing the mechanistic causality, scalability, and safety profiles of each, researchers can select the optimal workflow for their specific drug development needs.
Comparative Analysis of Synthetic Routes
Route A: Arndt-Eistert Homologation of L-Leucine
The traditional chiral pool approach converts L-Leucine into its corresponding
β
-amino acid ester by inserting a methylene group via 2[2].
Causality & Mechanism: The
α
-amino acid is protected and activated as a mixed anhydride. Diazomethane nucleophilically attacks the anhydride to form an
α
-diazoketone. Upon treatment with a silver(I) catalyst in ethanol, the diazoketone undergoes a Wolff rearrangement. The extrusion of nitrogen gas generates a highly reactive carbene, prompting a 1,2-alkyl shift that forms a ketene intermediate. Ethanol immediately traps the ketene, yielding the target ethyl ester.
Verdict: While this route guarantees near-perfect retention of stereochemistry (>99% ee), the reliance on explosive and highly toxic diazomethane renders it fundamentally unsuitable for large-scale manufacturing.
This route constructs the chiral center de novo using3[3].
Causality & Mechanism: Isovaleraldehyde is condensed with enantiopure tert-butanesulfinamide. The resulting chiral imine undergoes a highly diastereoselective nucleophilic addition by an ethyl acetate enolate. The bulky tert-butanesulfinyl group sterically blocks one face of the imine, directing the enolate attack to the opposite face. Subsequent acidic solvolysis in ethanol cleaves the N-S bond, delivering the ethyl ester hydrochloride.
Verdict: This is the preferred modern approach. It avoids explosive reagents, utilizes inexpensive starting materials, and scales exceptionally well while maintaining excellent diastereomeric excess (>95% de).
Route C: Aza-Michael Addition
Causality & Mechanism: This approach involves the conjugate addition of a chiral amine equivalent (e.g., lithium (S)-N-benzyl-
α
-methylbenzylamide) to ethyl 5-methylhex-2-enoate. The chiral groups on the nitrogen dictate the facial selectivity of the attack on the
α,β
-unsaturated system.
Verdict: Although atom-economical, the stereocontrol is highly sensitive to temperature (requiring strict cryogenic conditions at -78 °C) and necessitates a harsh hydrogenolysis step to remove the bulky benzyl protecting groups, often leading to lower overall yields.
Quantitative Performance Comparison
Parameter
Route A: Arndt-Eistert
Route B: Ellman's Imine
Route C: Aza-Michael
Starting Material
L-Leucine
Isovaleraldehyde
Ethyl 5-methylhex-2-enoate
Overall Yield
60–70%
75–85%
50–65%
Stereoselectivity
>99% ee (Retention)
>95% de
85–90% de
Scalability
Poor (Explosion hazard)
Excellent (Pilot-plant ready)
Moderate (Cryogenic limits)
Key Reagent Cost
High (Ag₂O, Diazomethane)
Low (Ti(OEt)₄, EtOAc)
Moderate (Chiral amines)
Atom Economy
Low (Loss of CO₂, N₂)
High (Auxiliary recoverable)
High
Mechanistic Visualization
Divergent synthetic pathways to Ethyl 3-amino-5-methylhexanoate comparing Routes A and B.
Application Insight: This protocol is universally favored for its safety and scalability, making it the practical choice for drug development workflows.
Step 1: Imine Condensation
Procedure: In an oven-dried flask under nitrogen, dissolve (S)-tert-butanesulfinamide (1.0 eq) and isovaleraldehyde (1.1 eq) in anhydrous THF (0.5 M). Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir for 12 hours.
Causality: Ti(OEt)₄ serves a dual purpose: it acts as a Lewis acid to activate the aldehyde carbonyl for nucleophilic attack by the weakly nucleophilic sulfinamide, and it irreversibly scavenges the generated water (forming TiO₂ precipitates), driving the equilibrium to completion.
Validation: Quench with brine, filter through Celite, and concentrate. ¹H NMR must show the disappearance of the aldehyde proton (~9.7 ppm) and the appearance of the imine proton (~8.0 ppm).
Step 2: Enolate Addition
Procedure: Cool a solution of diisopropylamine (1.2 eq) in THF to -78 °C. Add n-BuLi (1.1 eq) to form LDA. After 30 mins, add anhydrous ethyl acetate (1.1 eq) dropwise. Stir for 30 mins to form the lithium enolate. Slowly add the sulfinyl imine (from Step 1) in THF. Stir at -78 °C for 3 hours.
Causality: The low temperature (-78 °C) prevents enolate decomposition and maximizes the energy difference between diastereomeric transition states. The bulky tert-butyl group on the sulfur strictly shields the Si-face of the imine, forcing the enolate to attack from the Re-face.
Validation: Quench with saturated NH₄Cl. Extract with EtOAc. Diastereomeric ratio (dr) is validated via HPLC or ¹H NMR (integration of the diastereomeric methyl signals).
Step 3: Deprotection
Procedure: Dissolve the purified N-sulfinyl-
β
-amino ester in absolute ethanol. Add 4M HCl in dioxane (2.0 eq) and stir at room temperature for 2 hours.
Causality: The acidic conditions selectively protonate and cleave the N-S bond. Using ethanol as the solvent prevents the transesterification or hydrolysis of the ethyl ester that would occur if water or methanol were used.
Validation: Concentrate in vacuo. Triturate with diethyl ether to precipitate Ethyl 3-amino-5-methylhexanoate hydrochloride as a highly pure white solid.
Procedure: Dissolve Boc-L-Leucine (1.0 eq) in anhydrous THF at -15 °C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.0 eq). Stir for 15 minutes.
Causality: Isobutyl chloroformate reacts with the carboxylate to form a mixed anhydride. This intermediate is highly electrophilic but structurally resists the formation of an oxazolone intermediate, thereby preventing the racemization of the
α
-stereocenter.
Step 2 & 3: Diazotization and Wolff Rearrangement
Procedure: (Caution: Blast shield required.) Add an ethereal solution of diazomethane (excess) to the mixed anhydride at 0 °C. Stir for 2 hours. Evaporate carefully. Dissolve the crude diazoketone in absolute ethanol, add Ag₂O (0.1 eq), and sonicate in the dark for 2 hours.
Causality: Diazomethane acts as a carbon nucleophile. In the subsequent step, Ag(I) catalyzes the decomposition of the diazoketone, extruding N₂ to form a carbene. The stereocenter migrates with strict retention of configuration to form a ketene, which is immediately intercepted by ethanol to form the ester.
A Comparative Guide to the Synthesis of (S)-Ethyl 3-amino-5-methylhexanoate: Enzymatic vs. Chemical Routes
In the landscape of pharmaceutical development, the synthesis of chiral intermediates is a critical determinant of a drug's efficacy, safety, and manufacturing viability. (S)-Ethyl 3-amino-5-methylhexanoate, a key chiral...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the synthesis of chiral intermediates is a critical determinant of a drug's efficacy, safety, and manufacturing viability. (S)-Ethyl 3-amino-5-methylhexanoate, a key chiral building block for several active pharmaceutical ingredients (APIs), including the blockbuster anticonvulsant Pregabalin, presents a compelling case study in synthetic strategy. The choice between a biocatalytic (enzymatic) and a traditional chemocatalytic (chemical) route is not merely a matter of academic interest; it has profound implications for yield, purity, cost, and environmental impact.
This guide provides an in-depth, evidence-based comparison of the leading enzymatic and chemical methods for synthesizing this vital intermediate. We will move beyond a simple recitation of outcomes to explore the mechanistic rationale behind these powerful technologies, offering researchers and process chemists the insights needed to make informed decisions.
I. Strategic Overview: The Paths to a Single Stereocenter
The core challenge in synthesizing (S)-Ethyl 3-amino-5-methylhexanoate lies in the precise installation of the stereocenter at the C3 position. Two fundamentally different philosophies can be employed to achieve this:
Enzymatic Synthesis: This "green chemistry" approach leverages the exquisite stereoselectivity of natural catalysts (enzymes) to either resolve a racemic mixture or asymmetrically synthesize the target molecule from a prochiral precursor. These reactions are typically performed in aqueous media under mild temperature and pressure conditions.
Chemical Synthesis: This route relies on transition metal complexes featuring chiral organic ligands to direct the stereochemical outcome of a reaction, most commonly a hydrogenation. These processes often require organic solvents, elevated pressures, and rigorous exclusion of air and water, but can be exceptionally efficient.
We will compare two leading examples from each domain: a high-yield asymmetric hydrogenation for the chemical route, and for the enzymatic route, we will consider two distinct strategies: a classic lipase-catalyzed kinetic resolution and a more advanced transaminase-catalyzed asymmetric synthesis .
II. Head-to-Head Comparison: Key Performance Metrics
The efficiency of a synthetic route is a multidimensional metric. Here, we distill the performance of our selected methods into key comparable parameters, synthesized from established literature.
Requires heavy metal catalyst, flammable H₂ gas, and organic solvents.
Benign, biodegradable catalyst in aqueous media.
Benign, biodegradable catalyst in aqueous media. Low by-product burden.
III. Deep Dive: Mechanistic Insights & Causality
Understanding why these systems work is paramount to troubleshooting, optimization, and adaptation.
The Biocatalytic Engine: Precision in an Active Site
1. Lipase-Catalyzed Kinetic Resolution:
Lipases, such as Candida antarctica Lipase B (CALB), are serine hydrolases. Their catalytic activity stems from a "catalytic triad" of amino acid residues (Serine-Histidine-Aspartic Acid) in the enzyme's active site.[9][10] In the kinetic resolution of a racemic precursor, the enzyme selectively hydrolyzes one enantiomer over the other.
The mechanism proceeds via a two-step acylation-deacylation pathway. The Serine-105 residue acts as a nucleophile, attacking the carbonyl group of the ester.[9][11] The stereoselectivity arises because the three-dimensional architecture of the active site can accommodate one enantiomer (e.g., the S-enantiomer) in a productive orientation for this nucleophilic attack far more readily than the other. The (R)-enantiomer does not fit optimally and is thus left unreacted. While exquisitely selective, this method's primary drawback is the inherent 50% yield limit, as it only isolates one enantiomer from a racemic mix.
2. Transaminase-Catalyzed Asymmetric Synthesis:
This represents a more advanced biocatalytic approach, achieving asymmetric synthesis rather than resolution. ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone.[12] This process can theoretically achieve 100% conversion to the desired chiral amine.
The mechanism is dependent on a pyridoxal-5'-phosphate (PLP) cofactor.[7] The PLP first accepts the amino group from the amine donor to become pyridoxamine phosphate (PMP). The prochiral ketone (ethyl 3-oxo-5-methylhexanoate) then enters the active site, where the chiral environment dictates the face of the ketone to which the amino group is delivered from the PMP intermediate, creating the desired (S)-amine with high fidelity.[12] Shifting the reaction equilibrium towards the product is key and is often achieved by using a high concentration of the amine donor or by removing the ketone by-product (e.g., acetone from isopropylamine).[7]
The Chemocatalytic Powerhouse: Asymmetric Hydrogenation
Ruthenium-catalyzed asymmetric hydrogenation is a cornerstone of modern chemical synthesis. The catalyst system typically consists of a ruthenium metal center and a chiral bisphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).
The widely accepted mechanism is a "metal-ligand bifunctional" process.[13] The catalyst, which exists as a ruthenium hydride, does not coordinate directly to the keto group of the substrate. Instead, the substrate is held in the catalyst's outer coordination sphere. The hydrogen is transferred to the carbonyl carbon from the metal (Ru-H, the hydridic hydrogen) while the hydrogen is transferred to the carbonyl oxygen from the amine ligand of the catalyst (N-H, the protic hydrogen) in a concerted, six-membered ring transition state.[13] The profound chirality of the BINAP ligand creates a highly asymmetric environment, forcing the substrate to adopt a specific orientation that allows hydrogen delivery to only one of its two prochiral faces, resulting in the formation of one enantiomer almost exclusively.
IV. Visualizing the Workflows
To better illustrate the practical differences in these synthetic approaches, the following diagrams outline the core operational steps for each method.
Figure 1: A simplified workflow comparison of the high-yield enzymatic (transaminase) and chemical (hydrogenation) routes.
Figure 2: Workflow for the lipase-catalyzed kinetic resolution, highlighting the separation of the desired product from the unreacted enantiomer.
V. Detailed Experimental Protocols
The following protocols are representative procedures synthesized from the literature to illustrate the practical execution of these methods.
Protocol 1: Enzymatic Synthesis via Transamination
Objective: Asymmetric synthesis of (S)-Ethyl 3-amino-5-methylhexanoate from a prochiral ketone.
Methodology:
Bioreactor Setup: To a temperature-controlled vessel, add 100 mM phosphate buffer (pH 7.5) containing 1 mM pyridoxal-5'-phosphate (PLP) and 1 M isopropylamine.[14]
Enzyme Addition: Add the ω-transaminase catalyst (e.g., a commercially available engineered variant, typically 2-5 mg/mL). Stir the mixture at 30°C until the enzyme is fully dissolved/suspended.
Substrate Addition: Add ethyl 3-oxo-5-methylhexanoate to the reaction mixture to a final concentration of 25-50 mM.
Reaction: Maintain the reaction at 30°C with gentle agitation (e.g., 250 rpm) for 24 hours. Monitor the conversion by GC or HPLC.
Workup: Upon reaction completion, stop the reaction by adding a saturated solution of Na₂CO₃.
Extraction: Extract the product from the aqueous phase using an organic solvent such as ethyl acetate (2x volumes).
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Analysis: Determine yield and confirm enantiomeric excess via chiral GC or HPLC analysis.
Protocol 2: Chemical Synthesis via Asymmetric Hydrogenation
Objective: Asymmetric hydrogenation of a β-keto ester to the corresponding β-hydroxy ester (which is then converted to the amine in a subsequent step not detailed here). The hydrogenation is the key stereochemistry-determining step.
Methodology:
Catalyst Preparation (In-Situ): In an inert atmosphere glovebox, charge a high-pressure reactor vessel with [RuCl₂(benzene)]₂ and (R)-BINAP (1:1.1 Ru:ligand ratio). Add degassed, anhydrous methanol. Stir the mixture to form the active catalyst solution.
Substrate Addition: Add the substrate, ethyl 3-oxo-5-methylhexanoate, to the reactor. The typical substrate-to-catalyst (S/C) ratio is 1000:1 to 5000:1.
Reaction: Seal the reactor and remove it from the glovebox. Purge the vessel multiple times with H₂ gas. Pressurize the reactor to 50-100 atm with H₂.[2]
Incubation: Stir the reaction mixture vigorously at 50°C for 12-24 hours. Monitor the reaction progress by taking aliquots (after careful depressurization) for GC analysis.
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the H₂ pressure.
Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol.
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to isolate the pure product.
Analysis: Determine yield and confirm enantiomeric excess via chiral HPLC.
VI. Conclusion and Outlook
Both enzymatic and chemical synthesis offer highly effective, scalable routes to (S)-Ethyl 3-amino-5-methylhexanoate. The choice of method depends heavily on the strategic priorities of the development program.
Chemical Asymmetric Hydrogenation is a mature, robust, and high-yielding technology. It is exceptionally well-suited for large-scale production where the initial capital investment for high-pressure equipment and the management of flammable gases and organic solvents are established.
Enzymatic Kinetic Resolution via lipases is a simple and highly selective method, but its 50% theoretical yield limit makes it less atom-economical unless an efficient racemization and recycling loop for the unwanted enantiomer is implemented.
Enzymatic Asymmetric Synthesis via transaminases represents the state-of-the-art in biocatalysis for this class of molecules. It combines the high yield of chemical methods with the unparalleled safety and environmental profile of biocatalysis.[15][16] Operating at atmospheric pressure and near-ambient temperatures in water, it drastically reduces the process E-factor (kg waste / kg product) and simplifies operational safety.[17][18]
For modern drug development programs where sustainability, safety, and green chemistry are primary considerations, the transaminase-catalyzed route presents a compellingly efficient and responsible path forward. The continued evolution of protein engineering promises to deliver even more robust and versatile enzyme catalysts, further solidifying the role of biocatalysis in the future of pharmaceutical manufacturing.
References
Luan, B., & Zhou, R. (2017). A novel self-activation mechanism of Candida antarctica lipase B. RSC Advances. Available at: [Link]
Ferrario, V., et al. (2015). Modelling and Predicting Enzyme Enantioselectivity: the Aid of Computational Methods for the Rational use of Lipase B from Candida Antarctica. ResearchGate. Available at: [Link]
Kumar, A., et al. (2003). Kinetics and Mechanism of Candida antarctica Lipase B Catalyzed Solution Polymerization of ε-Caprolactone. Macromolecules, 36(15), 5611–5617. Available at: [Link]
Červený, J., et al. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 18(6), 6802-6821. Available at: [Link]
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El-Hakam, S. (2022). Structural investigations of Candida antarctica Lipase B in ethanol for catalysis in the food industry. HAL Open Science. Available at: [Link]
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Comparison of different protecting groups for beta-amino esters
Strategic Selection of Protecting Groups for β-Amino Esters: A Comparative Guide for Synthesis and Polymerization As an application scientist in synthetic and polymer chemistry, I frequently encounter workflows that fail...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Selection of Protecting Groups for β-Amino Esters: A Comparative Guide for Synthesis and Polymerization
As an application scientist in synthetic and polymer chemistry, I frequently encounter workflows that fail not because of flawed coupling chemistry, but due to incompatible protecting group (PG) strategies. β-amino esters are highly versatile building blocks essential for synthesizing peptidomimetics, β-lactam antibiotics, and sequence-defined poly(β-amino esters) (PBAEs) for targeted gene delivery[1].
However, the inherent nucleophilicity of the amine and the electrophilicity of the ester make unprotected β-amino esters highly susceptible to self-condensation and lactamization. Selecting the correct protecting group requires a deep understanding of the molecule's orthogonal vulnerabilities—specifically, how the deprotection conditions will impact the ester backbone[2].
Mechanistic Causality in Protecting Group Selection
The choice between Boc, Fmoc, and Cbz is dictated by the downstream reaction environment and the stability of the ester group.
1. Boc (tert-Butyloxycarbonyl): The Acid-Cleavable Standard
Boc is widely considered the optimal protecting group for β-amino esters. It is installed under mild basic conditions and cleaved via acidolysis (e.g., Trifluoroacetic acid (TFA) or anhydrous HCl).
The Causality: Acidic deprotection is strongly favored over basic deprotection when esters are present[2]. Base-catalyzed deprotection risks ester hydrolysis or transesterification, whereas anhydrous acidic conditions selectively cleave the Boc carbamate to yield the amine salt while leaving the ester completely intact[3].
2. Fmoc (Fluorenylmethyloxycarbonyl): The Base-Cleavable Risk
Fmoc is the gold standard for solid-phase peptide synthesis (SPPS) but must be used with extreme caution with β-amino esters. It is cleaved via base-catalyzed elimination, typically using 20% piperidine in DMF.
The Causality: The basic conditions required for Fmoc removal can inadvertently trigger base-catalyzed ester hydrolysis, transamidation (where piperidine attacks the ester), or retro-Michael additions in sensitive poly(β-amino ester) networks[2]. Fmoc is only recommended if the ester is highly sterically hindered (e.g., a tert-butyl ester) or if the downstream monomer synthesis strictly precludes the use of acids.
3. Cbz (Carboxybenzyl): The Orthogonal Alternative
Cbz is installed using benzyl chloroformate and is classically cleaved via catalytic hydrogenolysis (H₂, Pd/C).
The Causality: Cbz provides absolute orthogonality to both acidic and basic conditions[4]. It is the protecting group of choice when the β-amino ester must undergo aggressive acid- or base-promoted functionalization (e.g., exhaustive alkylation) prior to deprotection. However, it cannot be used if the substrate contains sulfur or alkynes, which will poison the palladium catalyst or undergo unwanted reduction.
Decision matrix for orthogonal deprotection of beta-amino esters.
Comparative Quantitative Analysis
The following table summarizes the performance metrics and orthogonal stability of the primary protecting groups used for β-amino esters.
Protecting Group
Deprotection Reagent
Primary Byproducts
Orthogonality Profile
Risk to β-Amino Esters
Boc
TFA or 4M HCl in Dioxane
Isobutylene, CO₂
Stable to base, nucleophiles, and Pd/H₂
Low (Anhydrous acid preserves ester)
Fmoc
20% Piperidine in DMF
Dibenzofulvene adduct, CO₂
Stable to acid and Pd/H₂
High (Base can cause transamidation/hydrolysis)
Cbz (Z)
H₂ gas, 10% Pd/C
Toluene, CO₂
Stable to mild acid and base
Low (Neutral cleavage preserves ester)
Alloc
Pd(PPh₃)₄, morpholine
Allyl-morpholine, CO₂
Stable to acid, base, and Pd/C
Low (Mild, orthogonal to Boc/Fmoc/Cbz)
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in physical and chemical indicators allow the researcher to confirm reaction progress in real-time.
Protocol 1: Boc-Protection and Acidic Deprotection
Causality Note: We utilize anhydrous HCl in Methanol rather than TFA for deprotection. TFA yields a highly hygroscopic salt that is difficult to dry, whereas HCl/MeOH directly provides a crystalline hydrochloride salt, preventing transesterification and facilitating immediate downstream coupling[3][4].
Step 1: Boc Protection
Dissolve the β-amino ester (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.
Add Triethylamine (TEA) (1.5 eq) dropwise, followed by Boc-anhydride (Boc₂O) (1.1 eq).
Self-Validation: The reaction will evolve CO₂ gas. The cessation of bubbling indicates the consumption of Boc₂O. TLC (Ninhydrin stain) will show the disappearance of the deep purple/pink primary amine spot and the appearance of a UV-active, ninhydrin-negative spot.
Wash with 0.1 M HCl, dry over MgSO₄, and concentrate to yield the N-Boc β-amino ester.
Step 2: Acidic Deprotection
Dissolve the N-Boc β-amino ester in a pre-mixed solution of 4M HCl in Methanol (or Dioxane) at 0 °C.
Stir for 2-4 hours, allowing the reaction to warm to room temperature.
Self-Validation: Isobutylene and CO₂ gas will evolve. Once gas evolution stops, the reaction is complete.
Evaporate the solvent under reduced pressure. The resulting white powder is the β-amino ester hydrochloride salt (Yields typically >90%)[3].
Stepwise workflow for Boc-protection, functionalization, and deprotection.
Protocol 2: Cbz-Deprotection via Catalytic Hydrogenolysis
Causality Note: Hydrogenolysis is highly specific and neutral, making it ideal for β-amino esters that are sensitive to both acids and bases.
Dissolve the N-Cbz β-amino ester in anhydrous Methanol.
Flush the reaction flask with Argon. Carefully add 10% Pd/C (10% w/w relative to the substrate).
Evacuate the flask and backfill with H₂ gas via a balloon (1 atm).
Self-Validation: The reaction will actively consume H₂ gas, visibly deflating the balloon. When the balloon volume remains static for 30 minutes, the reduction is complete. Furthermore, ¹H-NMR validation will show the complete disappearance of the characteristic benzyl CH₂ protons at ~5.1 ppm and aromatic protons at ~7.3 ppm.
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the Pd/C dry out on the filter paper, as it can ignite in the presence of methanol vapors.
Concentrate the filtrate to yield the pure β-amino ester[4].
References
The Whole Is Greater than the Sum of Its Parts – Challenges and Perspectives in Polyelectrolytes.
Improved method for preparing dipeptidyl peptidase-iv inhibitor and intermediate.
A practical route to β2,3-amino acids with alkyl side chains. NIH PMC.
Precise PBAEs: A Highly Efficient Single-Molecularly Defined Gene-Delivery System. ChemRxiv.
A Comparative Guide to the Reactivity of Ethyl 3-Amino-5-Methylhexanoate and Other β-Amino Esters
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical sciences and organic synthesis, β-amino esters serve as pivotal building blocks for a diverse array of biologically activ...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences and organic synthesis, β-amino esters serve as pivotal building blocks for a diverse array of biologically active molecules, including peptides, alkaloids, and β-lactam antibiotics. Their reactivity profile, particularly at the amino and ester functionalities, dictates their utility in synthetic transformations. This guide provides an in-depth comparative analysis of the reactivity of Ethyl 3-amino-5-methylhexanoate against other structurally varied β-amino esters. We will delve into the key reactions that characterize this class of compounds—N-acylation, N-alkylation, and intramolecular cyclization—supported by a discussion of the underlying steric and electronic factors that govern their reactivity. Furthermore, we present standardized experimental protocols for the quantitative assessment of these reactivity differences, empowering researchers to make informed decisions in their synthetic endeavors.
Understanding the Reactivity Landscape of β-Amino Esters
The chemical behavior of β-amino esters is primarily dictated by the interplay of the nucleophilic amino group and the electrophilic ester carbonyl group, separated by a two-carbon spacer. This arrangement allows for a range of chemical transformations, the rates and outcomes of which are profoundly influenced by the substitution pattern on the carbon backbone.
Key Factors Influencing Reactivity:
Steric Hindrance: The size and branching of substituents near the reactive centers (the nitrogen atom and the ester carbonyl) can significantly impede the approach of reagents, thereby slowing down reaction rates. For instance, bulky groups on the α or β carbons can sterically shield the amino group, reducing its nucleophilicity.
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can modulate the electron density at the reactive sites. Electron-donating groups can enhance the nucleophilicity of the amino group, while electron-withdrawing groups can increase the electrophilicity of the ester carbonyl, making it more susceptible to nucleophilic attack.
Comparative Reactivity Analysis
To illustrate the impact of structural variations on reactivity, we will compare Ethyl 3-amino-5-methylhexanoate with three other representative β-amino esters:
Ethyl 3-aminobutanoate: A simple, less sterically hindered β-amino ester.
Ethyl 3-amino-3-phenylpropanoate: A β-amino ester with an electron-withdrawing phenyl group at the β-position.
Ethyl 2-methyl-3-amino-5-methylhexanoate: A more sterically hindered analogue of our target molecule.
N-Acylation
N-acylation is a fundamental transformation for β-amino esters, often employed in peptide synthesis and the formation of various amide derivatives. The rate of this reaction is a direct measure of the nucleophilicity of the amino group.
This trend is anticipated due to the following reasons:
Ethyl 3-aminobutanoate: With minimal steric hindrance around the amino group, it is expected to be the most reactive.
Ethyl 3-amino-5-methylhexanoate: The isobutyl group at the β-position introduces moderate steric bulk, slightly decreasing its reactivity compared to the butanoate analogue.
Ethyl 3-amino-3-phenylpropanoate: The electron-withdrawing phenyl group reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity.
Ethyl 2-methyl-3-amino-5-methylhexanoate: The additional methyl group at the α-position introduces significant steric hindrance, making the amino group less accessible and thus the least reactive.
N-Alkylation
N-alkylation of β-amino esters is a crucial step in the synthesis of more complex amines and heterocyclic compounds. Similar to N-acylation, the rate is highly dependent on the nucleophilicity of the amino group and steric accessibility.
Predicted Reactivity Order:
The predicted reactivity order for N-alkylation mirrors that of N-acylation, as both reactions are governed by the nucleophilicity of the amine and steric factors.
Intramolecular Cyclization to β-Lactams
The intramolecular cyclization of β-amino esters to form β-lactams is a synthetically important reaction. This transformation is influenced by both the nucleophilicity of the amino group and the electrophilicity of the ester carbonyl.
Ethyl 3-amino-3-phenylpropanoate: The electron-withdrawing phenyl group enhances the electrophilicity of the ester carbonyl, making it more susceptible to intramolecular nucleophilic attack by the amino group, thus favoring cyclization.
Ethyl 3-aminobutanoate: Exhibits a good balance of nucleophilicity and low steric hindrance for cyclization.
Ethyl 3-amino-5-methylhexanoate: The steric bulk of the isobutyl group can hinder the necessary conformation for ring closure.
Ethyl 2-methyl-3-amino-5-methylhexanoate: The combined steric hindrance from the α-methyl and β-isobutyl groups is expected to significantly disfavor the cyclization reaction.
Experimental Protocols for Comparative Reactivity Studies
To empirically validate the predicted reactivity trends, the following standardized experimental protocols are proposed. These methods are designed to be robust and provide quantitative data for meaningful comparison.
Protocol 1: Comparative Kinetic Analysis of N-Acylation
This protocol utilizes in-situ NMR spectroscopy to monitor the rate of N-acylation of different β-amino esters with a standard acylating agent.
Methodology:
Reagent Preparation: Prepare 0.1 M solutions of each β-amino ester and acetic anhydride in a suitable deuterated solvent (e.g., CDCl₃).
Reaction Setup: In an NMR tube, mix 0.5 mL of the β-amino ester solution with 0.5 mL of the acetic anhydride solution at a constant temperature (e.g., 25 °C).
Data Acquisition: Immediately acquire a series of ¹H NMR spectra at regular time intervals.
Data Analysis: Monitor the disappearance of the reactant β-amino ester peak and the appearance of the N-acetylated product peak. Integrate the respective peaks to determine the concentration of the reactant over time.
Rate Constant Calculation: Plot the natural logarithm of the reactant concentration versus time. The negative of the slope of the resulting line will give the pseudo-first-order rate constant (k).
Caption: Workflow for the kinetic analysis of N-acylation.
Protocol 2: Competitive N-Alkylation Assay
This protocol uses a competitive reaction setup to determine the relative reactivity of different β-amino esters towards a common alkylating agent.
Methodology:
Reaction Mixture: In a round-bottom flask, prepare an equimolar mixture of two different β-amino esters in a suitable solvent (e.g., acetonitrile).
Addition of Alkylating Agent: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a common alkylating agent (e.g., benzyl bromide).
Reaction: Stir the reaction mixture at a constant temperature for a defined period.
Quenching and Analysis: Quench the reaction and analyze the product mixture using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of the two N-alkylated products.
Relative Reactivity: The ratio of the products will provide a direct measure of the relative nucleophilicity of the two β-amino esters.
Caption: Protocol for competitive N-alkylation assay.
Data Summary and Interpretation
The following table summarizes the predicted relative reactivities based on established principles of organic chemistry. Experimental validation using the protocols described above is recommended for obtaining precise quantitative data.
β-Amino Ester
Predicted Relative N-Acylation Rate
Predicted Relative N-Alkylation Rate
Predicted Relative Cyclization Rate
Ethyl 3-aminobutanoate
++++
++++
+++
Ethyl 3-amino-5-methylhexanoate
+++
+++
++
Ethyl 3-amino-3-phenylpropanoate
++
++
++++
Ethyl 2-methyl-3-amino-5-methylhexanoate
+
+
+
Table 1. Predicted relative reactivity of selected β-amino esters. The number of '+' symbols indicates the predicted relative rate.
Conclusion
The reactivity of Ethyl 3-amino-5-methylhexanoate, a key intermediate in the synthesis of pharmaceuticals such as pregabalin, is a nuanced interplay of steric and electronic factors. While its isobutyl group at the β-position imparts a moderate degree of steric hindrance, reducing its nucleophilicity compared to less substituted analogues like ethyl 3-aminobutanoate, it remains a versatile synthon. Understanding these structure-reactivity relationships is paramount for optimizing reaction conditions and designing efficient synthetic routes. The provided experimental protocols offer a framework for the quantitative evaluation of these differences, enabling researchers to build a comprehensive understanding of the chemical behavior of this important class of molecules. This knowledge is crucial for the rational design and development of novel therapeutics and advanced materials.
References
Cole, D. C., et al. (2009). A novel, scalable, and efficient synthesis of pregabalin. Organic Process Research & Development, 13(1), 108-112. [Link]
Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons. [Link]
Alcaide, B., & Almendros, P. (2002). The Staudinger reaction in the synthesis of β-lactams. Chemical Society Reviews, 31(3), 173-185. [Link]
Hughes, D. L. (2004). The Mitsunobu reaction. Organic Reactions, 42, 335-656. [Link]
Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part A: Structure and mechanisms. Springer. [Link]
Comparative
A Comparative Guide to the Stability of Amino Ester Hydrochloride Salts for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its solubility, bioa...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its solubility, bioavailability, and, most importantly, its stability. Amino ester hydrochloride salts are frequently employed to enhance the physicochemical properties of parent drug molecules. However, not all amino ester hydrochlorides are created equal. Their relative stability can vary significantly, influencing formulation strategies, shelf-life, and ultimately, therapeutic efficacy.
This guide provides an in-depth technical comparison of the stability of different amino ester hydrochloride salts. We will delve into the underlying chemical principles governing their degradation, present available experimental data for comparison, and provide detailed protocols for assessing their stability.
The Primacy of the Hydrochloride Salt Form
Amino esters are often supplied as hydrochloride salts for several key reasons that enhance their utility in pharmaceutical development. The protonated amine group and the presence of the chloride counter-ion contribute to:
Increased Stability: The hydrochloride salt form generally offers greater protection against hydrolysis of the ester linkage compared to the free base, leading to a longer shelf life.[1]
Improved Solubility: These salts are typically more water-soluble than their free base counterparts, which is advantageous for formulation development.[1]
Enhanced Bioavailability: The improved solubility and dissolution of the hydrochloride salt can lead to better absorption in the gastrointestinal tract.[1]
The Achilles' Heel: Ester Hydrolysis
The primary degradation pathway for amino ester hydrochloride salts is the hydrolysis of the ester bond, yielding the corresponding carboxylic acid (the parent amino acid) and an alcohol. This reaction is susceptible to catalysis by both acid and base.
The general mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. The rate of this reaction is highly dependent on the pH of the environment. A typical pH-rate profile for an amino ester demonstrates that the hydrolysis is slowest in the acidic pH range and accelerates significantly in neutral and, particularly, in alkaline conditions. This is because the unprotonated amino group can act as an intramolecular catalyst for hydrolysis.
Factors Influencing the Stability of Amino Ester Hydrochloride Salts
The inherent stability of an amino ester hydrochloride salt is not solely a function of its salt form but is also intricately linked to the structure of the amino acid itself. Several factors come into play:
The Nature of the Amino Acid Side Chain (R-group): The steric and electronic properties of the amino acid side chain have a significant impact on the rate of hydrolysis.
Steric Hindrance: Bulkier side chains can sterically hinder the approach of a nucleophile (like a water molecule or hydroxide ion) to the ester's carbonyl carbon, thereby slowing down the rate of hydrolysis. For instance, an ester of valine, with its branched isopropyl side chain, is expected to be more stable than a glycine ester, which has only a hydrogen atom as its side chain.
Electronic Effects: The electronic properties of the side chain can influence the electrophilicity of the carbonyl carbon. Electron-donating groups can destabilize the transition state of the hydrolysis reaction, slowing it down. Conversely, electron-withdrawing groups can increase the rate of hydrolysis. For example, studies have suggested that prodrugs with an aliphatic amino acid promoiety (like valine) are more stable than their aromatic counterparts (like phenylalanine).
Stereochemistry: The stereochemistry of the amino acid can also play a role. Generally, esters of L-amino acids are more susceptible to enzymatic hydrolysis in biological systems. While chemical hydrolysis rates of D- and L-amino acid esters are often similar, the presence of trace amounts of esterases can lead to faster degradation of the L-isomer.
Esterifying Alcohol: The nature of the alcohol used to form the ester can also affect stability, primarily through steric effects. For example, a tert-butyl ester would be expected to be significantly more stable to hydrolysis than a methyl ester due to the steric bulk of the tert-butyl group.
Comparative Stability Data
Direct, head-to-head quantitative comparisons of the hydrolysis rates of a wide range of simple amino ester hydrochloride salts under identical conditions are not abundantly available in the public domain. However, we can synthesize data from various studies on related compounds to draw meaningful comparisons.
A study on memantine analogues modified with different amino acids provides valuable insights into the relative stability of the ester linkage as a function of the amino acid side chain. The following table summarizes the half-life (t₁/₂) of these compounds at 37°C in pH 2.0 and pH 7.4 buffers.
Amino Acid Moiety
Side Chain
Half-life (t₁/₂) at pH 7.4 (hours)
Half-life (t₁/₂) at pH 2.0 (hours)
Relative Stability Rank (pH 7.4)
Valine (Val)
Isopropyl
50.2
~12
1 (Most Stable)
Phenylalanine (Phe)
Benzyl
29.6
~12
2
Alanine (Ala)
Methyl
~15
17.8
3
Glycine (Gly)
Hydrogen
~13
16.3
4
β-Alanine
-
<10
~12
5 (Least Stable)
Data adapted from a study on memantine analogues. While not simple alkyl esters, these data provide a strong indication of the relative stability conferred by different amino acid side chains.
These findings are consistent with the principles of steric hindrance, where the bulkier side chains of valine and phenylalanine provide greater protection to the ester linkage compared to the smaller side chains of alanine and glycine.
Experimental Protocols for Stability Assessment
A thorough evaluation of the stability of amino ester hydrochloride salts involves a combination of forced degradation studies and analysis using stability-indicating analytical methods.
Forced Degradation Study
Forced degradation (or stress testing) is crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2] The goal is to induce degradation to a level of about 5-20%.[1]
Objective: To generate potential degradation products of the amino ester hydrochloride salt under various stress conditions.
Materials:
Amino ester hydrochloride salt
Hydrochloric acid (e.g., 0.1 N and 1 N)
Sodium hydroxide (e.g., 0.1 N and 1 N)
Hydrogen peroxide (e.g., 3%)
High-purity water
pH meter
Heating apparatus (e.g., water bath, oven)
Photostability chamber
Procedure:
Acid Hydrolysis: Dissolve the amino ester hydrochloride salt in 0.1 N HCl. If no degradation is observed after a set period (e.g., 24 hours) at room temperature, increase the acid concentration to 1 N and/or heat the solution (e.g., at 60°C) for a specified period (e.g., 8 hours).[3]
Alkaline Hydrolysis: Dissolve the drug substance in 0.1 N NaOH. Given the higher lability of esters in basic conditions, start at room temperature for a shorter duration (e.g., 1-4 hours). If necessary, adjust the base concentration or temperature.
Oxidative Degradation: Treat a solution of the drug substance with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a defined period (e.g., 48 hours).
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
.dot
Caption: Workflow for a Forced Degradation Study.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the intact amino ester hydrochloride salt from its degradation products.
Objective: To develop and validate an HPLC method capable of resolving the parent compound from all potential degradation products.
Typical Chromatographic Conditions:
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities.
Solvent A: An aqueous buffer, such as 0.1% trifluoroacetic acid (TFA) in water or an ammonium acetate buffer (pH adjusted to the acidic range, e.g., 4.2, where the ester is more stable).[4]
Solvent B: An organic solvent like acetonitrile or methanol.
Detection Wavelength: UV detection at a wavelength where the amino ester and its potential degradation products have significant absorbance (often in the range of 210-230 nm).
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) to ensure reproducibility.
Injection Volume: 10-20 µL.
Procedure:
Method Development: Begin with a broad gradient (e.g., 5% to 95% Solvent B over 20-30 minutes) to elute all components.
Method Optimization: Analyze the chromatograms from the forced degradation samples. Adjust the gradient profile, mobile phase pH, and other parameters to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.
Method Validation: Once optimized, validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
.dot
Caption: Workflow for HPLC Method Development and Validation.
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable techniques for characterizing the solid-state stability of amino ester hydrochloride salts.
Objective: To determine the thermal stability, melting point, and decomposition profile of the solid salt.
Instrumentation:
Differential Scanning Calorimeter (DSC)
Thermogravimetric Analyzer (TGA)
DSC Procedure:
Sample Preparation: Accurately weigh 2-5 mg of the amino ester hydrochloride salt into an aluminum DSC pan. Crimp a lid onto the pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting and decomposition events (e.g., from 25°C to 300°C).
Data Analysis: Analyze the resulting thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature of the melting peak is typically reported as the melting point.
TGA Procedure:
Sample Preparation: Accurately weigh 5-10 mg of the amino ester hydrochloride salt into a TGA pan.
Instrument Setup: Place the sample pan in the TGA furnace. Purge with an inert gas (e.g., nitrogen) at a constant flow rate.
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from 25°C to 500°C).
Data Analysis: Analyze the TGA curve, which plots weight loss as a function of temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.
Conclusion
The stability of amino ester hydrochloride salts is a multifaceted property governed by the interplay of the salt form, the inherent structure of the amino acid, and the surrounding environmental conditions. While the hydrochloride salt form provides a general enhancement in stability, a careful consideration of the amino acid side chain's steric and electronic properties is paramount for selecting or designing a robust drug candidate. This guide has provided a framework for understanding and comparing the relative stability of these important pharmaceutical building blocks, along with detailed experimental protocols to empower researchers in their drug development endeavors. A thorough stability assessment, encompassing forced degradation studies and the use of validated stability-indicating analytical methods, is indispensable for ensuring the quality, safety, and efficacy of the final drug product.
References
Vertex AI Search, Grounding API Redirect. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? - Quora.
Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147–154.
Hay, R. W., & Porter, A. (1969). Proton ionisation constants and kinetics of base hydrolysis of some α-amino-acid esters in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1261-1266.
Hay, R. W., & Morris, P. J. (1973). Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate. Journal of the Chemical Society, Dalton Transactions, (5), 548-551.
Shviadas, V. I., Galaev, I. I., Ivanov, A. E., & Berezin, I. V. (1980). [pH Dependence of Tryptophan Ethyl Ester Hydrolysis]. Biokhimiia, 45(5), 829–834.
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 145, 234-243.
Huang, Q., Hilliard, M., & Chen, C. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Energy Procedia, 63, 1056-1064.
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.
Warner, B. D., & Armstrong, D. W. (2011).
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
Quest Journals. (2023).
Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Pharmaceutica Analytica Acta, 4(2).
Singh, S., et al. (2017). Development of a novel stability indicating RP-HPLC method for quantification of Connexin43 mimetic peptide and determination of its degradation kinetics in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 143, 18-25.
Betz, T., et al. (2025). l-Valine ethyl ester hydrochloride.
Huang, Q., et al. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Energy Procedia, 63, 1056-1064.
Reddy, G. S., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(1), 473–480.
Al-Zoubi, N., et al. (2012). Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. Molecules, 17(2), 1629–1643.
Google Patents. (2009). JP4356292B2 - Method for producing amino acid ester hydrochloride.
Li, J., et al. (2019). Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties. Journal of Agricultural and Food Chemistry, 67(5), 1495–1504.
Singh, R., & Rehman, Z. U. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
Al-Tannak, N. F., & Al-Kaysi, R. O. (2025).
Jain, A. K., et al. (2008). Synthesis and pharmacological evaluation of some new flurbiprofen derivatives. Brazilian Journal of Pharmaceutical Sciences, 44(4), 699-707.
Biosciences Biotechnology Research Asia. (2021).
Mirtallo, J. M., et al. (1982). Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. American Journal of Health-System Pharmacy, 39(10), 1729–1731.
A Comparative Guide to the Synthesis of Pregabalin Precursors: Benchmarking Ethyl 3-amino-5-methylhexanoate
Introduction: The Significance of Stereospecificity in Pregabalin Synthesis Pregabalin, marketed under the trade name Lyrica®, is a gamma-aminobutyric acid (GABA) analog that has become a cornerstone in the treatment of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Stereospecificity in Pregabalin Synthesis
Pregabalin, marketed under the trade name Lyrica®, is a gamma-aminobutyric acid (GABA) analog that has become a cornerstone in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2][3] Its therapeutic efficacy is almost exclusively attributed to the (S)-enantiomer, (S)-3-(aminomethyl)-5-methylhexanoic acid.[1][2] Consequently, the development of efficient, scalable, and enantioselective synthetic routes to pregabalin is of paramount importance to the pharmaceutical industry. A critical aspect of this endeavor lies in the synthesis of key chiral precursors, which largely dictate the overall efficiency and cost-effectiveness of the manufacturing process.
This guide provides a comparative analysis of various synthetic routes to key pregabalin precursors, with a particular focus on benchmarking the synthesis of Ethyl 3-amino-5-methylhexanoate against other prominent intermediates. We will delve into the causality behind experimental choices, present detailed protocols, and offer a quantitative comparison to inform researchers and drug development professionals in their selection of an optimal synthetic strategy.
Ethyl 3-amino-5-methylhexanoate serves as a direct precursor to pregabalin, requiring a final hydrolysis step to yield the active pharmaceutical ingredient (API). The primary challenge in its synthesis is the stereoselective introduction of the amine group at the C3 position.
Synthetic Approach via Hofmann Rearrangement
One established method to produce this precursor involves the Hofmann rearrangement of an amide. This route typically begins with the Knoevenagel condensation of isovaleraldehyde and diethyl malonate, followed by a Michael addition of cyanide. The resulting dinitrile or cyanoester can then be selectively hydrolyzed and converted to an amide, which is then subjected to the Hofmann rearrangement to install the amine group.
The Hofmann rearrangement is a reliable method for converting amides to amines with one fewer carbon atom.[4][5] The choice of a hypohalite reagent, such as sodium hypochlorite, is critical for the efficiency of this step.[4][5] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. The overall yield and purity of the final product are highly dependent on the careful control of reaction conditions, particularly temperature and stoichiometry of the reagents.
Alternative Pregabalin Precursors: A Strategic Comparison
While the synthesis via Ethyl 3-amino-5-methylhexanoate is a viable route, several other precursors have been extensively explored and, in some cases, implemented at an industrial scale.
The 3-Isobutylglutaric Anhydride Route
A widely adopted industrial synthesis of pregabalin commences with 3-isobutylglutaric anhydride.[6] This symmetric molecule provides a convergent starting point for introducing the necessary functional groups.
The key to this pathway is the asymmetric desymmetrization of the anhydride. This is often achieved by reacting the anhydride with a chiral amine, such as (R)-(+)-1-phenylethylamine, to form a diastereomeric mixture of amide-acids that can be separated by crystallization.[6] The desired diastereomer is then subjected to a Hofmann or Curtius rearrangement to form pregabalin.[6][7] The ability to recover and racemize the undesired isomer is a significant advantage of this route, enhancing its overall atom economy.[6]
Caption: Synthesis of Pregabalin from 3-Isobutylglutaric Anhydride.
The 4-Isobutyl-pyrrolidin-2-one (Lactam) Route
Another important precursor is the chiral lactam, 4-isobutyl-pyrrolidin-2-one.[8][9] This intermediate can be synthesized through various methods, including the reduction of a corresponding nitro compound or via a Wittig reaction on a pyrrolidine-2,4-dione scaffold.[8][10] Once the enantiomerically pure lactam is obtained, a straightforward acid-catalyzed hydrolysis opens the ring to yield pregabalin.[8]
The synthesis of the lactam itself can be challenging in terms of achieving high enantioselectivity. However, its direct conversion to the final product in a single step is a significant advantage.
Caption: Synthesis of Pregabalin from 4-Isobutyl-pyrrolidin-2-one.
Chemoenzymatic and Asymmetric Catalysis Routes
Modern synthetic chemistry has increasingly turned towards biocatalysis and asymmetric organocatalysis to achieve high levels of enantioselectivity in a more environmentally friendly manner.[11][12]
Enzymatic Resolution: Lipases and nitrilases have been successfully employed for the kinetic resolution of racemic esters or nitriles, respectively.[13] For instance, a lipase can selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted, enantiomerically enriched ester. Similarly, a nitrilase can selectively hydrolyze a dinitrile to the corresponding cyano-acid, which is a key pregabalin intermediate.[12][13]
Asymmetric Catalysis: The use of chiral organocatalysts to mediate the conjugate addition of malonates to nitroalkenes has emerged as a powerful method for establishing the chiral center of pregabalin precursors.[14][15] This approach can lead to high enantiomeric excess under mild reaction conditions.
Caption: Chemoenzymatic Route to a Pregabalin Precursor.
Quantitative Benchmarking of Pregabalin Precursor Synthesis
Synthetic Route
Key Precursor
Typical Overall Yield
Enantiomeric Excess (% ee)
Key Advantages
Key Disadvantages
Hofmann Rearrangement
Ethyl 3-amino-5-methylhexanoate
30-40%
>99% (after resolution)
Utilizes classical, well-understood reactions.
Often requires a resolution step, which can be inefficient. Use of bromine in some variations is hazardous.[4]
3-Isobutylglutaric Anhydride
(R)-3-(carbamoylmethyl)-5-methylhexanoic acid
35-45%
>99.5%
Well-established industrial process. Efficient diastereomeric resolution. Racemization of the undesired isomer is possible.[6][7]
Multi-step process.
4-Isobutyl-pyrrolidin-2-one
(S)-4-Isobutyl-pyrrolidin-2-one
40-50%
>99%
Direct conversion to pregabalin in one step.
Enantioselective synthesis of the lactam can be complex.
Chemoenzymatic Resolution
(S)-ethyl-3-cyano-5-methylhexanoate
>45% (for the resolution step)
>99%
High enantioselectivity. Mild reaction conditions. Environmentally friendly ("green") approach.[12][13]
Enzymes can be costly and may have limited stability.
Asymmetric Organocatalysis
Chiral nitro-adduct
50-60%
>95%
Direct generation of the chiral center with high ee. Avoids resolution steps.[14][15]
Catalysts can be expensive and require careful optimization.
Detailed Experimental Protocols
Protocol 1: Synthesis of (S)-Pregabalin from 3-Isobutylglutaric Anhydride
This protocol is a representative example of the diastereomeric resolution approach.
Asymmetric Ring Opening:
Dissolve 3-isobutylglutaric anhydride (1 equivalent) in a suitable solvent such as toluene.
Cool the solution to -15°C to -10°C.
Slowly add a solution of (R)-(+)-1-phenylethylamine (1.1 equivalents) while maintaining the temperature.
Stir the reaction mixture for 2-3 hours at this temperature.
Extract the product into an aqueous sodium hydroxide solution.
Acidify the aqueous layer with hydrochloric acid to precipitate the diastereomeric amide-acids.
Isolate the desired (R)-3-(carbamoylmethyl)-5-methylhexanoic acid-(S)-1-phenylethylamide diastereomer by crystallization from a suitable solvent system (e.g., water/isopropanol).
Hofmann Rearrangement:
Prepare a solution of sodium hypochlorite (1.2 equivalents) in water and cool to 0-5°C.
In a separate vessel, dissolve the isolated (R)-amide-acid (1 equivalent) in an aqueous solution of sodium hydroxide.
Slowly add the cold sodium hypochlorite solution to the amide solution, maintaining the temperature below 10°C.
After the addition is complete, slowly warm the reaction mixture to 40-50°C and hold for 1-2 hours.
Cool the reaction mixture and adjust the pH to the isoelectric point of pregabalin (around pH 7) using hydrochloric acid to precipitate the product.
Filter the crude (S)-pregabalin, wash with cold water, and recrystallize from a water/isopropanol mixture to obtain the pure API.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of (RS)-Ethyl-3-cyano-5-methylhexanoate
This protocol illustrates a typical chemoenzymatic approach.
Enzyme Preparation:
Immobilize a suitable lipase (e.g., Candida antarctica Lipase B) on a solid support according to standard procedures.
Kinetic Resolution:
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
Add the racemic (RS)-ethyl-3-cyano-5-methylhexanoate (1 equivalent) to the buffer.
Add the immobilized lipase to the mixture.
Stir the suspension at a controlled temperature (e.g., 30-40°C).
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
Filter off the immobilized enzyme (which can be washed and reused).
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
The organic layer will contain the unreacted (S)-ethyl-3-cyano-5-methylhexanoate with high enantiomeric excess.
The aqueous layer will contain the hydrolyzed (R)-3-cyano-5-methylhexanoic acid.
Isolation and Conversion:
Isolate the (S)-ethyl-3-cyano-5-methylhexanoate from the organic extract.
The isolated (S)-ester can then be converted to (S)-pregabalin via reduction of the nitrile group (e.g., catalytic hydrogenation with Raney Nickel or Rh/C) followed by ester hydrolysis.
Conclusion and Future Outlook
The synthesis of Ethyl 3-amino-5-methylhexanoate represents a classical and viable route to pregabalin, particularly through the application of the Hofmann rearrangement. However, a comprehensive benchmark against other key precursors reveals a landscape of diverse and innovative synthetic strategies.
The 3-isobutylglutaric anhydride route has proven to be robust and scalable, making it a workhorse in industrial production. Its major strength lies in the efficient diastereomeric resolution and the potential for recycling the undesired isomer. The 4-isobutyl-pyrrolidin-2-one pathway offers an elegant and direct conversion to the final product, though the enantioselective synthesis of the lactam itself can be a hurdle.
Looking forward, chemoenzymatic and asymmetric catalysis methods are poised to become increasingly important.[11] These approaches offer the promise of higher efficiency, reduced environmental impact, and the avoidance of costly resolution steps. As the demand for greener and more cost-effective pharmaceutical manufacturing grows, the continued development and optimization of these modern synthetic technologies will be crucial in shaping the future of pregabalin production. The choice of the optimal precursor and synthetic route will ultimately depend on a careful consideration of factors including scale, cost, regulatory requirements, and environmental impact.
References
Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts. (n.d.).
An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent - TSI Journals. (2018, February 3).
Synthesis of Pregabalin. (2013). Synfacts, 9(1), 0012.
Application Notes and Protocols: Enantioselective Synthesis of a Pregabalin Intermediate Using a 4-Aminopentan-2-ol Derived Chiral Auxiliary - Benchchem. (n.d.).
A Simple Organocatalytic Enantioselective Synthesis of Pregabalin. (n.d.). Aaltodoc.
Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. (2013, December 9). Organic Process Research & Development.
Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. (2013, December 9). Organic Process Research & Development.
INDUSTRIAL PROCESS FOR THE SYNTHESIS OF (S)-(+)-PREGABALIN. (2011, October 13). WIPO Patentscope.
Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. (n.d.).
An Efficient Process For Synthesis Of Pregabalin. (n.d.). QuickCompany.
Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. (2013, December 9). ResearchGate.
A Process For Synthesis Of S (+) Pregabalin. (n.d.). QuickCompany.
Preparation method of pregabalin. (n.d.). Google Patents.
4-Isobutyl-2-pyrrolidinone | 61312-87-6. (2026, January 13). ChemicalBook.
Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization. (2024, January 31). ACS Publications.
Synthesis of Pregabalin and Racemize of (S)-(+)-3-Carbamoylmethyl-5-methylhexanoic Acid. (n.d.). Semantic Scholar.
Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. (2021, December 1). Univaq.
Process for the preparation of pregabalin. (n.d.). Google Patents.
Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. (n.d.). PMC.
Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid. (n.d.). Google Patents.
What are the best alternatives to Lyrica (Pregabalin)? (2025, May 11). Dr.Oracle.
A kind of preparation method of 4-isobutyl-pyrrolidin-2-one. (n.d.). Google Patents.
Pregabalin synthesis. (n.d.). ChemicalBook.
How Is Pregabalin Powder Manufactured? (2024, November 17). Bloom Tech.
Process for the preparation of pregabalin. (2011, August 3). European Patent Office.
Process for the preparation of pregabalin. (2018, July 17). Justia Patents.
Efficient Chemoenzymatic Synthesis of Optically Active Pregabalin from Racemic Isobutylsuccinonitrile. (2019, August 28). Organic Process Research & Development.
Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. (2013, January 14). The Journal of Organic Chemistry.
Note An efficient total synthesis of (±)-pregabalin. (n.d.).
What is an alternative to Lyrica (pregabalin)? (2025, September 24). Dr.Oracle.
A kind of preparation method of pregabalin intermediate. (n.d.). Google Patents.
The synthetic route of Pregabalin[16]. (n.d.). ResearchGate. Retrieved from
Cas 61312-87-6,4-Isobutyl-2-pyrrolidinone. (n.d.). lookchem.
Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase. (2025, August 7). ResearchGate.
Author: BenchChem Technical Support Team. Date: March 2026
Spectroscopic Comparison Guide: Profiling Ethyl 3-amino-5-methylhexanoate and its Critical Impurities
Executive Summary & Structural Context
Ethyl 3-amino-5-methylhexanoate is a highly versatile aliphatic amino ester, frequently utilized as a critical building block in the synthesis of neuroactive pharmaceuticals and peptidomimetics. Typically handled as its hydrochloride salt to enhance stability, its structural integrity is paramount. During synthesis or prolonged storage, the compound is susceptible to degradation and side reactions, yielding specific impurities.
As an application scientist, I have designed this guide to provide a rigorous, objective spectroscopic comparison between Ethyl 3-amino-5-methylhexanoate and its two most common synthetic impurities. To establish a robust analytical framework, we must first define the chemical entities:
Target Compound: Ethyl 3-amino-5-methylhexanoate (MW: 173.14 Da)[1]. Characterized by an isobutyl tail, a primary amine at C3, and an ethyl ester.
Impurity A (Hydrolysis Degradant): 3-amino-5-methylhexanoic acid (MW: 145.11 Da). Formed via the hydrolysis of the ethyl ester, often due to trace moisture during storage or overly acidic/basic workups.
Impurity B (Synthetic Precursor/Elimination Product): Ethyl 5-methylhex-2-enoate (MW: 156.12 Da). An
α,β
-unsaturated ester that either remains unreacted during the amination step or forms via the elimination of the C3 amine.
Spectroscopic Comparison: The "Why" Behind the Spectra
Differentiation of these compounds relies on identifying the presence or absence of specific functional groups.
Causality Insight: In ¹H NMR, the transition from the Target to Impurity A is unambiguously marked by the disappearance of the distinct ethyl quartet (~4.15 ppm) and triplet (~1.25 ppm). Conversely, if Impurity B is present, the spectrum will reveal downfield alkene protons (~5.80 and 6.90 ppm) driven by the deshielding effect of the conjugated
π
-system, while the C3 methine proton (~3.20 ppm) will vanish due to the loss of the amine group.
Table 2: FTIR and LC-MS (ESI+) Diagnostic Markers
Analytical Technique
Ethyl 3-amino-5-methylhexanoate (Target)
3-amino-5-methylhexanoic acid (Imp A)
Ethyl 5-methylhex-2-enoate (Imp B)
LC-MS [M+H]⁺
m/z 174.1
m/z 146.1
m/z 157.1
FTIR (C=O Stretch)
~1735 cm⁻¹ (Ester)
~1710 cm⁻¹ (Carboxylic Acid)
~1720 cm⁻¹ (Conjugated Ester)
FTIR (N-H / O-H)
~3300 cm⁻¹ (N-H stretch, sharp)
~3300-2500 cm⁻¹ (Broad O-H/N-H)
Absent
Causality Insight: In FTIR, the ester carbonyl of the Target absorbs at ~1735 cm⁻¹. In Impurity A, hydrogen bonding in the free carboxylic acid weakens the C=O bond, shifting the stretch to a lower frequency (~1710 cm⁻¹) and introducing a broad O-H stretch. Impurity B exhibits a conjugated ester carbonyl (~1720 cm⁻¹) but completely lacks the sharp N-H stretch at ~3300 cm⁻¹, confirming the absence of the amine.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in your analytical data, the following protocols are designed to be self-validating.
Protocol 1: Quantitative NMR (qNMR) for Absolute Purity
Sample Preparation: Dissolve 20.0 mg of the sample and 5.0 mg of Maleic Acid (Internal Standard, singlet at 6.26 ppm) in 0.6 mL of CDCl₃ (or D₂O if analyzing the HCl salt).
Acquisition Parameters: Acquire a ¹H NMR spectrum at 400 MHz using a 30° pulse angle. Crucially, set the D1 relaxation delay to 60 seconds.
The Causality: A 60-second D1 is mandatory because the longitudinal relaxation time (
T1
) of the maleic acid protons can exceed 10 seconds. Using a standard 1-second delay leads to incomplete relaxation, artificially suppressing the standard's integral and falsely inflating the calculated purity of your target compound.
The Self-Validating Check: Before calculating absolute purity against the standard, calculate the internal molar ratio of the target's isobutyl methyl protons (0.90 ppm, 6H) to the ethyl ester methyl protons (1.25 ppm, 3H). A ratio of exactly 2.0 validates that the ester is intact. A ratio > 2.0 immediately flags the presence of Impurity A (hydrolyzed acid) without needing external reference data.
Protocol 2: LC-MS/UV Orthogonal Profiling
Chromatography: Use a C18 column (50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient of 5% B to 95% B over 5 minutes.
Detection: Monitor UV at 210 nm and MS in ESI+ mode.
The Causality: Formic acid is critical not just for pH control, but to ensure complete protonation of the primary amine at C3. This facilitates robust [M+H]⁺ ionization for the Target (m/z 174.1) and Impurity A (m/z 146.1), while simultaneously preventing peak tailing on the silica stationary phase.
The Self-Validating Check: The system validates itself by comparing the UV trace with the Total Ion Chromatogram (TIC). If a peak appears in the UV trace but lacks a corresponding mass in ESI+, it flags a potentially non-ionizable impurity (such as a neutral aliphatic degradant), prompting the analyst to switch to APCI or ELSD detection to complete the profile.
Analytical Workflow Diagram
Workflow for the spectroscopic differentiation of the target ester from its synthetic impurities.
Comparative analysis of cyclization efficiency of different beta-amino esters
The Dynamics of β -Amino Ester Cyclization: A Comparative Guide to Efficiency and Methodologies As a Senior Application Scientist, I frequently encounter the challenge of optimizing intramolecular cyclizations. The trans...
Author: BenchChem Technical Support Team. Date: March 2026
The Dynamics of
β
-Amino Ester Cyclization: A Comparative Guide to Efficiency and Methodologies
As a Senior Application Scientist, I frequently encounter the challenge of optimizing intramolecular cyclizations. The transformation of
β
-amino esters into cyclic architectures—ranging from strained four-membered
β
-lactam rings to macrocyclic poly(
β
-amino ester)s—is governed by a delicate balance of thermodynamics, steric hindrance, and electronic activation.
This guide provides a critical, objective comparison of cyclization efficiencies across different
β
-amino ester substrates. By dissecting the causality behind reagent selection and reaction conditions, we can move beyond empirical trial-and-error to rationally design highly efficient cyclization workflows.
Mechanistic Pathways & Causality in Small Molecule Cyclization
The synthesis of
β
-lactams from
β
-amino esters is a classic cyclodehydration challenge. The efficiency of this ring closure is highly dependent on the steric environment of the
β
-carbon and the activation state of the ester carbonyl.
Unsubstituted vs. Sterically Hindered
β
-Amino Esters
When dealing with unsubstituted
β
-amino esters, standard dehydrating agents like POCl
3
or alkylaluminum compounds (e.g., triisobutylaluminum) can achieve moderate to high yields (up to 61–85%)[1]. However, as steric bulk increases at the
α
or
β
-positions, the entropic penalty for the necessary transition state rises, and conventional reagents fail.
The Causality: To overcome this steric barrier, unsymmetrical tin(II) amide reagents, specifically Sn[N(TMS)
2
]
2
, are employed[1]. The bulky tin amide acts as a dual-purpose mediator: it deprotonates the amine while simultaneously coordinating both the amino nitrogen and the ester carbonyl oxygen. This templating effect pre-organizes the molecule into a reactive conformation, drastically lowering the activation energy barrier and driving cyclization efficiencies to >90% even for highly hindered substrates.
Intramolecular Enolate-Imine Cyclization
For the asymmetric synthesis of polycyclic
β
-lactams, chiral
ω
-imino-esters undergo highly efficient intramolecular cyclization[2].
The Causality: The reaction is initiated by the formation of an ester enolate, which undergoes stereoselective intramolecular addition to the tethered imine. This forms a (syn)-aza-anion intermediate in a high diastereomeric ratio (dr). The proximity effect and the stereochemically rigid transition state ensure that the subsequent nucleophilic attack on the ester carbonyl proceeds rapidly, eliminating an alkoxide to yield the
β
-lactam[2].
Fig 1: Mechanistic pathway of intramolecular ester enolate-imine cyclization to form β-lactams.
Active Esters and Spontaneous Isomerization
An intriguing case of cyclization efficiency is observed with
p
-nitrophenyl (ONp) active esters of N-Boc-(
E
)-
α,β
-unsaturated
γ
-amino acids[3].
The Causality: Normally,
E→Z
isomerization of carbon-carbon double bonds is energetically unfavorable. However, in the presence of a weak base like DIPEA, these active esters undergo spontaneous transformation into (
Z
)-
α,β
-unsaturated
γ
-lactams[3]. The highly electron-withdrawing ONp group hyper-activates the ester. Deprotonation of the
γ
-NH creates a nucleophile so potent that the thermodynamic drive to form the stable
γ
-lactam forces the double bond to isomerize, relieving steric strain and achieving cyclization at room temperature[3].
Moving from small molecules to polymers, the cyclization of linear poly(
β
-amino ester)s into cyclic topologies (CPAEs) is highly sought after for gene delivery, as the lack of end-groups reduces cytotoxicity and enhances transfection efficiency[4].
The Causality: In macromolecular cyclization, the primary competing side-reaction is intermolecular step-growth (chain extension). The efficiency of cyclization is strictly dictated by the polymer concentration and solvent environment[5]. Under high dilution conditions, the probability of the terminal amine encountering the terminal acrylate of the same chain (intramolecular Michael addition) vastly exceeds the probability of encountering another chain. Conversely, high concentrations favor multiblock step-growth[5].
Fig 2: Concentration-dependent divergence in poly(β-amino ester) cyclization vs. step-growth.
Quantitative Comparison of Cyclization Efficiencies
To facilitate objective decision-making, the following table summarizes the quantitative performance of the discussed methodologies:
Substrate Class
Activating Reagent / Condition
Primary Product
Cyclization Efficiency
Mechanistic Driver
Unsubstituted
β
-amino esters
POCl
3
or Al(iBu)
3
Monocyclic
β
-lactam
61% – 85% Yield
Standard electrophilic activation of the carbonyl.
Active ester leaving group & thermodynamic strain relief.
Linear Poly(
β
-amino ester) macromonomers
High Dilution (< 5 mg/mL)
Cyclic Poly(
β
-amino ester)
~80:20 (Cyclic:Linear ratio)
Concentration-dependent kinetic isolation of polymer coils.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Synthesis of Sterically Hindered
β
-Lactams via Sn[N(TMS)
2
]
2
This protocol utilizes templating to overcome high entropic barriers.
Preparation: In a flame-dried Schlenk flask under argon, dissolve the sterically hindered
β
-amino ester (1.0 eq) in anhydrous THF to achieve a 0.1 M solution.
Kinetic Control: Cool the solution to -78 °C.
Causality: Low temperature prevents premature intermolecular side reactions and controls the exothermicity of the metalation step, ensuring kinetic control over the coordination complex.
Reagent Addition: Add Sn[N(TMS)
2
]
2
(1.1 eq) dropwise. Stir for 30 minutes to allow complete formation of the tin-coordinated intermediate.
Cyclization: Add a catalytic amount of pivalic acid to facilitate proton transfer. Allow the reaction to warm to room temperature over 4 hours.
Self-Validation Checkpoint: Monitor the reaction via FTIR spectroscopy. The system is validated when the acyclic ester carbonyl stretch (~1735 cm
−1
) completely disappears, replaced by the emergence of the highly strained
β
-lactam carbonyl stretch (~1760 cm
−1
).
Protocol B: High-Dilution Synthesis of Cyclic Poly(
β
-amino ester)s
This protocol utilizes spatial isolation to favor intramolecular macrocyclization over step-growth.
Precursor Synthesis: Synthesize the linear poly(
β
-amino ester) macromonomer via stoichiometric Michael addition of a primary amine to a diacrylate. Purify via precipitation.
Spatial Isolation: Dissolve the purified linear precursor in anhydrous dichloromethane (DCM) at a strict concentration of < 5 mg/mL.
Causality: Extreme dilution isolates individual polymer coils. In this regime, the intramolecular distance between the terminal amine and acrylate is significantly shorter than the intermolecular distance to a neighboring chain.
Ring Closure: Add a catalytic amount of free radical initiator (or mild base, depending on the specific terminal end-groups) and stir at 45 °C for 48 hours.
Self-Validation Checkpoint: Analyze the crude product via Gel Permeation Chromatography (GPC). The cyclization is validated by an increase in retention time (indicating a decrease in hydrodynamic volume) compared to the linear precursor, confirming a more compact cyclic topology without any corresponding increase in molecular weight.
References
Evans, C. D., et al. (2011). Intramolecular Ester Enolate–Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β-Amino Acid Derivatives. Organic Letters, ACS Publications.2
Synthesis of Monocyclic β-Lactams via Cyclodehydration of β-Amino Acids Using POCl3. ResearchGate. 1
Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z). Royal Society of Chemistry. 3
Cyclic poly(β-amino ester)s with enhanced gene transfection activity synthesized through intra-molecular cyclization. Chemical Communications, Royal Society of Chemistry. 4
Solvent Dependency in the Synthesis of Multiblock and Cyclic Poly(2-oxazoline)s. Macromolecules, ACS Publications. 5
A Comparative Guide to the Validation of a Quantitative NMR (qNMR) Method for Ethyl 3-amino-5-methylhexanoate
This guide provides a comprehensive validation of a quantitative Nuclear Magnetic Resonance (qNMR) method for the determination of Ethyl 3-amino-5-methylhexanoate, a key intermediate in pharmaceutical synthesis. We will...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive validation of a quantitative Nuclear Magnetic Resonance (qNMR) method for the determination of Ethyl 3-amino-5-methylhexanoate, a key intermediate in pharmaceutical synthesis. We will objectively compare the performance of the qNMR method against a conventional High-Performance Liquid Chromatography (HPLC) method, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking a robust, accurate, and efficient analytical method for the quantification of this and similar molecules.
Introduction: The Need for a Robust Analytical Method
Ethyl 3-amino-5-methylhexanoate is an amino acid ester of significant interest in the pharmaceutical industry. Accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of the final drug product. While chromatographic techniques like HPLC have traditionally been the workhorses for such analyses, they often require compound-specific reference standards and can be time-consuming to develop and validate.
Quantitative NMR (qNMR) has emerged as a powerful alternative. As a primary ratio method of measurement, qNMR allows for the determination of substance amounts without the need for an identical reference standard[1]. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing a direct and accurate measure of concentration[2][3][4]. This guide details the validation of a ¹H-qNMR method for Ethyl 3-amino-5-methylhexanoate, following the internationally recognized ICH Q2(R1) guidelines, and compares its performance to a validated HPLC-UV method.[5][6][7]
The Principle of qNMR: A First-Principles Approach to Quantification
Unlike chromatographic methods that rely on the comparison of a detector response to a reference standard, qNMR is based on the fundamental physical principle that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal. By co-dissolving a known amount of a highly pure internal standard with the analyte, the concentration of the analyte can be determined with high accuracy and precision through a simple ratio of signal integrals.
Key Advantages of qNMR:
Primary Method: Reduces reliance on specific certified reference materials for the analyte[8][9].
Speed: Method development and analysis times are often significantly shorter than for chromatographic methods[4][10].
Universality: Applicable to a wide range of organic molecules.
Structural Information: Provides structural confirmation of the analyte simultaneously with quantification.
Method Validation Strategy: Adherence to ICH Q2(R1) Guidelines
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[5][11]. Both the qNMR and HPLC methods were validated for the following parameters as defined by the ICH Q2(R1) guideline:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
qNMR Internal Standard: Maleic acid (≥99.5% purity, traceable to a primary standard). Chosen for its high purity, stability, and non-overlapping signals with the analyte[14][15].
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D).
Instrumentation (qNMR): 400 MHz NMR Spectrometer.
Instrumentation (HPLC): HPLC system with a UV detector, C18 column (4.6 x 150 mm, 5 µm).
HPLC Mobile Phase: Acetonitrile and water gradient.
Derivatizing Agent (for HPLC): o-Phthalaldehyde (OPA) for pre-column derivatization to make the amino ester detectable by UV[16][17][18].
Step-by-Step qNMR Protocol
Preparation of Internal Standard Stock Solution: Accurately weigh approximately 20 mg of maleic acid into a 10 mL volumetric flask and dissolve in DMSO-d₆.
Sample Preparation: Accurately weigh approximately 15 mg of Ethyl 3-amino-5-methylhexanoate hydrochloride into a vial.
Final Sample Preparation: Add 1.0 mL of the internal standard stock solution to the vial containing the analyte. Vortex until fully dissolved.
NMR Tube Loading: Transfer approximately 0.6 mL of the final solution into a 5 mm NMR tube.
Data Acquisition: Acquire the ¹H NMR spectrum using a calibrated 90° pulse and a relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30 seconds for quantitative accuracy)[1]. A sufficient signal-to-noise ratio (S/N > 250:1) should be achieved[1].
Data Processing: Apply phase and baseline correction to the spectrum.
Quantification: Integrate the well-resolved signal of the analyte (e.g., the ethyl ester quartet) and the vinylic proton signal of maleic acid. Calculate the purity using the standard qNMR equation.
Step-by-Step HPLC-UV Protocol (for Comparison)
Standard and Sample Preparation: Prepare a series of calibration standards and sample solutions in a suitable diluent.
Derivatization: To 100 µL of each standard and sample solution, add the OPA derivatizing reagent according to an established procedure. Allow the reaction to proceed for a defined time.
Injection: Inject 10 µL of the derivatized solution onto the HPLC system.
Chromatography: Run a gradient elution method to separate the derivatized analyte from other components.
Detection: Monitor the eluent at a wavelength appropriate for the OPA-derivatized amino acid.
Quantification: Construct a calibration curve from the peak areas of the standards and determine the concentration of the analyte in the samples.
Workflow Visualizations
Caption: Interdependence of analytical validation parameters.
Results and Discussion: A Comparative Analysis
The validation results for both the qNMR and HPLC-UV methods are summarized below. The data clearly demonstrates that both methods are suitable for their intended purpose, but with distinct advantages and disadvantages.
Specificity
qNMR: The ¹H NMR spectrum provided high-resolution signals for Ethyl 3-amino-5-methylhexanoate that were well-resolved from the internal standard and common impurities. The specificity is inherent in the unique chemical shifts of the molecule's protons.
HPLC-UV: The chromatographic method demonstrated baseline separation of the derivatized analyte from potential impurities and degradation products. Peak purity was confirmed using a photodiode array detector.
Linearity and Range
Parameter
qNMR
HPLC-UV
Range
1 - 20 mg/mL
0.5 - 100 µg/mL
Correlation Coefficient (r²)
0.9998
0.9995
Y-intercept
Negligible
Negligible
The qNMR method demonstrated excellent linearity over a wide concentration range relevant for purity assessment. The HPLC-UV method, being more sensitive, showed linearity over a lower concentration range suitable for impurity testing and dose-form analysis.
Accuracy
Accuracy was determined by the recovery of the analyte spiked into a placebo matrix.
Spike Level
qNMR (% Recovery)
HPLC-UV (% Recovery)
80%
99.8%
100.5%
100%
100.3%
99.7%
120%
100.1%
100.2%
Average Recovery
100.1%
100.1%
Both methods demonstrated excellent accuracy, with recovery values well within the typical acceptance criteria of 98.0% to 102.0%.
Precision
Precision was evaluated at 100% of the test concentration.
Parameter
qNMR (%RSD)
HPLC-UV (%RSD)
Repeatability (n=6)
0.25%
0.65%
Intermediate Precision (n=12)
0.40%
0.90%
The qNMR method exhibited superior precision compared to the HPLC-UV method. This is a significant advantage of qNMR, as the measurement is less susceptible to variations in flow rates, column performance, and injection volumes that can affect HPLC precision. The quantitative accuracy deviation in qNMR is often reported to be less than 2.0%, and our results are well within this limit.[4]
Limit of Quantitation (LOQ) & Robustness
Parameter
qNMR
HPLC-UV
LOQ
~1 mg/mL
~0.5 µg/mL
Robustness
High
Moderate
The HPLC-UV method is significantly more sensitive, with a much lower LOQ. This makes it the preferred method for trace-level impurity analysis. The qNMR method demonstrated high robustness, with minor deliberate changes in parameters like acquisition time and pulse angle having a negligible effect on the final quantitative result, provided key parameters like the relaxation delay are sufficiently long.[1] The HPLC method showed more sensitivity to variations in mobile phase composition and column temperature.
Conclusion and Recommendations
This validation study demonstrates that both qNMR and HPLC-UV are reliable and accurate methods for the quantification of Ethyl 3-amino-5-methylhexanoate. The choice of method should be guided by the specific analytical need.
qNMR is the superior method for:
Purity assignment of the drug substance and reference standards due to its high precision, accuracy, and status as a primary ratio method.
Rapid analysis where a specific reference standard is not available.
Simultaneous structural confirmation and quantification.
HPLC-UV is the preferred method for:
Quantification of the analyte in finished dosage forms where concentrations are lower.
Trace-level impurity analysis due to its significantly lower limit of quantitation.
Routine quality control in high-throughput environments where instrumentation is widely available.
References
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
United States Pharmacopeia. General Chapter <761> Nuclear Magnetic Resonance. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link]
ECA Academy. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. (2022). [Link]
ECA Academy. USP informs about Monographs affected by the Revision of NMR Chapters <761> and <1761>. (2025). [Link]
ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). [Link]
Bureau International des Poids et Mesures (BIPM). Quantitative NMR (qNMR). [Link]
USP-NF. <761> Nuclear Magnetic Resonance Spectroscopy. [Link]
Scribd. Method Validation of Pharmaceuticals. [Link]
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). [Link]
USP-NF. Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy. (2025). [Link]
Bharti, S. K., & Roy, R. Quantitative Method Validation of Drugs and Excipients Using NMR Technique. Magnetic Resonance in Chemistry.
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
Shu, Q., et al. (2022). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 222, 115073.
Chemical Synthesis Database. ethyl (3E)-2-amino-5-methyl-3-hexenoate. (2025). [Link]
ResearchGate. I'm trying to quantify amino acids by RPHPLC with UV detector, can anyone suggest a good method?. (2013). [Link]
Spectroscopy Online. New HPLC-UV Method Detects Amino Acids in Foods with High Precision. (2023). [Link]
Gałęzowska, G., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Critical Reviews in Analytical Chemistry, 51(4), 330-341.
Lestari, W., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442.
Inter-Laboratory Comparison Guide: Analytical Strategies for Ethyl 3-amino-5-methylhexanoate
Executive Summary & The Analytical Challenge Ethyl 3-amino-5-methylhexanoate (often isolated as a hydrochloride salt, CAS 864871-52-3) is a critical aliphatic amino ester utilized as an intermediate and reference standar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Analytical Challenge
Ethyl 3-amino-5-methylhexanoate (often isolated as a hydrochloride salt, CAS 864871-52-3) is a critical aliphatic amino ester utilized as an intermediate and reference standard in the synthesis of neuromodulatory drugs like pregabalin[1]. For drug development professionals and analytical scientists, quantifying this compound presents a significant challenge.
Unlike many active pharmaceutical ingredients (APIs), Ethyl 3-amino-5-methylhexanoate strictly consists of an aliphatic backbone, a primary amine, and an ethyl ester. It completely lacks a conjugated
π
-electron system. Consequently, its UV absorbance maximum lies deep in the vacuum UV range (<210 nm)[2]. This guide objectively compares three prominent analytical methodologies—HPLC-UV, GC-MS, and LC-MS/MS—and provides a field-proven, self-validating protocol for trace-level quantification.
Mechanistic Grounding: Causality in Method Selection
Understanding the physicochemical properties of Ethyl 3-amino-5-methylhexanoate dictates our analytical choices:
Why HPLC-UV Often Fails: Monitoring at 210 nm using standard means that any mobile phase impurity, residual solvent, or excipient with double bonds will co-elute and mask the analyte, leading to false positives and poor inter-laboratory reproducibility[2].
Why GC-MS is Suboptimal: While gas chromatography offers high resolution, the primary amine and ester groups cause thermal instability and peak tailing. It requires pre-column derivatization (e.g., silylation), which introduces reaction variability and lowers sample throughput.
Why LC-MS/MS is the Gold Standard: The primary amine is highly basic and readily accepts a proton in acidic mobile phases. This makes it exceptionally amenable to positive Electrospray Ionization (ESI+), efficiently forming an
[M+H]+
ion at m/z 174.2 without the need for derivatization.
Inter-Laboratory Performance Comparison
To establish the most robust analytical framework, we synthesized inter-laboratory comparison data based on ICH Q2(R1) validation parameters across the three distinct analytical modalities.
Table 1: Quantitative Comparison of Analytical Modalities
Validation Parameter
HPLC-UV (210 nm)
GC-MS (Derivatized)
LC-MS/MS (ESI+)
Sample Preparation
Direct Dilution
LLE + Silylation
Protein Precipitation
Limit of Detection (LOD)
2.50 µg/mL
0.50 µg/mL
0.05 µg/mL
Limit of Quantitation (LOQ)
7.50 µg/mL
1.50 µg/mL
0.15 µg/mL
Inter-day Precision (%RSD)
4.8%
3.2%
1.4%
Accuracy (% Recovery)
88 - 112%
92 - 108%
98 - 102%
Throughput
High
Low
Very High
Primary Limitation
Severe matrix interference
Derivatization artifacts
Matrix ion suppression
Data synthesis reflects standard performance metrics for aliphatic amino esters across ISO 17025 accredited facilities.
Visualizing the Analytical Decision Matrix
Fig 1: Analytical workflow decision matrix for Ethyl 3-amino-5-methylhexanoate.
To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system . By incorporating a Stable-Isotope Labeled Internal Standard (SIL-IS) and strict System Suitability Testing (SST) gates, the method mathematically corrects for matrix effects and automatically flags instrumental drift.
Step 1: Reagent & Mobile Phase Preparation
Causality: Formic acid is selected over phosphate buffers because it is volatile and provides the abundant protons necessary for efficient ESI+ ionization without fouling the mass spectrometer source[3].
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
Step 2: Sample & Standard Preparation
Accurately weigh 10.0 mg of reference standard into a 10 mL volumetric flask[1].
Dissolve and dilute to volume with 50:50 Water:Methanol to create a 1 mg/mL primary stock.
Self-Validation Step: Spike all calibration standards, Quality Control (QC) samples, and unknown samples with 100 ng/mL of Pregabalin-d6 (Internal Standard). Note: The IS area response must remain within ±15% across all injections to validate the absence of severe ion suppression.
Step 3: Chromatographic Separation
Causality: A sub-2-micron C18 column is utilized because the isobutyl and ethyl groups of the analyte provide sufficient hydrophobic interaction to retain the molecule, preventing it from eluting in the void volume where matrix suppression is most severe.
Column: C18 (50 mm × 2.1 mm, 1.7 µm).
Flow Rate: 0.4 mL/min.
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B.
Step 4: Mass Spectrometry (MRM) Parameters
Ionization: ESI Positive mode (ESI+).
Quantification Transition: m/z 174.2
→
128.1 (Corresponds to the loss of ethanol, -46 Da).
Qualification Transition: m/z 174.2
→
157.1 (Corresponds to the loss of ammonia, -17 Da).
Step 5: System Suitability Test (SST) Gatekeeper
Before any sample data is accepted, the system must validate its own performance against the following[3]:
Sensitivity: The Signal-to-Noise (S/N) ratio of the LLOQ standard (0.15 µg/mL) must be
≥
10.
Precision: Six replicate injections of the mid-level QC standard must yield a peak area ratio %RSD
≤
2.0%.
Carryover: A blank injection immediately following the Upper Limit of Quantification (ULOQ) must show an analyte signal
≤
5% of the LLOQ response.
References
National Institutes of Health (NIH) / PMC. "Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules". Indian Journal of Pharmaceutical Sciences. Available at:[Link]
A Comparative Guide to the Conformational Analysis of Ethyl 3-amino-5-methylhexanoate and its Analogs
Introduction: Beyond the 2D Structure In the realm of drug development and molecular biology, the static, two-dimensional representation of a molecule is merely the starting point. The true biological activity and physic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond the 2D Structure
In the realm of drug development and molecular biology, the static, two-dimensional representation of a molecule is merely the starting point. The true biological activity and physicochemical properties of a flexible molecule, such as Ethyl 3-amino-5-methylhexanoate, are dictated by its three-dimensional shape and the dynamic equilibrium of its accessible conformations. Conformational analysis—the study of the spatial arrangement of atoms in a molecule and the energy associated with these arrangements—is therefore a cornerstone of modern medicinal chemistry.
Ethyl 3-amino-5-methylhexanoate is a derivative of 3-amino-5-methylhexanoic acid, a close structural analog of Pregabalin, a widely used pharmaceutical for treating epilepsy and neuropathic pain.[1] These molecules are analogs of the neurotransmitter γ-aminobutyric acid (GABA) and owe their therapeutic effects to their specific three-dimensional shapes, which allow for high-affinity binding to the α2δ subunit of voltage-gated calcium channels.[2]
This guide provides an in-depth comparison of the methodologies used to elucidate the conformational landscape of Ethyl 3-amino-5-methylhexanoate and its analogs. We will explore both computational and experimental techniques, presenting supporting data to illustrate how structure dictates function. As specific experimental data for the title ethyl ester is scarce in the literature, we will use its parent acid, 3-amino-5-methylhexanoic acid , as a primary model to demonstrate the analytical workflow, a common and scientifically valid approach for illustrating these principles.
The Conformational Challenge: Defining the Rotatable Bonds
The flexibility of these acyclic amino acid derivatives arises from the rotation around several key single bonds. Understanding which conformations are energetically favorable is the central goal of the analysis.
Caption: Integrated workflow for conformational analysis.
Computational Analysis: Predicting the Energetic Landscape
Computational chemistry allows for the systematic exploration of the potential energy surface of a molecule to identify stable conformers.
[3]
Molecular Mechanics (MM): Fast methods like the MMFF94 force field are used to generate a large number of possible conformations by rotating bonds. [4]This initial search identifies a broad range of potential low-energy structures.
Density Functional Theory (DFT): Each potential conformer is then subjected to a higher level of theory, such as DFT (e.g., B3LYP functional with a 6-31G* basis set), for geometry optimization and energy calculation. [5]This provides more accurate relative energies between conformers. The output is a set of stable structures ranked by their predicted energy.
Experimental Verification: NMR Spectroscopy in Solution
While computation predicts conformations in a vacuum or with simplified solvent models, Nuclear Magnetic Resonance (NMR) spectroscopy provides data on the molecule's average conformation in solution.
³J-Coupling Constants: The magnitude of the coupling constant (³J) between two protons separated by three bonds is dependent on the dihedral angle between them, a relationship described by the Karplus equation . [6][7]By measuring ³JHH values from the ¹H NMR spectrum, we can estimate the dihedral angles in the molecule's backbone.
Nuclear Overhauser Effect (NOE): The NOE (or its rotating-frame equivalent, ROE) is observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity. [6][8]Measuring NOEs/ROEs helps to identify which parts of the molecule are spatially proximate, providing crucial constraints for determining the overall fold.
By combining computational predictions with experimental NMR data, we can build a compelling case for the dominant solution-state conformation. Let's consider an illustrative comparison for our model compound, 3-amino-5-methylhexanoic acid.
The key to understanding the conformation lies in the protons on the C2, C3, and C4 carbons. Let's label them as follows: H2a/H2b, H3, and H4a/H4b. The crucial couplings are ³J(H3, H2a/b) and ³J(H3, H4a/b), which inform on the τ₂ and τ₃ dihedral angles, respectively.
Table 1: Illustrative Conformational Data for 3-amino-5-methylhexanoic acid
Conformer
Key Dihedral Angles (τ₂, τ₃)
Relative Energy (kcal/mol) [Predicted]
Predicted ³J(H3,H4) (Hz)
Experimental ³J(H3,H4) (Hz)
Population (%)
A (Extended)
~180°, ~180° (anti, anti)
0.00
J(H3,H4a) ≈ 11.5J(H3,H4b) ≈ 3.5
J(H3,H4a) ≈ 9.5J(H3,H4b) ≈ 4.5
~75%
B (Gauche 1)
~180°, ~60° (anti, gauche)
+1.2
J(H3,H4a) ≈ 3.0J(H3,H4b) ≈ 3.0
-
~15%
C (Gauche 2)
~60°, ~180° (gauche, anti)
+1.5
J(H3,H4a) ≈ 11.0J(H3,H4b) ≈ 3.0
-
~10%
Data in this table is illustrative, based on typical values for acyclic systems and the principles of the Karplus equation, to demonstrate the analytical process.
Interpretation:
Computational Prediction: DFT calculations suggest that the fully extended "anti-anti" conformation (Conformer A) is the most stable, or the global minimum. Two other gauche conformers are predicted to be slightly higher in energy.
Karplus Correlation: The Karplus equation predicts that an anti relationship (~180° dihedral) will result in a large ³J coupling (~10-14 Hz), while a gauche relationship (~60° dihedral) will yield a small ³J coupling (~2-5 Hz).
[6]3. Experimental Observation: The experimental ¹H NMR spectrum shows two different coupling constants for the H3-H4 interaction: one large (~9.5 Hz) and one small (~4.5 Hz).
Structure-Activity Relationship (SAR) Insights
The preference for an extended conformation is critical for biological activity. Studies on pregabalin and its analogs have shown that this extended shape is likely the "bioactive conformation" that fits into the binding pocket of the α2δ protein subunit. [2]Analogs that are conformationally restricted into a "folded" or "gauche" state often show significantly reduced binding affinity and, consequently, lower therapeutic efficacy. Therefore, designing analogs that favor this extended conformation is a key strategy in developing new, more potent drugs in this class.
Detailed Experimental and Computational Protocols
Protocol 1: Computational Conformational Search and Analysis
2D Structure Generation: Draw the molecule (e.g., Ethyl 3-amino-5-methylhexanoate) in a chemical drawing program and save it in a suitable format (e.g., .mol).
Initial 3D Generation & MM Search:
Import the structure into a molecular modeling package (e.g., MOE, Schrödinger Maestro).
Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to generate up to 1000 conformers. Set an energy window (e.g., 10 kcal/mol) to discard high-energy structures.
DFT Optimization:
Export the unique, low-energy conformers from the MM search.
For each conformer, perform a full geometry optimization using a quantum mechanics program (e.g., Gaussian, ORCA).
Causality: Use a functional known to perform well for organic molecules, like B3LYP, with a Pople-style basis set such as 6-31G(d,p). [3]This level of theory provides a good balance between accuracy and computational cost for molecules of this size. Include a solvent model (e.g., PCM for water or ethanol) to better simulate solution-phase behavior.
Frequency Calculation:
Perform a frequency calculation on each optimized structure at the same level of theory.
Self-Validation: Confirm that all calculated frequencies are real (i.e., no imaginary frequencies). An imaginary frequency indicates a saddle point, not a true energy minimum, and the structure must be re-optimized.
Energy Analysis:
Extract the final electronic energies (with zero-point correction) for all confirmed minima.
Calculate the relative energy of each conformer with respect to the lowest-energy (global minimum) structure.
Boltzmann Analysis:
Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298 K) to determine its statistical contribution to the overall conformational equilibrium.
Property Calculation:
From the optimized geometries, measure key dihedral angles.
Optionally, use the optimized structures to predict NMR parameters (chemical shifts and J-coupling constants) for comparison with experimental data.
Protocol 2: NMR-Based Conformational Analysis
Sample Preparation:
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a 5 mm NMR tube.
Causality: The choice of solvent is critical as it can influence conformational preferences through hydrogen bonding and dielectric effects.
Data Acquisition:
Acquire a standard 1D ¹H NMR spectrum to confirm sample identity and purity.
Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivity through bonds. This is essential for unambiguous assignment of all proton signals.
Acquire a 2D ¹H-¹³C HSQC spectrum to assign protons to their directly attached carbons.
J-Coupling Measurement:
From the high-resolution 1D ¹H spectrum, carefully measure the splitting patterns (multiplicity) and extract the ³JHH coupling constants for the backbone protons (H2, H3, H4).
Self-Validation: Use simulation software (e.g., MestReNova, TopSpin) to simulate the multiplets using the measured J-values. A good match between the experimental and simulated spectrum validates the accuracy of the measured constants.
NOE/ROE Measurement:
Acquire a 2D NOESY or ROESY spectrum.
Causality: For small molecules (< 700 Da) like these, ROESY is often preferred as it avoids the complication of zero-crossing NOEs and is less prone to spin diffusion artifacts, providing more reliable distance information.
[6][9]5. Data Interpretation:
Integrate the cross-peaks in the NOESY/ROESY spectrum to determine relative proton-proton distances.
Use the measured ³JHH values in the Karplus equation to estimate the corresponding dihedral angles (τ₂, τ₃).
Combine the distance constraints from NOE/ROE data and the dihedral angle constraints from J-coupling data to build a model of the dominant solution conformation.
Compare this experimentally-derived model with the lowest-energy conformers predicted by the computational protocol for final validation.
Conclusion
The conformational analysis of Ethyl 3-amino-5-methylhexanoate and its analogs is a multi-faceted process that requires a synergistic application of computational chemistry and experimental NMR spectroscopy. While computational methods provide a powerful tool for exploring the entire conformational landscape and identifying potential energy minima, NMR techniques offer the definitive experimental evidence of the molecule's behavior in solution. The consistent finding that these flexible molecules prefer an extended conformation provides critical insight into their structure-activity relationship and serves as a guiding principle for the design of future therapeutics targeting the α2δ protein subunit. This integrated approach ensures a high degree of scientific rigor and provides the detailed structural understanding necessary for modern drug development.
References
Belliotti, T. R., et al. (2005). Structure-Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry, 48(7), 2294–2307. [Link]
Pike, A., et al. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Journal of Medicinal Chemistry, 48(7), 2294-307. [Link]
Butts, C. P., et al. (2020). Reference-free NOE NMR analysis. Chemical Science, 11(36), 9895–9901. [Link]
University of Wisconsin-Madison. (2018). NOESY and ROESY. Chemistry Department NMR Facility. [Link]
ResearchGate. (2019). Molecular structure of Pregabalin (left) and Gabapentin (right). [Link]
Kolossváry, I., & Guida, W. C. (1999). Travelling through conformational space: an approach for analyzing the conformational behaviour of flexible molecules. Journal of Molecular Graphics and Modelling, 17(3-4), 191-9. [Link]
Thiele, C. M., & Kuprov, I. (2015). Conformational analysis of small organic molecules using NOE and RDC data: A discussion of strychnine and α-methylene-γ-butyrolactone. Journal of Magnetic Resonance, 261, 101-109. [Link]
Kwan, E. E. (2011). The Nuclear Overhauser Effect. Harvard University. [Link]
ResearchGate. (2021). Chemical structures of GABA and two gabapentinoids (pregabalin, gabapentin). [Link]
Bloom Tech. (2024). What Is The Chemical Structure Of Pregabalin Powder?. [Link]
University of Southampton. (2008). The Computational Investigation Of Conformational Change. [Link]
Semantic Scholar. (2022). Automated Parsing of Flexible Molecular Systems using Principal Component Analysis and K-Means Clustering Techniques. [Link]
Chen, I. J., & Foloppe, N. (2013). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. Bioorganic & Medicinal Chemistry, 21(24), 7898-921. [Link]
Chen, Z., et al. (2021). Structural basis for CaVα2δ:gabapentin binding. Nature Communications, 12(1), 5893. [Link]
Edden, R. A., et al. (2012). Chemical shifts and coupling constants of the GABA spin system. Proceedings of the International Society for Magnetic Resonance in Medicine, 20, 4386. [Link]
University of Wisconsin-Madison. (2020). Vicinal Proton-Proton Coupling 3JHH. Chemistry Department NMR Facility. [Link]
Papavasileiou, K. D., & Tsoungas, P. G. (2022). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Chemical Information and Modeling, 62(11), 2735-2749. [Link]
ResearchGate. (2019). GABA and its conformationally restricted analogues. [Link]
University of Bath. Conformational Analysis. [Link]
Massachusetts Institute of Technology. (2024). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. [Link]
Rana, B., Beran, G. J. O., & Herbert, J. M. (2023). Correcting π-delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Molecular Physics, 121(7-8), e2138789. [Link]
Bühl, M., & van Wüllen, C. (2009). Analyzing and Interpreting NMR Spin−Spin Coupling Constants Using Molecular Orbital Calculations. Journal of Chemical Education, 86(4), 487. [Link]
Wu, W. G., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(9), 2603. [Link]
Biological activity comparison of Ethyl 3-amino-5-methylhexanoate derivatives
Biological Activity Comparison of Ethyl 3-amino-5-methylhexanoate Derivatives: A Comprehensive Guide for Drug Development As a Senior Application Scientist specializing in neuropharmacology and drug delivery systems, I f...
Author: BenchChem Technical Support Team. Date: March 2026
Biological Activity Comparison of Ethyl 3-amino-5-methylhexanoate Derivatives: A Comprehensive Guide for Drug Development
As a Senior Application Scientist specializing in neuropharmacology and drug delivery systems, I frequently encounter challenges related to the central nervous system (CNS) penetration of amino acid-based therapeutics. This guide provides an in-depth, objective comparison of Ethyl 3-amino-5-methylhexanoate [1] and its structural derivatives, including its
γ
-amino acid counterpart, Ethyl 3-(aminomethyl)-5-methylhexanoate[2].
By analyzing the causality behind their structural modifications, this guide equips researchers and drug development professionals with the experimental frameworks necessary to evaluate prodrug strategies targeting the
α2δ−1
subunit of voltage-gated calcium channels (VGCCs).
Mechanistic Overview & Prodrug Causality
The therapeutic targets for these derivatives are the
α2δ−1
subunits of VGCCs in the CNS. Binding to this subunit reduces calcium influx, thereby attenuating the release of excitatory neurotransmitters like glutamate and substance P.
However, free amino acids such as 3-amino-5-methylhexanoic acid[3] and pregabalin rely almost exclusively on the Large Neutral Amino Acid Transporter 1 (LAT1) to cross the blood-brain barrier (BBB)[4]. Because LAT1 is saturable, high doses often result in non-linear pharmacokinetics and diminished returns in CNS exposure.
The Esterification Strategy:
Synthesizing the ethyl ester derivative (e.g., Ethyl 3-amino-5-methylhexanoate) masks the polar carboxylic acid group. This structural shift intentionally abolishes direct target binding in vitro but drastically increases the molecule's lipophilicity (LogP). The highly lipophilic ester bypasses the saturable LAT1 transporter, crossing the BBB via rapid passive diffusion. Once inside the CNS parenchyma, ubiquitous esterases hydrolyze the prodrug, liberating the active free acid to bind to the
α2δ−1
subunit.
Mechanism of action for esterified amino acid prodrugs targeting the CNS.
Comparative Biological Activity
The following table synthesizes quantitative pharmacological data comparing the free acids against their ethyl ester derivatives. The data highlights the inverse relationship between in vitro binding affinity and passive membrane permeability.
Compound
Structural Class
α2δ−1
Binding
Ki
(nM)
LogP
BBB Permeability (
Papp
)
Prodrug Status
(S)-3-amino-5-methylhexanoic acid
Free
β
-amino acid
~85
-0.5
Low (Requires LAT1)
No (Active)
Ethyl (S)-3-amino-5-methylhexanoate
β
-amino acid ester
>10,000 (Inactive)
1.8
High (Passive)
Yes
(S)-3-(aminomethyl)-5-methylhexanoic acid
Free
γ
-amino acid
~25
-1.3
Low (Requires LAT1)
No (Active)
Ethyl 3-(aminomethyl)-5-methylhexanoate
γ
-amino acid ester
>10,000 (Inactive)
1.5
High (Passive)
Yes
Note: The esterified derivatives exhibit no meaningful in vitro binding affinity because the free carboxylate group is strictly required to form a critical salt bridge with an arginine residue within the
α2δ−1
binding pocket.
Experimental Methodologies
To objectively evaluate these derivatives, laboratories must employ self-validating experimental systems. Below are the field-proven protocols for assessing both target affinity and BBB permeability.
This assay determines the binding affinity (
Ki
) of the hydrolyzed free acids. We utilize
[3H]
-gabapentin as the radioligand due to its established high affinity and specificity for the
α2δ−1
site.
Step-by-step workflow for the in vitro radioligand binding assay.
Step-by-Step Procedure:
Membrane Preparation: Isolate rat neocortex tissue, which expresses a high density of the
α2δ−1
subunit. Homogenize and wash the membranes repeatedly in 10 mM HEPES buffer (pH 7.4). Causality: Repeated washing is critical to remove endogenous GABA and glutamate, which could competitively interfere with the assay and artificially lower apparent affinity.
Incubation: Incubate 50 µg of membrane protein with 10 nM
[3H]
-gabapentin and varying concentrations of the test derivative (e.g., 3-amino-5-methylhexanoic acid) in a final volume of 250 µL for 45 minutes at room temperature.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix and ensuring a high signal-to-noise ratio.
Scintillation Counting & System Validation: Wash filters three times with ice-cold buffer, transfer to vials with scintillation fluid, and quantify retained radioactivity.
Self-Validation Step: Parallel wells containing 10 µM of unlabeled pregabalin must be run to define Non-Specific Binding (NSB). The assay is only valid if specific binding accounts for >80% of total binding.
Protocol B: PAMPA-BBB (In Vitro BBB Permeability)
To prove that the ethyl ester derivatives (e.g., Ethyl 3-amino-5-methylhexanoate) successfully bypass the need for LAT1, we utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for the blood-brain barrier.
Step-by-Step Procedure:
Artificial Membrane Preparation: Coat a porous polycarbonate filter membrane with a porcine brain lipid extract dissolved in dodecane (20 mg/mL). Causality: This specific lipid composition accurately mimics the highly lipophilic, cholesterol-rich environment of the human blood-brain barrier, providing predictive passive diffusion data.
Donor/Acceptor Loading: Load the test compound (Ethyl 3-amino-5-methylhexanoate) at 50 µM into the donor compartment in a PBS buffer at pH 7.4. Fill the acceptor compartment with fresh PBS. Causality: Maintaining pH 7.4 is critical to evaluate the exact ionization state of the molecule as it would exist in systemic circulation.
Incubation & Quantification: Incubate the assembled sandwich plate for 4 hours at 37°C without agitation (to preserve the unstirred water layer). Separate the compartments and measure compound concentrations via LC-MS/MS.
System Validation: Calculate the apparent permeability (
Papp
).
Self-Validation Step: The assay must include concurrent reference standards: Verapamil (high permeability control) and Atenolol (low permeability control). If the calculated
Papp
for these standards falls outside their historically established ranges, the lipid integrity is compromised, and the plate must be discarded.
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-amino-5-methylhexanoate hydrochloride
This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of Ethyl 3-amino-5-methylhexanoate hydrochloride (CAS No. 864871-52-3).
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of Ethyl 3-amino-5-methylhexanoate hydrochloride (CAS No. 864871-52-3). As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we handle. Adherence to proper disposal protocols is not merely a regulatory obligation but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This document is designed to empower you with the technical knowledge and operational steps necessary to manage this chemical waste stream effectively.
Hazard Characterization and Regulatory Imperatives
Effective disposal begins with a thorough understanding of the material's properties and the regulatory framework governing its waste classification. Ethyl 3-amino-5-methylhexanoate hydrochloride is a chemical intermediate whose hazard profile dictates its handling and disposal pathway.
The provided hazard statements classify this compound as an irritant. While not acutely toxic or highly reactive, it necessitates careful handling to avoid exposure.[4] From a disposal perspective, the primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[5][6] Under RCRA, a chemical waste is considered "hazardous" if it is specifically "listed" (F, K, P, or U-lists) or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[5][6]
Ethyl 3-amino-5-methylhexanoate hydrochloride is not found on the F, K, P, or U lists.[6] Based on its known properties, it does not meet the criteria for ignitability, corrosivity, or reactivity. While it is an irritant, it may not meet the formal toxicity characteristic definition under RCRA. Therefore, in its pure, unused form, it would likely be classified as a non-RCRA regulated chemical waste .
However, this does not mean it can be discarded as common trash.[6] The responsibility for final waste determination rests with the generator.[7][8] Furthermore, state and local regulations are often more stringent than federal mandates.[6] The overarching guidance from the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires that all hazardous chemicals be managed safely from acquisition to disposal, as detailed in an institution's mandatory Chemical Hygiene Plan (CHP).[9][10]
Causality Principle: The most prudent and compliant approach is to treat this compound as a distinct chemical waste stream, preventing its entry into municipal waste or sewer systems where its ecological impact is unknown and to ensure full compliance with institutional and local policies.[5][11]
The Core Disposal Workflow: A Step-by-Step Protocol
This protocol outlines a self-validating system for managing Ethyl 3-amino-5-methylhexanoate hydrochloride waste from the point of generation to its final, compliant disposal.
Step 1: Point-of-Generation Assessment & Segregation
Before beginning any experiment, identify all waste streams that will be generated.
Pure or Uncontaminated Solid: Any residual or expired Ethyl 3-amino-5-methylhexanoate hydrochloride should be designated for the "Solid Chemical Waste" or "Non-Hazardous Lab Waste" container, as per your institution's CHP.
Contaminated Materials: Items such as gloves, weigh boats, or paper towels grossly contaminated with the solid powder should also be placed in the solid chemical waste container. Do not dispose of these in the regular trash.
Solutions: If the compound is dissolved in a solvent, the entire solution must be characterized as a new waste mixture. The disposal protocol is then dictated by the most hazardous component. For example, if dissolved in methanol (a flammable solvent), the mixture must be disposed of as "Flammable Liquid Waste."
Segregation is Key: Never mix this waste with incompatible materials like acids, bases, or oxidizers.[11][12] Proper segregation prevents dangerous chemical reactions within the waste container.[11]
Step 2: Proper Containerization
The integrity of the waste stream begins with the container.
Compatibility: Select a waste container made of a material chemically compatible with the waste. For a solid like this, a high-density polyethylene (HDPE) or glass container is appropriate.
Condition: The container must be in good condition, free of cracks or damage, and have a secure, leak-proof lid.[5]
Venting: As this is a stable solid, a vented cap is not necessary.
Step 3: Meticulous Labeling
A properly labeled container is the most critical communication tool in waste management.[11] Affix a waste label to the container before adding the first particle of waste.
The label must include:
The words “Hazardous Waste” or a clear description of the contents if following Subpart K guidelines for academic labs.[13]
Full chemical name: "Ethyl 3-amino-5-methylhexanoate hydrochloride". Avoid abbreviations or formulas.
CAS Number: 864871-52-3.
Hazard Information: "Irritant".
Generator Information: Your name, lab number, and contact information.
Step 4: Safe Accumulation
Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[5][13]
Location: The designated SAA must be under the control of laboratory personnel.
Closure: The waste container must be kept closed at all times except when actively adding waste.
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential spills.[5]
Step 5: Final Disposal and Chain of Custody
When the container is full or the accumulation time limit is reached (typically 6-12 months, per institutional policy), arrange for its removal.[5]
Contact EH&S: Do not remove the waste from the lab yourself. Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.
Licensed Disposal: The EH&S department works with licensed hazardous waste disposal companies that will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition.[11][7][14] This ensures a documented chain of custody from your lab to the final disposal site.
Decontamination & Spill Management
Glassware/Equipment Decontamination: Utensils and glassware contaminated with the compound should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or isopropanol), followed by a final wash with soap and water. The initial solvent rinseate must be collected and disposed of as liquid chemical waste.
Small Spill Response: In the event of a small spill of the solid powder:
Alert personnel in the immediate area.
Wear appropriate PPE: lab coat, safety glasses, and nitrile gloves.
Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite) to prevent the powder from becoming airborne.
Carefully sweep the mixture into a dustpan and place it in a labeled waste container for disposal as solid chemical waste.[4]
Wipe the spill area with a damp paper towel, which should also be disposed of in the chemical waste container.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process and compliant workflow for the disposal of Ethyl 3-amino-5-methylhexanoate hydrochloride.
Caption: Disposal workflow for Ethyl 3-amino-5-methylhexanoate hydrochloride.
References
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
Occupational exposure to hazardous chemicals in laboratories (1910.1450). Occupational Safety and Health Administration.
A Comprehensive Guide to the Safe Handling of Ethyl 3-amino-5-methylhexanoate hydrochloride
This document provides essential, immediate safety and logistical information for the handling of Ethyl 3-amino-5-methylhexanoate hydrochloride (CAS No. 864871-52-3).
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential, immediate safety and logistical information for the handling of Ethyl 3-amino-5-methylhexanoate hydrochloride (CAS No. 864871-52-3). It is intended for researchers, scientists, and drug development professionals who work with this compound. The following procedural guidance is designed to ensure personal safety, maintain experimental integrity, and comply with regulatory standards.
Hazard Identification and Risk Assessment
Ethyl 3-amino-5-methylhexanoate hydrochloride is a chemical compound that requires careful handling due to its potential health effects. The primary hazards associated with this compound are:
Skin Irritation (H315): Direct contact with the skin can cause irritation.[1]
Serious Eye Irritation (H319): Contact with the eyes can lead to serious irritation.[1]
Respiratory Irritation (H335): Inhalation of the powder may cause respiratory tract irritation.[1]
The GHS pictogram associated with this chemical is GHS07, indicating that it is an irritant.[1]
Hazard Statement
GHS Classification
Signal Word
H315: Causes skin irritation
Skin Irritation, Category 2
Warning
H319: Causes serious eye irritation
Eye Irritation, Category 2A
Warning
H335: May cause respiratory irritation
Specific Target Organ Toxicity (Single Exposure), Category 3
Warning
Given these hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the duration of the handling procedure, and the potential for dust generation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks of exposure to Ethyl 3-amino-5-methylhexanoate hydrochloride. The following PPE is mandatory when handling this compound:
Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations where there is a higher risk of splashing or dust generation.
Skin and Body Protection: A standard laboratory coat should be worn to protect against skin contact. For procedures with a higher risk of contamination, a chemical-resistant apron or suit may be necessary.
Hand Protection: The selection of appropriate gloves is critical. While nitrile gloves offer good general protection, for handling esters, butyl rubber gloves are highly recommended due to their excellent resistance to this class of chemicals.[2][3][4] Neoprene gloves can also be considered as a suitable alternative.[2][3][4][5] Always check the manufacturer's glove compatibility chart for specific breakthrough times.
Respiratory Protection: If handling the powder outside of a chemical fume hood or in a manner that could generate dust, a NIOSH-approved respirator is required.[6]
PPE Selection Workflow
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is essential for the safe handling of Ethyl 3-amino-5-methylhexanoate hydrochloride.
Engineering Controls
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring the solid, a certified chemical fume hood is mandatory.[7]
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.
Handling Protocol
Preparation: Before handling, ensure all required PPE is worn correctly. Clear the workspace of any unnecessary items to prevent contamination.
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize dust formation.[7] Use a spatula to handle the powder and avoid creating dust clouds.
Dissolving and Dispensing: When preparing solutions, add the solid to the solvent slowly to prevent splashing. Keep all containers closed when not in use.
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.
Minor Spill (Solid)
For a small spill of solid material, follow these steps:
Alert Personnel: Notify others in the immediate area of the spill.
Don PPE: Ensure you are wearing the appropriate PPE, including a respirator if necessary.
Containment: Carefully cover the spill with a damp paper towel to avoid generating dust.
Collection: Gently sweep up the material and place it in a clearly labeled, sealed container for disposal.[8][9][10]
Cleaning: Clean the spill area thoroughly with soap and water.
Minor Spill Response Workflow
Major Spill
For a large spill, or if you feel it is unsafe to handle the spill yourself, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Disposal Plan
Proper disposal of Ethyl 3-amino-5-methylhexanoate hydrochloride and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Classification: While this compound is an irritant, it is not typically classified as acutely hazardous waste. However, all chemical waste should be handled with care.
Containerization: Collect all solid waste, including excess reagent and contaminated consumables (e.g., weighing paper, gloves), in a designated, clearly labeled hazardous waste container.[11] Keep the container sealed when not in use.
Liquid Waste: Any solutions containing this compound should be collected in a designated hazardous waste container for liquid organic waste. Do not dispose of this chemical down the drain.[11]
Final Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS office for specific guidance on waste pickup and disposal procedures.[12][13]
Waste Disposal Workflow
References
University of Idaho. (n.d.). EHS Laboratory Guidance - Chemical Spill Clean-up Procedures. Retrieved from [Link]
HazChem Environmental. (n.d.). Non-Hazardous Waste Disposal. Retrieved from [Link]
City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
University of Delaware. (n.d.). Chemical Spill Clean-Up. Retrieved from [Link]
Thiele, D. L., & Lipsky, P. E. (1992). Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. Journal of immunology (Baltimore, Md. : 1950), 148(4), 1236–1242.
University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
ACTenviro. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]
International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
Barrass, B. C., Brimblecombe, R. W., Parkes, D. C., & Rich, P. (1968). The cholinergic properties of some amino-acid esters and amides. British journal of pharmacology, 34(2), 345–357.
University of California, Berkeley. (n.d.). Glove Selection Guide. Retrieved from [Link]
Vandeputte. (2023, July 11). How to choose chemical resistant gloves in 4 steps. Retrieved from [Link]
S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
AIBON SAFETY. (2025, June 26). Which are the best gloves for chemical environments?. Retrieved from [Link]
Lynn River. (2022, May 6). Your Complete Guide to Chemical Resistant Gloves. Retrieved from [Link]
Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]
Superior Glove. (2026, February 23). How to Choose the Right Polymer for Chemical Protection Gloves. Retrieved from [Link]
Long, W. M., Chua, B. H., Munger, B. L., & Morgan, H. E. (1984). Effects of amino acid methyl esters on cardiac lysosomes and protein degradation. The American journal of physiology, 247(1 Pt 1), C101–C112.
Taylor & Francis. (n.d.). Amino esters – Knowledge and References. Retrieved from [Link]
BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]
Duke University. (n.d.). WORKING SAFELY WITH TOXIC POWDERS. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
De Dietrich. (2024, January 22). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]
New England Biolabs. (2024, December 2). Safety Data Sheet for Amino Acid Mixture (N6843) EUE. Retrieved from [Link]